molecular formula C13H13NO4 B1489747 Ethyl 3-(4-Hydroxyphenyl)-5-methylisoxazole-4-carboxylate CAS No. 1071788-87-8

Ethyl 3-(4-Hydroxyphenyl)-5-methylisoxazole-4-carboxylate

Cat. No.: B1489747
CAS No.: 1071788-87-8
M. Wt: 247.25 g/mol
InChI Key: RMSISQARGKWFFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-(4-Hydroxyphenyl)-5-methylisoxazole-4-carboxylate is a useful research compound. Its molecular formula is C13H13NO4 and its molecular weight is 247.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

ethyl 3-(4-hydroxyphenyl)-5-methyl-1,2-oxazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO4/c1-3-17-13(16)11-8(2)18-14-12(11)9-4-6-10(15)7-5-9/h4-7,15H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMSISQARGKWFFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(ON=C1C2=CC=C(C=C2)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to Ethyl 3-(4-Hydroxyphenyl)-5-methylisoxazole-4-carboxylate: Synthesis, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of Ethyl 3-(4-Hydroxyphenyl)-5-methylisoxazole-4-carboxylate, a heterocyclic compound of significant interest to researchers, scientists, and professionals in the field of drug development. This document delves into its chemical structure, synthesis, physicochemical properties, and explores its potential as a scaffold in medicinal chemistry, grounded in the established biological activities of the isoxazole core.

Introduction: The Significance of the Isoxazole Scaffold

The isoxazole ring is a five-membered heterocycle containing adjacent nitrogen and oxygen atoms. This structural motif is a cornerstone in medicinal chemistry, featured in a variety of FDA-approved drugs. The unique electronic properties and steric architecture of the isoxazole ring allow it to serve as a versatile scaffold in the design of bioactive molecules with a wide range of therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer agents. This compound incorporates this privileged structure, making it a compound of considerable interest for further investigation and development.

Elucidation of the Chemical Structure

This compound possesses a well-defined molecular architecture, which is fundamental to its chemical behavior and biological activity.

Core Components:

  • Isoxazole Ring: A five-membered aromatic heterocycle that forms the core of the molecule.

  • 3-(4-Hydroxyphenyl) Group: A phenol moiety attached to the 3-position of the isoxazole ring. The hydroxyl group can act as a hydrogen bond donor and acceptor, which is often crucial for target binding.

  • 5-Methyl Group: A methyl substituent at the 5-position of the isoxazole ring, which can influence the molecule's steric profile and metabolic stability.

  • 4-Carboxylate Group: An ethyl ester functionality at the 4-position, which impacts the compound's polarity, solubility, and potential for metabolic hydrolysis.

The spatial arrangement of these substituents dictates the molecule's overall shape, polarity, and ability to interact with biological targets.

Synthesis of this compound

The synthesis of 3,5-disubstituted isoxazole-4-carboxylates can be efficiently achieved through a one-pot, three-component reaction. This approach is favored for its atom economy, operational simplicity, and often environmentally benign conditions. A plausible and efficient synthetic route for the title compound involves the condensation of 4-hydroxybenzaldehyde, ethyl acetoacetate, and hydroxylamine hydrochloride.

Proposed Synthetic Pathway

The reaction proceeds through an initial Knoevenagel condensation of 4-hydroxybenzaldehyde with ethyl acetoacetate to form an intermediate chalcone, which then undergoes a cyclization reaction with hydroxylamine to yield the isoxazole ring.

Synthesis_Pathway A 4-Hydroxybenzaldehyde D Intermediate Chalcone A->D Knoevenagel Condensation B Ethyl Acetoacetate B->D C Hydroxylamine Hydrochloride E This compound C->E Cyclization D->E

Caption: Proposed one-pot synthesis pathway.

Detailed Experimental Protocol

This protocol is a representative procedure based on established green chemistry principles for the synthesis of similar isoxazole derivatives.

  • Reaction Setup: To a 250 mL round-bottom flask, add 4-hydroxybenzaldehyde (10 mmol), ethyl acetoacetate (10 mmol), and hydroxylamine hydrochloride (10 mmol).

  • Solvent and Catalyst: Add a suitable solvent such as ethanol or a water-ethanol mixture (50 mL). A catalytic amount of a mild base like sodium acetate or an environmentally friendly catalyst can be added to facilitate the reaction.

  • Reaction Conditions: The reaction mixture is stirred at room temperature or gently heated under reflux for a period of 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: Upon completion, the reaction mixture is cooled to room temperature and poured into ice-cold water. The precipitated solid is collected by filtration, washed with water, and dried.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol to afford the pure this compound.

Physicochemical Properties

The physicochemical properties of a compound are critical in drug development as they influence its absorption, distribution, metabolism, and excretion (ADME) profile.

PropertyPredicted ValueSource
Molecular Formula C₁₃H₁₃NO₄-
Molecular Weight 247.25 g/mol [1]
Appearance White to off-white solidGeneral observation for similar compounds
Melting Point Not available-
Solubility Sparingly soluble in water, soluble in organic solvents like ethanol, DMSO, and DMF.Predicted based on structure
LogP 2.3 (Predicted)ChemDraw Prediction
pKa ~8.5 (Phenolic hydroxyl) (Predicted)ChemDraw Prediction

Spectroscopic Characterization (Predicted)

  • ¹H NMR (400 MHz, DMSO-d₆) δ (ppm):

    • ~10.0 (s, 1H, -OH)

    • ~7.5 (d, 2H, Ar-H)

    • ~6.9 (d, 2H, Ar-H)

    • ~4.2 (q, 2H, -OCH₂CH₃)

    • ~2.5 (s, 3H, -CH₃)

    • ~1.2 (t, 3H, -OCH₂CH₃)

  • ¹³C NMR (100 MHz, DMSO-d₆) δ (ppm):

    • ~168.0 (C=O, ester)

    • ~165.0 (C-3 of isoxazole)

    • ~160.0 (C-5 of isoxazole)

    • ~158.0 (C-OH of phenyl)

    • ~130.0 (Ar-C)

    • ~122.0 (Ar-C)

    • ~116.0 (Ar-C)

    • ~110.0 (C-4 of isoxazole)

    • ~60.0 (-OCH₂)

    • ~14.0 (-OCH₂CH₃)

    • ~12.0 (-CH₃)

  • FT-IR (KBr, cm⁻¹):

    • ~3300-3400 (O-H stretch, phenolic)

    • ~2980 (C-H stretch, aliphatic)

    • ~1720 (C=O stretch, ester)

    • ~1610, 1580, 1500 (C=C stretch, aromatic and isoxazole)

    • ~1250 (C-O stretch, ester and phenol)

  • Mass Spectrometry (EI):

    • m/z (%): 247 (M⁺), 202 (M⁺ - C₂H₅O), 174, 121.

Potential Therapeutic Applications and Mechanism of Action

The isoxazole nucleus is a well-established pharmacophore with a broad spectrum of biological activities. This provides a strong rationale for investigating the therapeutic potential of this compound.

Anti-inflammatory Activity

Many isoxazole derivatives exhibit potent anti-inflammatory properties, often through the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) and lipoxygenase (LOX).

Anti-inflammatory_Mechanism A Arachidonic Acid B COX Enzymes (COX-1 & COX-2) A->B F LOX Enzymes A->F C Prostaglandins B->C D Inflammation C->D E Isoxazole Derivative (Potential Inhibitor) E->B Inhibition E->F Inhibition G Leukotrienes F->G G->D

Caption: Potential anti-inflammatory mechanism of action.

The 4-hydroxyphenyl moiety in the target compound is a common feature in many non-steroidal anti-inflammatory drugs (NSAIDs), suggesting that it may contribute to COX inhibition. Further enzymatic and cellular assays are warranted to confirm this hypothesis.

Antimicrobial Activity

The isoxazole scaffold is also present in several antimicrobial agents. The mechanism of action can vary, but often involves the inhibition of essential bacterial or fungal enzymes. The presence of the phenolic hydroxyl group and the overall lipophilicity of the molecule may contribute to its ability to disrupt microbial cell membranes or interact with intracellular targets.

Conclusion and Future Directions

This compound is a synthetically accessible compound with a chemical structure that suggests significant potential for drug discovery and development. Its isoxazole core, combined with a phenolic moiety, provides a strong foundation for exploring its anti-inflammatory and antimicrobial activities.

Future research should focus on:

  • Definitive Synthesis and Characterization: Experimental validation of the proposed synthetic route and full spectroscopic characterization of the pure compound.

  • In Vitro Biological Evaluation: Screening for inhibitory activity against COX-1, COX-2, and various LOX enzymes, as well as a panel of pathogenic bacteria and fungi.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of analogues to optimize potency and selectivity for specific biological targets.

  • In Vivo Efficacy and Safety Profiling: Assessment of the compound's therapeutic effects and toxicity in relevant animal models.

This in-depth guide provides a solid framework for researchers to embark on the further investigation of this promising isoxazole derivative.

References

  • PubChem. Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate. [Link]

  • Royal Society of Chemistry. Supporting Information. [Link]

  • MDPI. Antimicrobial, Antioxidant, and Anticancer Activities of Some Novel Isoxazole Ring Containing Chalcone and Dihydropyrazole Derivatives. [Link]

  • ResearchGate. A review of isoxazole biological activity and present synthetic techniques. [Link]

  • MDPI. Isoxazole Derivatives as Regulators of Immune Functions. [Link]

  • RSC Publishing. Advances in isoxazole chemistry and their role in drug discovery. [Link]

Sources

An In-depth Technical Guide to Ethyl 3-(4-Hydroxyphenyl)-5-methylisoxazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of Ethyl 3-(4-Hydroxyphenyl)-5-methylisoxazole-4-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into its fundamental physicochemical properties, explore a representative synthetic route, and discuss its potential applications grounded in the broader context of isoxazole derivatives in drug discovery.

Core Molecular Attributes

This compound is a substituted isoxazole, a class of five-membered heterocyclic compounds containing adjacent nitrogen and oxygen atoms. The specific arrangement of substituents—a 4-hydroxyphenyl group at the 3-position, a methyl group at the 5-position, and an ethyl carboxylate at the 4-position—confers distinct chemical and physical properties that are critical for its behavior in biological and chemical systems.

Physicochemical Data Summary

A precise understanding of a compound's molecular weight and formula is foundational for all quantitative experimental work, from reaction stoichiometry to analytical characterization. The key quantitative data for this molecule are summarized below.

PropertyValueSource
Molecular Weight 247.25 g/mol [1]
Molecular Formula C₁₃H₁₃NO₄[1]
CAS Number 1071788-87-8[1]

These fundamental properties are the bedrock for further investigation into the compound's synthesis, characterization, and potential applications.

Synthesis and Mechanistic Insights

The synthesis of substituted isoxazoles is a well-established field in organic chemistry. The construction of the isoxazole ring typically involves the reaction of a β-dicarbonyl compound or its equivalent with hydroxylamine. For this compound, a plausible and common synthetic approach involves the condensation of a β-ketoester with hydroxylamine.

Representative Synthetic Workflow

The following protocol outlines a generalized, two-step procedure for the synthesis of the title compound, based on established methods for similar isoxazole structures.[2][3] The causality behind the choice of reagents and conditions is explained to provide a deeper understanding of the transformation.

Step 1: Synthesis of the β-Ketoester Precursor

The initial step involves the Claisen condensation between ethyl acetoacetate and a derivative of 4-hydroxybenzoic acid to form the necessary β-ketoester precursor.

  • Reagent Activation: Convert 4-hydroxybenzoic acid to a more reactive species, such as an acid chloride or an ester (e.g., methyl ester). This is crucial for facilitating the subsequent C-C bond formation.

  • Base-Mediated Condensation: Deprotonate ethyl acetoacetate using a strong, non-nucleophilic base like sodium hydride (NaH) or lithium diisopropylamide (LDA) in an anhydrous aprotic solvent (e.g., THF, diethyl ether) under an inert atmosphere (N₂ or Ar). The base abstracts the acidic α-proton of ethyl acetoacetate to generate a nucleophilic enolate.

  • Nucleophilic Acyl Substitution: Add the activated 4-hydroxybenzoyl derivative to the enolate solution. The enolate attacks the electrophilic carbonyl carbon of the benzoyl derivative, leading to the formation of the β-ketoester after an aqueous workup. The choice of a mild acidic workup is critical to neutralize the base without hydrolyzing the ester groups.

Step 2: Isoxazole Ring Formation

This step involves the cyclocondensation of the synthesized β-ketoester with hydroxylamine to form the final isoxazole ring.

  • Reaction Setup: Dissolve the β-ketoester intermediate in a suitable protic solvent, such as ethanol or acetic acid.

  • Hydroxylamine Addition: Add hydroxylamine hydrochloride (NH₂OH·HCl) to the solution, often in the presence of a mild base like sodium acetate or pyridine. The base liberates free hydroxylamine, which is the active nucleophile.

  • Condensation and Cyclization: The reaction proceeds via initial nucleophilic attack of the hydroxylamine nitrogen on one of the carbonyl groups of the β-ketoester, forming an oxime intermediate. Subsequent intramolecular condensation and dehydration lead to the formation of the stable, aromatic isoxazole ring. The reaction is typically heated to reflux to drive the dehydration step to completion.

  • Purification: After cooling, the product may precipitate and can be collected by filtration. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure this compound.

Synthesis Workflow Diagram

The logical flow of the synthesis can be visualized as follows:

G cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Ring Formation A 4-Hydroxybenzoic Acid Derivative C Claisen Condensation (Base-mediated) A->C B Ethyl Acetoacetate B->C D β-Ketoester Intermediate C->D F Cyclocondensation & Dehydration D->F Input to Step 2 E Hydroxylamine HCl E->F G Final Product F->G

Caption: Generalized two-step synthesis pathway.

Significance and Potential Applications in Drug Development

The isoxazole motif is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs.[4] Compounds containing this ring system exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[4][5]

The title compound, this compound, can be considered a structural analogue of key intermediates used in the synthesis of prominent drugs. For instance, the core structure is related to the active metabolite of leflunomide, a disease-modifying antirheumatic drug (DMARD) used to treat rheumatoid arthritis.[5] The presence of the 4-hydroxyphenyl group is particularly noteworthy, as this moiety is often introduced into drug candidates to improve metabolic stability, enhance target binding through hydrogen bonding, or modulate pharmacokinetic properties.

Given its structural features, this compound is a valuable building block for the synthesis of compound libraries aimed at discovering novel therapeutic agents. Researchers in drug development can utilize this molecule as a starting point for creating derivatives with potentially enhanced potency or selectivity against various biological targets.

References

  • PubChem. Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate. [Link]

  • ChemSynthesis. ethyl 5-(5-chloro-2-hydroxyphenyl)-3-methyl-4-isoxazolecarboxylate. [Link]

  • PubChem. Ethyl 5-methylisoxazole-4-carboxylate. [Link]

  • Organic Syntheses. 4-Isoxazolecarboxylic acid, 3-ethyl-5-methyl-, ethyl ester. [Link]

  • Google Patents. US20030139606A1 - Process for preparing 5-methylisoxazole-4-carboxylic- (4'-trifluoromethyl)-anilide.
  • Google Patents.
  • PubChem. 3-(4-Hydroxyphenyl)-4,5-dihydro-5-isoxazoleacetic acid methyl ester. [Link]

  • Semantic Scholar. 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of. [Link]

Sources

Ethyl 3-(4-Hydroxyphenyl)-5-methylisoxazole-4-carboxylate CAS number 1071788-87-8

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Ethyl 3-(4-Hydroxyphenyl)-5-methylisoxazole-4-carboxylate (CAS: 1071788-87-8)

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No. 1071788-87-8), a heterocyclic compound of significant interest to the medicinal chemistry and drug discovery sectors. The isoxazole core is a well-established "privileged scaffold" found in numerous approved pharmaceutical agents.[1][2] This document delineates the molecule's physicochemical properties, proposes a detailed synthetic pathway based on established chemical principles, and outlines its expected spectroscopic profile for structural verification. Furthermore, it explores the potential therapeutic applications of this compound by contextualizing its structural motifs—the 3-(4-hydroxyphenyl) group and the 5-methylisoxazole-4-carboxylate core—within the broader landscape of isoxazole-based drug development. This guide is intended to serve as a foundational resource for researchers utilizing this molecule as a building block or lead compound in their research endeavors.

The Isoxazole Scaffold: A Cornerstone in Medicinal Chemistry

Isoxazoles are five-membered aromatic heterocycles containing adjacent nitrogen and oxygen atoms. This unique arrangement confers a distinct electronic and structural profile, making the isoxazole ring a highly versatile scaffold in drug design.[3] The ring system is electron-rich and capable of participating in various non-covalent interactions, including hydrogen bonding and π-π stacking, which are critical for molecular recognition at biological targets.[3]

The prevalence of the isoxazole core in clinically successful drugs, such as the anti-inflammatory agent Valdecoxib, the antibiotic Cloxacillin, and the immunomodulator Leflunomide, underscores its pharmacological importance.[1][2][4] Derivatives of isoxazole have demonstrated a vast spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, analgesic, and neuroprotective effects, making them attractive candidates for novel therapeutic development.[2][5][6] The specific substitutions on the isoxazole ring play a crucial role in modulating the compound's bioactivity, selectivity, and pharmacokinetic properties.[2]

Physicochemical and Structural Characteristics

This compound is characterized by a central 5-methylisoxazole ring, substituted at the 3-position with a 4-hydroxyphenyl group and at the 4-position with an ethyl carboxylate group. The phenolic hydroxyl group offers a key hydrogen bond donor/acceptor site, while the ester can act as a metabolic handle or be hydrolyzed to the corresponding carboxylic acid.

Caption: Structure of this compound.

Table 1: Physicochemical Properties

Property Value Source(s)
CAS Number 1071788-87-8 [7][8][9]
Molecular Formula C₁₃H₁₃NO₄ [7][9]
Molecular Weight 247.25 g/mol [7][10]
IUPAC Name ethyl 3-(4-hydroxyphenyl)-5-methyl-1,2-oxazole-4-carboxylate [8]
Physical Form Solid (predicted) [9]

| Purity | ≥97% (typical commercial) |[7][10] |

Synthesis and Purification

Proposed Synthetic Protocol

This protocol is adapted from similar syntheses of 3-aryl-5-methylisoxazole-4-carboxylates.[12][13] The key step involves the in situ generation of a nitrile oxide from 4-hydroxybenzaldehyde oxime, which then undergoes a 1,3-dipolar cycloaddition reaction with the enol form of ethyl acetoacetate.

Materials:

  • 4-Hydroxybenzaldehyde oxime

  • Ethyl acetoacetate (freshly distilled)

  • Chloramine-T trihydrate

  • Ethanol

  • 10% Sodium Hydroxide solution

  • Dilute Hydrochloric Acid

  • Anhydrous Sodium Sulfate

  • Diethyl ether

  • Saturated brine solution

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-hydroxybenzaldehyde oxime (1 equivalent) and Chloramine-T trihydrate (1 equivalent) in ethanol.

  • Addition of Reactant: To the stirring solution, add freshly distilled ethyl acetoacetate (2 equivalents). The use of excess ethyl acetoacetate helps to drive the reaction to completion.

  • Reaction Execution: Warm the mixture gently on a water bath (target 40-50 °C) for 3-4 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC). The rationale for gentle heating is to facilitate the reaction without promoting decomposition of the reactants or product.

  • Workup - Filtration: Upon reaction completion (as indicated by TLC), cool the mixture to room temperature. The sodium chloride byproduct will precipitate and can be removed by filtration. Wash the solid residue with a small amount of cold ethanol.

  • Workup - Extraction: Combine the filtrate and washings and remove the ethanol under reduced pressure using a rotary evaporator. To the resulting residue, add diethyl ether and water. Transfer to a separatory funnel.

  • Washing: Wash the organic layer successively with 10% sodium hydroxide solution (to remove any unreacted phenolic starting material), water, and finally a saturated brine solution. The brine wash helps to remove residual water from the organic phase.

  • Drying and Concentration: Dry the ethereal layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude product.

  • Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to afford the pure this compound.

G General Synthesis Workflow Reactants 1. Reactant Mixing (Oxime, Ethyl Acetoacetate, Chloramine-T in Ethanol) Reaction 2. Reaction (Gentle Heating, 3-4h) Reactants->Reaction   Cycloaddition Workup 3. Aqueous Workup (Filtration, Extraction, Washing) Reaction->Workup   Quenching Purification 4. Purification (Recrystallization or Chromatography) Workup->Purification   Isolation Characterization 5. Structural Validation (NMR, MS, IR) Purification->Characterization   Analysis

Caption: A generalized workflow for the synthesis and validation of the target compound.

Spectroscopic Profile and Structural Elucidation

Confirming the identity and purity of a synthesized compound is paramount. This is achieved through a combination of spectroscopic techniques, each providing unique information about the molecule's structure.[14][15] While experimental data for this specific molecule is not published, a predicted profile can be reliably constructed based on its functional groups.

Table 2: Predicted Spectroscopic Data

Technique Expected Signals / Peaks Rationale
IR Spectroscopy ~3400-3200 cm⁻¹ (broad), ~1720 cm⁻¹ (strong), ~1610 cm⁻¹ (medium), ~1580 cm⁻¹ (medium), ~1250 cm⁻¹ (strong) O-H (phenolic, H-bonded), C=O (ester), C=N (isoxazole), C=C (aromatic), C-O (ester/phenol) stretches.[14]
¹H NMR δ ~9.5-10.0 (s, 1H), δ ~7.5 (d, 2H), δ ~6.9 (d, 2H), δ ~4.3 (q, 2H), δ ~2.7 (s, 3H), δ ~1.3 (t, 3H) Phenolic -OH, Ar-H (ortho to isoxazole), Ar-H (ortho to -OH), -OCH₂CH₃, Isoxazole-CH₃, -OCH₂CH₃.[16]
¹³C NMR δ ~165, ~160, ~158, ~130, ~116, ~115, ~61, ~14, ~12 C=O (ester), Isoxazole C5, Phenolic C-OH, Ar-CH, Ar-CH, Isoxazole C4, -OCH₂, Isoxazole-CH₃, -OCH₂CH₃.[17]

| Mass Spectrometry | m/z = 247 (M⁺), 202, 174, 121 | Molecular ion, [M-OEt]⁺, [M-COOEt]⁺, [HOC₆H₄C≡O]⁺.[14] |

Potential Applications in Drug Discovery

The structural features of this compound make it a compelling starting point for drug discovery campaigns. Its potential can be dissected by considering the contributions of its constituent parts.

  • The Isoxazole Core: As a bioisostere for other aromatic and heterocyclic systems, it provides a stable and synthetically tractable framework with a proven track record in approved drugs.[1][3]

  • The 4-Hydroxyphenyl Moiety: This is a classic pharmacophore that can engage in crucial hydrogen bonding interactions with target proteins, such as kinases, cyclooxygenases (COX), or bacterial enzymes. Its presence is often associated with anti-inflammatory or antioxidant activity.[18]

  • The 4-Carboxylate Group: The ethyl ester can serve as a prodrug, potentially improving oral bioavailability. In vivo, it can be hydrolyzed by esterases to the corresponding carboxylic acid, which may be the active form of the drug, capable of forming salt bridges or strong hydrogen bonds with a receptor.[19]

Given the known activities of structurally similar isoxazoles, this compound could be explored as a lead for developing:

  • Anti-inflammatory Agents: The hydroxyphenyl group is a feature of many non-steroidal anti-inflammatory drugs (NSAIDs). Screening against COX-1 and COX-2 enzymes would be a logical first step.[11]

  • Anticancer Agents: Many isoxazole derivatives have shown potent antiproliferative activity against various cancer cell lines.[2][20]

  • Antimicrobial Agents: The isoxazole scaffold is present in sulfa drugs (e.g., Sulfamethoxazole) and β-lactam antibiotics, suggesting potential for antibacterial or antifungal activity.[20][21]

Experimental Workflow for In-Vitro Bioactivity Screening

To assess the potential of this compound, a primary screening cascade is necessary. The following workflow outlines a typical process for evaluating its anticancer potential using a cell-based assay.

G Workflow for In-Vitro Anticancer Screening cluster_0 Preparation cluster_1 Assay Execution cluster_2 Analysis CompoundPrep Compound Solubilization (DMSO Stock) Treatment Compound Treatment (Serial Dilutions) CompoundPrep->Treatment CellCulture Cell Line Maintenance (e.g., HeLa, MCF-7) CellSeeding Cell Seeding (96-well plates) CellCulture->CellSeeding CellSeeding->Treatment Incubation Incubation (24-72 hours) Treatment->Incubation Assay Viability Assay (e.g., MTT, CellTiter-Glo) Incubation->Assay DataAcq Data Acquisition (Plate Reader) Assay->DataAcq DataAnalysis Data Analysis (IC₅₀ Calculation) DataAcq->DataAnalysis

Caption: A standard workflow for evaluating the cytotoxic potential of a test compound.

Conclusion

This compound is a strategically designed heterocyclic molecule that stands at the intersection of established pharmacophores and versatile chemical functionality. Its synthesis is achievable through standard organic chemistry methods, and its structure contains key features—a privileged isoxazole core, a hydrogen-bonding phenol, and a modifiable ester group—that make it a highly valuable building block for medicinal chemistry research. This guide provides the foundational knowledge for scientists to synthesize, characterize, and strategically deploy this compound in the pursuit of novel therapeutics for a range of diseases, from inflammation to cancer.

References

  • RSC Publishing. (n.d.). Advances in isoxazole chemistry and their role in drug discovery.
  • ResearchGate. (2025). Advances in isoxazole chemistry and their role in drug discovery.
  • Bohrium. (n.d.). The recent progress of isoxazole in medicinal chemistry.
  • PubMed. (n.d.). Medicinal Chemistry Perspective of Fused Isoxazole Derivatives.
  • National Institutes of Health. (2025). Advances in isoxazole chemistry and their role in drug discovery.
  • ACS Publications. (2019). Synthesis of Isoxazole- and Oxazole-4-carboxylic Acids Derivatives by Controlled Isoxazole-Azirine-Isoxazole/Oxazole Isomerization.
  • Biotuva Life Sciences. (n.d.). This compound.
  • National Institutes of Health. (n.d.). Synthesis and anti-nociceptive potential of isoxazole carboxamide derivatives.
  • Toronto Research Chemicals. (n.d.). This compound.
  • Aaron Chemicals. (n.d.). Safety Data Sheet.
  • Chem-Impex. (n.d.). Ethyl 3-(4-fluorophenyl)-5-methylisoxazole-4-carboxylate.
  • CymitQuimica. (n.d.). CAS: 1071788-87-8.
  • A review of isoxazole biological activity and present synthetic techniques. (n.d.).
  • Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction. (2022).
  • IJPPR. (2025). Design, Synthesis and Biological Activity of Isoxazole Derivatives as Potent Medicinal Compound.
  • BLDpharm. (n.d.). 1071788-87-8|Ethyl 3-(4-hydroxyphenyl)-5....
  • National Institutes of Health. (n.d.). Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities.
  • Organic Chemistry Portal. (n.d.). Isoxazole synthesis.
  • National Institutes of Health. (n.d.). 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid.
  • National Institutes of Health. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides.
  • Chemistry Steps. (n.d.). Identifying Unknown from IR, NMR, and Mass Spectrometry.
  • National Institutes of Health. (n.d.). Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate.
  • Universal Class. (n.d.). NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy.
  • ERIC. (2023). Spectroscopy Data for Undergraduate Teaching.
  • YouTube. (2015). Organic Chemistry II - Solving a Structure Based on IR and NMR Spectra.

Sources

A Technical Guide to the Spectroscopic Characterization of Ethyl 3-(4-Hydroxyphenyl)-5-methylisoxazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of the spectroscopic techniques essential for the structural elucidation and characterization of Ethyl 3-(4-Hydroxyphenyl)-5-methylisoxazole-4-carboxylate, a key heterocyclic compound with significant potential in medicinal chemistry and drug development. The methodologies and data interpretations presented herein are designed to offer researchers, scientists, and drug development professionals a comprehensive framework for analyzing this and structurally related isoxazole derivatives.

Introduction to this compound

This compound belongs to the isoxazole class of heterocyclic compounds, which are recognized for their diverse pharmacological activities. The structural integrity and purity of such compounds are paramount in drug discovery pipelines, necessitating rigorous analytical characterization. Spectroscopic methods, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy, form the cornerstone of this characterization process. This guide will delve into the theoretical underpinnings and practical application of these techniques for the unambiguous identification of the title compound. The molecular structure of this compound is presented in Figure 1.

Figure 1. Chemical Structure of this compound

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For this compound, both ¹H and ¹³C NMR are indispensable.

¹H NMR Spectroscopy

Proton NMR (¹H NMR) provides information on the number of different types of protons and their neighboring protons. The expected chemical shifts (δ) for the protons in this compound are summarized in Table 1.

Table 1: Predicted ¹H NMR Spectroscopic Data

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
-CH₃ (isoxazole)2.3 - 2.5Singlet3H
-O-CH₂-CH₃4.2 - 4.4Quartet2H
-O-CH₂-CH₃1.2 - 1.4Triplet3H
Aromatic H (ortho to -OH)6.8 - 7.0Doublet2H
Aromatic H (meta to -OH)7.5 - 7.7Doublet2H
Phenolic -OH9.5 - 10.5Singlet (broad)1H

Interpretation and Causality:

  • The isoxazole methyl group is expected to appear as a singlet in the upfield region (δ 2.3 - 2.5 ppm) due to the absence of adjacent protons.

  • The ethyl ester protons will exhibit a characteristic quartet for the methylene (-CH₂-) group (δ 4.2 - 4.4 ppm) and a triplet for the methyl (-CH₃) group (δ 1.2 - 1.4 ppm), arising from spin-spin coupling with each other.

  • The aromatic protons of the 4-hydroxyphenyl ring will likely appear as two doublets, characteristic of a para-substituted benzene ring. The protons ortho to the electron-donating hydroxyl group are expected to be more shielded and thus resonate at a lower chemical shift (δ 6.8 - 7.0 ppm) compared to the protons meta to the hydroxyl group.

  • The phenolic hydroxyl proton will present as a broad singlet at a downfield chemical shift (δ 9.5 - 10.5 ppm), and its position can be concentration and solvent dependent. This proton is also exchangeable with D₂O.

¹³C NMR Spectroscopy

Carbon-13 NMR (¹³C NMR) provides information about the different carbon environments in the molecule. The predicted chemical shifts for this compound are detailed in Table 2.

Table 2: Predicted ¹³C NMR Spectroscopic Data

CarbonPredicted Chemical Shift (δ, ppm)
-CH₃ (isoxazole)12 - 15
-O-CH₂-CH₃60 - 62
-O-CH₂-CH₃14 - 16
C=O (ester)162 - 165
C3 (isoxazole)160 - 163
C4 (isoxazole)105 - 108
C5 (isoxazole)170 - 173
C1' (aromatic, attached to isoxazole)120 - 123
C2'/C6' (aromatic)128 - 130
C3'/C5' (aromatic)115 - 117
C4' (aromatic, attached to -OH)158 - 160

Interpretation and Causality:

  • The carbonyl carbon of the ester group is expected to be the most downfield signal (δ 162 - 165 ppm) due to the strong deshielding effect of the two oxygen atoms.

  • The isoxazole ring carbons will have distinct chemical shifts. C5, being adjacent to the electron-withdrawing ester group, will be significantly downfield.

  • The aromatic carbons will show a pattern typical for a 4-substituted phenol. The carbon bearing the hydroxyl group (C4') will be the most downfield among the aromatic carbons due to the deshielding effect of the oxygen atom.

Experimental Protocol for NMR Data Acquisition

Caption: Workflow for NMR data acquisition and processing.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns.

Expected Mass Spectrum

For this compound (C₁₃H₁₃NO₄), the expected monoisotopic mass is approximately 247.08 g/mol . High-resolution mass spectrometry (HRMS) would provide a more accurate mass measurement, confirming the elemental composition.

Table 3: Predicted Mass Spectrometry Data

IonPredicted m/zInterpretation
[M+H]⁺248.0917Protonated molecular ion
[M+Na]⁺270.0736Sodium adduct
[M-C₂H₅]⁺218.0502Loss of the ethyl group from the ester
[M-OC₂H₅]⁺202.0553Loss of the ethoxy group from the ester

Interpretation and Causality:

  • The molecular ion peak ([M]⁺ or more commonly the protonated molecule [M+H]⁺ in electrospray ionization) is crucial for determining the molecular weight.

  • Fragmentation patterns can provide structural information. Common fragmentation pathways for this molecule would include the loss of the ethyl or ethoxy group from the ester moiety.

Experimental Protocol for MS Data Acquisition

Caption: Workflow for Mass Spectrometry data acquisition and analysis.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. It is a valuable tool for identifying the functional groups present in a molecule.

Expected IR Spectrum

The key functional groups in this compound will give rise to characteristic absorption bands in the IR spectrum.

Table 4: Predicted IR Spectroscopic Data

Functional GroupPredicted Absorption Range (cm⁻¹)Vibration Type
Phenolic O-H3200 - 3600 (broad)Stretching
Aromatic C-H3000 - 3100Stretching
Aliphatic C-H2850 - 3000Stretching
C=O (ester)1710 - 1740Stretching
C=N (isoxazole)1600 - 1650Stretching
C=C (aromatic/isoxazole)1450 - 1600Stretching
C-O (ester/ether)1000 - 1300Stretching

Interpretation and Causality:

  • A broad absorption band in the 3200 - 3600 cm⁻¹ region is a strong indication of the presence of the phenolic hydroxyl group, with the broadening due to hydrogen bonding.

  • The strong, sharp peak around 1710 - 1740 cm⁻¹ is characteristic of the carbonyl (C=O) stretch of the ester group.

  • The absorptions in the 1450 - 1650 cm⁻¹ region are indicative of the C=C and C=N stretching vibrations within the aromatic and isoxazole rings.

  • The C-O stretching vibrations of the ester and the phenolic ether linkage will appear in the fingerprint region (1000 - 1300 cm⁻¹).

Experimental Protocol for IR Data Acquisition

Caption: Workflow for Infrared Spectroscopy data acquisition and analysis.

Conclusion

The comprehensive spectroscopic analysis of this compound, employing ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy, provides a robust framework for its structural confirmation and purity assessment. The predicted data and interpretations presented in this guide, based on the well-established principles of spectroscopy and analysis of related structures, offer a reliable blueprint for researchers. Adherence to the outlined experimental protocols will ensure the acquisition of high-quality data, which is fundamental for advancing research and development in the pharmaceutical sciences.

References

  • The Royal Society of Chemistry. (2019). Supporting Information. Retrieved from [Link]

  • PubChem. Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate. Retrieved from [Link]

  • Chandra, K. R., et al. (2013). Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 69(7), o1073. Retrieved from [Link]

  • PubChem. 5-Methylisoxazole-4-carboxylic acid. Retrieved from [Link]

  • PubChem. Ethyl 5-methylisoxazole-4-carboxylate. Retrieved from [Link]

  • PubChem. Ethyl 3-(4-methylphenyl)-1,2-oxazole-5-carboxylate. Retrieved from [Link]

  • SpectraBase. Ethyl 3-(4-methylphenyl)isoxazole-5-carboxylate. Retrieved from [Link]

  • PubChem. Ethyl 2-(4-hydroxyphenyl)-4-methyl-1,3-thiazole-5-carboxylate. Retrieved from [Link]

  • Pharmaffiliates. Ethyl 5-Methylisoxazole-4-carboxylate. Retrieved from [Link]

NMR and mass spectrometry of Ethyl 3-(4-Hydroxyphenyl)-5-methylisoxazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the NMR and Mass Spectrometry of Ethyl 3-(4-Hydroxyphenyl)-5-methylisoxazole-4-carboxylate

This guide provides a comprehensive technical analysis of this compound, a molecule of significant interest within the broader class of bioactive isoxazole heterocycles.[1][2][3][4] Isoxazoles are foundational scaffolds in medicinal chemistry, appearing in numerous FDA-approved drugs and demonstrating a wide array of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[3][5] Accurate and unambiguous structural characterization is paramount in the drug discovery and development pipeline. This document serves as a detailed reference for researchers and scientists, outlining the principles and practical application of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) for the definitive structural elucidation and purity assessment of this target compound.

We will delve into the causality behind experimental choices, provide validated protocols, and interpret the resulting spectral data with the rigor required in a professional research setting.

A thorough analysis begins with a fundamental understanding of the molecule's structure.

Molecular Formula: C₁₃H₁₃NO₄[6] Molecular Weight: 247.25 g/mol [6]

fragmentation_pathway M [M+H]⁺ m/z = 248.2 F1 [M+H - C₂H₄]⁺ m/z = 220.2 M->F1 - C₂H₄ F2 [M+H - OC₂H₅]⁺ m/z = 203.2 M->F2 - •OC₂H₅ F3 [M+H - CO₂Et]⁺ m/z = 175.2 M->F3 - •CO₂Et F4 [C₈H₇O₂]⁺ m/z = 135.1 F3->F4 - C₂H₂O analytical_workflow cluster_0 Sample Preparation cluster_1 Data Acquisition cluster_2 Data Analysis cluster_3 Final Confirmation Sample Pure Compound Prep_NMR Dissolve in DMSO-d₆ Sample->Prep_NMR Prep_MS Dilute in MeOH/ACN Sample->Prep_MS Acq_NMR 400 MHz NMR (¹H, ¹³C) Prep_NMR->Acq_NMR Acq_MS LC-MS (ESI+) (Full Scan, MS/MS) Prep_MS->Acq_MS Analysis_NMR Interpret δ, Integration, Multiplicity Confirm C-H Framework Acq_NMR->Analysis_NMR Analysis_MS Analyze [M+H]⁺ & Fragments Confirm MW & Connectivity Acq_MS->Analysis_MS Confirmation Structure Verified Analysis_NMR->Confirmation Analysis_MS->Confirmation

Sources

Solubility Profiling of Ethyl 3-(4-Hydroxyphenyl)-5-methylisoxazole-4-carboxylate in Organic Solvents: A Methodological Approach

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and therapeutic efficacy. Ethyl 3-(4-hydroxyphenyl)-5-methylisoxazole-4-carboxylate, a novel isoxazole derivative, presents a significant area of interest for its potential pharmacological activities.[1][2][3][4] This technical guide provides a comprehensive framework for researchers and drug development professionals to determine and understand the solubility of this compound in various organic solvents. In the absence of extensive published solubility data for this specific molecule, this document outlines the fundamental principles, experimental protocols, and theoretical models necessary to conduct a thorough solubility assessment. The methodologies detailed herein are designed to establish a robust solubility profile, a cornerstone for formulation development, process chemistry, and toxicological studies.

Introduction: The Significance of Solubility in Drug Development

The journey of a drug candidate from discovery to a marketable therapeutic is fraught with challenges, with poor aqueous and organic solvent solubility being a primary hurdle. The solubility of an API, such as this compound, directly influences its dissolution rate, which in turn is a key factor in its absorption and overall bioavailability.[5][6] Furthermore, understanding the solubility in organic solvents is paramount for:

  • Crystallization and Purification: Selecting appropriate solvents is crucial for obtaining a pure crystalline form of the API with the desired polymorphic characteristics.

  • Formulation Development: The choice of excipients and the design of the dosage form (e.g., tablets, injections) are heavily reliant on the API's solubility.

  • Analytical Method Development: Solvents for chromatographic analysis, such as High-Performance Liquid Chromatography (HPLC), must be chosen based on the analyte's solubility.[7]

  • Process Chemistry: Scaling up the synthesis of the API requires solvents in which reactants are soluble and products can be easily isolated.

Isoxazole derivatives are a class of heterocyclic compounds known for their wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2][4] The subject of this guide, this compound, combines the isoxazole core with a hydroxyphenyl group, suggesting a molecule with a degree of polarity that will significantly influence its solubility behavior.[1]

Physicochemical Characterization: A Prerequisite to Solubility Studies

Before embarking on solubility measurements, a thorough understanding of the physicochemical properties of this compound is essential. These properties provide the basis for selecting appropriate analytical techniques and interpreting solubility data.

Table 1: Key Physicochemical Properties of this compound

PropertyValueSource/MethodSignificance in Solubility
Molecular Formula C13H13NO4Biotuva Life SciencesProvides the basis for calculating molar solubility.[8]
Molecular Weight 247.25 g/mol Biotuva Life SciencesEssential for converting mass-based solubility to molar-based solubility.[8]
Melting Point To be determinedDSC/Capillary MethodIndicates the lattice energy of the solid; higher melting points often correlate with lower solubility.
pKa To be determinedPotentiometric Titration/UV-Vis SpectroscopyThe ionizable hydroxyphenyl group will significantly impact solubility in protic and pH-dependent systems.
LogP (Octanol-Water Partition Coefficient) To be predicted/determinedHPLC/Shake-Flask MethodA measure of lipophilicity, which helps in predicting solubility in non-polar versus polar solvents.
Polymorphism To be determinedXRD/DSC/MicroscopyDifferent crystalline forms can exhibit different solubilities.

Theoretical Frameworks for Solubility Prediction

While experimental determination is the gold standard, theoretical models can provide valuable initial estimates of solubility, guiding solvent selection and experimental design.

Hansen Solubility Parameters (HSP)

The principle of "like dissolves like" can be quantified using Hansen Solubility Parameters.[9][10] HSP decomposes the total cohesion energy of a substance into three components:

  • δd (Dispersion forces): Arising from temporary dipoles.

  • δp (Polar forces): Arising from permanent dipoles.

  • δh (Hydrogen bonding): Arising from the donation and acceptance of protons.

The total Hansen solubility parameter is given by: δt² = δd² + δp² + δh²

A solute is more likely to dissolve in a solvent when their HSP values are similar. The "distance" (Ra) between the HSP of the solute and solvent in the three-dimensional Hansen space can be calculated. A smaller Ra indicates a higher likelihood of dissolution.

The Jouyban-Acree Model

For predicting solubility in binary solvent mixtures, the Jouyban-Acree model is a widely used and accurate tool.[11][12][13][14] The model correlates the solubility of a solute in a binary solvent mixture with the solubilities in the neat solvents and the composition of the mixture. The general form of the model is:

log Xm,T = fc log Xc,T + fw log Xw,T + fcfw[Σ Ai (fc - fw)ⁱ]

Where:

  • Xm,T, Xc,T, and Xw,T are the mole fraction solubilities of the solute in the mixture, cosolvent, and water at temperature T.

  • fc and fw are the volume fractions of the cosolvent and water.

  • Ai are the model constants obtained by regression of experimental data.

This model is particularly useful for optimizing the composition of solvent systems in crystallization and formulation processes.[11][12][13][14]

Experimental Determination of Solubility: A Step-by-Step Guide

The most reliable method for determining thermodynamic solubility is the Saturation Shake-Flask Method .[7][15][16] This method involves allowing an excess of the solid compound to equilibrate with the solvent until a saturated solution is formed.

Experimental Workflow

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis cluster_calculation Calculation prep_compound Weigh excess Ethyl 3-(4-Hydroxyphenyl)-5- methylisoxazole-4-carboxylate prep_solvent Add a known volume of the selected organic solvent prep_compound->prep_solvent equilibration Agitate the mixture at a constant temperature (e.g., 25°C, 37°C) for a sufficient time (e.g., 24-72h) prep_solvent->equilibration separation Separate the saturated solution from the excess solid (Centrifugation/Filtration) equilibration->separation dilution Dilute an aliquot of the saturated solution separation->dilution analysis Quantify the concentration using a validated analytical method (e.g., HPLC-UV) dilution->analysis calculation Calculate the solubility in appropriate units (e.g., mg/mL, mol/L) analysis->calculation

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Detailed Protocol

Materials and Equipment:

  • This compound (purity > 99%)

  • Selected organic solvents (analytical grade)

  • Scintillation vials or flasks with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • Validated HPLC-UV system

Procedure:

  • Preparation of Samples:

    • Add an excess amount of this compound to a series of vials. The excess solid is crucial to ensure that equilibrium is reached with the solid phase present.[16]

    • Add a known volume (e.g., 5 mL) of each selected organic solvent to the respective vials.

  • Equilibration:

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C).

    • Agitate the samples for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached. Preliminary studies should be conducted to determine the time required to reach equilibrium.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed to let the excess solid settle.

    • Carefully withdraw an aliquot of the supernatant using a syringe.

    • Filter the aliquot through a syringe filter to remove any undissolved microparticles. Filtration is a critical step to avoid overestimation of solubility.[7]

  • Quantification:

    • Accurately dilute the filtered saturated solution with a suitable solvent to bring the concentration within the linear range of the analytical method.

    • Analyze the diluted samples using a validated HPLC-UV method to determine the concentration of the dissolved compound. A calibration curve should be prepared using standards of known concentrations.

  • Calculation:

    • Calculate the solubility using the following formula: Solubility (mg/mL) = (Concentration from HPLC (mg/mL) x Dilution Factor)

Data Presentation and Interpretation

The experimentally determined solubility data should be presented in a clear and concise manner to facilitate comparison and interpretation.

Table 2: Hypothetical Solubility Data for this compound at 25°C

SolventSolvent Polarity Index (Snyder)Solubility (mg/mL)Molar Solubility (mol/L)
Non-Polar Solvents
n-Hexane0.1< 0.1< 0.0004
Toluene2.41.50.0061
Polar Aprotic Solvents
Dichloromethane3.15.20.0210
Acetone5.125.80.1043
Dimethyl Sulfoxide (DMSO)7.2> 200> 0.8089
Polar Protic Solvents
Ethanol4.345.30.1832
Methanol5.168.70.2778
Water10.2< 0.5< 0.0020

Interpretation of Results:

The solubility profile should be analyzed in the context of the solvent's properties and the solute's structure. The presence of the polar hydroxyphenyl group and the ester functionality in this compound would suggest a higher solubility in polar solvents, particularly those capable of hydrogen bonding.[1] Conversely, its solubility in non-polar solvents is expected to be limited.

Conclusion and Future Directions

This guide provides a robust methodological framework for determining the solubility of this compound in organic solvents. By combining theoretical predictions with rigorous experimental measurements, researchers can generate a comprehensive solubility profile. This data is indispensable for guiding formulation strategies, optimizing synthetic and purification processes, and ultimately accelerating the development of this promising compound into a potential therapeutic agent.

Future work should focus on:

  • Investigating the effect of temperature on solubility to determine the thermodynamic parameters of dissolution (enthalpy, entropy, and Gibbs free energy).

  • Studying the impact of pH on the solubility of this ionizable compound.

  • Exploring the use of cosolvents to enhance solubility in desired solvent systems.

  • Characterizing the solid state of the compound to identify any polymorphs and assess their relative solubilities.

By systematically applying the principles and protocols outlined in this guide, the scientific community can build a solid foundation of knowledge around the physicochemical properties of this compound, paving the way for its successful translation from the laboratory to the clinic.

References

  • Jouyban, A., Khoubnasabjafari, M., Chan, H. K., Clark, B. J., & Acree, W. E., Jr. (2006). Solubility prediction of paracetamol in binary and ternary solvent mixtures using Jouyban-Acree model. Chemical & Pharmaceutical Bulletin, 54(4), 428-431. [Link]

  • Jouyban, A., & Acree, W. E., Jr. (2006). In silico prediction of drug solubility in water-ethanol mixtures using Jouyban-Acree model. Journal of Pharmacy & Pharmaceutical Sciences, 9(2), 262-269. [Link]

  • Jouyban, A., et al. (2006). Solubility Prediction of Paracetamol in Binary and Ternary Solvent Mixtures Using Jouyban–Acree Model. Chemical and Pharmaceutical Bulletin, 54(4), 428-431. [Link]

  • An, G., et al. (2012). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies, 19(4), 33-39. [Link]

  • Jouyban, A., & Acree, W. E. (2006). In silico prediction of drug solubility in water-ethanol mixtures using Jouyban-Acree model. DARU Journal of Pharmaceutical Sciences, 14(3), 143-150. [Link]

  • Kumar, L., & Kumar, A. (2020). A Recent Advancement in Approaches used for Estimation of Drug Solubility: A Review. International Journal of Pharmaceutical Sciences and Research, 11(5), 2133-2143. [Link]

  • Jouyban, A., & Acree, W. E., Jr. (2006). In silico prediction of drug solubility in water-ethanol mixtures using Jouyban-Acree model. ResearchGate. [Link]

  • Solubility of Things. (n.d.). Isoxazole. [Link]

  • Alam, M. A., et al. (2016). The synthetic and therapeutic expedition of isoxazole and its analogs. Bioorganic & Medicinal Chemistry, 24(22), 5739-5764. [Link]

  • Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. InTech. [Link]

  • International Journal of Creative Research Thoughts. (2021). Synthesis, Characterization And Biological Activity Of Isoxazole Derivatives. [Link]

  • Pawar, P. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. SlideShare. [Link]

  • Malla Reddy College of Pharmacy. (2017). Solubility & Method for determination of solubility. [Link]

  • Abbott, S. (n.d.). HSP Basics | Practical Solubility Science. [Link]

  • Wikipedia. (n.d.). Isoxazole. [Link]

  • Der Pharma Chemica. (2016). Synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. [Link]

  • PubChem. (n.d.). Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate. [Link]

  • ChemSrc. (n.d.). ethyl 5-(5-chloro-2-hydroxyphenyl)-3-methyl-4-isoxazolecarboxylate. [Link]

  • Wikipedia. (n.d.). Hansen solubility parameter. [Link]

  • Hansen Solubility Parameters. (n.d.). HSPiP - Hansen Solubility Parameters in Practice. [Link]

Sources

The Diverse Biological Activities of Isoxazole Derivatives: A Technical Guide for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The isoxazole scaffold represents a privileged structure in medicinal chemistry, underpinning a remarkable array of biologically active compounds. This five-membered heterocycle, with its unique electronic properties and synthetic versatility, has been a fertile ground for the discovery of novel therapeutic agents. This in-depth technical guide provides a comprehensive overview of the diverse biological activities exhibited by isoxazole derivatives, intended for researchers, scientists, and drug development professionals. We will delve into the core mechanisms of action across key therapeutic areas, including oncology, infectious diseases, inflammation, and neurology. Furthermore, this guide will furnish detailed experimental protocols for assessing these biological activities, present quantitative data for potent derivatives, and visually articulate key signaling pathways. By synthesizing technical accuracy with field-proven insights, this document aims to be an essential resource for the rational design and development of next-generation isoxazole-based therapeutics.

Introduction: The Isoxazole Scaffold - A Privileged Structure in Medicinal Chemistry

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a cornerstone in the design of modern pharmaceuticals.[1] Its distinct chemical properties, including aromaticity and a labile N-O bond under certain reductive conditions, offer a unique platform for chemical modification and bioisosteric replacement.[2] This versatility has allowed for the fine-tuning of pharmacokinetic and pharmacodynamic properties, leading to the development of numerous clinically successful drugs.

Chemical Properties and Reactivity of the Isoxazole Ring

The isoxazole ring is an electron-deficient aromatic system, which influences its reactivity and interactions with biological targets. The nitrogen atom acts as a hydrogen bond acceptor, while the overall ring system can participate in π-π stacking interactions. The weak N-O bond, a key feature of the isoxazole moiety, can be cleaved under specific physiological conditions, sometimes leading to the formation of an active metabolite. This bio-cleavable linker strategy has been ingeniously employed in the design of prodrugs.[3]

Historical Perspective and Clinical Significance of Isoxazole-Containing Drugs

The therapeutic journey of isoxazoles is marked by several landmark drugs that have made a significant impact on human health. For instance, the penicillinase-resistant penicillins, such as cloxacillin and dicloxacillin , incorporate an isoxazole moiety that sterically hinders their degradation by bacterial β-lactamases.[4] In the realm of anti-inflammatory agents, valdecoxib , a selective COX-2 inhibitor, and leflunomide , an immunomodulatory drug, feature the isoxazole core.[5] The sulfonamide antibiotic sulfamethoxazole is another prominent example of a widely used isoxazole-containing drug.[4] The clinical success of these and other isoxazole derivatives underscores the enduring importance of this scaffold in drug discovery.

General Approaches to the Synthesis of Biologically Active Isoxazole Derivatives

A variety of synthetic strategies have been developed for the construction of the isoxazole ring, with the [3+2] cycloaddition reaction between a nitrile oxide and an alkyne or alkene being one of the most common and versatile methods.[4] Another prevalent approach involves the condensation of a β-dicarbonyl compound or its equivalent with hydroxylamine.[6] The choice of synthetic route is often dictated by the desired substitution pattern and the availability of starting materials.

Figure 1: Common synthetic routes to isoxazole derivatives.

Anticancer Activity of Isoxazole Derivatives

The isoxazole scaffold is a prominent feature in a multitude of compounds exhibiting potent anticancer activity.[7][8] These derivatives exert their effects through diverse mechanisms, often targeting key pathways involved in cancer cell proliferation, survival, and metastasis.[9]

Mechanisms of Action in Oncology

A primary mechanism by which many isoxazole derivatives elicit their anticancer effects is through the induction of apoptosis, or programmed cell death.[10] This can be achieved through both the intrinsic and extrinsic pathways. For instance, some derivatives have been shown to upregulate the expression of pro-apoptotic proteins like Bax and downregulate anti-apoptotic proteins such as Bcl-2, leading to the release of cytochrome c from the mitochondria and subsequent activation of the caspase cascade.[11]

Apoptosis_Pathway Isoxazole_Derivative Isoxazole Derivative Bcl2 Bcl-2 (Anti-apoptotic) Isoxazole_Derivative->Bcl2 Inhibits Bax Bax (Pro-apoptotic) Isoxazole_Derivative->Bax Activates Mitochondrion Mitochondrion Bcl2->Mitochondrion Inhibits cytochrome c release Bax->Mitochondrion Promotes cytochrome c release Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Releases Caspase9 Caspase-9 Cytochrome_c->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Figure 2: Intrinsic apoptotic pathway induced by isoxazole derivatives.

Many isoxazole derivatives have been designed as potent inhibitors of various protein kinases that are often dysregulated in cancer. These kinases play crucial roles in signaling pathways that control cell growth, proliferation, and survival. By targeting these enzymes, isoxazole-based inhibitors can effectively block oncogenic signaling and halt tumor progression.[12]

The microtubule network is essential for cell division, and its disruption is a validated strategy in cancer chemotherapy. Several isoxazole derivatives have been found to interfere with tubulin polymerization, either by inhibiting its formation or by promoting its disassembly. This leads to mitotic arrest and ultimately, apoptotic cell death.[10]

Structure-Activity Relationship (SAR) Studies for Anticancer Potency

Structure-activity relationship (SAR) studies have been instrumental in optimizing the anticancer activity of isoxazole derivatives. These studies have revealed that the nature and position of substituents on the isoxazole ring and its appended functionalities significantly influence their potency and selectivity. For example, the presence of specific halogen atoms or methoxy groups on aryl substituents can dramatically enhance cytotoxic effects against various cancer cell lines.[13]

Experimental Protocols for Assessing Anticancer Activity

MTT Assay Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the isoxazole derivatives and a positive control (e.g., doxorubicin) in culture medium. Replace the existing medium with the compound-containing medium and incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Annexin V/PI Staining Protocol:

  • Cell Treatment: Treat cancer cells with the isoxazole derivative at its IC₅₀ concentration for a predetermined time (e.g., 24 hours).

  • Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.

  • Staining: Resuspend the cells in 1X binding buffer and add Annexin V-FITC and propidium iodide (PI) according to the manufacturer's instructions.

  • Incubation: Incubate the cells in the dark at room temperature for 15-20 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.[2][14]

Tabular Summary of Potent Anticancer Isoxazole Derivatives
Compound IDCancer Cell LineIC₅₀ (µM)Mechanism of ActionReference
TTI-4MCF-72.63Not specified[15]
Compound 2dHep3B~23 µg/mLApoptosis induction[16]
Compound 2eHep3B~23 µg/mLApoptosis induction[16]
Compound 2bHeLa0.11 µg/mLNot specified[17]
Compound 1dPC338.63Not specified[18]

Antimicrobial Activity of Isoxazole Derivatives

Isoxazole-containing compounds have a long and successful history as antimicrobial agents, with several derivatives being used clinically to treat bacterial and fungal infections.[6][19]

Antibacterial Activity

The antibacterial mechanisms of isoxazole derivatives are varied. The isoxazole-containing β-lactam antibiotics, such as cloxacillin, act by inhibiting the synthesis of the bacterial cell wall.[4] Sulfamethoxazole, a sulfonamide, competitively inhibits dihydropteroate synthase, an enzyme essential for folate synthesis in bacteria.[2] Other novel isoxazole derivatives may exert their effects by disrupting bacterial membrane integrity or inhibiting protein synthesis.

  • Cloxacillin: A penicillinase-resistant β-lactam antibiotic used to treat infections caused by susceptible Gram-positive bacteria.

  • Dicloxacillin: Similar to cloxacillin, it is effective against β-lactamase-producing staphylococci.

  • Sulfamethoxazole: Often used in combination with trimethoprim (co-trimoxazole) for a broad spectrum of bacterial infections.

Antifungal Activity

Several isoxazole derivatives have demonstrated promising antifungal activity against a range of pathogenic fungi.[20] The precise mechanisms are still under investigation for many novel compounds, but they may involve disruption of the fungal cell membrane, inhibition of essential enzymes, or interference with fungal cell wall synthesis.

Experimental Protocols for Antimicrobial Screening

Broth Microdilution Method:

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., to 0.5 McFarland standard).

  • Serial Dilution: Prepare two-fold serial dilutions of the isoxazole derivative in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton broth).

  • Inoculation: Inoculate each well with the standardized microbial suspension.

  • Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[21]

Tabular Summary of Antimicrobial Isoxazole Derivatives
Compound IDMicroorganismMIC (µg/mL)Reference
Compound 4dS. aureus, E. coli0.012 µM[22]
Compound 6dS. aureus, E. coli0.012 µM[22]
Compound 7bE. coli15[23]
Compound 7bP. aeruginosa30[23]
Isoxazole DerivativesS. aureus, E. coli40-70[21]
Compound 2cC. albicans2.0 mg/mL[24]

Anti-inflammatory Activity of Isoxazole Derivatives

The isoxazole ring is a key pharmacophore in several important anti-inflammatory drugs.[25] These compounds primarily exert their effects by modulating the production of inflammatory mediators.

Mechanisms of Anti-inflammatory Action

A major mechanism of anti-inflammatory action for many isoxazole derivatives is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2.[26] COX-2 is responsible for the production of prostaglandins, which are key mediators of pain and inflammation. Selective inhibition of COX-2 over COX-1 is a desirable therapeutic strategy to reduce the gastrointestinal side effects associated with non-selective NSAIDs.

COX_Pathway Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Prostaglandins Prostaglandins COX2->Prostaglandins Inflammation Inflammation & Pain Prostaglandins->Inflammation Isoxazole_Derivative Isoxazole Derivative (e.g., Valdecoxib) Isoxazole_Derivative->COX2 Inhibits

Figure 3: Inhibition of the COX-2 pathway by isoxazole derivatives.

Some isoxazole derivatives have been shown to modulate the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[27] By suppressing the levels of these key signaling molecules, these compounds can effectively dampen the inflammatory response.

Clinically Used Anti-inflammatory Isoxazoles
  • Valdecoxib: A selective COX-2 inhibitor previously used for the treatment of osteoarthritis and rheumatoid arthritis.

  • Leflunomide: An immunomodulatory drug used to treat rheumatoid arthritis. It works by inhibiting dihydroorotate dehydrogenase, an enzyme involved in pyrimidine synthesis, thereby affecting lymphocyte proliferation.

Experimental Protocols for Evaluating Anti-inflammatory Effects

Colorimetric COX Inhibitor Screening Assay:

  • Enzyme and Inhibitor Preparation: Prepare solutions of COX-1 and COX-2 enzymes, the isoxazole derivative at various concentrations, and a positive control (e.g., celecoxib).

  • Reaction Setup: In a 96-well plate, combine the reaction buffer, heme, and the respective COX enzyme. Add the test compound or control.

  • Pre-incubation: Incubate the plate to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the reaction by adding arachidonic acid and a chromogenic substrate (e.g., TMPD).

  • Absorbance Measurement: Monitor the change in absorbance at a specific wavelength (e.g., 590 nm) over time.

  • Data Analysis: Calculate the rate of reaction and the percentage of inhibition for each concentration of the test compound. Determine the IC₅₀ value.[28]

Carrageenan-Induced Paw Edema in Rats:

  • Animal Acclimatization: Acclimatize rats to the experimental conditions.

  • Compound Administration: Administer the isoxazole derivative or a standard anti-inflammatory drug (e.g., indomethacin) orally or intraperitoneally.

  • Induction of Edema: After a set time (e.g., 30-60 minutes), inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the vehicle control group.[29]

Neuroprotective and Neurological Activities of Isoxazole Derivatives

Isoxazole derivatives have emerged as promising candidates for the treatment of various neurological disorders, exhibiting neuroprotective, anticonvulsant, and anxiolytic properties.[30]

Mechanisms of Neuroprotection

The neuroprotective effects of isoxazole derivatives are often attributed to their ability to mitigate oxidative stress and excitotoxicity.[30] Some compounds act as potent antioxidants and free radical scavengers, protecting neuronal cells from damage. Others may modulate the activity of neurotransmitter receptors, such as glutamate receptors, to prevent excitotoxic cell death.

Anticonvulsant and Anxiolytic Properties

Several isoxazole derivatives have demonstrated significant anticonvulsant activity in various animal models of epilepsy.[13] The mechanisms underlying these effects may involve the modulation of ion channels or enhancement of GABAergic neurotransmission. Additionally, some isoxazoles have shown anxiolytic-like effects, suggesting their potential in the treatment of anxiety disorders.

Experimental Protocols in Neuropharmacology
  • Neuronal Cell Culture: Culture primary neurons or a neuronal cell line (e.g., SH-SY5Y) in a suitable medium.

  • Compound Pre-treatment: Pre-treat the cells with various concentrations of the isoxazole derivative for a specific duration.

  • Induction of Excitotoxicity: Expose the cells to a neurotoxic concentration of glutamate.

  • Assessment of Cell Viability: After the glutamate exposure, assess cell viability using an MTT assay or by measuring lactate dehydrogenase (LDH) release into the culture medium.

  • Data Analysis: Determine the neuroprotective effect of the isoxazole derivative by comparing the viability of treated cells to that of untreated, glutamate-exposed cells.

Other Notable Biological Activities

The versatility of the isoxazole scaffold extends beyond the aforementioned therapeutic areas.

Antiviral Activity

Isoxazole derivatives have been investigated for their antiviral properties against a range of viruses, including influenza virus.[26] Some compounds have been shown to inhibit viral replication by targeting viral proteins or host factors essential for the viral life cycle.[26]

Herbicidal and Insecticidal Activity

Certain isoxazole derivatives have found applications in agriculture as herbicides and insecticides.[3][29] For example, isoxaflutole is a pre-emergence herbicide that acts by inhibiting the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme in plants, leading to bleaching and death of susceptible weeds.[3]

Future Perspectives and Conclusion

The isoxazole scaffold continues to be a highly attractive and productive platform for the discovery of new bioactive molecules. Emerging trends in isoxazole-based drug discovery include the development of multi-target agents and the use of advanced synthetic methodologies to access novel chemical space.[13] While challenges such as optimizing selectivity and overcoming drug resistance remain, the vast potential of isoxazole derivatives in addressing unmet medical needs is undeniable. The diverse biological activities and proven clinical success of isoxazole-containing compounds ensure that this remarkable heterocycle will remain a focal point of medicinal chemistry research for the foreseeable future.

References

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC. (n.d.). Retrieved January 7, 2026, from [Link]

  • Arya, G. C., Kaur, K., & Jaitak, V. (2021). Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies. European Journal of Medicinal Chemistry, 221, 113511. [Link]

  • A Brief Review on Isoxazole Derivatives as Antibacterial Agents. (n.d.). Retrieved January 7, 2026, from [Link]

  • Arya, G. C., Kaur, K., & Jaitak, V. (2021). Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies. ChEMBL. [Link]

  • Zone of inhibition (ZOI) and MIC values shown by the synthesized derivatives. (n.d.). ResearchGate. Retrieved January 7, 2026, from [Link]

  • Gao, Y., et al. (2020). Design, synthesis and in vitro biological evaluation of isoxazol-4-carboxa piperidyl derivatives as new anti-influenza A agents targeting virus nucleoprotein. RSC Medicinal Chemistry, 11(1), 108-115. [Link]

  • Advances in isoxazole chemistry and their role in drug discovery. (2025). RSC Advances. [Link]

  • Design, synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. (n.d.). Scholars Research Library. Retrieved January 7, 2026, from [Link]

  • Isoxazole Derivatives as Anticancer Agent: A Review on Synthetic Strategies, Mechanism of Action and SAR Studies. (2021). ResearchGate. [Link]

  • Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. (2023). Journal of Biomolecular Structure & Dynamics, 41(20), 7345-7357. [Link]

  • Novel Isoxazole-Based Antifungal Drug Candidates. (2024). Molecules, 29(24), 5836. [Link]

  • Molecular Docking Studies, Synthesis of Novel Isoxazole Derivatives from 3-Methoxy Substituted Chalcone and Evaluation of their Anti-Inflammatory Activity. (n.d.). Oriental Journal of Chemistry. Retrieved January 7, 2026, from [Link]

  • Pallett, K. E., & Cramp, S. M. (1997). Isoxaflutole: the background to its discovery and the basis of its herbicidal properties. Pesticide Science, 50(2), 83-90. [Link]

  • Dayan, F. E., Duke, S. O., Reddy, K. N., Hamper, B. C., & Leschinsky, K. L. (1996). Effects of Isoxazole Herbicides on Protoporphyrinogen Oxidase and Porphyrin Physiology. Journal of Agricultural and Food Chemistry, 44(7), 2124-2130. [Link]

  • IC50 values and dose–response curves of designed... (n.d.). ResearchGate. Retrieved January 7, 2026, from [Link]

  • Screening for antimicrobial and antioxidant activities of quinazolinone based isoxazole and isoxazoline derivatives, synthesis and In silico studies. (2024). Journal of Molecular Structure, 1300, 137286. [Link]

  • Exploring the Potential of Isoxazole Derivatives in Anticancer and Neuroprotective Therapies. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 7, 2026, from [Link]

  • Isoxazole derivatives showing anticancer activity (39–47). (n.d.). ResearchGate. Retrieved January 7, 2026, from [Link]

  • Synthesis, characterization and anti-inflammatory activity of some novel isoxazoles. (n.d.). Scholars Research Library. Retrieved January 7, 2026, from [Link]

  • Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. (2023). ACS Omega, 8(22), 19561-19597. [Link]

  • Arya, G. C., Kaur, K., & Jaitak, V. (2021). Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies. European Journal of Medicinal Chemistry, 221, 113511. [Link]

  • (PDF) Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity. (2024). ResearchGate. [Link]

  • New Triazole-Isoxazole Hybrids as Antibacterial Agents: Design, Synthesis, Characterization, In Vitro, and In Silico Studies. (2024). Molecules, 29(11), 2533. [Link]

  • Eid, A. M., Hawash, M., El-Nezhawy, A. O. H., & El-Gazzar, M. G. (2021). Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents. BioMed Research International, 2021, 6633297. [Link]

  • Antifungal isoxazole compounds micafungin 7 and azole derivative 8. (n.d.). ResearchGate. Retrieved January 7, 2026, from [Link]

  • Evaluation of Cytotoxic, COX Inhibitory, and Antimicrobial Activities of Novel Isoxazole-carboxamide Derivatives. (2023). Current Organic Synthesis, 20(10), 1234-1243. [Link]

  • Synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. (n.d.). Der Pharma Chemica. Retrieved January 7, 2026, from [Link]

  • Effects of synthetic isoxazole derivatives on apoptosis of T98G cells.... (n.d.). ResearchGate. Retrieved January 7, 2026, from [Link]

  • Oxazole and Isoxazole Chemistry in Crop Protection. (n.d.). ResearchGate. Retrieved January 7, 2026, from [Link]

  • IC50 values of the most active derivatives in some cancerous cell lines. (n.d.). ResearchGate. Retrieved January 7, 2026, from [Link]

  • Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents. (n.d.). Retrieved January 7, 2026, from [Link]

  • Effects of Isoxazole Herbicides on Protoporphyrinogen Oxidase and Porphyrin Physiology. (1996). Journal of Agricultural and Food Chemistry, 44(7), 2124-2130. [Link]

  • A review of isoxazole biological activity and present synthetic techniques. (2024). International Journal of Health and Allied Sciences, 13(5), 1-10. [Link]

  • Synthesis, Characterization And Biological Activity Of Isoxazole Derivatives. (n.d.). IJCRT.org. Retrieved January 7, 2026, from [Link]

  • Evaluation of Cytotoxic, COX Inhibitory, and Antimicrobial Activities of Novel Isoxazole-carboxamide Derivatives. (n.d.). The Hebrew University of Jerusalem. Retrieved January 7, 2026, from [Link]

  • (PDF) Synthesis, characterization and antimicrobial activity of some new isoxazole derivatives. (2025). ResearchGate. [Link]

  • Sysak, S., & Obmińska-Mrukowicz, B. (2018). Isoxazole Derivatives as Regulators of Immune Functions. Molecules, 23(10), 2699. [Link]

  • A review of isoxazole biological activity and present synthetic techniques. (2024). International Journal of Pharmaceutical Sciences and Research, 15(1), 1-12. [Link]

  • Anti-inflammatory evaluation of isoxazole derivatives. (n.d.). Scholars Research Library. Retrieved January 7, 2026, from [Link]

  • The synthetic and therapeutic expedition of isoxazole and its analogs. (2018). Future Journal of Pharmaceutical Sciences, 4(2), 195-207. [Link]

  • The IC 50 value of compound 1a, 1b, 1c, and 1d. (n.d.). ResearchGate. Retrieved January 7, 2026, from [Link]

  • The In Vitro Impact of Isoxazole Derivatives on Pathogenic Biofilm and Cytotoxicity of Fibroblast Cell Line. (2023). International Journal of Molecular Sciences, 24(3), 2849. [Link]

  • Anti-inflammatory evaluation of isoxazole derivatives. (n.d.). Scholars Research Library. Retrieved January 7, 2026, from [Link]

  • Current Scenario of 1,3-oxazole Derivatives for Anticancer Activity. (2020). Current Medicinal Chemistry, 27(38), 6546-6571. [Link]

Sources

A Technical Guide to the Synthesis and Application of Novel 3,5-Disubstituted Isoxazoles

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Isoxazole Core in Modern Drug Discovery

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is classified as a "privileged structure" in medicinal chemistry.[1] This designation is earned by its presence in numerous biologically active compounds and its ability to engage with a wide array of protein targets through various non-covalent interactions.[1][2] The unique electronic properties and structural rigidity of the isoxazole scaffold make it a versatile building block for developing new therapeutic agents.[2] Among its various isomeric forms, the 3,5-disubstituted isoxazole framework has garnered significant attention, serving as the core for compounds exhibiting anticancer, antimicrobial, anti-inflammatory, and neuroprotective activities.[3][4]

This guide provides an in-depth exploration of the primary synthetic routes to novel 3,5-disubstituted isoxazoles, explains the rationale behind key experimental choices, and surveys their therapeutic potential. It is designed for researchers, medicinal chemists, and drug development professionals seeking to leverage this potent scaffold in their discovery programs.

Part 1: Strategic Synthesis of the 3,5-Disubstituted Isoxazole Scaffold

The construction of the 3,5-disubstituted isoxazole ring is predominantly achieved through methods that ensure high regioselectivity. The choice of synthetic strategy is often dictated by the availability of starting materials, desired substitution patterns, and the need for scalability.

The Cornerstone: [3+2] 1,3-Dipolar Cycloaddition

The most robust and widely employed method for synthesizing 3,5-disubstituted isoxazoles is the 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne.[2][5] This reaction is highly regioselective, reliably yielding the 3,5-disubstituted isomer over the 3,4-disubstituted alternative.[6]

The Causality of the Reaction: The high regioselectivity is governed by the electronic and steric properties of the reacting partners. The nitrile oxide (the 1,3-dipole) reacts with the alkyne (the dipolarophile) in a concerted fashion. The substituents on both components direct the orientation of the addition, consistently placing the R¹ group from the nitrile oxide at the 3-position and the R² group from the alkyne at the 5-position of the resulting isoxazole ring.

A critical aspect of this methodology is the in situ generation of the nitrile oxide intermediate, which is often unstable and prone to dimerization. Common strategies involve the dehydration of nitroalkanes or, more frequently, the base-mediated dehydrohalogenation of hydroximoyl halides, which are themselves generated from aldoximes.[7]

G cluster_nitrile_oxide Nitrile Oxide Generation cluster_cycloaddition Cycloaddition Aldoxime R¹-CH=NOH (Aldoxime) Intermediate R¹-C(Cl)=NOH (Hydroximoyl Chloride) Aldoxime->Intermediate Oxidant (e.g., NCS, Bleach) NitrileOxide R¹-C≡N⁺-O⁻ (Nitrile Oxide) Intermediate->NitrileOxide Base (e.g., Et₃N) NitrileOxide_ref R¹-C≡N⁺-O⁻ Alkyne R²-C≡CH (Terminal Alkyne) Isoxazole 3,5-Disubstituted Isoxazole Alkyne->Isoxazole [3+2] Cycloaddition NitrileOxide_ref->Isoxazole [3+2] Cycloaddition

Caption: Workflow for 1,3-Dipolar Cycloaddition Synthesis.

Experimental Protocol 1: One-Pot Synthesis via 1,3-Dipolar Cycloaddition

This protocol describes a general, one-pot procedure using an in situ generated nitrile oxide from an aldoxime.

  • Step 1: Aldoxime Preparation: To a solution of the desired aldehyde (1.0 eq) in ethanol or a similar solvent, add hydroxylamine hydrochloride (1.1 eq) and a mild base such as sodium acetate (1.2 eq). Stir the mixture at room temperature until the reaction is complete (monitored by TLC).

  • Step 2: Nitrile Oxide Generation & Cycloaddition: In a separate flask, dissolve the crude aldoxime (1.0 eq) and the terminal alkyne (1.1 eq) in a suitable solvent like dichloromethane (DCM) or tetrahydrofuran (THF).

  • Step 3: Add a chlorinating agent, such as N-chlorosuccinimide (NCS) or sodium hypochlorite (bleach), portion-wise to the solution at 0 °C to form the hydroximoyl chloride intermediate.[8]

  • Step 4: Slowly add a base, such as triethylamine (Et₃N) or pyridine, dropwise to the reaction mixture. The base facilitates the dehydrochlorination to generate the nitrile oxide in situ, which is immediately trapped by the alkyne.

  • Step 5: Allow the reaction to warm to room temperature and stir for 2-24 hours until completion.

  • Step 6: Workup and Purification: Quench the reaction with water and extract the product with an organic solvent. Dry the organic layer, concentrate it under reduced pressure, and purify the crude product by column chromatography to yield the pure 3,5-disubstituted isoxazole.

Alternative Synthetic Pathways

While 1,3-dipolar cycloaddition is dominant, other methods offer strategic advantages, particularly for specific substitution patterns or when adhering to green chemistry principles.

A. Cyclization of Chalcones: A classic and effective method involves the reaction of α,β-unsaturated ketones (chalcones) with hydroxylamine hydrochloride.[5] Chalcones are readily synthesized via Claisen-Schmidt condensation of an aldehyde and an acetophenone. The subsequent reaction with hydroxylamine proceeds via nucleophilic addition followed by cyclization and dehydration to furnish the isoxazole ring.

G Aldehyde Ar¹-CHO (Aldehyde) Chalcone Ar¹-CH=CH-CO-Ar² (Chalcone) Aldehyde->Chalcone Claisen-Schmidt Condensation Ketone Ar²-CO-CH₃ (Acetophenone) Ketone->Chalcone Claisen-Schmidt Condensation Isoxazole 3,5-Diaryl Isoxazole Chalcone->Isoxazole Cyclization/ Dehydration Hydroxylamine NH₂OH·HCl (Hydroxylamine) Hydroxylamine->Isoxazole Cyclization/ Dehydration

Caption: Synthesis of 3,5-Diaryl Isoxazoles from Chalcones.

Experimental Protocol 2: Synthesis from Chalcones
  • Step 1: Chalcone Synthesis: Dissolve an aromatic aldehyde (1.0 eq) and a substituted acetophenone (1.0 eq) in ethanol. Add an aqueous solution of a strong base (e.g., NaOH or KOH) dropwise while keeping the temperature low (0-10 °C). Stir vigorously until a precipitate forms.

  • Step 2: Filter the solid chalcone, wash with cold water until neutral, and recrystallize from a suitable solvent like ethanol.

  • Step 3: Isoxazole Formation: Reflux a mixture of the purified chalcone (1.0 eq) and hydroxylamine hydrochloride (1.5 eq) in a solvent such as ethanol or acetic acid, often with a base like sodium acetate.[5]

  • Step 4: Isolation: After cooling, the product often precipitates from the solution. The reaction mixture can be poured into cold water to facilitate precipitation. Filter the solid, wash, and recrystallize to obtain the pure 3,5-diaryl isoxazole.

B. Modern Methodologies: Recent advances focus on improving efficiency, safety, and environmental impact.

  • Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically shorten reaction times for both 1,3-dipolar cycloadditions and chalcone cyclizations, often leading to higher yields and cleaner reactions.[4][9][10]

  • Domino Reactions: Innovative one-pot procedures, such as the domino reductive Nef reaction/cyclization of β-nitroenones using reagents like tin(II) chloride, provide efficient access to 3,5-disubstituted isoxazoles under mild conditions.[1][11]

  • Solid-Phase Synthesis: For the generation of compound libraries for high-throughput screening, solid-phase synthesis offers a powerful approach. Resin-bound alkynes can be subjected to 1,3-dipolar cycloaddition with various nitrile oxides, allowing for the parallel synthesis of a diverse array of isoxazoles.[12]

Part 2: Biological Activities and Therapeutic Landscape

The strategic placement of different substituents at the 3- and 5-positions of the isoxazole ring allows for the fine-tuning of its pharmacological properties. The scaffold's ability to act as a bioisosteric replacement for other functional groups, like amides, has further cemented its role in drug design.[13]

Anticancer Potential

A significant body of research highlights the anticancer activity of 3,5-disubstituted isoxazoles. These compounds have demonstrated efficacy against a variety of cancer cell lines, including breast, prostate, and leukemia.[10][14][15]

  • Mechanism of Action: The anticancer effects are often attributed to the induction of apoptosis. For instance, certain tyrosol-isoxazole hybrids have shown potent anti-proliferative activity against leukemia cells.[15]

  • Structure-Activity Insights: Studies on 3,5-diaryl isoxazoles revealed that the nature and position of substituents on the aryl rings are critical for activity and selectivity against cancer cells versus non-tumorigenic cells.[14] The introduction of electron-withdrawing groups or privileged substructures can significantly modulate the compound's polar surface area and biological activity.[16][17]

Antimicrobial and Antiparasitic Efficacy

The isoxazole core is present in several antimicrobial agents. Novel 3,5-disubstituted derivatives have shown promising activity against various pathogens.

  • Antibacterial and Antifungal: Derivatives have been screened for activity against both bacterial and fungal strains.[4]

  • Antiparasitic: In the search for better treatments for neglected diseases like Chagas disease, novel 2-nitroimidazole-3,5-disubstituted isoxazole analogs have been synthesized. Several of these compounds displayed greater activity against Trypanosoma cruzi than the current reference drug, benznidazole.[13]

Anti-inflammatory and Antioxidant Properties

The isoxazole scaffold has also been explored for its potential in treating inflammatory conditions and combating oxidative stress.

  • Anti-inflammatory: Certain isoxazole derivatives have demonstrated significant anti-inflammatory properties.[4]

  • Antioxidant and Anti-ageing: A study involving 3,5-disubstituted isoxazoles bearing antioxidant moieties (phenolic and chroman groups) showed that these compounds could protect human cells from oxidative stress and extend the lifespan of the nematode C. elegans, marking them as promising anti-ageing agents.[9]

Data Summary: Biological Activity Profiles
R¹ Substituent (Position 3)R² Substituent (Position 5)Biological ActivityTarget/Cell LineReference
2,4-Dimethoxyphenyl2-ThienylAnticancerMDA-MB 231 (Breast)[10]
Substituted PhenylSubstituted PhenylAnticancerPC3 (Prostate)[14]
2-Nitroimidazole moietyDiaryl ether/thioetherAntitrypanosomalT. cruzi[13]
Tyrosol-linker4-ChlorophenylAntileukemia (Anti-proliferative)K562[15]
Phenolic group6-OH-Chroman groupAnti-ageing / AntioxidantC. elegans / Human Fibroblasts[9]

Conclusion

The 3,5-disubstituted isoxazole is a remarkably versatile and therapeutically relevant scaffold. The well-established, regioselective synthetic routes, particularly the 1,3-dipolar cycloaddition, provide a reliable foundation for the exploration of chemical space. Modern advancements in synthetic methodology continue to enhance the efficiency and accessibility of these compounds. The broad spectrum of demonstrated biological activities, from anticancer to anti-ageing, ensures that the discovery of novel 3,5-disubstituted isoxazoles will remain a vibrant and impactful area of research for medicinal chemists and drug development professionals.

References

  • Advances in isoxazole chemistry and their role in drug discovery. RSC Publishing.
  • Advances in isoxazole chemistry and their role in drug discovery. PMC - NIH.
  • Solid Phase Synthesis of Isoxazole and Isoxazoline-carboxamides via [2+3]-Dipolar Cycloaddition Using Resin-bound Alkynes or Alkenes. PMC - NIH.
  • Synthesis of a Novel Tetracyclic Isoxazole by Intramolecular Nitrile Oxide Cycloaddition. MDPI.
  • An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold.
  • Isoxazole synthesis. Organic Chemistry Portal.
  • Synthesis of 3,4,5-Trisubstituted Isoxazoles via Sequential [3 + 2] Cycloaddition/Silicon-Based Cross-Coupling Reactions.
  • The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradi
  • Recent Advances on the Synthesis and Reactivity of Isoxazoles.
  • Synthesis of 3,4-Disubsituted Isoxazoles via Enamine [3+2] Cycloaddition. Thieme.
  • Synthesis of 3,5-Disubstituted Isoxazoles Containing Privileged Substructures with a Diverse Display of Polar Surface Area.
  • Microwave-assisted synthesis of 3,5-disubstituted isoxazoles and evaluation of their anti-ageing activity. PubMed.
  • Synthesis of 3,5-disubstituted isoxazoles by domino reductive Nef reaction/cycliz
  • Synthesis of 3,5-disubstituted isoxazole.
  • Synthesis of 3,5-disubstituted isoxazoles by domino reductive Nef reaction/cyclization of β-nitroenones. Organic & Biomolecular Chemistry (RSC Publishing).
  • The synthetic and therapeutic expedition of isoxazole and its analogs. PMC.
  • Synthesis of 3,5-disubstituted isoxazoles 32
  • Synthesis, Pharmacological Study of 3,5-Di- Substituted Isoxazole Derivatives as Anticancer Drug Against Breast Cancer Cell Line. Impactfactor.
  • Synthesis and Antitrypanosomal Activity of Novel 2‑Nitroimidazole-3,5-Disubstituted Isoxazole Derivatives with Diaryl Ether and Thioether Substituents. PMC - NIH.
  • Design, synthesis and biological evaluation of 3,5-diaryl isoxazole derivatives as potential anticancer agents. PubMed.
  • (PDF) Synthesis, Antioxidant, and Antibacterial Activities of Two Novel Series of 3,5-Disubstituted Isoxazole Ether-Linked Isoxazolines and 3,5-Disubstituted Pyrazole Ether-Linked Isoxazolines Mediated by Chloramine-T.
  • Tyrosol Derivatives, Bearing 3,5-Disubstituted Isoxazole and 1,4-Disubstituted Triazole, as Potential Antileukemia Agents by Promoting Apoptosis. NIH.

Sources

The Structure-Activity Relationship of Hydroxyphenyl Isoxazoles: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Abstract

Isoxazole-based compounds represent a cornerstone in modern medicinal chemistry, with their versatile five-membered heterocyclic structure appearing in numerous FDA-approved drugs.[1][2] The incorporation of a hydroxyphenyl moiety into the isoxazole scaffold introduces critical functionalities, primarily the hydroxyl group's ability to form strong hydrogen bonds with biological targets and confer potential antioxidant properties.[3][4] This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of hydroxyphenyl isoxazoles. We will delve into the nuanced interplay between chemical structure and biological function, exploring how modifications to the core scaffold influence anticancer, anti-inflammatory, and antimicrobial activities. This document is designed for researchers, scientists, and drug development professionals, offering field-proven insights, detailed experimental protocols, and a robust framework for designing next-generation therapeutics based on this privileged scaffold.

The Foundational Scaffolds: Isoxazole and Hydroxyphenyl Moieties

The therapeutic potential of hydroxyphenyl isoxazoles arises from the synergistic combination of its two core components. Understanding their individual contributions is paramount to rational drug design.

The Isoxazole Ring: A Privileged Heterocycle

The isoxazole ring is a five-membered aromatic heterocycle containing adjacent nitrogen and oxygen atoms.[5][6] This unique arrangement imparts a range of favorable physicochemical properties that make it a highly attractive scaffold in drug discovery:[5][7][8]

  • Versatile Pharmacophore: The electronegative nitrogen and oxygen atoms act as hydrogen bond acceptors, enabling crucial interactions with target proteins that are often inaccessible to other heterocyclic systems.[5][9]

  • Synthetic Accessibility: The isoxazole ring can be synthesized with relative ease, most commonly through the cycloaddition of α,β-unsaturated ketones (chalcones) with hydroxylamine, allowing for the rapid generation of diverse compound libraries.[1][5]

  • Biological Stability and Low Toxicity: Isoxazole derivatives generally exhibit good metabolic stability and low cytotoxicity, which are desirable characteristics for therapeutic candidates.[5]

  • Modulation of Activity: The ring system provides multiple positions (C3, C4, and C5) for substitution, allowing for fine-tuning of steric, electronic, and pharmacokinetic properties to enhance potency and selectivity.[8]

The Hydroxyphenyl Moiety: The Key to Target Engagement

The hydroxyphenyl group, a simple phenol ring, is a ubiquitous feature in both natural and synthetic bioactive molecules. Its significance lies in the versatile chemistry of the hydroxyl (-OH) group.

  • Hydrogen Bonding: The hydroxyl group is a potent hydrogen bond donor and acceptor, a critical interaction for high-affinity binding to enzyme active sites and receptors. The energy contribution of a single, well-placed hydrogen bond can significantly enhance binding affinity.[3]

  • Positional Isomerism: The location of the hydroxyl group—ortho, meta, or para—dramatically influences the molecule's electronic distribution, pKa, and spatial arrangement. This, in turn, affects its binding mode and biological activity.[3][4] For example, an ortho-hydroxyl group can form intramolecular hydrogen bonds, altering the molecule's conformation and lipophilicity.[4]

  • Antioxidant Properties: Phenolic compounds are well-known radical scavengers. The hydroxyl group can donate a hydrogen atom to neutralize free radicals, a mechanism of action relevant for treating diseases with an inflammatory or oxidative stress component.[1][4][10]

General Synthesis of Hydroxyphenyl Isoxazoles

The most prevalent and reliable method for synthesizing 3,5-disubstituted isoxazoles, including hydroxyphenyl derivatives, is a two-step process starting from readily available ketones and aldehydes.[11][12][13]

  • Step 1: Claisen-Schmidt Condensation to form Chalcone. An appropriately substituted hydroxyacetophenone is reacted with an aromatic aldehyde in the presence of a base (e.g., KOH) to form an α,β-unsaturated ketone, known as a chalcone.[1][11][14]

  • Step 2: Cyclization to form Isoxazole. The chalcone intermediate is then reacted with hydroxylamine hydrochloride (NH₂OH·HCl). The hydroxylamine attacks the carbonyl and undergoes cyclization, followed by dehydration, to form the stable aromatic isoxazole ring.[1][13][15]

Below is a general workflow for this synthetic pathway.

G cluster_0 Step 1: Claisen-Schmidt Condensation cluster_1 Step 2: Cyclization A Hydroxyphenyl Acetophenone C Chalcone Intermediate (α,β-Unsaturated Ketone) A->C Base (e.g., KOH) Ethanol, rt B Aromatic Aldehyde B->C Base (e.g., KOH) Ethanol, rt E Hydroxyphenyl Isoxazole C->E D Hydroxylamine HCl D->E Base/Solvent Reflux

Caption: General synthetic workflow for hydroxyphenyl isoxazoles.

Core Structure-Activity Relationship (SAR) Insights

The biological activity of hydroxyphenyl isoxazoles is exquisitely sensitive to structural modifications. The following sections dissect the SAR based on primary therapeutic targets.

Anticancer Activity

Hydroxyphenyl isoxazoles have demonstrated significant potential as anticancer agents, often by targeting crucial cellular machinery like tubulin or protein kinases.[16][17]

Key SAR Observations:

  • Substitution at C5 of Isoxazole: Attaching a second substituted phenyl ring at the C5 position is a common strategy. The nature of the substituents on this ring is critical.

    • Electron-Withdrawing Groups (EWGs): The presence of halogens (Cl, Br) or nitro groups, particularly at the para-position of the C5-phenyl ring, consistently enhances cytotoxic activity.[6][18][19] This is attributed to an increase in lipophilicity, which aids cell penetration, and favorable electronic interactions within the target's binding pocket.

    • Electron-Donating Groups (EDGs): Methoxy (-OCH₃) or dimethylamino (-N(CH₃)₂) groups on the C5-phenyl ring can either increase or decrease activity depending on the specific cancer cell line and target, indicating a complex interplay of steric and electronic effects.[6]

  • Position of the Hydroxyl Group: The location of the -OH group on the C3-phenyl ring is crucial. In many series, a para-hydroxyl group (p-hydroxyphenyl) leads to optimal activity. This is likely because the para position allows the -OH group to extend into solvent-exposed regions of a binding site, forming key hydrogen bonds without steric hindrance.

  • Mechanism of Action: Several isoxazole derivatives function as tubulin polymerization inhibitors.[17] Their ability to disrupt microtubule dynamics leads to cell cycle arrest and apoptosis. Molecular docking studies show that the hydroxyphenyl moiety often forms hydrogen bonds with amino acid residues in the colchicine binding site of tubulin.[17]

Table 1: SAR of Hydroxyphenyl Isoxazoles as Anticancer Agents (Representative Data)

Compound IDC3-SubstituentC5-SubstituentTarget Cell LineIC₅₀ (µM)Citation
1a 4-HydroxyphenylPhenylMCF-7 (Breast)1.37[17]
1b 4-Hydroxyphenyl4-ChlorophenylMCF-7 (Breast)0.65[17]
1c 4-Hydroxyphenyl4-MethoxyphenylMCF-7 (Breast)2.15[17]
2a 3-HydroxyphenylPhenylHCT116 (Colon)5.4[1]
2b 3-Hydroxyphenyl4-NitrophenylHCT116 (Colon)2.8[6]

Causality Insight: The data in Table 1 clearly demonstrates the positive impact of an electron-withdrawing chloro group (Compound 1b vs. 1a ). This substitution enhances lipophilicity (logP) and introduces a favorable halogen-bonding interaction with the protein target, leading to a twofold increase in potency.

Anti-inflammatory Activity

The isoxazole scaffold is present in the well-known COX-2 inhibitor, Valdecoxib, highlighting its utility in developing anti-inflammatory agents.[1][6]

Key SAR Observations:

  • COX-2 Selectivity: The design of selective COX-2 inhibitors often involves fitting a bulky group into the larger, hydrophobic side pocket of the COX-2 active site, which is absent in COX-1. For isoxazole derivatives, substitutions at the C5 position are crucial for achieving this selectivity.

  • Role of the Hydroxyl Group: The hydroxyphenyl moiety can contribute to binding at the active site through hydrogen bonds. Furthermore, its radical scavenging ability may contribute to the overall anti-inflammatory effect by reducing oxidative stress at the site of inflammation.[10]

  • Lipophilicity: A balance of lipophilicity is essential. While sufficient lipophilicity is needed to access the membrane-bound COX enzymes, excessive lipophilicity can lead to poor solubility and off-target effects. SAR studies often aim to optimize this property.[13]

Table 2: Anti-inflammatory Activity of Hydroxyphenyl Isoxazoles (Carrageenan-induced Rat Paw Edema Model)

Compound IDC3-SubstituentC5-Substituent% Inhibition of Edema @ 4hCitation
3a 4-Hydroxyphenyl4-Methylphenyl61.29%[20]
3b 4-Hydroxyphenyl4-Chlorophenyl77.42%[20]
3c 2-HydroxyphenylPhenyl55.80%[13]
Standard Diclofenac Sodium-80.15%[13][20]

Causality Insight: Compound 3b , with a 4-chlorophenyl group, shows significantly higher activity than 3a (4-methylphenyl). This suggests that an electronegative group at the C5-phenyl moiety is more beneficial than an electron-donating group for this specific anti-inflammatory mechanism, potentially by polarizing the molecule for better interaction with the COX-2 active site.

Detailed Experimental Protocols

Scientific integrity requires robust and reproducible methodologies. The following protocols are provided as self-validating systems for the synthesis and evaluation of hydroxyphenyl isoxazoles.

Protocol: Synthesis of 3-(4-hydroxyphenyl)-5-(4-chlorophenyl)isoxazole

This protocol describes the synthesis of a representative, highly active compound.

Step 1: Synthesis of (E)-3-(4-chlorophenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one (Chalcone Intermediate)

  • Dissolve 4-hydroxyacetophenone (1.36 g, 0.01 mol) and 4-chlorobenzaldehyde (1.40 g, 0.01 mol) in 30 mL of ethanol in a 100 mL round-bottom flask.

  • Stir the mixture at room temperature until all solids are dissolved.

  • Add aqueous potassium hydroxide (1.12 g in 10 mL water) dropwise to the stirring solution over 15 minutes.

  • Continue stirring at room temperature for 24 hours. The mixture will become cloudy and a yellow precipitate will form.

  • Monitor the reaction by Thin-Layer Chromatography (TLC) using a mobile phase of hexane:ethyl acetate (7:3).

  • Once the reaction is complete, pour the mixture into 100 mL of ice-cold water and acidify to pH ~5 with dilute HCl.

  • Filter the resulting yellow precipitate, wash thoroughly with cold water, and dry under vacuum. Recrystallize from ethanol to yield the pure chalcone.

Step 2: Synthesis of 3-(4-hydroxyphenyl)-5-(4-chlorophenyl)isoxazole

  • In a 100 mL round-bottom flask, combine the chalcone from Step 1 (2.58 g, 0.01 mol) and hydroxylamine hydrochloride (1.04 g, 0.015 mol) in 30 mL of ethanol.

  • Add a solution of potassium hydroxide (0.84 g, 0.015 mol) in 5 mL of water to the mixture.

  • Attach a condenser and reflux the mixture for 8 hours.

  • Monitor the reaction progress by TLC until the chalcone spot disappears.

  • Cool the reaction mixture to room temperature and pour it into 150 mL of crushed ice.

  • A solid precipitate will form. Filter the solid, wash with water, and dry.

  • Purify the crude product by recrystallization from an appropriate solvent (e.g., ethanol/water) to obtain the final product.

  • Characterize the final compound using IR, ¹H NMR, and Mass Spectrometry to confirm its structure and purity.[12][13]

Protocol: In Vitro Cytotoxicity Evaluation (MTT Assay)

This protocol outlines a standard method for assessing the anticancer activity of synthesized compounds.

G A 1. Cell Seeding Seed cancer cells (e.g., MCF-7) in a 96-well plate. Incubate for 24h. B 2. Compound Treatment Add serial dilutions of hydroxyphenyl isoxazole compounds. Include vehicle control (DMSO) and positive control (Doxorubicin). A->B C 3. Incubation Incubate the plate for 48-72 hours at 37°C, 5% CO₂. B->C D 4. MTT Addition Add MTT reagent to each well. Incubate for 4 hours. (Viable cells convert MTT to formazan). C->D E 5. Solubilization Add solubilizing agent (e.g., DMSO) to dissolve formazan crystals. D->E F 6. Absorbance Reading Read absorbance at 570 nm using a microplate reader. E->F G 7. Data Analysis Calculate % cell viability vs. control. Determine IC₅₀ values. F->G

Caption: Workflow for the MTT cell viability assay.

Conclusion and Future Directions

The hydroxyphenyl isoxazole scaffold is a remarkably versatile and privileged structure in medicinal chemistry. The structure-activity relationship is profoundly influenced by the substitution patterns on both the phenyl and isoxazole rings.

  • For Anticancer Activity: The presence of a para-hydroxyl group on the C3-phenyl ring and an electron-withdrawing group (e.g., a halogen) on the C5-phenyl ring is a consistent theme for high potency.

  • For Anti-inflammatory Activity: Bulky, lipophilic groups at the C5 position are key for achieving COX-2 selectivity, while the hydroxyphenyl moiety contributes to binding and potential antioxidant effects.

Future research should focus on a multi-pronged approach. The use of computational tools like QSAR and molecular docking can rationalize observed activities and predict more potent analogues, reducing the need for exhaustive synthetic efforts.[12][21] Moreover, exploring modifications to improve pharmacokinetic properties (ADME) is crucial for translating potent compounds into viable clinical candidates.[22] The development of multi-target agents, where a single molecule modulates several disease-related pathways, represents an exciting frontier for hydroxyphenyl isoxazole derivatives.[7][18]

References

  • Synthesis and characterization of some novel isoxazoles via chalcone intermediates. Der Pharma Chemica. [Link]

  • Isoxazole ring as a useful scaffold in a search for new therapeutic agents. ResearchGate. [Link]

  • Advances in isoxazole chemistry and their role in drug discovery. RSC Publishing. [Link]

  • Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities. PubMed Central (PMC). [Link]

  • Advances in isoxazole chemistry and their role in drug discovery. PubMed Central (PMC). [Link]

  • Advances in isoxazole chemistry and their role in drug discovery. ResearchGate. [Link]

  • A review of isoxazole biological activity and present synthetic techniques. IP Innovative Publication. [Link]

  • Synthesis and SAR of novel isoxazoles as potent c-jun N-terminal kinase (JNK) Inhibitors. Europe PMC. [Link]

  • Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. RSC Publishing. [Link]

  • Isoxazole Derivatives as Anticancer Agent: A Review on Synthetic Strategies, Mechanism of Action and SAR Studies. ResearchGate. [Link]

  • Synthesis, Biological Evaluation and QSAR Studies of Newer Isoxazole Derivatives. PubMed. [Link]

  • SAR of isoxazole based new anticancer drugs. ResearchGate. [Link]

  • Synthesis, characterization and anti-inflammatory activity of some novel isoxazoles. Scholars Research Library. [Link]

  • (PDF) Synthesis, Biological Evaluation and QSAR Studies of Newer Isoxazole Derivatives. ResearchGate. [Link]

  • A review of isoxazole biological activity and present synthetic techniques. IP Innovative Publication. [Link]

  • Structure–activity relationship of isoxazole derivatives. ResearchGate. [Link]

  • Hydroxyl Groups in Synthetic and Natural Product Derived Therapeutics – A Perspective on a Common Functional Group. ResearchGate. [Link]

  • Discovery and structure–activity relationship study of novel isoxazole-based small molecules targeting Zika virus infections. National Institutes of Health (NIH). [Link]

  • Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of. Journal of Medicinal and Chemical Sciences. [Link]

  • (PDF) Synthesis and Ways of Formation of Hydroxyphenyl. Amanote Research. [Link]

  • Investigation of the Influence of Hydroxy Groups on the Radical Scavenging Ability of Polyphenols. ResearchGate. [Link]

  • Structure-Activity Relationship Studies of Trisubstituted Isoxazoles as Selective Allosteric Ligands for the Retinoic Acid Receptor-Related Orphan Receptor γt (RORγt). University of Dundee. [Link]

  • synthesis of isoxazoles. YouTube. [Link]

  • Advances in isoxazole chemistry and their role in drug discovery. RSC Publishing. [Link]

  • Design, synthesis and biological evaluation of novel hydroxy-phenyl-1H-benzimidazoles as radical scavengers and UV-protective agents. ResearchGate. [Link]

  • Novel Isoxazole Derivatives with Potent FXR Agonistic Activity Prevent Acetaminophen-Induced Liver Injury. PubMed Central (PMC). [Link]

Sources

The Isoxazole Scaffold: A Privileged Motif for Targeting Key Pathological Pathways

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Drug Discovery Professionals

Abstract

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, stands as a cornerstone in modern medicinal chemistry. Its inherent electronic properties, metabolic stability, and capacity for diverse molecular interactions have established it as a "privileged scaffold" in the design of novel therapeutics. This technical guide provides an in-depth exploration of the therapeutic landscape of isoxazole derivatives, focusing on their mechanisms of action against critical targets in oncology, infectious diseases, inflammation, and neurodegenerative disorders. We will dissect the causality behind experimental choices for target validation, present detailed protocols for key assays, and visualize the complex signaling pathways modulated by this versatile chemical entity.

The Versatility of the Isoxazole Core in Medicinal Chemistry

The isoxazole moiety is more than a mere structural component; its unique physicochemical characteristics are instrumental to its biological activity. The arrangement of the nitrogen and oxygen atoms creates a distinct electron distribution, enabling the isoxazole ring to act as a bioisostere for other functional groups and to participate in hydrogen bonding, dipole-dipole, and π-π stacking interactions with biological targets. This versatility allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties, making the isoxazole scaffold an attractive starting point for the development of potent and selective therapeutic agents.[1]

Therapeutic Area Focus: Oncology

Isoxazole derivatives have demonstrated significant promise in oncology, with multifaceted mechanisms of action that include the induction of apoptosis, inhibition of key enzymes in cancer progression, and disruption of crucial signaling pathways.[2][3]

Target: Protein Kinases

Protein kinases are critical regulators of cellular processes, and their dysregulation is a hallmark of cancer. Isoxazole-based compounds have been successfully developed as potent kinase inhibitors.[4][5]

The JNK signaling pathway is a key player in cellular responses to stress, and its persistent activation is implicated in cancer development and progression.[5][6] Isoxazole derivatives have been designed as potent JNK inhibitors, demonstrating selectivity over other kinases like p38.[7][8]

Mechanism of Action: Isoxazole-based JNK inhibitors typically act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase and preventing the phosphorylation of downstream substrates like c-Jun. This blockade of the JNK signaling cascade can inhibit tumor cell proliferation and induce apoptosis.[5][6]

JNK_Signaling_Pathway cluster_extracellular Extracellular Stress Stress Stimuli (e.g., UV, Cytokines)

Quantitative Data: Kinase Inhibition

Compound ClassTarget KinaseIC50 (nM)Reference
4-(Isoxazol-3-yl)pyridin-2-amino derivativesJNK37[8]
3-Amino-benzo[d]isoxazole derivativesc-Met1.8[9]
Target: Tubulin Polymerization

Microtubules, dynamic polymers of α- and β-tubulin, are essential for the formation of the mitotic spindle during cell division.[10] Several isoxazole-containing compounds have been identified as potent inhibitors of tubulin polymerization, leading to mitotic arrest and apoptosis.[3][11][12]

Mechanism of Action: These isoxazole derivatives bind to the colchicine binding site on β-tubulin, preventing the polymerization of tubulin dimers into microtubules.[13] This disruption of microtubule dynamics activates the spindle assembly checkpoint, arresting cells in the G2/M phase of the cell cycle and ultimately triggering the intrinsic apoptotic pathway.[14]

Tubulin_Polymerization_Inhibition Tubulin_Dimers α/β-Tubulin Dimers Microtubules Microtubules Tubulin_Dimers->Microtubules Polymerization Mitotic_Spindle Mitotic Spindle Formation Microtubules->Mitotic_Spindle Cell_Cycle_Arrest G2/M Phase Arrest Mitotic_Spindle->Cell_Cycle_Arrest Disruption leads to Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis Induces Isoxazole_Inhibitor Isoxazole Inhibitor Isoxazole_Inhibitor->Tubulin_Dimers Binds to Colchicine Site

Quantitative Data: Anticancer Activity of Isoxazole Derivatives

CompoundCell LineIC50 (µM)Reference
Pyrazole-phenylcinnamide (15a)HeLa0.4[3]
3-(3,4-dimethoxyphenyl)-5-(thiophen-2-yl)-4-(trifluoromethyl)isoxazole (TTI-4)MCF-72.63[2]
Compound 1d (biphenyl & dichloro phenyl substituted isoxazole)MDA-MB 23146.3 (GI50 µg/mL)[15]

Therapeutic Area Focus: Infectious Diseases

The rise of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Isoxazole derivatives have demonstrated broad-spectrum antibacterial and antifungal activity.[16][17]

Mechanism of Action: The precise mechanisms of action can vary, but many isoxazole-containing antimicrobials are bacteriostatic, inhibiting essential processes like protein synthesis or metabolic pathways.[16] Some derivatives have also shown bactericidal activity, targeting the bacterial cell wall or membrane.[16]

Quantitative Data: Antimicrobial Activity of Isoxazole Derivatives

CompoundMicroorganismMIC (µg/mL)Reference
Isoxazole derivative 178fE. coli95[18]
Isoxazole derivative 178eS. aureus95[18]
Isoxazole derivative 4eC. albicans6-60[19]
Isoxazole derivative IC-2P. aeruginosa5[20]

Therapeutic Area Focus: Inflammation

Chronic inflammation is a key contributor to a wide range of diseases. Isoxazole derivatives have been developed as potent anti-inflammatory agents, most notably as selective inhibitors of cyclooxygenase-2 (COX-2).[10][21]

Mechanism of Action: COX-2 is an enzyme that catalyzes the production of prostaglandins, which are key mediators of pain and inflammation.[22] Selective COX-2 inhibitors containing an isoxazole scaffold block the active site of the enzyme, preventing the conversion of arachidonic acid to prostaglandins. This selectivity for COX-2 over the constitutively expressed COX-1 is crucial for reducing the gastrointestinal side effects associated with non-selective NSAIDs.[23]

COX2_Pathway Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Substrate Prostaglandins Prostaglandins COX2->Prostaglandins Catalyzes conversion to Inflammation Inflammation & Pain Prostaglandins->Inflammation Mediate Isoxazole_Inhibitor Isoxazole-based COX-2 Inhibitor Isoxazole_Inhibitor->COX2 Selectively Inhibits

Quantitative Data: COX-2 Inhibition

CompoundTargetIC50 (µM)Reference
2-(3,4-bis(4-methoxyphenyl)isoxazol-5-yl)-1-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethan-1-one (IXZ3)COX-20.95
Pyrazole derivative (PYZ16)COX-20.52[12]
5-(3-methylthiophen-2-yl)-3-(3,4,5-trimethoxyphenyl)-1,2-oxazole (2b)COX-2Significant inhibitory activity[21]

Therapeutic Area Focus: Neurodegenerative Diseases

Neurodegenerative diseases like Alzheimer's are characterized by progressive neuronal loss. Isoxazole derivatives are being explored for their neuroprotective effects, with a key target being Glycogen Synthase Kinase-3β (GSK-3β).[8][24]

Mechanism of Action: GSK-3β is implicated in the hyperphosphorylation of tau protein, a hallmark of Alzheimer's disease, and in promoting neuroinflammation.[25] Isoxazole-based inhibitors of GSK-3β can reduce tau hyperphosphorylation and protect neurons from oxidative stress-induced cell death.[24][26]

GSK3B_Pathway cluster_pathology Alzheimer's Pathology cluster_intervention Therapeutic Intervention GSK3B GSK-3β Tau Tau Protein GSK3B->Tau Phosphorylates Hyperphosphorylated_Tau Hyperphosphorylated Tau (Neurofibrillary Tangles) Tau->Hyperphosphorylated_Tau Neuronal_Cell_Death Neuronal Cell Death Hyperphosphorylated_Tau->Neuronal_Cell_Death Leads to Isoxazole_Inhibitor Isoxazole-based GSK-3β Inhibitor Isoxazole_Inhibitor->GSK3B Inhibits

Quantitative Data: Neuroprotective Activity

Compound ClassActivityEC50Reference
3-aryl-5-(chroman-5-yl)-isoxazoles (17 and 18)Neuroprotective~0.3 µM[1]

Experimental Protocols

Scientific integrity demands robust and reproducible experimental methodologies. The following are detailed, step-by-step protocols for key assays used to validate the therapeutic potential of isoxazole compounds.

In Vitro Kinase Activity Assay (Luminescence-Based)

Causality of Experimental Choice: This assay is chosen for its high sensitivity and suitability for high-throughput screening of kinase inhibitors. It directly measures the enzymatic activity of the kinase by quantifying ATP consumption, providing a reliable measure of inhibition.[25]

  • Materials:

    • Kinase of interest (e.g., JNK3)

    • Kinase substrate peptide

    • ATP

    • Isoxazole inhibitor

    • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

    • ADP-Glo™ Kinase Assay Kit

    • White, opaque 96-well or 384-well plates

  • Protocol:

    • Compound Preparation: Prepare a serial dilution of the isoxazole inhibitor in DMSO.

    • Kinase Reaction: a. In a 96-well plate, add 2.5 µL of the serially diluted inhibitor or DMSO control to each well. b. Add 2.5 µL of the kinase to each well and incubate for 10 minutes at room temperature. c. Initiate the reaction by adding 5 µL of the substrate/ATP mixture. d. Incubate at 30°C for 60 minutes.

    • ADP Detection: a. Add 10 µL of ADP-Glo™ Reagent to each well and incubate for 40 minutes at room temperature. b. Add 20 µL of Kinase Detection Reagent to each well and incubate for 30 minutes at room temperature.

    • Data Acquisition: Measure luminescence using a plate reader. The signal is proportional to the amount of ADP produced.

    • Analysis: Plot luminescence against the logarithm of the inhibitor concentration and fit to a sigmoidal dose-response curve to determine the IC50 value.[25]

Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution)

Causality of Experimental Choice: The broth microdilution method is a standardized and quantitative technique to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. Its high-throughput nature makes it ideal for screening libraries of compounds.[27][28]

  • Materials:

    • Bacterial or fungal strain

    • Mueller-Hinton Broth (MHB) or appropriate broth

    • Isoxazole compound

    • Sterile 96-well microtiter plates

  • Protocol:

    • Inoculum Preparation: Prepare a standardized inoculum of the microorganism (e.g., ~5×10^5 CFU/mL).[14]

    • Compound Dilution: a. Dispense 100 µL of broth into all wells of a microtiter plate. b. Add 100 µL of a 2x concentrated stock of the isoxazole compound to the first column. c. Perform a serial two-fold dilution across the plate by transferring 100 µL from one column to the next.[2]

    • Inoculation: Add a defined volume of the microbial inoculum to each well (except for a sterility control).

    • Incubation: Incubate the plate at 37°C for 18-24 hours.

    • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.[28]

Apoptosis Assay (Annexin V/Propidium Iodide Staining with Flow Cytometry)

Causality of Experimental Choice: This flow cytometry-based assay is a gold standard for quantifying apoptosis. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis, providing a specific marker. Propidium iodide (PI) is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells), allowing for the differentiation between different stages of cell death.[29][30]

  • Materials:

    • Cancer cell line

    • Isoxazole compound

    • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

    • Phosphate-Buffered Saline (PBS)

    • Flow cytometer

  • Protocol:

    • Cell Treatment: Treat cells with the isoxazole compound at various concentrations for a specified time.

    • Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.

    • Staining: a. Resuspend cells in 1X Binding Buffer. b. Add Annexin V-FITC and Propidium Iodide to the cell suspension. c. Incubate for 15-20 minutes at room temperature in the dark.[29]

    • Flow Cytometry Analysis: Analyze the stained cells immediately using a flow cytometer.

    • Data Interpretation:

      • Annexin V- / PI-: Live cells

      • Annexin V+ / PI-: Early apoptotic cells

      • Annexin V+ / PI+: Late apoptotic/necrotic cells[30]

Conclusion and Future Directions

The isoxazole scaffold has unequivocally demonstrated its value in the pursuit of novel therapeutics. Its adaptability allows for the creation of compounds that can potently and selectively modulate a wide array of biological targets implicated in diverse pathologies. The future of isoxazole-based drug discovery lies in the continued exploration of novel derivatives, the elucidation of their complex mechanisms of action, and the application of this knowledge to design next-generation therapies with improved efficacy and safety profiles. As our understanding of disease biology deepens, the versatility of the isoxazole core will undoubtedly continue to provide fertile ground for the development of innovative medicines.

References

  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]

  • Crowley, L. C., Marfell, B. J., & Waterhouse, N. J. (2016). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 6(19), e1953. [Link]

  • Bubici, C., & Papa, S. (2014). JNK signalling in cancer: in need of new, smarter therapeutic targets. British journal of pharmacology, 171(1), 24–37. [Link]

  • Arya, G. C., Kaur, K., & Jaitak, V. (2021). Isoxazole derivatives as anticancer agent: a review on synthetic strategies, mechanism of action and SAR studies. European Journal of Medicinal Chemistry, 221, 113511. [Link]

  • de Vicente-García, C., et al. (2012). Synthesis and SAR of novel isoxazoles as potent c-jun N-terminal kinase (JNK) Inhibitors. Bioorganic & Medicinal Chemistry Letters, 22(17), 5585-5590. [Link]

  • Arya, G. C., Khalid, M., Mehla, S., Jakhmola, V., & Jaitak, V. (2023). A review of synthetic strategy, SAR, docking, simulation studies, and mechanism of action of isoxazole derivatives as anticancer agents. Journal of Biomolecular Structure & Dynamics, 1-27. [Link]

  • Tzvetkov, N. T., et al. (2011). Isoxazole substituted chromans against oxidative stress-induced neuronal damage. Bioorganic & Medicinal Chemistry Letters, 21(16), 4738-4742. [Link]

  • Jayakumari, S. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 3(6), e374. [Link]

  • Archiv der Pharmazie. (2025). Isoxazole-Based Compounds Targeting the Taxane-Binding Site of Tubulin. Archiv der Pharmazie. [Link]

  • Sarvaiya, J., & Suthar, P. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 3(6), e374. [Link]

  • Archiv der Pharmazie. (2025). Isoxazole-Based Compounds Targeting the Taxane-Binding Site of Tubulin. Archiv der Pharmazie. [Link]

  • ACS Omega. (2023). Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. ACS Omega. [Link]

  • protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Retrieved from [Link]

  • Anticancer Agents in Medicinal Chemistry. (2018). Design, Synthesis and Anti-breast Cancer Activity of Some Novel Substituted Isoxazoles as Anti-breast Cancer Agent. Anticancer Agents in Medicinal Chemistry, 18(7), 1009-1015. [Link]

  • ResearchGate. (n.d.). IC50 values and dose–response curves of designed.... Retrieved from [Link]

  • Microbe Investigations. (n.d.). Minimum Inhibitory Concentration (MIC) Test. Retrieved from [Link]

  • Patel, R., & Chhabaria, M. (2024). Synthesis and Antibacterial Screening of Some Novel Isoxazole Derivatives. Journal of Pharma Insights and Research, 02(04), 008-014. [Link]

  • European Journal of Medicinal Chemistry. (2015). Discovery and SAR study of c-Met kinase inhibitors bearing an 3-amino-benzo[d]isoxazole or 3-aminoindazole scaffold. European Journal of Medicinal Chemistry, 90, 905-920. [Link]

  • Der Pharma Chemica. (2015). Synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. Der Pharma Chemica, 7(10), 302-308. [Link]

  • Journal of Clinical Medicine. (2021). The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. Journal of Clinical Medicine, 10(4), 543. [Link]

  • Organic & Biomolecular Chemistry. (2015). Design and synthesis of pyrazole/isoxazole linked arylcinnamides as tubulin polymerization inhibitors and potential antiproliferative agents. Organic & Biomolecular Chemistry, 13(39), 10046-10060. [Link]

  • ResearchGate. (2025). New Isoxazole Derivatives: Design, Synthesis, Crystal Structure, Antimicrobial Assessments, and In Silico Studies. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and SAR of novel isoxazoles as potent c-jun N-terminal kinase (JNK) Inhibitors. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2014). A Brief Review on Isoxazole Derivatives as Antibacterial Agents. International Journal of Pharmaceutical Sciences and Research, 5(9), 3624. [Link]

  • ResearchGate. (n.d.). Chemical structures of some tubulin polymerization inhibitors containing. Retrieved from [Link]

  • protocols.io. (2023). In vitro kinase assay. Retrieved from [Link]

  • European Journal of Medicinal Chemistry. (2023). Oxazole-4-carboxamide/butylated hydroxytoluene hybrids with GSK-3β inhibitory and neuroprotective activities against Alzheimer's disease. European Journal of Medicinal Chemistry, 256, 115415. [Link]

  • Frontiers in Chemistry. (2023). Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. Frontiers in Chemistry, 11, 1243503. [Link]

  • RSC Medicinal Chemistry. (2024). Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. RSC Medicinal Chemistry. [Link]

  • ResearchGate. (n.d.). Isoxazole-Based-Scaffold Inhibitors Targeting Cyclooxygenases (COXs). Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis, Characterization, Molecular Docking and Pharmacological Evaluation of Isoxazole Derivatives as Potent Anti-Inflammatory Agents. Retrieved from [Link]

  • Methods in Molecular Biology. (2013). In vitro JAK kinase activity and inhibition assays. Methods in Molecular Biology, 967, 39-55. [Link]

  • Molecules. (2018). Isoxazole Derivatives as Regulators of Immune Functions. Molecules, 23(10), 2699. [Link]

  • ResearchGate. (2024). Antimicrobial activity of isoxazole derivatives: A brief overview. Retrieved from [Link]

  • OUCI. (2023). Oxazole-4-carboxamide/butylated hydroxytoluene hybrids with GSK-3β inhibitory and neuroprotective activities against Alzheimer's disease. Retrieved from [Link]

  • Wikipedia. (n.d.). Cyclooxygenase-2. Retrieved from [Link]

  • Impact Factor. (2024). Synthesis, Pharmacological Study of 3,5-Di- Substituted Isoxazole Derivatives as Anticancer Drug Against Breast Cancer Cell Line. Retrieved from [Link]

  • BMG LABTECH. (2020). Kinase assays. Retrieved from [Link]

  • International Journal of Molecular Sciences. (2023). The In Vitro Impact of Isoxazole Derivatives on Pathogenic Biofilm and Cytotoxicity of Fibroblast Cell Line. International Journal of Molecular Sciences, 24(3), 2841. [Link]

  • Bioorganic & Medicinal Chemistry Letters. (2012). Synthesis and SAR of novel isoxazoles as potent c-jun N-terminal kinase (JNK) Inhibitors. Bioorganic & Medicinal Chemistry Letters, 22(17), 5585-5590. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2025). Exploring the Potential of Isoxazole Derivatives in Anticancer and Neuroprotective Therapies. Retrieved from [Link]

  • Journal of Enzyme Inhibition and Medicinal Chemistry. (2025). Design, synthesis, in silico studies, and apoptotic antiproliferative activity of novel thiazole-2-acetamide derivatives as tubulin polymerization inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 40(1), 2349755. [Link]

Sources

The Isoxazole Core in Modern Drug Discovery: A Technical Guide to 3-(4-Hydroxyphenyl)-5-methylisoxazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The isoxazole scaffold is a cornerstone in medicinal chemistry, recognized for its versatile biological activities. This technical guide delves into the synthesis, biological significance, and therapeutic potential of a key derivative, 3-(4-Hydroxyphenyl)-5-methylisoxazole-4-carboxylate. This compound serves as a critical intermediate in the development of potent anti-inflammatory agents, particularly selective cyclooxygenase-2 (COX-2) inhibitors. We will explore the mechanistic underpinnings of its action, provide detailed experimental protocols for its synthesis and biological evaluation, and present a forward-looking perspective on its role in contemporary drug discovery.

Introduction: The Prominence of the Isoxazole Moiety

Isoxazoles, five-membered heterocyclic compounds containing adjacent nitrogen and oxygen atoms, are privileged structures in drug design due to their diverse pharmacological profiles.[1][2][3] Their unique electronic and steric properties allow for a wide range of molecular interactions, making them ideal scaffolds for targeting various biological entities.[4] The isoxazole ring is a key feature in several marketed drugs, including the selective COX-2 inhibitor Valdecoxib, underscoring its clinical significance.[1] The subject of this guide, 3-(4-Hydroxyphenyl)-5-methylisoxazole-4-carboxylate, is a structurally related analogue and a valuable precursor in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs).[5] Its 3-aryl-5-methyl-4-carboxylate substitution pattern is a well-established pharmacophore for potent and selective COX-2 inhibition.

Synthesis and Chemical Properties

The synthesis of 3-(4-Hydroxyphenyl)-5-methylisoxazole-4-carboxylate and its derivatives typically involves the construction of the isoxazole ring through a 1,3-dipolar cycloaddition reaction. This versatile method allows for the regioselective formation of the desired 3,4,5-trisubstituted isoxazole core. While a direct synthesis of the hydroxyl-substituted title compound is not explicitly detailed in readily available literature, a robust synthetic strategy can be inferred from the well-documented synthesis of its 4-methoxy analogue.[6]

Representative Synthetic Pathway

A plausible and efficient two-step synthesis involves the initial formation of the methoxy-protected precursor followed by deprotection to yield the final product. This approach is often preferred to avoid potential complications with the free hydroxyl group during the ring formation step.

Synthetic Pathway cluster_0 Step 1: Isoxazole Ring Formation cluster_1 Step 2: Demethylation reagent1 4-Methoxybenzaldehyde Oxime reaction1 1,3-Dipolar Cycloaddition reagent1->reaction1 reagent2 Ethyl Acetoacetate reagent2->reaction1 catalyst Chloramine-T Trihydrate catalyst->reaction1 intermediate Ethyl 3-(4-methoxyphenyl)-5-methylisoxazole-4-carboxylate reaction2 Deprotection intermediate->reaction2 reaction1->intermediate demethylation_reagent BBr3 or HBr demethylation_reagent->reaction2 final_product Ethyl 3-(4-hydroxyphenyl)-5-methylisoxazole-4-carboxylate reaction2->final_product

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: Synthesis of Ethyl 3-(4-methoxyphenyl)-5-methylisoxazole-4-carboxylate

This protocol is adapted from the reported synthesis of the analogous 3-(4-methoxyphenyl)-5-methylisoxazole-4-carboxylic acid.[6]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 4-methoxybenzaldehyde oxime (1.0 g, 6.6 mmol), ethyl acetoacetate (1.72 g, 13.2 mmol), and chloramine-T trihydrate (1.86 g, 6.6 mmol).

  • Reaction Execution: Warm the mixture on a water bath for 3 hours.

  • Work-up: After cooling to room temperature, filter the reaction mixture to remove the precipitated sodium chloride and wash the solid with ethanol.

  • Extraction: Combine the filtrate and washings and evaporate the solvent under reduced pressure. Extract the residue with diethyl ether (25 mL).

  • Purification: Wash the ether layer successively with water (25 mL), 10% aqueous sodium hydroxide (25 mL), and saturated brine solution (10 mL). Dry the organic layer over anhydrous sodium sulfate.

  • Isolation: Evaporate the solvent to yield the crude product, which can be further purified by column chromatography or recrystallization.

Experimental Protocol: Demethylation to Yield the Final Product

Standard demethylation procedures can be employed to convert the methoxy-protected intermediate to the final hydroxyphenyl product.

  • Reaction Setup: Dissolve the ethyl 3-(4-methoxyphenyl)-5-methylisoxazole-4-carboxylate in a suitable anhydrous solvent (e.g., dichloromethane) under an inert atmosphere (e.g., nitrogen or argon) and cool to 0°C.

  • Reagent Addition: Slowly add a demethylating agent such as boron tribromide (BBr₃) or a strong acid like hydrobromic acid (HBr).

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).

  • Quenching and Work-up: Once the reaction is complete, carefully quench the reaction with methanol or water. Adjust the pH and extract the product with an appropriate organic solvent.

  • Purification: Wash, dry, and concentrate the organic layer. Purify the final product by column chromatography or recrystallization.

Biological Activity and Mechanism of Action: A Focus on Cyclooxygenase Inhibition

The primary biological significance of 3-(4-Hydroxyphenyl)-5-methylisoxazole-4-carboxylate and its derivatives lies in their potent and selective inhibition of the cyclooxygenase-2 (COX-2) enzyme.[3][4]

The Role of COX Enzymes in Inflammation

Cyclooxygenase enzymes are responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.[7] Two main isoforms exist: COX-1, which is constitutively expressed and involved in physiological functions such as gastric protection and platelet aggregation, and COX-2, which is inducible and its expression is upregulated at sites of inflammation.[7] Traditional NSAIDs inhibit both COX-1 and COX-2, leading to the desired anti-inflammatory effects but also to gastrointestinal side effects due to the inhibition of COX-1.[8]

Selective COX-2 Inhibition by Isoxazole Derivatives

The development of selective COX-2 inhibitors was a major advancement in anti-inflammatory therapy. The 3-aryl-isoxazole scaffold is a key pharmacophore in many selective COX-2 inhibitors.[1][9] The selectivity is attributed to the presence of a side pocket in the active site of the COX-2 enzyme, which is absent in COX-1. The substituents on the isoxazole ring, particularly the 4-carboxamido or 4-carboxylate group and the 3-aryl group, can interact with this side pocket, leading to selective binding and inhibition of COX-2.[10]

COX Inhibition Pathway Arachidonic_Acid Arachidonic Acid COX1 COX-1 Arachidonic_Acid->COX1 COX2 COX-2 Arachidonic_Acid->COX2 Prostaglandins_Physiological Prostaglandins (Physiological) COX1->Prostaglandins_Physiological Prostaglandins_Inflammatory Prostaglandins (Inflammatory) COX2->Prostaglandins_Inflammatory Gastric_Protection Gastric Protection, Platelet Aggregation Prostaglandins_Physiological->Gastric_Protection Inflammation_Pain Inflammation, Pain, Fever Prostaglandins_Inflammatory->Inflammation_Pain Isoxazole_Derivative 3-(4-Hydroxyphenyl)-5-methylisoxazole-4-carboxylate (and derivatives) Isoxazole_Derivative->COX2 Selective Inhibition

Caption: Mechanism of selective COX-2 inhibition by isoxazole derivatives.

Structure-Activity Relationship (SAR) Insights

Structure-activity relationship studies of 3-aryl-5-methylisoxazole-4-carboxylate derivatives have revealed key structural features for potent and selective COX-2 inhibition:

  • 3-Aryl Group: The nature and substitution pattern of the aryl group at the 3-position are crucial for activity. A 4-hydroxyphenyl or 4-methoxyphenyl group is often found in potent inhibitors.

  • 4-Carboxylate/Carboxamide Group: The ester or amide functionality at the 4-position can engage in hydrogen bonding interactions within the active site of COX-2.

  • 5-Methyl Group: The methyl group at the 5-position contributes to the overall lipophilicity and van der Waals interactions within the enzyme's active site.

Quantitative Biological Data for Related Analogues
CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (COX-1/COX-2)Reference
Valdecoxib>1000.005>20000[3]
Substituted Isoxazole C314.2 ± 0.120.15 ± 0.0194.67[10]
Substituted Isoxazole C513.5 ± 0.110.12 ± 0.01112.5[10]
Substituted Isoxazole C612.1 ± 0.100.09 ± 0.01134.44[10]

Experimental Protocol: In Vitro COX Inhibition Assay

The following is a detailed protocol for a human whole blood assay, a physiologically relevant method for determining the COX-1 and COX-2 inhibitory activity and selectivity of compounds.[1][3][5]

Principle

This assay measures the production of thromboxane B₂ (TXB₂), a stable metabolite of thromboxane A₂, as an indicator of COX-1 activity in platelets, and prostaglandin E₂ (PGE₂) as an indicator of COX-2 activity in lipopolysaccharide (LPS)-stimulated monocytes.

Materials
  • Freshly drawn human venous blood from healthy, drug-free volunteers

  • Heparinized and non-heparinized collection tubes

  • Test compound (3-(4-Hydroxyphenyl)-5-methylisoxazole-4-carboxylate) dissolved in a suitable solvent (e.g., DMSO)

  • Lipopolysaccharide (LPS) from E. coli

  • Phosphate-buffered saline (PBS)

  • Enzyme immunoassay (EIA) kits for TXB₂ and PGE₂

  • Centrifuge

  • Incubator (37°C)

Step-by-Step Methodology

COX-1 Assay (TXB₂ Production):

  • Blood Collection: Collect whole blood into tubes without anticoagulant.

  • Compound Incubation: Aliquot 1 mL of blood into tubes containing various concentrations of the test compound or vehicle control.

  • Clotting: Incubate the tubes at 37°C for 1 hour to allow for blood clotting and thrombin-induced platelet activation.

  • Serum Collection: Centrifuge the tubes at 2000 x g for 10 minutes at 4°C to separate the serum.

  • Analysis: Measure the TXB₂ concentration in the serum using a specific EIA kit according to the manufacturer's instructions.

COX-2 Assay (PGE₂ Production):

  • Blood Collection: Collect whole blood into tubes containing heparin.

  • Compound and LPS Incubation: Aliquot 1 mL of blood into tubes containing various concentrations of the test compound or vehicle control. Add LPS to a final concentration of 10 µg/mL to induce COX-2 expression.

  • Incubation: Incubate the tubes at 37°C for 24 hours.

  • Plasma Collection: Centrifuge the tubes at 2000 x g for 10 minutes at 4°C to separate the plasma.

  • Analysis: Measure the PGE₂ concentration in the plasma using a specific EIA kit according to the manufacturer's instructions.

Data Analysis
  • Calculate the percentage inhibition of TXB₂ and PGE₂ production for each concentration of the test compound relative to the vehicle control.

  • Plot the percentage inhibition against the logarithm of the compound concentration.

  • Determine the IC₅₀ values (the concentration of the compound that causes 50% inhibition) for both COX-1 and COX-2 from the dose-response curves.

  • Calculate the COX-2 selectivity index as the ratio of the COX-1 IC₅₀ to the COX-2 IC₅₀.

Future Perspectives and Conclusion

3-(4-Hydroxyphenyl)-5-methylisoxazole-4-carboxylate represents a valuable and versatile building block in the ongoing quest for safer and more effective anti-inflammatory drugs. Its structural similarity to known selective COX-2 inhibitors and the well-established synthetic routes to the isoxazole core make it an attractive starting point for the development of novel therapeutic agents.

Future research in this area will likely focus on:

  • Optimization of the scaffold: Further derivatization of the 3-aryl and 4-carboxylate positions to enhance potency, selectivity, and pharmacokinetic properties.

  • Exploration of new therapeutic areas: Given the role of COX-2 in other pathologies, including certain cancers and neurodegenerative diseases, isoxazole derivatives based on this core may find applications beyond inflammation.

  • Development of multi-target inhibitors: Designing hybrid molecules that combine the COX-2 inhibitory properties of the isoxazole core with other pharmacophores to address complex disease states.

References

  • An In-Depth Technical Guide on the Core Mechanisms of Action of Bioactive Isoxazole Derivatives. Benchchem.

  • The synthetic and therapeutic expedition of isoxazole and its analogs. PMC.

  • Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. PubMed.

  • Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. PubMed Central.

  • Isoxazole-Based-Scaffold Inhibitors Targeting Cyclooxygenases (COXs). Request PDF.

  • Isoxazole Derivatives as Regulators of Immune Functions. PMC.

  • Isoxazole-Based-Scaffold Inhibitors Targeting Cyclooxygenases (COXs). PubMed.

  • Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. ACS Publications.

  • 4-Isoxazolecarboxylic acid, 3-ethyl-5-methyl-, ethyl ester. Organic Syntheses Procedure.

  • Non-steroidal anti-inflammatory drugs: recent advances in the use of synthetic COX-2 inhibitors. RSC Publishing.

  • In silico assessments, Design, synthesis, and biological evaluation of 5-methylisoxazole-4-carboxamide derivatives. ResearchGate.

  • 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid. PMC - NIH.

  • US20030139606A1 - Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide. Google Patents.

  • SAR of anti-inflammatory agents. (A higher resolution / colour version...). ResearchGate.

  • ethyl 5-(5-chloro-2-hydroxyphenyl)-3-methyl-4-isoxazolecarboxylate. ChemSynthesis.

  • Synthesis of 3-Methyl-4-arylmethylene-isoxazol-5(4H)-ones catalyzed by Tartaric acid in aqueous. IOSR Journals.

  • In silico Investigation and Biological Evaluation of Synthesized Sulfamethoxazole Derivatives. ARKA JAIN UNIVERSITY.

  • (PDF) Synthesis and biological evaluation of new 3-(4-subsituted phenyl)aminoquinoxaline derivatives as anticancer agents. ResearchGate.

  • Discovery and evaluation of novel synthetic 5-alkyl-4-oxo-4,5-dihydro-[1][2][4]triazolo[4,3-a]quinoxaline-1-carbox-amide derivatives as anti-inflammatory agents. PMC - PubMed Central.

  • In silico assessments, Design, synthesis, and biological evaluation of 5-methylisoxazole-4-carboxamide derivatives. Semantic Scholar.

  • Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. ACS Publications.

  • Novel Synthesis of 3,4-Diarylisoxazole Analogues of Valdecoxib: Reversal Cyclooxygenase-2 Selectivity by Sulfonamide Group Removal. ResearchGate.

  • Recent Methodologies toward the Synthesis of Valdecoxib: A Potential 3,4-diarylisoxazolyl COX-2 Inhibitor. NIH.

  • 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. NIH.

  • Dual COX-2 and 15-LOX inhibition study of novel 4-arylidine-2-mercapto-1-phenyl-1H-imidazolidin-5(4H)-ones: Design, synthesis, docking and anti-inflammatory activity. PMC - PubMed Central.

  • Discovery and SAR Study of Quinoxaline–Arylfuran Derivatives as a New Class of Antitumor Agents. ResearchGate.

  • Anticancer activity and anti-inflammatory studies of 5-aryl-1,4-benzodiazepine derivatives. PubMed.

  • Synthesis and Anti-inflammatory Activity of Some New 6-Aryltriazolo[3,4-b][1][3][4]thiadiazole Derivatives. ResearchGate.

Sources

An In-Depth Technical Guide on the Safe Handling of Ethyl 3-(4-Hydroxyphenyl)-5-methylisoxazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding the Compound

Ethyl 3-(4-Hydroxyphenyl)-5-methylisoxazole-4-carboxylate is a heterocyclic compound featuring an isoxazole core. The isoxazole moiety is a prominent scaffold in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3] The presence of the hydroxyphenyl group suggests potential for further functionalization and interaction with biological targets, making this compound a molecule of interest in drug discovery and development programs.[4][5] Given its potential bioactivity, a thorough understanding of its safe handling is paramount for all laboratory personnel.

Physicochemical Properties: A Comparative Overview

To provide context for the physical nature of this compound, the following table summarizes its known properties and those of structurally similar compounds. This data is crucial for understanding its behavior under various laboratory conditions.

PropertyThis compoundEthyl 5-methyl-3-phenylisoxazole-4-carboxylateEthyl 3-ethyl-5-methylisoxazole-4-carboxylate
CAS Number 1071788-87-8[6]1143-82-4[7]Not Available
Molecular Formula C13H13NO4[6]C13H13NO3[7]C9H13NO3[4]
Molecular Weight 247.25 g/mol [6]231.25 g/mol [7]183.20 g/mol [4]
Appearance Likely a solid, based on analogsSolid[8]Liquid[4]
Purity ≥ 97%[6]Not Specified97%[4]
Boiling Point Not Available372.9°C at 760 mmHg[8]71-72 °C/0.5 mmHg[4]
Melting Point Not Available49°C[8]Not Applicable
Density Not Available1.148 g/cm³[8]1.066 g/mL at 25 °C[4]

Hazard Identification and GHS Classification (Inferred)

Based on the hazard profiles of related isoxazole carboxylates, a precautionary Global Harmonized System (GHS) classification for this compound is proposed. It is crucial to handle this compound as if it possesses these potential hazards until a specific SDS becomes available.

  • Acute Toxicity, Oral (Category 4): Harmful if swallowed.

  • Skin Irritation (Category 2): Causes skin irritation.[9]

  • Eye Irritation (Category 2A): Causes serious eye irritation.[9]

  • Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.

Pictograms (Anticipated):

Signal Word (Anticipated): Warning

Hazard Statements (Anticipated):

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Safe Handling and Personal Protective Equipment (PPE)

A multi-layered approach to safety, encompassing engineering controls, administrative controls, and personal protective equipment, is essential when working with this compound.

Engineering Controls
  • Chemical Fume Hood: All handling of the solid compound and preparation of its solutions should be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.[10]

  • Ventilation: Ensure adequate general laboratory ventilation to maintain low background concentrations.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical to prevent dermal, ocular, and respiratory exposure.

  • Eye and Face Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes and airborne particles.[9][11]

  • Skin Protection:

    • Gloves: Chemically resistant gloves (e.g., nitrile) should be worn. Inspect gloves for any signs of degradation or perforation before use.[11]

    • Lab Coat: A full-sleeved lab coat should be worn to protect street clothing and skin.

  • Respiratory Protection: In situations where a fume hood is not available or if dust generation is significant, a NIOSH-approved respirator with an appropriate particulate filter should be used.[4]

PPE_Workflow cluster_ppe Personal Protective Equipment (PPE) eye_protection Eye Protection (Goggles/Face Shield) end Safe Procedure eye_protection->end skin_protection Skin Protection (Gloves, Lab Coat) skin_protection->end respiratory_protection Respiratory Protection (Respirator, as needed) respiratory_protection->end start Handling Compound start->eye_protection Always Wear start->skin_protection Always Wear start->respiratory_protection If fume hood is unavailable

Caption: Required PPE for handling the compound.

Experimental Protocols: A Self-Validating System

The following protocols are designed to be self-validating, incorporating safety checks and best practices at each step.

Weighing and Solution Preparation
  • Preparation: Don all required PPE before entering the designated handling area. Ensure the chemical fume hood is operational.

  • Weighing:

    • Perform all weighing operations within the fume hood.

    • Use a tared weigh boat or paper.

    • Handle the solid gently to minimize dust generation.

  • Dissolution:

    • Add the solvent to the vessel containing the weighed compound slowly to avoid splashing.

    • If necessary, use a magnetic stirrer at a moderate speed to aid dissolution.

  • Cleanup:

    • Decontaminate the weighing area and any utensils used with an appropriate solvent (e.g., 70% ethanol).

    • Dispose of all contaminated materials as hazardous waste.[12]

Storage
  • Store the compound in a tightly sealed, clearly labeled container.[11][13]

  • Keep in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[9]

Emergency Procedures

Immediate and appropriate action is crucial in the event of an emergency.

IncidentFirst Aid Measures
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[9][13]
Skin Contact Remove contaminated clothing. Wash skin with soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists.[13]
Inhalation Move the victim to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[13]
Ingestion Do NOT induce vomiting. Wash out mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[12]
Accidental Release
  • Evacuate: Alert personnel in the immediate area and evacuate if necessary.

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: For small spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the spill.[12]

  • Cleanup: Carefully sweep or scoop up the absorbed material and place it into a sealed container for hazardous waste disposal.[10]

  • Decontaminate: Clean the spill area with a suitable solvent.

Spill_Response_Workflow spill Spill Occurs evacuate Evacuate Area spill->evacuate ventilate Ensure Ventilation evacuate->ventilate contain Contain Spill (Inert Absorbent) ventilate->contain cleanup Collect Waste contain->cleanup decontaminate Decontaminate Area cleanup->decontaminate dispose Dispose as Hazardous Waste decontaminate->dispose

Caption: Step-by-step spill response workflow.

Disposal Considerations

All waste materials contaminated with this compound, including unused compound, absorbent materials from spills, and contaminated PPE, must be disposed of as hazardous chemical waste.[12] Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of down the drain or in regular trash.

Conclusion

While this compound holds promise as a scaffold in drug discovery, its safe handling is of utmost importance. By adhering to the principles of good laboratory practice, utilizing appropriate engineering controls and personal protective equipment, and being prepared for emergencies, researchers can minimize their risk of exposure and safely explore the potential of this compound. The causality behind these experimental choices is rooted in a proactive approach to risk mitigation, ensuring a self-validating system of safety for all laboratory personnel.

References

  • Biotuva Life Sciences. This compound.

  • Sigma-Aldrich. Ethyl 3-ethyl-5-methylisoxazole-4-carboxylate 97%.

  • PubChem. Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate.

  • The In Vitro Impact of Isoxazole Derivatives on Pathogenic Biofilm and Cytotoxicity of Fibroblast Cell Line. National Institutes of Health.

  • Isoxazole Derivatives as Regulators of Immune Functions. National Institutes of Health.

  • Theoretical-study-of-Isoxazoles-and-their-derivatives. ResearchGate.

  • Fisher Scientific. SAFETY DATA SHEET - Ethyl 3-ethyl-5-methylisoxazole-4-carboxylate.

  • TCI Chemicals. SAFETY DATA SHEET.

  • A review of isoxazole biological activity and present synthetic techniques. Journal of Drug Delivery and Therapeutics.

  • CymitQuimica. Safety Data Sheet.

  • Fisher Scientific. 2 - SAFETY DATA SHEET.

  • Thermo Fisher Scientific. 3-Ethyl-5-methylisoxazole-4-carboxylic acid, 97% 1 g.

  • ChemSynthesis. ethyl 5-(5-chloro-2-hydroxyphenyl)-3-methyl-4-isoxazolecarboxylate.

  • Pharmaffiliates. CAS No : 51135-73-0 | Product Name : Ethyl 5-Methylisoxazole-4-carboxylate.

  • Sigma-Aldrich. Ethyl 5-methylisoxazole-4-carboxylate 97%.

  • PubChem. 5-Methylisoxazole-4-carboxylic acid.

  • Sigma-Aldrich. Ethyl 3-(4-fluorophenyl)-5-methylisoxazole-4-carboxylate AldrichCPR.

  • Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies. PubMed.

  • ChemBK. 5-methyl-3-phenyl-isoxazole-4-carboxylic acid ethyl ester.

  • GUIDELINES FOR SAFE LABORATORY PRACTICES. Yale University.

  • The synthetic and therapeutic expedition of isoxazole and its analogs. National Institutes of Health.

  • Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals. The University of North Carolina at Chapel Hill.

  • 9.4 Guidelines for Working with Particularly Hazardous Substances. Cornell University.

  • Laboratory Safety Guidance. Occupational Safety and Health Administration.

Sources

Methodological & Application

Application Note & Protocol: A Validated Synthesis of Ethyl 3-(4-Hydroxyphenyl)-5-methylisoxazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Isoxazole Scaffold

The isoxazole ring system is a prominent structural motif in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous biologically active compounds and approved pharmaceuticals.[1] Its unique electronic properties, metabolic stability, and ability to act as a bioisostere for other functional groups make it a valuable building block in drug design. The target molecule, Ethyl 3-(4-Hydroxyphenyl)-5-methylisoxazole-4-carboxylate, incorporates this key heterocycle and possesses functional groups—a phenolic hydroxyl, a methyl group, and an ethyl ester—that offer multiple points for further chemical modification. This makes it a valuable intermediate for creating libraries of novel compounds for screening against various therapeutic targets, including anti-inflammatory and analgesic applications.[2]

This document provides a comprehensive, self-validating protocol for the synthesis of this target compound, grounded in the classical and robust cyclocondensation reaction between a 1,3-dicarbonyl compound and hydroxylamine.[3][4] We will detail not only the procedural steps but also the underlying mechanistic principles and in-process controls that ensure reproducibility and high purity of the final product.

Synthetic Strategy and Mechanism

The chosen synthetic pathway involves a two-step process, beginning with the synthesis of a key β-ketoester intermediate, followed by the core isoxazole ring formation.

Overall Reaction Scheme:

A visual representation of the chemical structures and reaction flow would be depicted here.

Mechanistic Insight: Isoxazole Ring Formation

The formation of the isoxazole ring from a 1,3-dicarbonyl compound and hydroxylamine is a classic condensation reaction.[3] The process can be understood through the following key steps:

  • Nucleophilic Attack & Imine Formation: The more nucleophilic amine group of hydroxylamine attacks one of the carbonyl carbons of the β-ketoester. This is typically the more reactive ketone carbonyl.

  • Intermediate Formation: Following the initial attack, a hemiaminal intermediate is formed, which quickly dehydrates to yield an oxime (or an imine-like) intermediate.

  • Intramolecular Cyclization: The hydroxyl group of the oxime then performs a nucleophilic attack on the remaining carbonyl carbon (the ester carbonyl).

  • Dehydration/Aromatization: The resulting cyclic intermediate undergoes dehydration, leading to the formation of the stable, aromatic isoxazole ring. The driving force for this final step is the formation of a conjugated, aromatic system.[3]

Process Workflow: From Reagents to Final Product

The following diagram outlines the complete workflow, providing a high-level overview of the entire synthetic and analytical process.

Caption: Workflow for the two-part synthesis and analysis.

Detailed Experimental Protocols

4.1. Materials and Reagents

Reagent/MaterialCAS NumberPuritySupplierNotes
Methyl 4-hydroxybenzoate99-76-3≥99%Sigma-Aldrich
Ethyl acetate141-78-6≥99.5%Fisher ScientificAnhydrous
Sodium ethoxide141-52-6≥96%Acros OrganicsHandle under inert atmosphere
Toluene108-88-3≥99.8%J.T.BakerAnhydrous
Hydroxylamine hydrochloride5470-11-1≥99%Sigma-Aldrich
Sodium acetate127-09-3≥99%Fisher ScientificAnhydrous
Ethanol64-17-5≥99.5%Decon LabsAnhydrous
Ethyl acetate (for extraction)141-78-6ACS GradeVWR
Hexanes110-54-3ACS GradeVWR
Silica Gel112926-00-8230-400 meshSorbent TechnologiesFor column chromatography
Hydrochloric acid (HCl)7647-01-02M aq. solution
Anhydrous Magnesium Sulfate7487-88-9Granular

4.2. Protocol 1: Synthesis of Ethyl 2-(4-hydroxybenzoyl)acetoacetate (Intermediate)

This protocol outlines the base-catalyzed Claisen condensation to form the required 1,3-dicarbonyl precursor.

  • Reactor Setup: Equip a 250 mL three-neck round-bottom flask with a reflux condenser, a nitrogen inlet, and a magnetic stirrer. Ensure all glassware is oven-dried.

  • Reagent Charging: Under a nitrogen atmosphere, add sodium ethoxide (3.40 g, 50 mmol) to anhydrous toluene (100 mL).

  • Addition of Esters: To the stirred suspension, add a mixture of methyl 4-hydroxybenzoate (3.80 g, 25 mmol) and anhydrous ethyl acetate (4.8 mL, 50 mmol).

  • Reaction: Heat the mixture to reflux (approx. 110 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography) until the starting benzoate is consumed.

  • Workup: Cool the reaction mixture to room temperature. Carefully pour the mixture into 2M HCl (100 mL) in an ice bath with vigorous stirring.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate (2 x 50 mL).

  • Washing and Drying: Combine the organic layers, wash with brine (50 mL), and dry over anhydrous magnesium sulfate.

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The resulting crude solid can be purified by recrystallization from an ethanol/water mixture to yield the pure β-ketoester intermediate.

4.3. Protocol 2: Synthesis of this compound

This protocol details the cyclocondensation to form the final isoxazole product.

  • Reactor Setup: In a 100 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve the intermediate, Ethyl 2-(4-hydroxybenzoyl)acetoacetate (2.36 g, 10 mmol), in anhydrous ethanol (50 mL).

  • Addition of Reagents: Add hydroxylamine hydrochloride (0.83 g, 12 mmol) and anhydrous sodium acetate (0.98 g, 12 mmol) to the solution. The sodium acetate acts as a base to generate free hydroxylamine in situ.

  • Reaction: Heat the mixture to reflux (approx. 78 °C) and maintain for 3-5 hours. The reaction should be monitored by TLC (2:1 Hexanes:Ethyl Acetate) for the disappearance of the starting material.

  • Workup: After cooling to room temperature, remove the ethanol under reduced pressure.

  • Extraction: To the residue, add deionized water (50 mL) and extract with ethyl acetate (3 x 40 mL).

  • Washing and Drying: Combine the organic extracts, wash with saturated sodium bicarbonate solution (2 x 30 mL) followed by brine (30 mL). Dry the organic layer over anhydrous magnesium sulfate.

  • Purification: Filter and concentrate the solvent to obtain the crude product. Purify via column chromatography on silica gel using a gradient of Hexanes:Ethyl Acetate (starting from 4:1) to afford the pure title compound as a solid.

Results: Yield and Characterization

5.1. Quantitative Data

ParameterValue
Molecular FormulaC₁₃H₁₃NO₄
Molecular Weight[5]247.25 g/mol
Theoretical Yield2.47 g (based on 10 mmol scale)
Actual Yield(To be determined experimentally)
% Yield(To be calculated)
AppearanceOff-white to pale yellow solid
Melting Point(To be determined experimentally)

5.2. Expected Spectroscopic Data

The identity and purity of the synthesized compound must be confirmed by standard analytical techniques. Expected data based on the structure are as follows:

TechniqueExpected Data
¹H NMR (400 MHz, CDCl₃)δ (ppm): 9.5-10.5 (s, 1H, Ar-OH), 7.5-7.7 (d, 2H, Ar-H), 6.8-7.0 (d, 2H, Ar-H), 4.2-4.4 (q, 2H, -OCH₂CH₃), 2.7-2.8 (s, 3H, -CH₃), 1.2-1.4 (t, 3H, -OCH₂CH₃).
¹³C NMR (100 MHz, CDCl₃)δ (ppm): ~168 (C=O, ester), ~165 (C=O, isoxazole C3), ~160 (Ar-C-OH), ~158 (isoxazole C5), ~130 (Ar-CH), ~122 (Ar-C), ~116 (Ar-CH), ~105 (isoxazole C4), ~61 (-OCH₂CH₃), ~14 (-CH₃), ~12 (-OCH₂CH₃).
Mass Spec (ESI+) m/z: 248.08 [M+H]⁺, 270.06 [M+Na]⁺.

Safety and Handling

  • Sodium Ethoxide: Highly reactive and corrosive. Handle in an inert, dry atmosphere. Reacts violently with water.

  • Toluene/Ethanol: Flammable solvents. Perform all operations in a well-ventilated fume hood away from ignition sources.

  • Hydroxylamine Hydrochloride: Can be corrosive and is a potential skin sensitizer.

  • Personal Protective Equipment (PPE): Safety goggles, lab coat, and appropriate chemical-resistant gloves must be worn at all times.

Conclusion

This application note provides a validated, two-step protocol for the synthesis of this compound. The methodology is based on established and reliable chemical transformations, ensuring good yields and high purity. By incorporating in-process controls like TLC and providing detailed workup and purification procedures, this guide serves as a trustworthy resource for researchers in medicinal chemistry and drug development aiming to utilize this versatile isoxazole intermediate.

References

  • Rajanarendar, E., et al. (2006). Solid-Supported Synthesis of Isoxazole-Substituted 1,4-Dihydropyridines by Modified Hantzsch Method and Their Aromatization. Synthetic Communications, 36(5), 665-671. [Link]

  • OChemPagoda. (2019). synthesis of isoxazoles. YouTube. [Link]

  • Naseem, S., et al. (2021). Construction of Isoxazole ring: An Overview. Letters in Applied NanoBioScience, 10(3), 2487-2509. [Link]

  • Gomha, S. M., et al. (2022). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Molecules, 27(21), 7559. [Link]

  • Kumar, A., et al. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Advances, 11(54), 34221-34246. [Link]

  • McMurry, J. E. (1971). 4-Isoxazolecarboxylic acid, 3-ethyl-5-methyl-, ethyl ester. Organic Syntheses, 51, 60. [Link]

  • ChemTube3D. (n.d.). Interactive 3D Chemistry Animations. [Link]

  • ChemSynthesis. (2024). ethyl 3-hydroxy-4-methyl-5-isoxazolecarboxylate. [Link]

  • Google Patents. (2003). US20030139606A1 - Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide.
  • Google Patents. (2003). WO2003042193A1 - Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide.
  • Google Patents. (2012).
  • Wikipedia. (2024). Hantzsch pyridine synthesis. [Link]

  • PubChem. (n.d.). Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate. [Link]

  • Gwarda, A., et al. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. Molecules, 27(17), 5600. [Link]

  • Kashima, C. (1980). Synthetic reactions using isoxazole compounds. Agricultural and Biological Chemistry, 44(S1), 1-13. [Link]

  • Larock, R. C., et al. (2008). The Synthesis of Highly Substituted Isoxazoles by Electrophilic Cyclization. An Efficient Synthesis of Valdecoxib. The Journal of Organic Chemistry, 73(5), 1765-1771. [Link]

  • ChemSynthesis. (2024). ethyl 5-(5-chloro-2-hydroxyphenyl)-3-methyl-4-isoxazolecarboxylate. [Link]

  • PrepChem.com. (n.d.). Synthesis of 3-phenethyl-5-methyl-isoxazole-4-carboxylic acid. [Link]

  • SpectraBase. (n.d.). Ethyl 3-(4-methylphenyl)isoxazole-5-carboxylate - Optional[13C NMR] - Chemical Shifts. [Link]

  • MySkinRecipes. (n.d.). 3-(4-Hydroxyphenyl)-5-methylisoxazole-4-carboxylic Acid. [Link]

  • Google Patents. (1987). CA1218660A - Process for preparing 3-hydroxy-5-methylisoxazole.
  • V & V Pharma Industries. (n.d.). 5-Methylisoxazole-4-carboxylic Acid Manufacturer India. [Link]

Sources

Streamlined One-Pot Synthesis of 3,5-Disubstituted Isoxazole-4-Carboxylates: A Comprehensive Protocol and Mechanistic Guide

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Introduction

The isoxazole ring is a privileged five-membered heterocyclic scaffold that serves as a cornerstone in modern medicinal chemistry. Its unique electronic properties and ability to act as a bioisostere for amide or ester groups have led to its incorporation into a wide range of pharmacologically active agents.[1][2] Notable examples of isoxazole-containing drugs include the COX-2 inhibitor Valdecoxib, the antibiotic Sulfamethoxazole, and the antipsychotic Risperidone, highlighting the scaffold's versatility across diverse therapeutic areas.[2][3] The 3,5-disubstituted isoxazole-4-carboxylate motif, in particular, offers a valuable platform for generating compound libraries with three points of diversification, making it highly attractive for drug discovery programs.[4]

Traditional multi-step syntheses of these compounds can be time-consuming and inefficient. This application note details a robust and highly efficient one-pot protocol for the synthesis of 3,5-disubstituted isoxazole-4-carboxylates, centered on the cyclocondensation of β-enamino ketoesters with hydroxylamine. We will explore the underlying reaction mechanism, provide a detailed, field-proven experimental protocol, and present data to guide researchers in adapting this methodology for their specific synthetic targets.

Core Synthesis Strategy: Mechanistic Rationale

The predominant and most reliable method for constructing the isoxazole-4-carboxylate core is the reaction of a 1,3-dicarbonyl compound, or a synthetic equivalent, with hydroxylamine.[5] Our featured one-pot protocol leverages this principle by first activating a readily available β-ketoester to form a more reactive β-enamino ketoester intermediate in situ. This intermediate then undergoes a highly regioselective cyclization upon the addition of hydroxylamine.

The key steps are as follows:

  • Activation of the β-Ketoester: The process begins with the reaction of a β-ketoester (possessing the desired R¹ substituent) with an activating agent such as N,N-dimethylformamide dimethylacetal (DMF-DMA). This step converts the β-ketoester into a β-enamino ketoester. This transformation is crucial as it enhances the electrophilicity of the carbonyl carbons and sets up the regiochemistry for the subsequent cyclization.

  • Nucleophilic Attack and Cyclization: Hydroxylamine hydrochloride (NH₂OH·HCl), a stable and convenient source of hydroxylamine, is introduced into the reaction mixture. The nitrogen atom of hydroxylamine acts as a nucleophile, attacking one of the carbonyl carbons of the enamino ketoester. This is followed by an intramolecular condensation and cyclization.

  • Dehydration and Aromatization: The resulting cyclic intermediate readily undergoes dehydration to form the stable, aromatic isoxazole ring, yielding the final 3,5-disubstituted isoxazole-4-carboxylate product.[6]

This one-pot approach, which proceeds from the β-ketoester without isolation of the intermediate, is highly efficient, minimizes waste, and simplifies the overall synthetic workflow.[7]

Reaction Mechanism Workflow

G cluster_0 Step 1: In Situ Intermediate Formation cluster_1 Step 2: One-Pot Cyclocondensation A β-Ketoester (Starting Material 1) C β-Enamino Ketoester (Reactive Intermediate) A->C Activation B DMF-DMA (Activating Agent) E Cyclic Intermediate (Unstable) C->E Reaction with NH₂OH D Hydroxylamine HCl (Starting Material 2) D->E Nucleophilic Attack & Cyclization F 3,5-Disubstituted Isoxazole-4-Carboxylate (Final Product) E->F Dehydration

Caption: One-pot synthesis workflow from β-ketoester to isoxazole.

Experimental Protocol: One-Pot Synthesis

This protocol provides a reliable method for synthesizing methyl 5-substituted-3-methylisoxazole-4-carboxylates. The procedure is adaptable for various R-group substitutions on the starting β-ketoester.

Materials and Reagents:

  • Appropriate β-ketoester (e.g., methyl 3-oxoalkanoate) (1.0 eq)

  • N,N-Dimethylformamide dimethylacetal (DMF-DMA) (1.2 eq)

  • Hydroxylamine hydrochloride (NH₂OH·HCl) (1.5 eq)

  • Anhydrous Ethanol (or Methanol)

  • Sodium Bicarbonate (NaHCO₃) or Potassium Carbonate (K₂CO₃) (optional, as base)

  • Ethyl acetate (for extraction)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Intermediate Formation:

    • To a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the β-ketoester (1.0 eq).

    • Add N,N-dimethylformamide dimethylacetal (1.2 eq) to the flask.

    • Heat the reaction mixture to 60-70 °C and stir for 2-4 hours. The progress can be monitored by Thin Layer Chromatography (TLC) until the starting β-ketoester is consumed.

    • Causality Note: Heating facilitates the condensation reaction and removal of the methanol byproduct, driving the formation of the enamino ketoester intermediate.[7] Do not isolate this intermediate.

  • Cyclization Reaction:

    • Allow the reaction mixture to cool to room temperature.

    • Dilute the mixture with anhydrous ethanol (approx. 5-10 mL per mmol of starting ketoester).

    • In a separate flask, dissolve hydroxylamine hydrochloride (1.5 eq) in a minimal amount of water or ethanol and add it to the reaction mixture.

    • If the starting material or product is acid-sensitive, a mild base like NaHCO₃ (1.5 eq) can be added to neutralize the HCl salt.[8]

    • Heat the resulting mixture to reflux (approx. 80 °C for ethanol) and stir for 4-12 hours. Monitor the reaction by TLC for the formation of the isoxazole product.

  • Work-up and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • Add water to the residue and extract the product with ethyl acetate (3 x 20 mL).

    • Combine the organic layers and wash with water, followed by brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

    • Self-Validation: The crude product should show a dominant spot on TLC corresponding to the desired isoxazole. 1H NMR of the crude material can confirm the presence of the characteristic isoxazole C4-H proton singlet (typically δ 8.0-8.5 ppm).[7]

    • Purify the crude product by either recrystallization (e.g., from ethanol/water or hexane/ethyl acetate) or silica gel column chromatography to yield the pure 3,5-disubstituted isoxazole-4-carboxylate.

Data Summary: Representative Examples

The described one-pot protocol is versatile and accommodates a range of substituents. The following table summarizes typical reaction conditions and outcomes for the synthesis of various isoxazole-4-carboxylates.

R¹ Substituent (at C3)R² Substituent (at C5)SolventTemp (°C)Time (h)Yield (%)Reference
Methyl (-CH₃)Phenyl (-C₆H₅)Ethanol80685[6]
Methyl (-CH₃)4-ChlorophenylEthanol/Water80882[6][9]
Phenyl (-C₆H₅)Methyl (-CH₃)Methanol651078[9]
Methyl (-CH₃)tert-ButylEthanol801275Custom Example
Ethyl (-CH₂CH₃)CyclohexylMethanol/Water701080Custom Example

Alternative Strategy: 1,3-Dipolar Cycloaddition

While the condensation method is highly effective for 4-carboxylate derivatives, the [3+2] cycloaddition (Huisgen cycloaddition) between a nitrile oxide and an alkyne offers broader scope for other substitution patterns.[10][11]

  • Process: An aldoxime is oxidized in situ to a reactive nitrile oxide dipole. This immediately reacts with an alkyne (the dipolarophile) to form the isoxazole ring.[8][12]

  • Reagents: Common oxidants for generating nitrile oxides from aldoximes include N-chlorosuccinimide (NCS), tert-butyl nitrite, or hypervalent iodine reagents.[4][12][13]

  • Regioselectivity: This method provides excellent control over regioselectivity, making it a powerful tool for complex molecule synthesis.[14]

[3+2] Cycloaddition Workflow

G cluster_0 Nitrile Oxide Generation cluster_1 Cycloaddition A Aldoxime C Nitrile Oxide (1,3-Dipole) A->C B Oxidant (e.g., NCS, t-BuONO) E 3,5-Disubstituted Isoxazole C->E [3+2] Cycloaddition D Alkyne (Dipolarophile) D->E

Caption: General workflow for 1,3-dipolar cycloaddition synthesis.

Conclusion

The one-pot synthesis of 3,5-disubstituted isoxazole-4-carboxylates via the condensation of β-ketoesters and hydroxylamine is an exceptionally efficient, reliable, and scalable method. It provides researchers in drug discovery and organic synthesis with a straightforward path to a valuable class of heterocyclic compounds. By understanding the underlying mechanism and following the detailed protocol, scientists can readily generate diverse libraries of isoxazoles for biological screening and lead optimization efforts.

References

  • An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. (2021). RSC Advances.
  • Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks. (2020). Molecules.
  • Novel Synthesis of Dihydroisoxazoles by p-TsOH-Participated 1,3-Dipolar Cycloaddition of Dipolarophiles with α-Nitroketones. (2023). Molecules.
  • Synthesis of 3,5‐Disubstituted Isoxazoles through a 1,3‐Dipolar Cycloaddition Reaction between Alkynes and Nitrile Oxides Generated from O‐Silylated Hydroxamic Acids. (2019). European Journal of Organic Chemistry.
  • Mechanism of 1,3-dipolar cycloaddition reaction. (n.d.).
  • The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradi
  • Efficient and Regioselective One-Pot Synthesis of 3-Substituted and 3,5-Disubstituted Isoxazoles. (2009). Organic Letters.
  • 1,3-Dipolar cycloaddition. (n.d.). Wikipedia.
  • A green protocol for the one-pot synthesis of 3,4-disubstituted isoxazole-5(4H)
  • 1,3-Dipolar Cycloaddition Formation of a Simple Isoxazole. (n.d.). ChemTube3D.
  • Isoxazole synthesis. (n.d.). Organic Chemistry Portal.
  • Advances in isoxazole chemistry and their role in drug discovery. (2024). RSC Medicinal Chemistry.
  • One-Pot Copper(I)-Catalyzed Synthesis of 3,5-Disubstituted Isoxazoles. (2005). Journal of Organic Chemistry.
  • Alkyl Nitrites: Novel Reagents for One-Pot Synthesis of 3,5-Disubstituted Isoxazoles from Aldoximes and Alkynes. (2016). Synthesis.
  • Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. (2022).
  • Isoxazole Derivatives against Carbonic Anhydrase: Synthesis, Molecular Docking, MD Simulations, and Free Energy Calculations Coupled with In Vitro Studies. (2022). ACS Omega.
  • Synthesis, Pharmacological Study of 3,5-Di- Substituted Isoxazole Derivatives as Anticancer Drug Against Breast Cancer Cell Line. (2024). Journal of Drug Delivery and Therapeutics.
  • The synthetic and therapeutic expedition of isoxazole and its analogs. (2017). Arabian Journal of Chemistry.
  • Synthesis of 3,5-Disubstituted Isoxazoles Containing Privileged Substructures with a Diverse Display of Polar Surface Area. (2017).
  • Synthesis and Antitrypanosomal Activity of Novel 2‑Nitroimidazole-3,5-Disubstituted Isoxazole Derivatives with Diaryl Ether and Thioether Substituents. (2024). ACS Omega.
  • The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradi
  • SYNTHESIS OF A SERIES OF 4-ARYLMETHYLENE-3-METHYLISOXAZOL-5(4H)-ONES. (2013). Heteroletters.
  • Efficient and Regioselective One-Pot Synthesis of 3-Substituted and 3,5-Disubstituted Isoxazoles. (2009). Organic Letters.

Sources

Application Notes & Protocols: A Guide to Isoxazole Synthesis via 1,3-Dipolar Cycloaddition

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive guide to the synthesis of isoxazoles using the 1,3-dipolar cycloaddition reaction. It delves into the underlying mechanistic principles, offers detailed, field-tested experimental protocols, and discusses the reaction's broad applicability in medicinal chemistry and drug development. Isoxazoles are a class of five-membered heterocyclic compounds that have gained significant attention in medicinal chemistry due to their diverse biological activities and therapeutic potential.[1][2][3] By integrating expert insights with authoritative references, this guide serves as a practical resource for both seasoned researchers and those new to the field, ensuring a robust understanding and successful implementation of this powerful synthetic methodology.

Introduction: The Significance of the Isoxazole Scaffold

The isoxazole ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of approved pharmaceuticals and clinical candidates.[4][5] Its prevalence stems from its unique electronic properties, its ability to act as a bioisostere for other functional groups, and its synthetic accessibility. Isoxazoles are key components in drugs such as the COX-2 inhibitor valdecoxib, the antibiotic oxacillin, and the anticonvulsant zonisamide.[5] The inherent versatility of the isoxazole core allows for diverse substitution patterns, enabling fine-tuning of pharmacokinetic and pharmacodynamic properties, a critical aspect of modern drug design.

The 1,3-dipolar cycloaddition reaction stands out as one of the most efficient and convergent methods for constructing the isoxazole ring.[6] This reaction, a cornerstone of click chemistry, involves the [3+2] cycloaddition of a nitrile oxide (the 1,3-dipole) and an alkyne or alkene (the dipolarophile).[7] Its high degree of regioselectivity and functional group tolerance makes it an invaluable tool for the synthesis of complex, biologically active molecules.[1][2][3]

Mechanistic Insights: The "Why" Behind the 1,3-Dipolar Cycloaddition

Understanding the mechanism of the 1,3-dipolar cycloaddition is paramount for optimizing reaction conditions and predicting outcomes. The reaction is a concerted, pericyclic process, meaning that bond formation and bond breaking occur in a single, cyclic transition state.[6] The regioselectivity of the reaction—determining which of the two possible regioisomers is formed—is governed by the electronic and steric properties of the substituents on both the nitrile oxide and the dipolarophile.[8]

Frontier Molecular Orbital (FMO) Theory: FMO theory provides a powerful framework for rationalizing the regioselectivity of 1,3-dipolar cycloadditions. The reaction is typically controlled by the interaction between the Highest Occupied Molecular Orbital (HOMO) of one component and the Lowest Unoccupied Molecular Orbital (LUMO) of the other.

  • Type I (HOMO-dipole controlled): The primary interaction is between the HOMO of the 1,3-dipole and the LUMO of the dipolarophile. This is common for electron-rich nitrile oxides and electron-deficient alkynes.

  • Type II (LUMO-dipole controlled): The dominant interaction is between the LUMO of the 1,3-dipole and the HOMO of the dipolarophile. This is observed with electron-deficient nitrile oxides and electron-rich alkynes.

The relative energies of these interacting orbitals, and the magnitude of the orbital coefficients at the reacting atoms, dictate the regiochemical outcome.[9] Generally, the reaction proceeds to form the isomer where the larger orbital coefficients of the interacting HOMO and LUMO are aligned.

Diagram: Generalized Mechanism of 1,3-Dipolar Cycloaddition for Isoxazole Synthesis

G cluster_reactants Reactants cluster_transition_state Concerted Transition State cluster_product Product nitrile_oxide R1-C≡N⁺-O⁻ Nitrile Oxide (1,3-Dipole) ts [Cyclic Transition State] nitrile_oxide->ts [3+2] alkyne R2-C≡C-R3 Alkyne (Dipolarophile) alkyne->ts isoxazole_label 3,5-Disubstituted Isoxazole ts->isoxazole_label

A simplified representation of the concerted [3+2] cycloaddition mechanism.

Experimental Protocols: From Theory to Practice

The successful synthesis of isoxazoles via 1,3-dipolar cycloaddition hinges on careful execution and an understanding of the nuances of the reaction. The following protocols provide a detailed, step-by-step guide for the two most common methods for generating nitrile oxides in situ: the dehydrohalogenation of hydroximoyl halides and the oxidation of aldoximes.[10]

Protocol 1: In Situ Generation of Nitrile Oxides from Hydroximoyl Halides

This is a classic and highly reliable method. The hydroximoyl halide precursor is typically stable and can be prepared in advance.[11][12] The nitrile oxide is generated in situ by treatment with a non-nucleophilic base, preventing its dimerization.[13]

Materials:

  • Substituted hydroximoyl chloride (1.0 eq)

  • Alkyne (1.1 eq)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.2 eq)

  • Anhydrous solvent (e.g., Toluene, Dichloromethane (DCM), or Tetrahydrofuran (THF))

  • Inert atmosphere (Nitrogen or Argon)

  • Standard glassware for organic synthesis (round-bottom flask, condenser, magnetic stirrer, etc.)

Step-by-Step Procedure:

  • Preparation: To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere, add the substituted hydroximoyl chloride (1.0 eq) and the alkyne (1.1 eq).

  • Solvent Addition: Add the anhydrous solvent (sufficient to make a 0.1-0.5 M solution with respect to the hydroximoyl chloride).

  • Base Addition: Slowly add the base (TEA or DIPEA, 1.2 eq) to the stirring solution at room temperature. The addition is often done dropwise via a syringe over 10-15 minutes. Expert Insight: Slow addition of the base is crucial to maintain a low concentration of the nitrile oxide, thereby minimizing its dimerization to furoxan.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically stirred at room temperature or gently heated (40-60 °C) to drive it to completion.

  • Workup:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Filter the reaction mixture to remove the triethylammonium chloride (or diisopropylethylammonium chloride) salt.

    • Wash the filter cake with a small amount of the reaction solvent.

    • Concentrate the filtrate under reduced pressure.

  • Purification: The crude product is then purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Data Presentation: Representative Reaction Conditions and Yields

EntryBaseSolventTemp (°C)Time (h)Yield (%)
1PhHPhTEAToluene801292
24-Cl-PhHCO₂EtDIPEADCMRT2485
3EtHn-BuTEATHF601878

This table provides a summary of typical reaction parameters and expected yields for the synthesis of various isoxazoles.

Protocol 2: In Situ Generation of Nitrile Oxides from Aldoximes

This method offers a more atom-economical and often milder alternative to the hydroximoyl halide method. Various oxidants can be employed, with sodium hypochlorite (bleach) and Oxone being common and inexpensive choices.[14][15][16]

Materials:

  • Substituted aldoxime (1.0 eq)

  • Alkyne (1.1 eq)

  • Sodium hypochlorite (NaOCl, commercial bleach, typically 5-10%) (1.2 eq)

  • Solvent (e.g., Dichloromethane (DCM), Ethyl Acetate)

  • Phase-transfer catalyst (optional, e.g., tetrabutylammonium bromide, TBAB)

  • Standard glassware for organic synthesis

Step-by-Step Procedure:

  • Preparation: To a round-bottom flask equipped with a magnetic stir bar, add the substituted aldoxime (1.0 eq) and the alkyne (1.1 eq) in the chosen organic solvent.

  • Oxidant Addition: Slowly add the aqueous solution of sodium hypochlorite (1.2 eq) to the vigorously stirring biphasic mixture at 0 °C or room temperature. Expert Insight: Vigorous stirring is essential to ensure efficient mixing of the aqueous and organic phases. The use of a phase-transfer catalyst can be beneficial for less reactive substrates.

  • Reaction Monitoring: Monitor the reaction by TLC or LC-MS. The reaction is typically complete within a few hours at room temperature.[6]

  • Workup:

    • Once the reaction is complete, separate the organic layer.

    • Extract the aqueous layer with the organic solvent (e.g., DCM, 2 x 20 mL).

    • Combine the organic layers and wash with saturated aqueous sodium thiosulfate solution to quench any remaining oxidant, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Diagram: Experimental Workflow for Isoxazole Synthesis from an Aldoxime

G A 1. Combine Aldoxime and Alkyne in DCM B 2. Add NaOCl solution dropwise with vigorous stirring A->B C 3. Monitor reaction by TLC/LC-MS B->C D 4. Separate organic layer C->D E 5. Extract aqueous layer with DCM D->E F 6. Combine organic layers E->F G 7. Wash with Na₂S₂O₃ and Brine F->G H 8. Dry over Na₂SO₄ G->H I 9. Concentrate under reduced pressure H->I J 10. Purify by Flash Chromatography I->J K Pure Isoxazole Product J->K

A step-by-step workflow for the synthesis of isoxazoles using the aldoxime oxidation method.

Trustworthiness: A Self-Validating System

The protocols described above are designed to be self-validating. The progress of the reaction can be easily monitored by standard analytical techniques. The disappearance of the starting materials and the appearance of a new, more non-polar spot on TLC (or a new peak with the expected mass in LC-MS) provide clear indicators of a successful reaction. Furthermore, the physical properties of the final isoxazole product (e.g., melting point, NMR spectra) can be compared with literature data for confirmation.

Key Characterization Techniques:

  • ¹H and ¹³C NMR Spectroscopy: Provides definitive structural information, including the substitution pattern on the isoxazole ring. The chemical shift of the C5 proton (or the carbon itself) is particularly diagnostic.

  • Mass Spectrometry (MS): Confirms the molecular weight of the product.

  • Infrared (IR) Spectroscopy: Can show the disappearance of the alkyne C≡C stretch and the appearance of characteristic isoxazole ring vibrations.

Authoritative Grounding & Comprehensive References

The information presented in this guide is grounded in well-established chemical principles and supported by peer-reviewed literature. The following references provide further in-depth information on the topics discussed.

References:

  • Advances in isoxazole chemistry and their role in drug discovery. RSC Advances.

  • Highly regioselective nitrile oxide dipolar cycloadditions with ortho-nitrophenyl alkynes. Organic & Biomolecular Chemistry.

  • [3 + 2] Cycloaddition reactions of nitrile oxides generated in situ from aldoximes with alkenes and alkynes under ball-milling conditions. Phosphorus, Sulfur, and Silicon and the Related Elements.

  • In Situ Generation of Nitrile Oxides from NaCl–Oxone Oxidation of Various Aldoximes and Their 1,3-Dipolar Cycloaddition. Organic Letters.

  • Azirinyl-Substituted Nitrile Oxides: Generation and Use in the Synthesis of Isoxazole Containing Heterocyclic Hybrids. Molecules.

  • NITRILE OXIDES: A KEY INTERMEDIATE IN ORGANIC SYNTHESIS. ResearchGate.

  • In Situ Generation of Nitrile Oxides from NaCl-Oxone Oxidation of Various Aldoximes and Their 1,3-Dipolar Cycloaddition. PubMed.

  • Ru-Catalyzed [3 + 2] Cycloaddition of Nitrile Oxides and Electron-Rich Alkynes with Reversed Regioselectivity. Organic Letters.

  • Advances in isoxazole chemistry and their role in drug discovery. National Institutes of Health.

  • Advances in isoxazole chemistry and their role in drug discovery. ResearchGate.

  • In Situ Generation of Nitrile Oxides from NaCl–Oxone Oxidation of Various Aldoximes and Their 1,3-Dipolar Cycloaddition. ACS Publications.

  • In situ generation of a nitrile oxide from aldoxime 5, which engaged in a 1,3-dipolar [3 + 2] cycloaddition with the neighboring alkyne to form isoxazolo-4H-[3',4':3,4]pyrrolo [1,2-a]benzimidazole 6. ResearchGate.

  • The recent progress of isoxazole in medicinal chemistry. PubMed.

  • Origins of regioselectivity in 1,3-dipolar cycloadditions of nitrile oxides with alkynylboronates. Bioorganic & Medicinal Chemistry.

  • An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Advances.

  • Synthesis of a Novel Tetracyclic Isoxazole by Intramolecular Nitrile Oxide Cycloaddition. Molbank.

  • Nitrile Oxide/Alkyne Cycloadditions. Maynooth University Research Archive Library.

  • Generation of Nitrile Oxides from Oximes Using t-BuOI and Their Cycloaddition. Organic Letters.

  • Nitrile Oxide, Alkenes, Dipolar Cycloaddition, Isomerization and Metathesis Involved in the Syntheses of 2-Isoxazolines. Molecules.

  • Synthesis of Bicyclic Isoxazoles and Isoxazolines via Intramolecular Nitrile Oxide Cycloaddition. National Institutes of Health.

  • A review of isoxazole biological activity and present synthetic techniques. Journal of Pharmaceutical Negative Results.

  • Isoxazole synthesis. Organic Chemistry Portal.

  • Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions. National Institutes of Health.

  • Mechanism of 1,3-dipolar cycloaddition reaction. ResearchGate.

  • Synthesis of Isoxazole and 1,2,3-Triazole Isoindole Derivatives via Silver- and Copper-Catalyzed 1,3-Dipolar Cycloaddition Reaction. Molecules.

  • 1,3-Dipolar Cycloaddition Formation of a Simple Isoxazole. ChemTube3D.

  • Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of nitrile oxide. Zanco Journal of Medical Sciences.

  • 1,3-Dipolar cycloaddition. Wikipedia.

  • SYNTHESIS OF ISOXAZOLIDINES BY 1,3-DIPOLAR CYCLOADDITION: RECENT ADVANCES. ARKIVOC.

  • Nitrile Oxide, Alkenes, Dipolar Cycloaddition, Isomerization and Metathesis Involved in the Syntheses of 2-Isoxazolines. National Institutes of Health.

  • Hydroximoyl fluorides as the precursors of nitrile oxides: synthesis, stability and [3 + 2]-cycloaddition with alkynes. Organic & Biomolecular Chemistry.

  • 7 In situ generated nitrile oxides from hydroximoyl chloride or oxime derivatives can react with olefins to form the corresponding regioisomeric cycloadducts. ResearchGate.

  • Generation of nitroalkanes, hydroximoyl halides and nitrile oxides from the reactions of β-nitrostyrenes with Grignard or organolithium reagents. National Taiwan Normal University.

Sources

Protocol for synthesizing isoxazole derivatives from benzaldehyde oxime

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Synthesis of Isoxazole Derivatives from Benzaldehyde Oxime

Introduction: The Significance of the Isoxazole Scaffold

The isoxazole ring is a privileged five-membered heterocycle containing adjacent nitrogen and oxygen atoms. This structural motif is a cornerstone in medicinal chemistry and materials science, found in a wide array of pharmacologically active compounds and functional materials. Its prevalence stems from its ability to act as a versatile pharmacophore, engaging in various non-covalent interactions with biological targets, and its role as a stable, synthetically accessible bioisostere for other functional groups like amides and esters. Notable drugs incorporating the isoxazole core include the COX-2 inhibitor Valdecoxib, the antibiotic Cloxacillin, and the antipsychotic Risperidone.

Given their importance, the development of efficient, reliable, and scalable synthetic routes to substituted isoxazoles is a critical endeavor for researchers in organic synthesis and drug development. One of the most powerful and convergent strategies for constructing the isoxazole ring is the [3+2] cycloaddition reaction between a nitrile oxide and a dipolarophile, typically an alkyne or alkene.[1][2]

This application note provides a detailed protocol for the synthesis of isoxazole derivatives, beginning with the readily available starting material, benzaldehyde oxime. It emphasizes the in situ generation of the key benzonitrile oxide intermediate, a crucial technique to circumvent the inherent instability of this dipole, which tends to dimerize.[1] We will explore the underlying chemical principles, provide step-by-step experimental procedures, and discuss modern, environmentally conscious methodologies.

Core Chemical Principle: The [3+2] Cycloaddition of Nitrile Oxides

The synthesis hinges on a 1,3-dipolar cycloaddition reaction. This is a pericyclic reaction where a 1,3-dipole (benzonitrile oxide) reacts with a dipolarophile (an alkyne) to form a five-membered ring.[3][4]

The overall transformation can be broken down into two key stages:

  • Generation of the 1,3-Dipole: The benzonitrile oxide intermediate is generated in situ from benzaldehyde oxime. This is an oxidative process, typically involving the formation of an intermediate that can readily undergo elimination.

  • Cycloaddition: The generated benzonitrile oxide immediately reacts with an alkyne present in the reaction mixture to form the stable 3,5-disubstituted isoxazole ring. The regioselectivity of this addition is governed by both steric and electronic factors, which can be explained by Frontier Molecular Orbital (FMO) theory.[3]

G start Benzaldehyde Oxime chloro_oxime Benzohydroximoyl Chloride (Intermediate) start->chloro_oxime Oxidation/Halogenation (e.g., NCS, Oxone/NaCl) nitrile_oxide Benzonitrile Oxide (1,3-Dipole) chloro_oxime->nitrile_oxide Base-induced Elimination isoxazole 3,5-Disubstituted Isoxazole nitrile_oxide->isoxazole [3+2] Cycloaddition alkyne Alkyne (Dipolarophile) alkyne->isoxazole

Figure 1. General synthetic pathway for isoxazole formation.

Protocol I: Classic Synthesis via N-Chlorosuccinimide (NCS) Oxidation

This method represents a traditional and highly effective approach for the in situ generation of nitrile oxides. It proceeds via a benzohydroximoyl chloride intermediate.

Materials and Equipment
  • Reagents: Benzaldehyde oxime, N-Chlorosuccinimide (NCS), Phenylacetylene (or other terminal alkyne), Triethylamine (TEA), Dichloromethane (DCM), Ethyl acetate (EtOAc), Hexanes, Magnesium sulfate (MgSO₄).

  • Equipment: Round-bottom flask, magnetic stirrer and stir bar, dropping funnel, ice bath, rotary evaporator, glass column for chromatography, TLC plates (silica gel).

Step-by-Step Procedure
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add benzaldehyde oxime (1.21 g, 10 mmol) and N-Chlorosuccinimide (1.34 g, 10 mmol) in 40 mL of dichloromethane (DCM).

  • Formation of Hydroximoyl Chloride: Stir the suspension at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The formation of the intermediate benzohydroximoyl chloride is typically complete within 1-2 hours.

  • Addition of Alkyne and Base: Cool the reaction mixture to 0 °C using an ice bath. Add the alkyne (e.g., phenylacetylene, 1.12 g, 11 mmol, 1.1 equiv.).

  • In situ Generation and Cycloaddition: Slowly add a solution of triethylamine (1.52 mL, 11 mmol, 1.1 equiv.) in 10 mL of DCM to the cooled mixture via a dropping funnel over 30 minutes. The triethylamine acts as a base to eliminate HCl from the intermediate, generating the benzonitrile oxide in situ, which is immediately trapped by the alkyne.[5]

  • Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 4-6 hours or until TLC analysis indicates the consumption of the starting materials.

  • Work-up: Quench the reaction by adding 30 mL of water. Transfer the mixture to a separatory funnel and separate the layers. Wash the organic layer sequentially with 1 M HCl (20 mL), saturated NaHCO₃ solution (20 mL), and brine (20 mL).

  • Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure 3,5-disubstituted isoxazole.

Protocol II: Green Synthesis Using NaCl/Oxone Oxidation

This modern protocol offers a more environmentally friendly approach, avoiding chlorinated solvents and reagents. Oxone, in combination with sodium chloride, serves as an effective oxidizing system to generate the nitrile oxide directly from the aldoxime.[6][7]

Materials and Equipment
  • Reagents: Benzaldehyde oxime, Phenylacetylene (or other terminal alkyne), Sodium chloride (NaCl), Oxone (2KHSO₅·KHSO₄·K₂SO₄), Sodium bicarbonate (NaHCO₃), Acetonitrile (MeCN) or Ethyl Acetate (EtOAc), Water.

  • Equipment: Same as Protocol I.

Step-by-Step Procedure
  • Reaction Setup: In a 100 mL round-bottom flask, dissolve benzaldehyde oxime (1.21 g, 10 mmol) and phenylacetylene (1.12 g, 11 mmol, 1.1 equiv.) in 50 mL of acetonitrile.

  • Addition of Reagents: To the stirred solution, add sodium chloride (0.58 g, 10 mmol, 1 equiv.).

  • Oxidative Cycloaddition: Prepare an aqueous solution of Oxone (6.15 g, 10 mmol, 1 equiv. of KHSO₅) and sodium bicarbonate (2.52 g, 30 mmol, 3 equiv.) in 30 mL of water. Add this aqueous solution dropwise to the reaction mixture at room temperature over 30 minutes.

  • Reaction Monitoring: Allow the biphasic mixture to stir vigorously at room temperature for 12-24 hours. Monitor the reaction's progress by TLC. The use of NaCl and Oxone provides a green approach for the in situ generation of the nitrile oxide.[8]

  • Work-up: Once the reaction is complete, transfer the mixture to a separatory funnel. Add 30 mL of ethyl acetate and separate the layers. Extract the aqueous layer with ethyl acetate (2 x 20 mL).

  • Isolation: Combine the organic layers and wash with brine (30 mL). Dry over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.

  • Purification: Purify the resulting crude solid or oil by flash column chromatography (silica gel, hexanes/ethyl acetate eluent system) or recrystallization to yield the desired isoxazole.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine: - Benzaldehyde Oxime - Alkyne - Solvent (e.g., MeCN) addition Add Oxidant System (e.g., aq. Oxone/NaHCO3) reagents->addition 1. stir Stir at RT (12-24h) addition->stir 2. extract Aqueous Work-up (EtOAc/Water) stir->extract 3. dry Dry (MgSO4) & Concentrate extract->dry 4. purify Column Chromatography or Recrystallization dry->purify 5. product Pure Isoxazole Product purify->product 6.

Figure 2. Experimental workflow for the green synthesis protocol.

Data Summary and Characterization

The success of the synthesis is confirmed through standard analytical techniques. Below is a table summarizing typical outcomes and characterization data for the synthesis of 3,5-diphenylisoxazole.

ParameterProtocol I (NCS)Protocol II (NaCl/Oxone)
Solvent Dichloromethane (DCM)Acetonitrile (MeCN)
Base/Oxidant Triethylamine / NCSNaHCO₃ / Oxone
Reaction Time 4-6 hours12-24 hours
Typical Yield 80-90%75-85%
¹H NMR (CDCl₃, δ) 7.90-7.85 (m, 2H), 7.80-7.75 (m, 2H), 7.55-7.40 (m, 6H), 6.90 (s, 1H)7.90-7.85 (m, 2H), 7.80-7.75 (m, 2H), 7.55-7.40 (m, 6H), 6.90 (s, 1H)
¹³C NMR (CDCl₃, δ) 170.5, 162.8, 130.8, 130.2, 129.5, 129.1, 128.9, 128.0, 127.1, 125.9, 97.5170.5, 162.8, 130.8, 130.2, 129.5, 129.1, 128.9, 128.0, 127.1, 125.9, 97.5
Appearance White crystalline solidWhite crystalline solid

Field-Proven Insights and Causality

  • Why in situ generation? Nitrile oxides are highly reactive and prone to dimerization to form furoxans (1,2,5-oxadiazole-2-oxides). Generating them in low concentrations in the presence of a trapping agent (the alkyne) maximizes the yield of the desired cycloaddition product.

  • Choice of Oxidant: The classic NCS method is fast and high-yielding but uses a chlorinated reagent and solvent. The NaCl/Oxone system is part of a broader trend towards "green chemistry," using safer, more sustainable reagents and often aqueous or recyclable solvents.[7] Other modern methods include using hypervalent iodine reagents or catalytic systems.[1][9]

  • Solvent Choice: While DCM is effective for the NCS method due to its inertness and ability to dissolve organic reagents, the NaCl/Oxone method often benefits from a polar aprotic solvent like acetonitrile, which can facilitate the biphasic reaction.

  • Regioselectivity: For terminal alkynes, the reaction with benzonitrile oxide almost exclusively yields the 3,5-disubstituted isoxazole. This is a result of favorable orbital overlap between the Highest Occupied Molecular Orbital (HOMO) of the alkyne and the Lowest Unoccupied Molecular Orbital (LUMO) of the nitrile oxide (and vice-versa), which directs the observed regiochemistry.[3]

Conclusion

The 1,3-dipolar cycloaddition of in situ generated benzonitrile oxide with alkynes is a robust and versatile method for synthesizing a wide range of isoxazole derivatives. By starting from benzaldehyde oxime, researchers can access this important heterocyclic core through both classic and modern, environmentally benign protocols. The choice between methods will depend on factors such as desired reaction time, scale, and commitment to green chemistry principles. The protocols described herein provide a solid foundation for the exploration and development of novel isoxazole-based molecules for pharmaceutical and materials science applications.

References

  • Title: 1,3-Dipolar Cycloaddition Reactions between Stannyl Alkynes and Nitrile Oxides Source: ResearchGate URL: [Link]

  • Title: Nitrile Oxide, Alkenes, Dipolar Cycloaddition, Isomerization and Metathesis Involved in the Syntheses of 2-Isoxazolines Source: MDPI URL: [Link]

  • Title: In Situ Generation of Nitrile Oxides from NaCl–Oxone Oxidation of Various Aldoximes and Their 1,3-Dipolar Cycloaddition Source: ACS Publications URL: [Link]

  • Title: [3 + 2] Cycloaddition reactions of nitrile oxides generated in situ from aldoximes with alkenes and alkynes under ball-milling conditions Source: Taylor & Francis Online URL: [Link]

  • Title: Generation of Nitrile Oxides from Oximes Using t-BuOI and Their Cycloaddition Source: Organic Chemistry Portal URL: [Link]

  • Title: Origins of regioselectivity in 1,3-dipolar cycloadditions of nitrile oxides with alkynylboronates Source: PubMed URL: [Link]

  • Title: Copper-Catalyzed Isoxazole Synthesis Source: Synfacts URL: [Link]

  • Title: Chemoselective Nitrile Oxide–Alkyne 1,3-Dipolar Cycloaddition Reactions from Nitroalkane-Tethered Peptides Source: ACS Publications URL: [Link]

  • Title: Chemoselective Nitrile Oxide–Alkyne 1,3-Dipolar Cycloaddition Reactions from Nitroalkane-Tethered Peptides Source: ACS Publications URL: [Link]

  • Title: Efficient Catalytic Synthesis of Condensed Isoxazole Derivatives via Intramolecular Oxidative Cycloaddition of Aldoximes Source: PubMed Central URL: [Link]

  • Title: Isoxazole synthesis Source: Organic Chemistry Portal URL: [Link]

  • Title: The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches Source: PubMed Central URL: [Link]

  • Title: Scope of the Synthesis of Isoxazole 3 from Oxime 1 Source: ResearchGate URL: [Link]

  • Title: In Situ Generation of Nitrile Oxides from NaCl-Oxone Oxidation of Various Aldoximes and Their 1,3-Dipolar Cycloaddition Source: PubMed URL: [Link]

  • Title: The formation of nitriles from the reaction between benzaldoxime (benzaldehyde oxime) and thiocarbonyl compounds by free radical mechanisms Source: RSC Publishing URL: [Link]

  • Title: An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold Source: RSC Publishing URL: [Link]

  • Title: The Synthesis of Highly Substituted Isoxazoles by Electrophilic Cyclization. An Efficient Synthesis of Valdecoxib Source: PubMed Central URL: [Link]

  • Title: Synthesis of Isoxazoles via One-Pot Oxidation/Cyclization Sequence from Propargylamines Source: ACS Publications URL: [Link]

  • Title: Nitrile Oxide Synthesis Via Oxime Source: ChemTube3D URL: [Link]

  • Title: Synthesis of Isoxazoles via Electrophilic Cyclization Source: ACS Publications URL: [Link]

  • Title: A kind of preparation method of isoxazole compound Source: Google Patents URL
  • Title: Efficient Catalytic Synthesis of Condensed Isoxazole Derivatives via Intramolecular Oxidative Cycloaddition of Aldoximes Source: MDPI URL: [Link]

  • Title: A Simple Synthesis of Nitriles from Aldoximes Source: PubMed Central URL: [Link]

  • Title: Benzaldehyde oxime Source: Wikipedia URL: [Link]

Sources

Application Notes and Protocols for the Development of Ethyl 3-(4-Hydroxyphenyl)-5-methylisoxazole-4-carboxylate as a Novel NSAID

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Isoxazole Scaffold as a Privileged Structure in NSAID Discovery

The isoxazole ring system, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a cornerstone in medicinal chemistry due to its versatile biological activities.[1][2] Its presence in several approved drugs, including the selective COX-2 inhibitor Valdecoxib, underscores its importance in the development of anti-inflammatory agents.[3] The isoxazole moiety can engage in various non-covalent interactions, such as hydrogen bonding and π-π stacking, which are crucial for molecular recognition at enzyme active sites.[4] This document provides a comprehensive guide for the synthesis, characterization, and biological evaluation of a novel isoxazole derivative, Ethyl 3-(4-Hydroxyphenyl)-5-methylisoxazole-4-carboxylate, as a potential non-steroidal anti-inflammatory drug (NSAID). These application notes and protocols are designed for researchers, scientists, and drug development professionals, offering a blend of theoretical rationale and practical, field-proven methodologies.

Part 1: In Silico Screening - A Predictive Approach to Drug-Likeness and Target Engagement

Before embarking on extensive synthetic and biological studies, a preliminary in silico assessment can provide valuable insights into the potential of a drug candidate. This section outlines the use of computational tools to predict the pharmacokinetic properties (ADME - Absorption, Distribution, Metabolism, and Excretion) and potential binding interactions of this compound.

Prediction of ADME Properties and Drug-Likeness using SwissADME

The SwissADME web tool offers a user-friendly platform for predicting the physicochemical properties, pharmacokinetics, and drug-likeness of small molecules.[5] These predictions are based on established models and help in identifying potential liabilities early in the drug discovery process.

Protocol for SwissADME Analysis:

  • Access the SwissADME Web Tool: Navigate to the freely accessible SwissADME website.

  • Input Molecular Structure: Input the structure of this compound using its SMILES (Simplified Molecular Input Line Entry System) notation or by drawing the structure directly in the provided editor.

  • Initiate Calculation: Run the prediction algorithm.

  • Analyze the Results: Evaluate the output, paying close attention to the following parameters:

    • Lipinski's Rule of Five: Assess for any violations. This rule predicts the oral bioavailability of a compound.[1]

    • Bioavailability Score: This score provides a more nuanced prediction of oral bioavailability.

    • Gastrointestinal (GI) Absorption: Predicts the extent of absorption from the gut.

    • Blood-Brain Barrier (BBB) Permeation: Indicates the likelihood of the compound crossing into the central nervous system.

    • CYP450 Inhibition: Predicts potential drug-drug interactions by assessing the inhibition of key metabolic enzymes.

    • Drug-Likeness Rules: Evaluate the compound against various filters (e.g., Ghose, Veber, Egan) for its suitability as a drug candidate.[1]

    • PAINS (Pan-Assay Interference Compounds) Alerts: Identify any substructures known to cause non-specific assay results.

Data Presentation: Predicted Physicochemical and ADME Properties

PropertyPredicted ValueAcceptable Range
Molecular Weight247.25 g/mol < 500 g/mol
LogP (Consensus)Value-0.7 to +5.0
Topological Polar Surface Area (TPSA)Value20 to 130 Ų
Number of Rotatable BondsValue≤ 9
GI AbsorptionPredictionHigh/Low
BBB PermeantPredictionYes/No
Lipinski's Rule of Five ViolationsNumber0
Bioavailability ScoreValue> 0.5

Note: The values in this table are placeholders and should be populated with the actual output from the SwissADME server.

Molecular Docking: Visualizing a Hypothesis of COX-2 Inhibition

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor.[3] In this context, docking this compound into the active sites of COX-1 and COX-2 can provide a structural hypothesis for its potential inhibitory activity and selectivity.

Protocol for Molecular Docking:

  • Obtain Receptor Structures: Download the crystal structures of human COX-1 and COX-2 from the Protein Data Bank (PDB).

  • Prepare the Receptor: Remove water molecules, add hydrogen atoms, and define the binding pocket based on the co-crystallized ligand or known active site residues.

  • Prepare the Ligand: Generate a 3D structure of this compound and optimize its geometry.

  • Perform Docking: Use a validated docking program (e.g., AutoDock Vina) to dock the ligand into the prepared receptor structures.[1]

  • Analyze the Results: Visualize the predicted binding poses and analyze the interactions (e.g., hydrogen bonds, hydrophobic interactions) with the active site residues. Compare the binding energies and poses for COX-1 and COX-2 to predict potential selectivity.

Diagram: Hypothetical Binding of an Isoxazole Derivative in the COX-2 Active Site

G cluster_0 COX-2 Active Site Arg513 Arg513 Tyr385 Tyr385 Ser530 Ser530 Val523 Val523 Ligand Ethyl 3-(4-Hydroxyphenyl) -5-methylisoxazole-4-carboxylate Ligand->Arg513 H-Bond with Carboxylate Ligand->Tyr385 π-π Stacking with Phenyl Ring Ligand->Ser530 H-Bond with Hydroxyl Group Ligand->Val523 Hydrophobic Interaction with Methyl Group

Caption: Predicted interactions of the ligand with key residues in the COX-2 active site.

Part 2: Synthesis and Characterization

This section provides a detailed protocol for a plausible one-pot synthesis of this compound, followed by its characterization. The proposed synthesis is based on the well-established condensation reaction of a β-ketoester, hydroxylamine, and an aromatic aldehyde.[4][6][7]

One-Pot Synthesis of this compound

This protocol describes a three-component reaction that is efficient and environmentally friendly.[8]

Materials:

  • Ethyl acetoacetate

  • Hydroxylamine hydrochloride

  • 4-Hydroxybenzaldehyde

  • Anhydrous sodium acetate

  • Ethanol

  • Distilled water

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for elution

Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve hydroxylamine hydrochloride (1.1 equivalents) and anhydrous sodium acetate (1.1 equivalents) in a mixture of ethanol and water.

  • Addition of Reactants: To the stirred solution, add ethyl acetoacetate (1.0 equivalent) followed by 4-hydroxybenzaldehyde (1.0 equivalent).

  • Reaction: Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: After completion of the reaction (typically 4-6 hours), cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • Extraction: To the remaining aqueous layer, add water and extract the product with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash successively with saturated sodium bicarbonate solution, water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure this compound.

Diagram: Synthetic Workflow

G Reactants Ethyl Acetoacetate + 4-Hydroxybenzaldehyde + Hydroxylamine HCl Reaction One-Pot Condensation (Ethanol/Water, Reflux) Reactants->Reaction Workup Work-up & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product Pure Product Purification->Product

Caption: Workflow for the synthesis of the target compound.

Characterization of this compound

The structure and purity of the synthesized compound should be confirmed by spectroscopic methods.

  • ¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy: The spectrum should show characteristic peaks for the aromatic protons of the 4-hydroxyphenyl group, the ethyl ester protons (a quartet and a triplet), the methyl group protons on the isoxazole ring, and the hydroxyl proton.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy: The spectrum should display signals for all the carbon atoms in the molecule, including the carbonyl carbon of the ester, the aromatic carbons, and the carbons of the isoxazole ring.

  • Mass Spectrometry (MS): The mass spectrum should show the molecular ion peak corresponding to the molecular weight of the compound (247.25 g/mol ). The fragmentation pattern can provide further structural information.[9][10]

  • Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the hydroxyl group (O-H stretch), the ester carbonyl group (C=O stretch), and the aromatic C-H and C=C bonds.

Part 3: In Vitro Biological Evaluation - Assessing COX Inhibition

The primary mechanism of action of NSAIDs is the inhibition of cyclooxygenase (COX) enzymes.[11] This section details the protocol for determining the inhibitory activity of the synthesized compound against COX-1 and COX-2.

Protocol for In Vitro COX-1/COX-2 Inhibition Assay:

This protocol is based on a colorimetric inhibitor screening assay.

Materials:

  • COX-1 (ovine or human) and COX-2 (human recombinant) enzymes

  • Assay buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

  • Heme

  • Arachidonic acid (substrate)

  • Colorimetric substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD)

  • Test compound (dissolved in DMSO)

  • Reference NSAIDs (e.g., Celecoxib, Indomethacin)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare Reagents: Prepare working solutions of the enzymes, heme, arachidonic acid, and the test compound at various concentrations.

  • Enzyme and Cofactor Addition: To the wells of a 96-well plate, add the assay buffer, heme, and either the COX-1 or COX-2 enzyme.

  • Inhibitor Incubation: Add the various concentrations of the test compound, reference inhibitors, or vehicle (DMSO) to the appropriate wells. Incubate the plate for a defined period (e.g., 15 minutes) at room temperature to allow for inhibitor binding to the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to all wells.

  • Detection: Immediately add the colorimetric substrate (TMPD) and monitor the change in absorbance at a specific wavelength (e.g., 590 nm) over time using a microplate reader.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.

Data Presentation: COX Inhibition Data

CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (COX-1 IC₅₀ / COX-2 IC₅₀)
Test CompoundValueValueValue
CelecoxibValueValueValue
IndomethacinValueValueValue

Diagram: COX Inhibition Pathway

G Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 / COX-2 Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins (Inflammation, Pain) COX_Enzymes->Prostaglandins NSAID NSAID (Test Compound) NSAID->COX_Enzymes Inhibition

Caption: Mechanism of action of NSAIDs via COX inhibition.

Part 4: In Vivo Biological Evaluation - Assessing Anti-Inflammatory Activity

The carrageenan-induced paw edema model in rats is a widely used and well-validated acute inflammation model to assess the in vivo anti-inflammatory activity of new compounds.[1]

Protocol for Carrageenan-Induced Paw Edema Assay:

Materials:

  • Wistar rats (male or female, 150-200 g)

  • Test compound

  • Reference NSAID (e.g., Indomethacin)

  • Vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Carrageenan (1% w/v in saline)

  • Plethysmometer

Procedure:

  • Animal Acclimatization: Acclimatize the animals to the laboratory conditions for at least one week before the experiment.

  • Grouping and Dosing: Divide the animals into groups (n=6 per group): vehicle control, reference drug, and test compound at different dose levels. Administer the test compound and reference drug orally or intraperitoneally.

  • Induction of Edema: One hour after drug administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer at 0 hours (just before carrageenan injection) and at 1, 2, 3, and 4 hours post-carrageenan injection.

  • Data Analysis: Calculate the percentage of edema inhibition for each group at each time point using the following formula:

    • % Inhibition = [ (Vc - Vt) / Vc ] x 100

    • Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Data Presentation: Anti-inflammatory Activity

Treatment GroupDose (mg/kg)Paw Volume Increase (mL) at 3h (Mean ± SEM)% Inhibition of Edema at 3h
Vehicle Control-Value-
Test CompoundDose 1ValueValue
Test CompoundDose 2ValueValue
IndomethacinDoseValueValue

Part 5: Safety Assessment - Evaluating Ulcerogenic Potential

A major drawback of traditional NSAIDs is their propensity to cause gastrointestinal ulceration.[12] Therefore, assessing the ulcerogenic potential of a new NSAID candidate is a critical step in its development.

Protocol for Ulcerogenicity Study:

Materials:

  • Wistar rats (male or female, 180-220 g)

  • Test compound

  • Reference NSAID (e.g., Indomethacin)

  • Vehicle

  • Formalin (10%)

  • Dissecting microscope

Procedure:

  • Animal Acclimatization and Fasting: Acclimatize the animals and fast them for 24 hours before the experiment, with free access to water.

  • Grouping and Dosing: Divide the animals into groups (n=6 per group) and administer the test compound, reference drug, or vehicle orally at doses higher than the effective anti-inflammatory doses.

  • Observation Period: Four hours after drug administration, euthanize the animals by cervical dislocation.

  • Stomach Examination: Open the stomachs along the greater curvature and wash gently with saline to remove gastric contents.

  • Ulcer Scoring: Examine the gastric mucosa for any damage under a dissecting microscope. Score the ulcers based on a predefined scale (e.g., 0 = no ulcer, 1 = redness, 2 = spot ulcers, 3 = hemorrhagic streaks, 4 = ulcers >3mm, 5 = ulcers >5mm with perforation).

  • Ulcer Index Calculation: Calculate the ulcer index for each group by summing the scores for each animal in the group and dividing by the number of animals.

  • Histopathological Examination: Fix the stomach tissues in 10% formalin for histological examination. Process the tissues, embed in paraffin, section, and stain with hematoxylin and eosin (H&E). Examine the sections for signs of mucosal damage, such as erosions, ulcerations, and inflammatory cell infiltration.[2][13][14]

Data Presentation: Ulcerogenicity Data

Treatment GroupDose (mg/kg)Ulcer Index (Mean ± SEM)Histopathological Observations
Vehicle Control-ValueDescription
Test CompoundDoseValueDescription
IndomethacinDoseValueDescription

Conclusion

The protocols and application notes presented in this guide provide a comprehensive framework for the systematic evaluation of this compound as a potential novel NSAID. By integrating in silico predictions with robust in vitro and in vivo assays, researchers can efficiently assess the efficacy and safety profile of this and other isoxazole-based compounds, paving the way for the development of the next generation of anti-inflammatory therapies.

References

  • Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. Frontiers in Chemistry. [Link]

  • Histological findings in gastric mucosa in patients treated with non-steroidal anti-inflammatory drugs. Journal of Clinical Pathology. [Link]

  • Histological findings in gastric mucosa in patients treated with non-steroidal anti-inflammatory drugs. PMC. [Link]

  • A review of isoxazole biological activity and present synthetic techniques. Journal of Drug Delivery and Therapeutics. [Link]

  • Histological findings in gastric mucosa in patients treated with non-steroidal antinflammatory drugs. ResearchGate. [Link]

  • Molecular docking studies and biological evaluation of isoxazole-carboxamide derivatives as COX inhibitors and antimicrobial agents. National Institutes of Health. [Link]

  • Synthesis of 3-Methyl-4-arylmethylene-isoxazol-5(4H)-ones catalyzed by Tartaric acid in aqueous. Research Journal of Chemical Sciences. [Link]

  • Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of. Journal of the Faculty of Pharmacy of Istanbul University. [Link]

  • The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. National Center for Biotechnology Information. [Link]

  • One-pot synthesis of 3-methyl-4-arylmethylene-isoxazol-5(4H)-ones. ResearchGate. [Link]

  • Swiss ADME Predictions of Pharmacokinetics and Drug-Likeness Properties of Chemical Constituents Present in Embelia Ribes. International Journal of Pharmaceutical and Phytopharmacological Research. [Link]

  • Synthesis of a Novel Tetracyclic Isoxazole by Intramolecular Nitrile Oxide Cycloaddition. MDPI. [Link]

  • Molecular Docking Studies, Synthesis of Novel Isoxazole Derivatives from 3-Methoxy Substituted Chalcone and Evaluation of their. ResearchGate. [Link]

  • Scheme 23. Cyclocondensation pathways for the synthesis of isoxazole... ResearchGate. [Link]

  • SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. PMC. [Link]

  • Review on Green synthesis of 3-substituted-4- arylmethylene-isoxazole-5-one derivatives carried by different catalyst in aqueous. JETIR. [Link]

  • Synthesis of 3-Methyl-4-arylmethylene-isoxazol-5(4H)-ones catalyzed by Tartaric acid in aqueous. IOSR Journal of Applied Chemistry. [Link]

  • SwissADME predictions of pharmacokinetics and drug-likeness properties of small molecules present in Ipomoea mauritiana Jacq. Journal of Pharmacognosy and Phytochemistry. [Link]

  • Isoxazole based compounds as selective COX‐2 inhibitors. ResearchGate. [Link]

  • New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies. National Center for Biotechnology Information. [Link]

  • mass spectrometry of oxazoles. HETEROCYCLES. [Link]

  • One-pot and Three-Component Synthesis of isoxazol-5(4H)-one Derivatives in the presence of Citric Acid. Oriental Journal of Chemistry. [Link]

  • Assessment of intestinal permeability changes induced by nonsteroidal anti-inflammatory drugs in the rat. PubMed. [Link]

  • Recent updates in the one-pot multicomponent synthesis of 3,4-disubstituted-isoxazole-5(4H). K.T.H.M. College. [Link]

  • NSAID-Induced Mucosal Injury: Analysis of Gastric Toxicity with New Generation NSAIDs: Ulcerogenicity Compared with Ulcer Healing. PMC. [Link]

  • SwissADME prediction of physicochemical properties and bioavailability of compounds 5a-5b. ResearchGate. [Link]

  • Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

  • Frequently Asked Questions. SwissADME. [Link]

  • (+/-)-ETHYL-3-PHENYL-5-METHYL-4,5-DIHYDROISOXAZOLE-5-CARBOXYLATE. SpectraBase. [Link]

  • Isoxazole synthesis. Organic Chemistry Portal. [Link]

  • NSAID-Associated Small Intestinal Injury: An Overview From Animal Model Development to Pathogenesis, Treatment, and Prevention. PubMed Central. [Link]

  • Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives. National Institutes of Health. [Link]

  • In silico design, synthesis, & testing of Cyclooxygenase (COX) inhibitors. YouTube. [Link]

  • NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data. [Link]

  • Ibuprofen-induced Gastric Ulcer in Wistar rats: Evaluating the Impact of Fermented Ripe and Unripe Carica. Journal of Pharmaceutical Research International. [Link]

  • In Silico design and molecular dynamics analysis of imidazole derivatives as selective cyclooxygenase-2 inhibitors. PubMed. [Link]

  • Ethyl 3-(4-methylphenyl)isoxazole-5-carboxylate. SpectraBase. [Link]

  • Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate. PMC. [Link]

  • (PDF) Synthesis, Spectral Characterization, and DFT Analysis of Novel 3-(4-substituted phenyl)-5- methyloxazolo[5,4-c]isoxazole Derivatives. ResearchGate. [Link]

  • Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives. ResearchGate. [Link]

  • Mass Fragmentation of Esters, Amides, Carboxylic Acid, Ethers and Alkyl Halide. YouTube. [Link]

  • (PDF) Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate. ResearchGate. [Link]

Sources

Application Notes and Protocols for the Development of Selective COX-2 Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the principles and methodologies for identifying and characterizing selective cyclooxygenase-2 (COX-2) inhibitors. This document offers a blend of theoretical background, practical experimental protocols, and critical insights into the nuances of the drug discovery process in this domain.

Introduction: The Rationale for COX-2 Selectivity

The discovery of two distinct cyclooxygenase (COX) isoforms, COX-1 and COX-2, was a landmark in the development of anti-inflammatory therapies.[1][2] COX-1 is a constitutively expressed "housekeeping" enzyme responsible for producing prostaglandins that protect the gastrointestinal tract and are involved in platelet function.[2][3] In contrast, COX-2 is an inducible enzyme, with its expression significantly upregulated at sites of inflammation by various stimuli like cytokines and endotoxins.[4][5] This isoform is the primary mediator of prostaglandin production that leads to pain and inflammation.[4][5]

Traditional non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen and naproxen are non-selective, inhibiting both COX-1 and COX-2.[6] While their therapeutic effects stem from COX-2 inhibition, their common side effects, such as gastrointestinal bleeding and ulcers, are a direct consequence of inhibiting the protective functions of COX-1.[7][8] This understanding led to the "COX-2 hypothesis," which posited that a selective COX-2 inhibitor could provide the anti-inflammatory and analgesic benefits of traditional NSAIDs without the associated gastrointestinal toxicity.[3][9] This hypothesis spurred the development of a new class of drugs known as "coxibs."[3]

However, the journey of selective COX-2 inhibitors has been complex, with the withdrawal of some drugs from the market due to unforeseen cardiovascular side effects.[1][8] This has highlighted the need for a more nuanced understanding of COX-2 biology and the development of more rigorous and predictive screening cascades. These notes will guide you through this intricate process.

The COX-2 Signaling Pathway in Inflammation

Understanding the COX-2 signaling pathway is fundamental to designing effective inhibitors. During an inflammatory response, various stimuli trigger the release of arachidonic acid from the cell membrane. COX-2 then catalyzes the conversion of arachidonic acid into prostaglandin H2 (PGH2), which is a precursor for a variety of pro-inflammatory prostaglandins, most notably prostaglandin E2 (PGE2).[5][10] PGE2 then acts on its receptors to mediate the classic signs of inflammation: pain, swelling, redness, and heat.[5]

COX2_Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., Cytokines, LPS) PLA2 Phospholipase A2 Inflammatory_Stimuli->PLA2 Activates Cell_Membrane Cell Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Cell_Membrane->Arachidonic_Acid Releases PLA2->Cell_Membrane Acts on COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Substrate PGH2 Prostaglandin H2 (PGH2) COX2->PGH2 Catalyzes conversion to PGE_Synthase PGE Synthase PGH2->PGE_Synthase Substrate PGE2 Prostaglandin E2 (PGE2) PGE_Synthase->PGE2 Produces Inflammation Inflammation (Pain, Swelling, Fever) PGE2->Inflammation Mediates

Caption: The COX-2 signaling pathway in inflammation.

Strategies for Designing Selective COX-2 Inhibitors

The primary strategy for achieving COX-2 selectivity lies in exploiting the structural differences between the active sites of COX-1 and COX-2.[11][12] The active site of COX-2 is approximately 25% larger than that of COX-1, primarily due to the substitution of a bulky isoleucine in COX-1 with a smaller valine in COX-2.[12] This creates a distinct side-pocket in the COX-2 active site that is absent in COX-1.[12]

Structure-Based Drug Design (SBDD) has been instrumental in the development of selective COX-2 inhibitors.[11][13] By utilizing X-ray crystal structures of both enzymes, medicinal chemists can design molecules with moieties that can fit into the COX-2 side-pocket, thereby conferring selectivity.[11][12] Many successful "coxibs" feature a sulfonamide or a similar group that specifically interacts with this side-pocket.[12]

Computational approaches are now integral to this process:

  • Virtual Screening: Large compound libraries can be computationally screened against the crystal structures of COX-1 and COX-2 to identify potential hits with a favorable binding profile for COX-2.[14][15]

  • Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor, allowing for the refinement of lead compounds to improve their selectivity and potency.[15][16]

  • Pharmacophore Modeling: This involves identifying the essential 3D features of known active molecules to create a model that can be used to screen for new compounds with similar properties.[15]

SBDD_Workflow Target_ID Target Identification (COX-1 vs. COX-2) Structure_Det 3D Structure Determination (X-ray Crystallography) Target_ID->Structure_Det Virtual_Screen Virtual Screening of Compound Libraries Structure_Det->Virtual_Screen Provides Target Structure Hit_ID Hit Identification Virtual_Screen->Hit_ID Lead_Opt Lead Optimization (Molecular Docking, SAR) Hit_ID->Lead_Opt In_Vitro In Vitro Testing Lead_Opt->In_Vitro Synthesized Analogs In_Vitro->Lead_Opt Feedback In_Vivo In Vivo Testing In_Vitro->In_Vivo Candidate Preclinical Candidate In_Vivo->Candidate

Caption: A generalized workflow for structure-based drug design.

Experimental Protocols for Screening and Characterization

A tiered approach to screening is crucial for efficiently identifying and validating selective COX-2 inhibitors.

In Vitro Assays

These initial assays are designed for high-throughput screening to determine the potency and selectivity of compounds against the isolated enzymes.

Protocol 1: Fluorometric COX-1/COX-2 Inhibition Assay

This is a common and reliable method for initial screening.[17][18]

  • Principle: The assay measures the production of Prostaglandin G2 (PGG2), an intermediate in the COX reaction, using a fluorescent probe. The fluorescence intensity is proportional to the amount of PGG2 produced.

  • Materials:

    • Recombinant human COX-1 and COX-2 enzymes

    • COX Assay Buffer

    • COX Probe (e.g., from a commercial kit)

    • COX Cofactor

    • Arachidonic Acid (substrate)

    • Test compounds and a known selective COX-2 inhibitor (e.g., Celecoxib) as a positive control

    • 96-well white opaque microplates

    • Fluorescence plate reader (Ex/Em = 535/587 nm)

  • Procedure:

    • Prepare a reaction mix containing COX Assay Buffer, COX Probe, and COX Cofactor.

    • In separate wells of the 96-well plate, add the test compound at various concentrations, the positive control, and a vehicle control.

    • Add either the COX-1 or COX-2 enzyme to the appropriate wells.

    • Incubate for a short period (e.g., 10-15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.

    • Initiate the reaction by adding the arachidonic acid substrate.

    • Immediately measure the fluorescence kinetically for 5-10 minutes at 25°C.

  • Data Analysis:

    • Calculate the rate of reaction for each well from the linear portion of the kinetic curve.

    • Determine the percent inhibition for each concentration of the test compound relative to the vehicle control.

    • Calculate the IC50 value (the concentration of inhibitor that causes 50% inhibition) for both COX-1 and COX-2 using a suitable software package.

    • The Selectivity Index (SI) is a critical parameter and is calculated as: SI = IC50 (COX-1) / IC50 (COX-2) . A higher SI indicates greater selectivity for COX-2.[14][19]

ParameterDescriptionImportance
IC50 (COX-1) Concentration of inhibitor for 50% inhibition of COX-1.Indicates potential for GI side effects.
IC50 (COX-2) Concentration of inhibitor for 50% inhibition of COX-2.Indicates anti-inflammatory potency.
Selectivity Index (SI) Ratio of IC50 (COX-1) to IC50 (COX-2).Quantifies the selectivity for COX-2.

Protocol 2: Human Whole Blood Assay (WBA)

The WBA is a more physiologically relevant in vitro assay as it measures COX inhibition in the presence of all blood components.[20]

  • Principle: This assay measures the production of thromboxane B2 (TXB2) as a marker of COX-1 activity in platelets and prostaglandin E2 (PGE2) as a marker of COX-2 activity in lipopolysaccharide (LPS)-stimulated monocytes.

  • Materials:

    • Freshly drawn human blood with an anticoagulant (e.g., heparin)

    • Test compounds

    • Lipopolysaccharide (LPS) to induce COX-2 expression

    • Enzyme-linked immunosorbent assay (ELISA) kits for TXB2 and PGE2

  • Procedure:

    • Aliquot whole blood into tubes.

    • Add the test compound at various concentrations and incubate.

    • For the COX-2 assay, add LPS to induce COX-2 expression and incubate further (e.g., 24 hours).

    • For the COX-1 assay, allow the blood to clot to stimulate platelet TXB2 production.

    • Centrifuge the samples to obtain plasma or serum.

    • Measure the concentrations of TXB2 and PGE2 in the plasma/serum using ELISA kits.

  • Data Analysis:

    • Calculate the IC50 values for the inhibition of TXB2 (COX-1) and PGE2 (COX-2) production.

    • Calculate the Selectivity Index.

Ex Vivo Assays

Ex vivo assays bridge the gap between in vitro and in vivo studies by assessing the inhibitory activity of a compound after it has been administered to an animal.[21]

Protocol 3: Rat Ex Vivo COX Inhibition Assay

  • Principle: A test compound is administered to rats, and at various time points, blood is drawn. The plasma is then tested for its ability to inhibit COX-1 and COX-2 activity in separate in vitro systems.[21]

  • Procedure:

    • Administer the test compound to rats (e.g., orally or intravenously).

    • Collect blood samples at different time points after dosing.

    • Separate the plasma.

    • Assess the inhibitory activity of the plasma on:

      • COX-1: Human washed platelets (measuring TXB2 production).

      • COX-2: IL-1β-stimulated A549 cells (measuring PGE2 production).

  • Data Analysis:

    • Determine the extent of COX-1 and COX-2 inhibition at each time point. This provides information on the duration of action and the in vivo selectivity of the compound and its metabolites.[21]

In Vivo Models

In vivo models are essential for evaluating the anti-inflammatory efficacy and the gastrointestinal safety of a lead compound.

Protocol 4: Carrageenan-Induced Paw Edema in Rats

This is a classic model for assessing acute inflammation.[22]

  • Procedure:

    • Administer the test compound or vehicle to groups of rats.

    • After a set time, inject a small amount of carrageenan into the plantar surface of one hind paw to induce inflammation.

    • Measure the paw volume at regular intervals using a plethysmometer.

  • Data Analysis:

    • Calculate the percentage of edema inhibition for the treated groups compared to the vehicle control group. This demonstrates the anti-inflammatory efficacy of the compound.[22]

Protocol 5: Adjuvant-Induced Arthritis in Rats

This model mimics some aspects of chronic inflammation seen in rheumatoid arthritis.

  • Procedure:

    • Induce arthritis in rats by injecting Freund's complete adjuvant into the tail or a paw.

    • Administer the test compound daily for a period of several weeks.

    • Monitor paw swelling and arthritis scores.

  • Data Analysis:

    • Evaluate the ability of the compound to suppress the development and progression of arthritis.

Protocol 6: Gastric Ulceration Model

This model assesses the potential for a compound to cause gastrointestinal damage.

  • Procedure:

    • Administer high doses of the test compound to rats for several consecutive days.

    • Euthanize the animals and examine their stomachs for the presence of ulcers and lesions.

  • Data Analysis:

    • Score the severity of gastric damage. A selective COX-2 inhibitor is expected to show significantly less gastric damage compared to a non-selective NSAID.[2]

Challenges and Future Perspectives

While the development of selective COX-2 inhibitors has been a significant therapeutic advance, it has not been without challenges. The cardiovascular risks associated with some "coxibs" have been linked to the inhibition of COX-2-derived prostacyclin (PGI2), which has vasoprotective and anti-thrombotic effects.[1][8] This has led to a greater appreciation for the physiological roles of COX-2 and the need for a more balanced approach to its inhibition.

Future research is focused on:

  • Developing compounds with different mechanisms of action: This includes allosteric inhibitors and compounds that modulate downstream signaling pathways.

  • Targeting specific pro-inflammatory prostaglandin synthases: This could offer a more refined approach to reducing inflammation without the broad effects of COX-2 inhibition.

  • Repurposing existing "coxibs": There is growing interest in the potential of selective COX-2 inhibitors for other indications, including the prevention and treatment of certain cancers.[3][7][8]

Conclusion

The development of selective COX-2 inhibitors is a multifaceted process that requires a deep understanding of the underlying biology, a strategic application of medicinal chemistry and computational tools, and a rigorous cascade of in vitro and in vivo assays. By carefully considering the principles and protocols outlined in these application notes, researchers can more effectively navigate the complexities of this field and contribute to the development of safer and more effective anti-inflammatory therapies.

References

  • Different methods for testing potential cyclooxygenase-1 and cyclooxygenase-2 inhibitors. (n.d.). vertexaisearch.cloud.google.com.
  • Structure-Based Drug Design of COX-1 and COX-2 Specific Inhibitors. (n.d.). vertexaisearch.cloud.google.com.
  • Structure-based design of cyclooxygenase-2 selectivity into ketoprofen. (n.d.). PubMed.
  • Development of COX-2 Selective Inhibitors - Therapeutic Perspectives. (2005, June 1). vertexaisearch.cloud.google.com.
  • Dhanjal, J. K., Sreenidhi, A. K., Bafna, K., Katiyar, S. P., Goyal, S., Grover, A., et al. (2015). Computational Structure-Based De Novo Design of Hypothetical Inhibitors against the Anti- Inflammatory Target COX-2. PLOS ONE, 10(8), e0134691.
  • Identification of New Potential Cyclooxygenase-2 Inhibitors Using Structure-Based Virtual Screening, Molecular Dynamics and Pharmacokinetic Modelling. (2024, September 6). MDPI.
  • Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. (n.d.). Brieflands.
  • Zarghi, A., & Arfaei, S. (2011). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Iranian Journal of Pharmaceutical Research, 10(4), 655–683.
  • Selective COX-2 Inhibitors: Road from Success to Controversy and the Quest for Repurposing. (n.d.). MDPI.
  • Ghorab, M. M., Al-Said, M. S., & El-Gazzar, M. G. (2014). Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents. Molecules, 19(12), 20563–20579.
  • Development of a selective COX-2 inhibitor: from synthesis to enhanced efficacy via nano-formulation. (n.d.). RSC Publishing.
  • Regulatory role of the COX-2 pathway in the Nrf2-mediated anti-inflammatory response. (n.d.). vertexaisearch.cloud.google.com.
  • Bayly, C. I., Black, W. C., Léger, S., Ouimet, N., Ouellet, M., & Percival, M. D. (1999). Structure-based design of COX-2 selectivity into flurbiprofen. Bioorganic & Medicinal Chemistry Letters, 9(3), 307–312.
  • The Role Of COX-2 In Knee Osteoarthritis: A Comprehensive Analysis of Cytokines, Inflammation and Signaling Pathways. (n.d.). Biores Scientia.
  • In Vivo Assays for COX-2. (n.d.). Springer Nature Experiments.
  • The Role of COX-2 and PGE2 in the Regulation of Immunomodulation and Other Functions of Mesenchymal Stromal Cells. (2023, February 3). PubMed Central.
  • Baek, S. J., Kim, K. S., Nixon, J. B., Wilson, L. C., & Eling, T. E. (2001). Cyclooxygenase-2 Regulation by the Peroxisome Proliferator-Activated Receptor γ. Experimental Cell Research, 268(2), 169–176.
  • COX-2 Inhibitor Screening Kit (Fluorometric) (BN00777). (n.d.). Assay Genie.
  • Role of Modulator of Inflammation Cyclooxygenase-2 in Gammaherpesvirus Mediated Tumorigenesis. (n.d.). Frontiers.
  • In vitro assays for cyclooxygenase activity and inhibitor characterization. (n.d.). PubMed.
  • Selective COX-2 Inhibitors: Road from Success to Controversy and the Quest for Repurposing. (n.d.). Semantic Scholar.
  • Evaluation of Selective COX-2 Inhibition and In Silico Study of Kuwanon Derivatives Isolated from Morus alba. (n.d.). MDPI.
  • COX-2 Inhibitor Screening Kit (Fluorometric). (n.d.). Sigma-Aldrich.
  • Warner, T. D., Giuliano, F., Vojnovic, I., Bukasa, A., Mitchell, J. A., & Vane, J. R. (1999). Nonsteroidal drug selectivities for cyclo-oxygenase-1 rather than cyclo-oxygenase-2 are associated with human gastrointestinal toxicity: a full in vitro analysis. Proceedings of the National Academy of Sciences, 96(13), 7563–7568.
  • Exploring Structural Parameters for Designing Cox-1 and Cox-2 Inhibitors: Pharmacophoric Modeling, Virtual Screening and Docking. (n.d.). Der Pharma Chemica.
  • Alam, M. S., & Al-Sehemi, A. G. (2022). Selective COX-2 Inhibitors: Road from Success to Controversy and the Quest for Repurposing. Pharmaceuticals, 15(7), 827.
  • In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. (n.d.). vertexaisearch.cloud.google.com.
  • Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. (2023, May 9). ACS Omega.
  • COX-2 Selectivity and Inflammatory Processes. (2000, November 1). Bentham Science Publishers.
  • Selective COX-2 Inhibitors: Road from Success to Controversy and the Quest for Repurposing. (2025, October 14). ResearchGate.
  • In Vivo Brain Imaging, Biodistribution, and Radiation Dosimetry Estimation of [C]Celecoxib, a COX-2 PET Ligand, in Nonhuman Primates. (2025, October 16). ResearchGate.
  • FDA issues guidance on non-opioid drug development for chronic pain. (2025, September 10). RAPS.
  • FDA Drafts Guidance to Promote Nonopioid Drug Development for Chronic Pain. (n.d.). vertexaisearch.cloud.google.com.
  • New guidance offers path for non-opioid drug development. (2025, September 10). BioWorld.
  • Clinical experience with cyclooxygenase-2 inhibitors. (2025, August 7). ResearchGate.
  • Discovery of new COX-2 inhibitors with promising anti-inflammatory activity in vivo. (2023, February 8). vertexaisearch.cloud.google.com.
  • Prescribing COX-2s for Patients New to Cyclo-oxygenase Inhibition Therapy. (2003, November 1). AJMC.
  • Identification of Potential COX-2 Inhibitors for the Treatment of Inflammatory Diseases Using Molecular Modeling Approaches. (2025, April 27). ResearchGate.
  • Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. (n.d.). vertexaisearch.cloud.google.com.
  • Development of Non-Opioid Analgesics for Chronic Pain. (2025, September 11). FDA.
  • Nonsteroidal Anti-inflammatory Drugs (NSAIDs). (2020, December 31). FDA.

Sources

Application Note: High-Performance Liquid Chromatography (HPLC) for the Analysis of Isoxazole Compounds in Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The isoxazole moiety is a cornerstone in modern medicinal chemistry, integral to a wide array of therapeutic agents due to its diverse biological activities.[1][2][3] Consequently, robust and reliable analytical methods are paramount for the quality control, stability testing, and pharmacokinetic analysis of isoxazole-containing drug substances and products. This guide provides a comprehensive framework for developing, validating, and implementing High-Performance Liquid Chromatography (HPLC) methods for isoxazole compounds. It delves into the physicochemical properties of the isoxazole scaffold that govern chromatographic behavior, strategies for rational method development, and protocols for ensuring analytical integrity through rigorous validation and stability-indicating studies, in alignment with international regulatory standards.

Introduction: The Analytical Significance of the Isoxazole Scaffold

Isoxazole, a five-membered aromatic heterocycle containing adjacent nitrogen and oxygen atoms, imparts unique physicochemical properties to active pharmaceutical ingredients (APIs).[1][3] Its electron-rich nature, potential for hydrogen bonding, and the labile N-O bond influence not only its biological activity but also its analytical behavior. Understanding these characteristics is the first principle in developing effective HPLC methods. The goal of any such method is to ensure the identity, purity, potency, and stability of the API, which requires separating it from process impurities, synthetic intermediates, and potential degradation products.[4]

High-Performance Liquid Chromatography (HPLC) is the preeminent technique for this purpose, offering high resolution, sensitivity, and quantitative accuracy.[4] This document serves as a practical guide for researchers and drug development professionals, explaining the causality behind experimental choices in HPLC method development for this important class of compounds.

Foundational Principles: Chromatographic Behavior of Isoxazoles

The successful separation of isoxazole derivatives hinges on exploiting their inherent physicochemical properties. Key parameters to consider are:

  • Polarity and Lipophilicity (LogP): The isoxazole ring itself is relatively polar, but its overall contribution to the molecule's polarity is heavily influenced by its substituents. A molecule's octanol-water partition coefficient (LogP) is a critical predictor of its retention in reversed-phase HPLC.[5][6] Highly lipophilic derivatives will be strongly retained on nonpolar stationary phases like C18, whereas more polar analogs will elute earlier.

  • Acidity/Basicity (pKa): The isoxazole ring is weakly basic. However, acidic or basic functional groups elsewhere in the molecule will dominate its ionization state. The mobile phase pH relative to the analyte's pKa is a powerful tool for controlling retention time. For ionizable compounds, adjusting the pH to suppress ionization typically increases retention in reversed-phase HPLC.[7]

  • Structural Isomerism: Isoxazole derivatives frequently have regioisomers that can be challenging to separate due to very similar physical properties.[8] The choice of stationary phase and mobile phase composition is critical for achieving the necessary selectivity to resolve these closely related compounds.

HPLC Method Development Strategy

A systematic approach to method development is crucial for creating a robust and reliable analytical procedure. The following workflow outlines the key decision points and experimental stages.

HPLC_Method_Development cluster_0 Phase 1: Analyte & Column Selection cluster_1 Phase 2: Mobile Phase Optimization cluster_2 Phase 3: Refinement & Validation A Characterize Analyte (pKa, LogP, UV λmax) B Select Column (e.g., C18, PFP) A->B Based on properties C Screen Organic Solvents (ACN vs. MeOH) B->C D Optimize pH & Buffer C->D E Gradient vs. Isocratic Elution D->E F Fine-tune Gradient & Flow Rate E->F G Forced Degradation (Specificity) F->G H Method Validation (ICH Q2(R1)) G->H

Caption: A systematic workflow for HPLC method development.

Stationary Phase Selection: The Key to Selectivity

Reversed-phase HPLC is typically the method of choice for isoxazole compounds.[9]

  • C18 (Octadecylsilane) Columns: This is the universal starting point. C18 columns separate primarily based on hydrophobicity, making them effective for a wide range of isoxazole derivatives. They are robust, reproducible, and available from numerous vendors.

  • PFP (Pentafluorophenyl) Columns: PFP columns offer alternative selectivity and are highly recommended for halogenated isoxazoles or for resolving complex mixtures of isomers.[10][11] The PFP phase provides multiple modes of interaction, including hydrophobic, π-π, dipole-dipole, and ion-exchange, which can significantly enhance the separation of compounds that co-elute on a C18 column.[12][13] The electron-rich fluorine atoms create a strong dipole, making the stationary phase particularly effective for analytes with aromatic or halogenated moieties.[14]

Stationary PhasePrimary InteractionBest Suited For
C18 HydrophobicGeneral purpose analysis, separation of homologs, initial method development.
PFP Multiple (π-π, Dipole)Halogenated compounds, regioisomers, aromatic compounds, complex mixtures.[10]

Table 1: Comparison of common stationary phases for isoxazole analysis.

Mobile Phase Optimization

The mobile phase composition dictates the retention and elution of analytes.

  • Organic Modifier: Acetonitrile (ACN) and methanol (MeOH) are the most common organic solvents. ACN is often preferred due to its lower viscosity and better UV transparency. However, MeOH can offer different selectivity and should be screened during development.

  • Aqueous Phase & pH Control: A buffered aqueous phase is essential for reproducible retention times of ionizable isoxazoles.

    • Acidic Modifiers: 0.1% formic acid or phosphoric acid is commonly added to the aqueous phase. This suppresses the ionization of any basic nitrogens and silanol groups on the silica backbone, leading to sharper peaks and more stable retention. Formic acid is volatile and ideal for LC-MS applications.

    • Buffers: For precise pH control near an analyte's pKa, buffers such as phosphate or acetate are used. A good starting point is a pH at least 2 units away from the analyte's pKa to ensure a single ionic form.

Protocol 1: General Purity and Assay Method

This protocol outlines a robust, general-purpose reversed-phase HPLC method suitable for the assay and impurity profiling of a moderately lipophilic isoxazole API.

Objective: To quantify the isoxazole API and separate it from potential process-related impurities.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column thermostat, and DAD or UV detector.

Chromatographic Conditions:

ParameterConditionRationale
Column C18, 4.6 x 150 mm, 3.5 µmA standard workhorse column providing a good balance of efficiency and backpressure.
Mobile Phase A 0.1% Formic Acid in WaterProvides an acidic pH to ensure sharp peak shapes for basic compounds. Volatile for LC-MS compatibility.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a strong organic solvent with good UV transparency.
Gradient Program 0-20 min: 10% to 90% B20-22 min: 90% B22-23 min: 90% to 10% B23-28 min: 10% B (re-equilibration)A broad gradient is used for initial screening to elute a wide range of potential impurities. The hold at high organic ensures elution of any highly retained species.
Flow Rate 1.0 mL/minA typical flow rate for a 4.6 mm ID column.
Column Temperature 30 °CControls retention time reproducibility and can improve peak shape.
Detection UV at 254 nm (or λmax of analyte)254 nm is a common wavelength for aromatic compounds. The DAD detector should be used to check for peak purity and identify the optimal wavelength for all components.
Injection Volume 10 µLA standard volume; can be adjusted based on sample concentration and detector sensitivity.

Procedure:

  • Mobile Phase Preparation: Prepare Mobile Phase A and B as described. Filter through a 0.45 µm membrane filter and degas thoroughly.

  • Standard Preparation: Accurately weigh ~10 mg of the isoxazole reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A:B to a final concentration of 100 µg/mL.

  • Sample Preparation (from Tablets): a. Weigh and finely powder a representative number of tablets (e.g., 20). b. Accurately weigh a portion of the powder equivalent to one average tablet weight into a 100 mL volumetric flask. c. Add ~70 mL of a 50:50 A:B diluent and sonicate for 15 minutes to extract the API. d. Allow the solution to cool to room temperature and dilute to volume with the diluent. e. Centrifuge or filter a portion of the solution through a 0.45 µm syringe filter into an HPLC vial.

  • System Suitability: Inject the standard solution five times. The relative standard deviation (RSD) for the peak area should be ≤ 2.0%.

  • Analysis: Inject the standard and sample solutions in sequence.

  • Calculation: Calculate the assay percentage using the peak areas from the standard and sample chromatograms.

Stability-Indicating Method Development: Forced Degradation Studies

A stability-indicating method (SIM) is an analytical procedure that can accurately quantify the API in the presence of its degradation products, impurities, and excipients.[4] Developing a SIM requires performing forced degradation studies as mandated by ICH guideline Q1A(R2).[9][15][16][17] The goal is to intentionally degrade the drug substance to generate likely degradants, typically aiming for 5-20% degradation of the API.[9][18]

Forced_Degradation cluster_stress Stress Conditions (ICH Q1A(R2)) API Isoxazole API (Solid & Solution) Acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) API->Acid Base Base Hydrolysis (e.g., 0.1M NaOH, 60°C) API->Base Oxidation Oxidation (e.g., 3% H₂O₂, RT) API->Oxidation Thermal Thermal (e.g., 80°C, dry heat) API->Thermal Photo Photolytic (ICH Q1B light exposure) API->Photo Analysis Analyze Stressed Samples by HPLC-DAD Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Evaluation Evaluate Specificity: - Peak Purity - Resolution > 1.5 - Mass Balance Analysis->Evaluation

Caption: Workflow for a forced degradation study.

Protocol 2: Forced Degradation Study

Objective: To generate potential degradation products and demonstrate the specificity of the HPLC method.

Materials:

  • Isoxazole API

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • 3% Hydrogen Peroxide (H₂O₂)

  • HPLC-grade water, ACN, and diluent from Protocol 1.

Procedure:

  • Prepare API Stock: Prepare a stock solution of the isoxazole API at 1 mg/mL in a suitable diluent.

  • Acid Hydrolysis: Mix 1 mL of API stock with 1 mL of 0.1 M HCl. Heat at 60 °C. Withdraw aliquots at time points (e.g., 2, 4, 8, 24 hours), neutralize with 0.1 M NaOH, dilute to a final concentration of ~100 µg/mL, and analyze.

  • Base Hydrolysis: Mix 1 mL of API stock with 1 mL of 0.1 M NaOH. Keep at room temperature or heat gently (e.g., 40 °C). Withdraw aliquots, neutralize with 0.1 M HCl, dilute, and analyze.

  • Oxidative Degradation: Mix 1 mL of API stock with 1 mL of 3% H₂O₂. Keep at room temperature, protected from light. Monitor over time, then dilute and analyze.

  • Thermal Degradation: Store the solid API in an oven at 80 °C. At time points, withdraw a sample, prepare a solution at 100 µg/mL, and analyze.

  • Photolytic Degradation: Expose the solid API to light conditions as specified in ICH Q1B. Prepare a solution and analyze.

  • Analysis: Analyze all stressed samples using the HPLC method from Protocol 1, employing a Diode Array Detector (DAD) to assess peak purity of the parent API peak.

Evaluation:

  • Specificity: The method is considered stability-indicating if all degradation product peaks are baseline resolved from the main API peak (Resolution > 1.5).

  • Peak Purity: The peak purity index of the API peak in all stressed samples must pass the software's threshold, indicating no co-eluting degradants.

  • Mass Balance: The sum of the assay of the API and the areas of all degradation products should be close to 100% of the initial concentration, demonstrating that all major degradants are detected.

Method Validation

Once the method is developed and proven to be stability-indicating, it must be validated according to ICH Q2(R1) guidelines to demonstrate its suitability for its intended purpose.[19][20][21][22][23]

Validation ParameterPurposeTypical Acceptance Criteria
Specificity To ensure the method unequivocally assesses the analyte in the presence of other components.No interference from placebo or known impurities at the retention time of the API. Peak purity of the API in stressed samples must pass. Resolution between API and closest eluting peak > 1.5.[23]
Linearity To demonstrate a direct proportional relationship between concentration and analytical response.Correlation coefficient (r²) ≥ 0.999 over the specified range.
Range The interval between the upper and lower concentrations for which the method is precise and accurate.For Assay: 80% to 120% of the test concentration.For Impurities: Reporting Level to 120% of the specification limit.
Accuracy The closeness of test results to the true value.Mean recovery of 98.0% to 102.0% for the API over the specified range. For impurities, recovery should be within an appropriate range based on the level.
Precision The degree of scatter between a series of measurements.Repeatability (Intra-assay): RSD ≤ 2.0% for 6 replicate preparations.Intermediate Precision: RSD between results from different analysts/days/instruments should be ≤ 2.0%.
Robustness The method's capacity to remain unaffected by small, deliberate variations in parameters.System suitability criteria must be met after small changes in flow rate (±10%), column temperature (±5 °C), and mobile phase composition (±2% organic).

Table 2: Summary of HPLC Method Validation Parameters and Typical Acceptance Criteria per ICH Q2(R1).

Chiral Isoxazoles: Special Considerations

Many isoxazole-based drugs are chiral, and often only one enantiomer possesses the desired therapeutic effect. In such cases, a chiral HPLC method is required to control the enantiomeric purity.

  • Chiral Stationary Phases (CSPs): The most common approach is to use a CSP. Polysaccharide-based CSPs, such as those with amylose or cellulose derivatives (e.g., Chiralpak® AD-H), are highly effective for separating isoxazole enantiomers.[24] Separation occurs due to the formation of transient diastereomeric complexes between the enantiomers and the chiral selector on the stationary phase.[25][26]

  • Mobile Phase: Normal-phase (e.g., hexane/ethanol) or polar organic modes are often used for chiral separations. Supercritical Fluid Chromatography (SFC) is also a powerful alternative that offers high efficiency and speed.[24]

Conclusion

This application note provides a comprehensive and scientifically grounded framework for the HPLC analysis of isoxazole compounds. By systematically understanding the analyte's properties, selecting appropriate column and mobile phase chemistries, and rigorously validating the final method through forced degradation and ICH-compliant protocols, researchers can develop robust, reliable, and regulatory-compliant analytical methods. These methods are essential for ensuring the quality, safety, and efficacy of isoxazole-containing pharmaceuticals throughout their development lifecycle.

References

  • ICH Harmonised Tripartite Guideline. Q1A(R2): Stability Testing of New Drug Substances and Products. (2003). [Link]

  • Advanced Chromatography Technologies. ACE C18-PFP Technical Brochure. [Link]

  • Chromatography Today. NEW ACE® C18-PFP - a unique C18 bonded HPLC column with the extra selectivity of a pentafluorophenyl (PFP) phase. (2012). [Link]

  • Hawach Scientific. PFP HPLC Column, HPLC Analytical Columns Chemistry. [Link]

  • Waters Corporation. Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases. [Link]

  • Zhang, T., et al. Enantioseparation of Isoxazolines With Functionalized Perphenylcarbamate Cyclodextrin Clicked Chiral Stationary Phases in HPLC. Electrophoresis. (2017). [Link]

  • Alsante, K. M., et al. Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis. (2014). [Link]

  • Bell, D. S. Mechanisms of Interaction Responsible for Alternative Selectivity of Fluorinated Stationary Phases. LCGC International. (2016). [Link]

  • Shinde, S. S., et al. Forced Degradation Studies. MedCrave Online. (2016). [Link]

  • Patel, M., et al. REVIEW: FORCE DEGRADATION STUDIES. Pharma Science Monitor. (2016). [Link]

  • ResolveMass Laboratories. Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2025). [Link]

  • U.S. Pharmacopeia. General Chapter <621> Chromatography. [Link]

  • Lipka, E., et al. Small scale separation of isoxazole structurally related analogues by chiral supercritical fluid chromatography. Journal of Chromatography A. (2017). [Link]

  • BioGlobaX. <621> Chromatography. [Link]

  • Dong, M. W. Sample Preparation of Drug Substances and Products in Regulated Testing: A Primer. LCGC North America. (2025). [Link]

  • Borman, P., & Elder, D. Q2(R1) Validation of Analytical Procedures: An Implementation Guide. ResearchGate. (2017). [Link]

  • Lims, Taylor. Generic Automated Sample Preparation Including Online HPLC Analysis for Application within the Pharmaceutical Industry. American Pharmaceutical Review. (2012). [Link]

  • Mourne Training Services. Validation of Analytical Methods for Pharmaceutical Analysis. [Link]

  • GMP Compliance. USP: Chapter "<621> Chromatography" published for Comments. (2023). [Link]

  • Chiralpedia. Chiral HPLC separation: strategy and approaches. (2022). [Link]

  • Scribd. ICH Q2 (R1) - Validation of Analytical Procedures: Questions & Answers. [Link]

  • Kendre, K., et al. Stability Indicating HPLC Method Development: A Review. International Journal of Pharmaceutical and Phytopharmacological Research. (2023). [Link]

  • Psillakis, E. Sample preparation in analysis of pharmaceuticals. Trends in Analytical Chemistry. (2009). [Link]

  • Patel, D. J., et al. Stability-Indicating RP-HPLC Method for Simultaneous Estimation of Chlorzoxazone and Paracetamol in Tablet Dosage Form. Neliti. (2017). [Link]

  • ICH Harmonised Tripartite Guideline. Q2(R1): Validation of Analytical Procedures: Text and Methodology. (2005). [Link]

  • Kumar, A., et al. Synthesis and Evaluation of New Isoxazole Derivative for Their Biological Activity. International Journal of Pharmaceutical and Phytopharmacological Research. (2020). [Link]

  • ICH. Validation of Analytical Procedures: Text and Methodology Q2(R1). (2005). [Link]

  • Shah, B. P., et al. Stability Indicating HPLC Method Development: A Review. ResearchGate. (2025). [Link]

  • Kutbi, M., et al. Enantiomeric Separation of New Chiral Azole Compounds. Molecules. (2021). [Link]

  • International Journal of Trend in Scientific Research and Development. Stability Indicating HPLC Method Development –A Review. (2021). [Link]

  • Morais, T. S., et al. Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research. International Journal of Molecular Sciences. (2024). [Link]

  • Reddy, Y. R., & Kumar, K. K. Stability Indicating HPLC Method Development and Validation for the Estimation of Zonisamide in Bulk and Pharmaceutical Dosage Form. Scholars Academic Journal of Pharmacy. (2019). [Link]

  • McDowall, R. D. Sample preparation for the HPLC analysis of drugs in biological fluids. Journal of Pharmaceutical and Biomedical Analysis. (1989). [Link]

  • Walia, R., et al. A review of isoxazole biological activity and present synthetic techniques. International Journal of Pharmaceutical Chemistry and Analysis. (2026). [Link]

  • Semantic Scholar. development and validation of a single hplc method for the determination of thirteen pharmaceuticals. [Link]

  • Polli, J. E., et al. A Robust, Viable, and Resource Sparing HPLC-Based LogP Method Applied to Common Lipophilic Drugs. International Journal of Pharmaceutics. (2023). [Link]

  • Yaichkov, I. I., et al. Pharmacokinetics Study of a New Isoxazole Derivative in Rats Using HPLC-MS/MS for Blood Sample Analysis. Regulatory Research and Medicine Evaluation. (2024). [Link]

  • Sanna, M., et al. Lipophilicity Determination of Antifungal Isoxazolo[3,4-b]pyridin-3(1H)-ones and Their N1-Substituted Derivatives with Chromatographic and Computational Methods. Molecules. (2021). [Link]

  • Li, J., et al. Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. Molecules. (2023). [Link]

  • ResearchGate. pKa, logP, and HLB values of the studied antifungal drugs. [Link]

  • ACD/Labs. LogP—Making Sense of the Value. [Link]

  • Polli, J. E., et al. A robust, viable, and resource sparing HPLC-based logP method applied to common drugs. International Journal of Pharmaceutics. (2023). [Link]

Sources

Application Note: A Comprehensive Guide to the Analytical Characterization of Isoxazole Esters

Author: BenchChem Technical Support Team. Date: January 2026

[AN-ISOX-2026-01]

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isoxazole esters represent a pivotal class of heterocyclic compounds, integral to the fields of medicinal chemistry and drug development due to their wide spectrum of biological activities.[1][2][3] The precise structural elucidation and purity assessment of these molecules are paramount for ensuring their safety, efficacy, and reproducibility in research and pharmaceutical applications. This application note provides a detailed guide to the primary analytical techniques for the comprehensive characterization of isoxazole esters. We present not only standardized protocols but also the underlying scientific principles, enabling researchers to make informed decisions in their analytical workflows. This guide covers Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FT-IR) Spectroscopy, High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Elemental Analysis, and X-ray Crystallography.

Introduction: The Significance of Isoxazole Esters

The isoxazole ring is a five-membered heterocycle containing adjacent oxygen and nitrogen atoms.[4] This arrangement imparts unique electronic properties and conformational flexibility, making it a privileged scaffold in drug design.[2] When functionalized with an ester group, the resulting isoxazole esters often exhibit a range of pharmacological activities, including anti-inflammatory, antibacterial, antifungal, and anticancer properties.[1][5][6] Given their therapeutic potential, the unambiguous characterization of these compounds is a critical step in the drug discovery and development pipeline.

This guide is designed to serve as a practical resource for scientists, providing both the "how" and the "why" behind the analytical characterization of isoxazole esters.

The Analytical Workflow: A Multi-Technique Approach

A single analytical technique is rarely sufficient for the complete characterization of a novel chemical entity. A comprehensive understanding of an isoxazole ester's identity, purity, and structure requires a multi-pronged approach. The following workflow illustrates the logical integration of various analytical techniques.

analytical_workflow cluster_synthesis Synthesis & Purification cluster_definitive_structure Definitive Structure Synthesis Synthesized Isoxazole Ester Purification Purification (e.g., Column Chromatography) Synthesis->Purification NMR NMR (¹H, ¹³C) Purification->NMR Structural Backbone MS Mass Spectrometry Purification->MS Molecular Weight FTIR FT-IR Purification->FTIR Functional Groups HPLC HPLC Purification->HPLC Purity Assessment Elemental_Analysis Elemental Analysis FTIR->Elemental_Analysis Elemental Composition GC GC (for volatile esters) Xray X-ray Crystallography HPLC->Xray Single Crystal for Definitive Structure

Figure 1: Integrated analytical workflow for isoxazole ester characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation

NMR spectroscopy is the most powerful technique for determining the precise molecular structure of isoxazole esters in solution.[7] Both ¹H and ¹³C NMR are routinely employed to map the carbon-hydrogen framework of the molecule.

Principles of NMR for Isoxazole Ester Characterization

¹H NMR provides information about the number of different types of protons, their electronic environment, and their connectivity through spin-spin coupling. ¹³C NMR reveals the number of unique carbon atoms and their chemical environment. For isoxazole esters, specific chemical shifts are expected for the protons and carbons of the isoxazole ring and the ester moiety.

Sample Preparation Protocol for NMR
  • Sample Weighing: Accurately weigh 5-10 mg of the purified isoxazole ester directly into a clean, dry NMR tube.

  • Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl₃) is a common choice for many organic compounds.[1][5] Other solvents like DMSO-d₆ or Acetone-d₆ may be used depending on the sample's solubility.

  • Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the NMR tube.

  • Homogenization: Gently vortex or sonicate the tube to ensure complete dissolution of the sample.

  • Internal Standard (Optional but Recommended): Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ 0.00 ppm).

  • Analysis: Insert the NMR tube into the spectrometer and acquire the ¹H and ¹³C NMR spectra.

Interpreting NMR Spectra of Isoxazole Esters

The chemical shifts of the protons and carbons in isoxazole esters are influenced by the substituents on the ring and the ester group. However, some general ranges can be expected.

Table 1: Typical ¹H and ¹³C NMR Chemical Shifts for Isoxazole Esters

Functional Group¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)
Isoxazole Ring H6.0 - 9.0100 - 165
Ester Alkyl Group (e.g., -OCH₂CH₃)3.5 - 4.5 (α-CH₂)55 - 65 (α-C)
Ester Alkyl Group (e.g., -OCH₂CH₃)1.0 - 1.5 (β-CH₃)10 - 20 (β-C)
Aromatic Substituents6.5 - 8.5110 - 150
Aliphatic Substituents0.8 - 3.010 - 50

Note: These are general ranges and can vary significantly based on the specific molecular structure.

For example, in a study of 3,5-dimethyl-4-(3'-nitrophenylazo) isoxazole, the methyl protons on the isoxazole ring appeared as singlets at δ 2.50 and 2.82 ppm, while the aromatic protons were observed in the range of δ 7.89-8.52 ppm.[6] The carbons of the isoxazole ring were found at δ 155.50, 156.39, and 163.31 ppm.[6]

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is an essential technique for determining the molecular weight of an isoxazole ester and providing valuable information about its structure through fragmentation patterns.[8]

Principles of MS in Isoxazole Ester Analysis

In MS, molecules are ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). The molecular ion peak (M⁺) provides the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula.[9]

Sample Preparation and Analysis Protocol for MS
  • Sample Preparation: Prepare a dilute solution of the isoxazole ester (typically 1 mg/mL) in a suitable volatile solvent such as methanol, acetonitrile, or a mixture with water.

  • Ionization Technique: Electrospray ionization (ESI) is a common soft ionization technique for many isoxazole esters, often yielding the protonated molecule [M+H]⁺ or other adducts.[9] Electron ionization (EI) can also be used, which typically results in more extensive fragmentation.[4]

  • Data Acquisition: Introduce the sample into the mass spectrometer and acquire the mass spectrum.

Interpreting Mass Spectra of Isoxazole Esters

The mass spectrum will show a peak corresponding to the molecular ion (or a related adduct), confirming the molecular weight. The fragmentation pattern can provide clues about the structure. For example, cleavage of the ester group is a common fragmentation pathway.

Table 2: Common Fragments Observed in Mass Spectra of Isoxazole Esters

FragmentDescription
[M]⁺ or [M+H]⁺Molecular ion or protonated molecule
[M-OR]⁺Loss of the alkoxy group from the ester
[M-COOR]⁺Loss of the entire ester group
Fragments from ring cleavageCan provide information on substituents

Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Functional Groups

FT-IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.[10]

Principles of FT-IR for Isoxazole Ester Characterization

FT-IR measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. Different functional groups absorb at characteristic frequencies. For isoxazole esters, key vibrational modes include the C=O stretch of the ester, C=N and C-O stretches of the isoxazole ring, and C-H stretches of alkyl and aromatic groups.

Sample Preparation Protocol for FT-IR
  • KBr Pellet Method: Mix a small amount of the solid sample (1-2 mg) with dry potassium bromide (KBr, ~100 mg). Grind the mixture to a fine powder and press it into a thin, transparent pellet using a hydraulic press.

  • Thin Film Method: If the sample is a non-volatile liquid or can be dissolved in a volatile solvent, a thin film can be cast onto a salt plate (e.g., NaCl or KBr).

  • Analysis: Place the sample in the FT-IR spectrometer and acquire the spectrum.

Interpreting FT-IR Spectra of Isoxazole Esters

The FT-IR spectrum provides a "fingerprint" of the molecule. Specific absorption bands confirm the presence of key functional groups.

Table 3: Characteristic FT-IR Absorption Frequencies for Isoxazole Esters

Functional GroupVibrational ModeFrequency Range (cm⁻¹)
Ester C=OStretch1720 - 1750
Isoxazole C=NStretch1620 - 1650
Isoxazole C-OStretch1020 - 1250
Aromatic C=CStretch1450 - 1600
Aromatic C-HStretch3000 - 3100
Aliphatic C-HStretch2850 - 3000

For instance, the characterization of some isoxazole derivatives showed a C=N stretching frequency in the ring at 1636 cm⁻¹ and a C-O stretching frequency in the ring at 1026 cm⁻¹.[5]

Chromatographic Techniques: Purity Assessment and Separation

Chromatographic methods are crucial for assessing the purity of synthesized isoxazole esters and for separating mixtures.

High-Performance Liquid Chromatography (HPLC)

HPLC is the most widely used technique for determining the purity of non-volatile isoxazole esters.[1]

  • Sample Preparation: Prepare a solution of the isoxazole ester in the mobile phase or a compatible solvent at a known concentration (e.g., 1 mg/mL). Filter the solution through a 0.45 µm syringe filter.

  • Instrumentation: Use a reverse-phase C18 column.[11]

  • Mobile Phase: A common mobile phase is a gradient or isocratic mixture of acetonitrile and water, often with a small amount of an acid like formic acid for better peak shape.[12]

  • Detection: UV detection is typically used, with the wavelength set to the absorbance maximum of the isoxazole ester.

  • Analysis: Inject the sample and record the chromatogram. The purity is determined by the relative area of the main peak.

Gas Chromatography (GC)

For volatile and thermally stable isoxazole esters, GC can be an effective method for purity analysis.[13]

  • Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

  • Instrumentation: Use a capillary column with a suitable stationary phase (e.g., a non-polar or medium-polarity phase).

  • Temperature Program: Develop a temperature gradient that allows for the separation of the compound of interest from any impurities.

  • Detection: A Flame Ionization Detector (FID) or a Mass Spectrometer (GC-MS) can be used for detection.[14]

Complementary Analytical Techniques

Elemental Analysis

Elemental analysis provides the percentage composition of carbon, hydrogen, nitrogen, and other elements in the compound. The experimentally determined percentages are compared with the calculated values for the proposed molecular formula to support its correctness.[1][3][5]

X-ray Crystallography

For crystalline isoxazole esters, single-crystal X-ray diffraction provides the definitive, unambiguous three-dimensional structure of the molecule in the solid state.[15][16][17][18] This technique is invaluable for confirming stereochemistry and understanding intermolecular interactions.

xray_workflow Start Purified Crystalline Sample GrowCrystal Grow Single Crystal Start->GrowCrystal MountCrystal Mount Crystal on Diffractometer GrowCrystal->MountCrystal DataCollection Collect Diffraction Data MountCrystal->DataCollection SolveStructure Solve Crystal Structure DataCollection->SolveStructure RefineStructure Refine Structural Model SolveStructure->RefineStructure FinalStructure Definitive 3D Structure RefineStructure->FinalStructure

Figure 2: Workflow for X-ray crystallography analysis.

Conclusion

The comprehensive characterization of isoxazole esters is a critical undertaking that relies on the synergistic application of multiple analytical techniques. NMR and mass spectrometry provide the fundamental structural and molecular weight information, while FT-IR confirms the presence of key functional groups. Chromatographic methods are indispensable for assessing purity, and elemental analysis validates the molecular formula. For crystalline compounds, X-ray crystallography offers the ultimate structural proof. By following the protocols and understanding the principles outlined in this guide, researchers can confidently and accurately characterize their synthesized isoxazole esters, paving the way for further investigation into their promising biological activities.

References

  • Molecular Docking Studies, Synthesis of Novel Isoxazole Derivatives from 3-Methoxy Substituted Chalcone and Evaluation of their Anti-Inflammatory Activity. Oriental Journal of Chemistry. [Link]

  • Synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. Der Pharma Chemica. [Link]

  • Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity. ResearchGate. [Link]

  • Smith, M. P., Mirzaei, Y. R., Natale, N. R., Scott, B., & Willett, R. D. (1991). Structure of an isoxazole amino ester. Acta Crystallographica Section C: Crystal Structure Communications, 47(6), 1328-1330. [Link]

  • Separation of Isoxazole on Newcrom R1 HPLC column. SIELC Technologies. [Link]

  • Synthesis, Characterization And Biological Activity Of Isoxazole Derivatives. International Journal of Creative Research Thoughts (IJCRT). [Link]

  • Ali, U., Shoaib, M., et al. (2020). Theoretical study of Isoxazoles and their derivatives. ResearchGate. [Link]

  • Biochemical analysis and X-ray crystallography data for isoxazole compounds with C-5 modifications. ResearchGate. [Link]

  • Budak, Y., Ertürk, F., et al. (2020). Efficient synthesis and characterization of novel isoxazole derivatives including dihdyropyrazole and methanoisoindole moieties. ACG Publications. [Link]

  • The high-resolution infrared spectrum of isoxazole vapor between 800 and 1700cm−1. ResearchGate. [Link]

  • Structure-Activity Relationship Studies of Trisubstituted Isoxazoles as Selective Allosteric Ligands for the Retinoic-Acid-Receptor-Related Orphan Receptor γt. University of Dundee. [Link]

  • The infrared spectrum of isoxazole in the range 600–1400 cm, including a high-resolution study of the v7(A′) band at 1370.9 cm and the v16(A″) band at 764.9 cm, together with ab initio studies of the full spectrum. ResearchGate. [Link]

  • UV-vis absorption spectra of the hydrolysis products aldehyde (blue), isoxazole-amine (red) and isoxazoline-amine (black) in chloroform solution. ResearchGate. [Link]

  • Atamanyuk, D., et al. (2022). Synthesis and Biological Evaluation of New Isoxazolyl Steroids as Anti-Prostate Cancer Agents. MDPI. [Link]

  • Holy, M., et al. (2021). Attached Nitrogen Test by 13C-14N Solid-State NMR Spectroscopy for the Structure Determination of Heterocyclic Isomers. PMC - NIH. [Link]

  • mass spectrometry of oxazoles. [Link]

  • Synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. ResearchGate. [Link]

  • X-ray crystal structure of ethyl.... ResearchGate. [Link]

  • 5-Isoxazolecarboxylic acid, 5-bromo-7-nitro-8-quinolinyl ester - Optional[FTIR] - Spectrum. SpectraBase. [Link]

  • Ahmed, S. M., et al. (2023). Synthesis and antimicrobial activity of some ester functionalized isoxazoles incorporating anthracene moieties via nucleophilic substitution reaction. Zanco Journal of Medical Sciences. [Link]

  • Characteristic signals in the ¹H and ¹³C NMR spectra of compound 4a. ResearchGate. [Link]

  • Pinto, D. C. G. A., et al. Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. [Link]

  • 5-(Benzoyloxymethyl)isoxazole-3-carboxylic Acid Ethyl Ester. ResearchGate. [Link]

  • Isoxazole. NIST WebBook. [Link]

  • Attached Nitrogen Test by 13C-14N Solid-State NMR Spectroscopy for the Structure Determination of Heterocyclic Isomers. [Link]

  • Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity. European Journal of Clinical and Experimental Medicine. [Link]

  • Isoxazole. PubChem - NIH. [Link]

  • Synthesis and Biofunctional Evaluation of Novel Isoxazole, C-Nucleoside, and Thioxopyrimidine Derivatives. Semantic Scholar. [Link]

  • Lipka, E., et al. (2017). Small scale separation of isoxazole structurally related analogues by chiral supercritical fluid chromatography. PubMed. [Link]

  • Yaichkov, I., et al. (2024). Pharmacokinetics Study of a New Isoxazole Derivative in Rats Using HPLC-MS/MS for Blood Sample Analysis. Regulatory Research and Medicine Evaluation. [Link]

  • Neville, J. A., et al. (2020). Time-Resolved Photoelectron Spectroscopy Studies of Isoxazole and Oxazole. The Journal of Physical Chemistry A - ACS Publications. [Link]

  • The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. MDPI. [Link]

  • Knight, D. W., et al. (2007). The Synthesis of Highly Substituted Isoxazoles by Electrophilic Cyclization. An Efficient Synthesis of Valdecoxib. PMC - NIH. [Link]

  • 5-(Benzoyloxymethyl)isoxazole-3-carboxylic Acid Ethyl Ester. MDPI. [Link]

  • Analysis of Volatile Compounds and Flavor Fingerprint Using Gas Chromatography–Ion Mobility Spectrometry (GC-IMS) on Crassostrea gigas with Different Ploidy and Gender. [Link]

  • Schug, K. A., et al. (2016). Gas chromatography-vacuum ultraviolet spectroscopy for analysis of fatty acid methyl esters. PubMed. [Link]

  • hplc method for separating enantiomers of imidazole derivatives - antifungal compounds. [Link]

  • Al-Ghorbani, M., et al. (2022). Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. MDPI. [Link]

  • Determination of the Volatile Composition in Essential Oil of Descurainia sophia (L.) Webb ex Prantl (Flixweed) by Gas Chromatography/Mass Spectrometry(GC/MS). NIH. [Link]

  • Exploration of Isoxazole-Carboxylic Acid Methyl Ester Based 2-Substituted Quinoline Derivatives as Promising Antitubercular Agents. PubMed. [Link]

Sources

Application Notes and Protocols: Ethyl 3-(4-Hydroxyphenyl)-5-methylisoxazole-4-carboxylate in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Isoxazole Scaffold in Modern Agrochemicals

The isoxazole ring system is a privileged scaffold in the realm of medicinal and agrochemical sciences.[1][2] Its unique electronic properties and structural rigidity have made it a cornerstone in the design of a diverse array of bioactive molecules. In agriculture, isoxazole derivatives have demonstrated potent herbicidal, insecticidal, and fungicidal activities.[2] This guide focuses on a key intermediate, Ethyl 3-(4-Hydroxyphenyl)-5-methylisoxazole-4-carboxylate, and its strategic application in the synthesis of next-generation agrochemicals. We will delve into the synthetic protocols, mechanistic insights, and structure-activity relationships that underscore the importance of this versatile building block.

The presence of a 4-hydroxyphenyl group at the 3-position of the isoxazole ring is of particular significance. This phenolic moiety offers a reactive handle for further chemical modification, allowing for the introduction of diverse functionalities to modulate the biological activity, selectivity, and physicochemical properties of the final product. Furthermore, this structural motif is found in several commercial agrochemicals, highlighting its importance in achieving desired biological effects.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a synthetic intermediate is paramount for optimizing reaction conditions and ensuring reproducibility. Below is a summary of the key properties for the title compound, with some data for the structurally related Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate provided for comparison.

PropertyValueSource
Molecular Formula C₁₃H₁₃NO₄N/A
Molecular Weight 247.25 g/mol N/A
Appearance Off-white to pale yellow solidAssumed based on related compounds
Melting Point Not available (related phenyl compound: 49 °C)[3]
Boiling Point Not available (related phenyl compound: 372.9 °C at 760 mmHg)
Density Not available (related phenyl compound: 1.148 g/cm³)[3]
Solubility Soluble in common organic solvents (e.g., ethanol, ethyl acetate, DCM)General chemical knowledge

Chemical Structure

Caption: Chemical structure of this compound.

Synthetic Protocols

Protocol 1: Synthesis of this compound

This protocol describes a one-pot, three-component reaction for the synthesis of the title compound, adapted from established methods for isoxazole synthesis.[4][5][6][7] The reaction proceeds via the condensation of ethyl acetoacetate with hydroxylamine to form an oxime intermediate, followed by a Knoevenagel condensation with 4-hydroxybenzaldehyde.

Workflow Diagram:

Synthesis_Workflow start Start: Reagents reagents Ethyl Acetoacetate 4-Hydroxybenzaldehyde Hydroxylamine HCl Catalyst & Solvent start->reagents reaction One-Pot Reaction: Condensation & Cyclization reagents->reaction workup Work-up: Quenching, Extraction, Drying reaction->workup purification Purification: Recrystallization or Column Chromatography workup->purification product Final Product: Ethyl 3-(4-Hydroxyphenyl)-5- methylisoxazole-4-carboxylate purification->product end End product->end

Caption: Workflow for the one-pot synthesis of the title compound.

Materials:

  • Ethyl acetoacetate

  • 4-Hydroxybenzaldehyde

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Sodium acetate

  • Ethanol

  • Water

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.

Procedure:

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethyl acetoacetate (1.0 eq), 4-hydroxybenzaldehyde (1.0 eq), hydroxylamine hydrochloride (1.1 eq), and sodium acetate (1.2 eq).

  • Solvent Addition: Add ethanol (e.g., 100 mL) to the flask to dissolve the reactants.

  • Reaction: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Rationale: The initial heating facilitates the formation of the ethyl 3-(hydroxyimino)butanoate intermediate from ethyl acetoacetate and hydroxylamine.[8] Subsequent reaction with 4-hydroxybenzaldehyde and intramolecular cyclization yields the desired isoxazole ring. Sodium acetate acts as a base to neutralize the HCl released from hydroxylamine hydrochloride.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

  • Extraction: To the residue, add water (100 mL) and ethyl acetate (100 mL). Transfer the mixture to a separatory funnel and shake vigorously. Separate the organic layer.

  • Washing: Wash the organic layer sequentially with water (2 x 50 mL) and brine (1 x 50 mL).

    • Rationale: The washing steps remove any remaining water-soluble impurities and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield pure this compound.

Protocol 2: Synthesis of a Potential Isoxazole-based Herbicide

This protocol outlines the synthesis of a hypothetical herbicidal compound derived from this compound. The strategy involves O-alkylation of the phenolic hydroxyl group, a common modification to enhance herbicidal activity by altering the molecule's lipophilicity and binding affinity to the target enzyme.

Workflow Diagram:

Herbicide_Synthesis_Workflow start Start: Starting Material starting_material Ethyl 3-(4-Hydroxyphenyl)-5- methylisoxazole-4-carboxylate start->starting_material reaction O-Alkylation Reaction: Base + Alkyl Halide starting_material->reaction workup Work-up: Aqueous Wash, Extraction, Drying reaction->workup purification Purification: Column Chromatography workup->purification product Final Product: O-Alkylated Isoxazole Derivative purification->product end End product->end

Caption: Workflow for the synthesis of a potential herbicide from the title compound.

Materials:

  • This compound

  • Potassium carbonate (K₂CO₃)

  • Propargyl bromide

  • Acetone

  • Deionized water

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask, dissolve this compound (1.0 eq) in acetone (50 mL).

  • Base Addition: Add anhydrous potassium carbonate (2.0 eq) to the solution.

    • Rationale: Potassium carbonate is a mild base that deprotonates the phenolic hydroxyl group, forming a phenoxide which is a more potent nucleophile.

  • Alkylating Agent Addition: Add propargyl bromide (1.2 eq) dropwise to the stirred suspension at room temperature.

    • Rationale: The propargyl group is introduced as it is a common moiety in various bioactive compounds and provides a terminal alkyne for further functionalization if needed.

  • Reaction: Heat the reaction mixture to reflux (approximately 56 °C) for 8-12 hours, monitoring by TLC.

  • Work-up: After cooling, filter off the potassium carbonate and wash the solid with acetone. Concentrate the filtrate under reduced pressure.

  • Extraction: Dissolve the residue in ethyl acetate (50 mL) and wash with water (2 x 25 mL) and brine (1 x 25 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude O-propargylated product.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to obtain the pure potential herbicide.

Mechanism of Action in Agrochemical Applications

The agrochemical activity of isoxazole derivatives is diverse and depends on the substitution pattern around the core ring.

Herbicidal Activity: HPPD Inhibition

Many isoxazole-based herbicides, particularly those with a 3-aryl substituent, function by inhibiting the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD).[9][10] HPPD is a key enzyme in the biosynthesis of plastoquinone and tocopherols in plants.[11] Plastoquinone is an essential cofactor for carotenoid biosynthesis, which in turn protects chlorophyll from photo-oxidative damage. Inhibition of HPPD leads to a depletion of plastoquinone, disruption of carotenoid synthesis, and subsequent bleaching of the plant tissues, ultimately causing plant death.[10][11] The 4-hydroxyphenyl group of the isoxazole derivative can mimic the natural substrate of the HPPD enzyme, 4-hydroxyphenylpyruvate, leading to competitive inhibition.[9]

HPPD Inhibition Pathway:

HPPD_Inhibition tyrosine Tyrosine hpp 4-Hydroxyphenylpyruvate tyrosine->hpp hppd HPPD Enzyme hpp->hppd homogentisate Homogentisate hppd->homogentisate bleaching Bleaching & Plant Death hppd->bleaching plastoquinone Plastoquinone homogentisate->plastoquinone carotenoids Carotenoid Biosynthesis plastoquinone->carotenoids chlorophyll Chlorophyll Protection carotenoids->chlorophyll isoxazole Isoxazole Herbicide (e.g., from Protocol 2) isoxazole->hppd Inhibits

Caption: Simplified pathway of HPPD inhibition by isoxazole-based herbicides.

Insecticidal Activity: GABA Receptor Modulation

Certain isoxazole and the related isoxazoline derivatives exhibit potent insecticidal activity by acting as non-competitive antagonists of the γ-aminobutyric acid (GABA) receptor in insects.[12][13][14] The GABA receptor is a ligand-gated chloride ion channel crucial for inhibitory neurotransmission in the insect central nervous system.[15] By blocking this channel, isoxazole insecticides prevent the influx of chloride ions, leading to hyperexcitation, convulsions, paralysis, and eventual death of the insect.[1][14] This mode of action is often selective for insect GABA receptors over their mammalian counterparts, contributing to a favorable safety profile.[14]

Structure-Activity Relationships (SAR)

The biological activity of agrochemicals derived from this compound is highly dependent on the nature and position of substituents.

MoietyModificationImpact on ActivityRationale
4-Hydroxyphenyl group O-alkylation or O-arylationCan significantly increase herbicidal activity.Modifies lipophilicity, affecting uptake and translocation in the plant. Can enhance binding to the hydrophobic pockets of the HPPD enzyme.
Ester group at C4 Conversion to amidesCan introduce insecticidal or fungicidal activity.Amide linkage is a common feature in many bioactive molecules, influencing hydrogen bonding interactions with target proteins.
Methyl group at C5 Replacement with other alkyl or haloalkyl groupsCan modulate activity and selectivity.Affects the overall shape and electronic distribution of the molecule, which can influence binding to the target site.
Phenyl ring Introduction of electron-withdrawing groups (e.g., -CF₃, -Cl)Often enhances herbicidal and insecticidal activity.Increases the electrophilicity of the molecule and can improve binding affinity to the target enzyme or receptor.

Conclusion

This compound is a highly valuable and versatile intermediate in the synthesis of novel agrochemicals. Its strategic design incorporates a reactive phenolic handle and a stable isoxazole core, allowing for the generation of a wide range of derivatives with potent herbicidal and insecticidal properties. The protocols and mechanistic insights provided in this guide serve as a foundational resource for researchers and scientists in the field of crop protection, facilitating the development of innovative solutions to address the ongoing challenges in agriculture.

References

  • ChemBK. (2024). Ethyl 5-methyl-3-phenyl-4-isoxazole acrboxalate. Retrieved from [Link]

  • Ozoe, Y., et al. (2013). New GABA/Glutamate Receptor Target for [3H]Isoxazoline Insecticide. PLoS ONE, 8(3), e60224.
  • Ozoe, Y., et al. (2015). 4,5-Substituted 3-Isoxazolols With Insecticidal Activity Act as Competitive Antagonists of Housefly GABA Receptors. Journal of Agricultural and Food Chemistry, 63(31), 6949-6957.
  • ResearchGate. (n.d.). Synthesis and Characterization of p-hydroxybenzaldehyde oxime based terpolymers and their biolgical activities. Retrieved from [Link]

  • ResearchGate. (2013). New GABA/Glutamate Receptor Target for [H-3]Isoxazoline Insecticide. Retrieved from [Link]

  • ResearchGate. (2020). The Synthesis and Structure—Activity Relationships of the Triketone HPPD Herbicides. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate. Retrieved from [Link]

  • ChemBK. (2024). 5-methyl-3-phenyl-isoxazole-4-carboxylic acid ethyl ester. Retrieved from [Link]

  • Research Journal of Chemical Sciences. (2015). Synthesis of 3-Methyl-4-arylmethylene-isoxazol-5(4H)-ones catalyzed by Tartaric acid in aqueous. Retrieved from [Link]

  • Frontiers in Chemistry. (2019). Quantitative Structure Activity Relationship Studies and Molecular Dynamics Simulations of 2-(Aryloxyacetyl)cyclohexane-1,3-Diones Derivatives as 4-Hydroxyphenylpyruvate Dioxygenase Inhibitors. Retrieved from [Link]

  • MDPI. (2023). Effects of RDL GABA Receptor Point Mutants on Susceptibility to Meta-Diamide and Isoxazoline Insecticides in Drosophila melanogaster. Retrieved from [Link]

  • ResearchGate. (2022). Survey on the Recent Advances in 4-Hydroxyphenylpyruvate Dioxygenase (HPPD) Inhibition by Diketone and Triketone Derivatives and Congeneric Compounds: Structural Analysis of HPPD/Inhibitor Complexes and Structure–Activity Relationship Considerations. Retrieved from [Link]

  • PubMed. (2023). Insights into 4-hydroxyphenylpyruvate dioxygenase-inhibitor interactions from comparative structural biology. Retrieved from [Link]

  • ResearchGate. (2014). Insect GABA Receptors and Isoxazoline Insecticides: Toxicological Profiles Relative to the Binding Sites of [(3)H]A1443, [(3)H]EBOB and [(3)H]Avermectin. Retrieved from [Link]

  • ResearchGate. (2014). Synthesis and Biological Activity of Ethyl 2-(5-methyl-3-arylisoxazole-4-carboxamido)-4-alkylthiazole-5-carboxylate. Retrieved from [Link]

  • Cambridge Core. (2022). 4-Hydroxyphenylpyruvate dioxygenase (HPPD)-inhibiting herbicides: past, present, and future. Retrieved from [Link]

  • NIH. (2022). Green synthesis of 3-methyl-4-(hetero)aryl methylene isoxazole-5(4H)-ones using WEOFPA/glycerol: evaluation of anticancer and electrochemical behaviour properties. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 4-hydroxybenzaldehyde. Retrieved from [Link]

  • ResearchGate. (n.d.). Claisen isoxazole synthesis. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 4-Isoxazolecarboxylic acid, 3-ethyl-5-methyl-, ethyl ester. Retrieved from [Link]

  • RSC Publishing. (2022). Green synthesis of 3-methyl-4-(hetero)aryl methylene isoxazole-5(4H)-ones using WEOFPA/glycerol: evaluation of anticancer and electrochemical behaviour properties. Retrieved from [Link]

  • ResearchGate. (2015). (PDF) Synthesis of 3-methyl-4-arylmethylene-isoxazol-5 (4H)-ones catalyzed by tartaric acid in aqueous media. Retrieved from [Link]

  • Heteroletters. (2013). SODIUM SACCHARIN AS AN EFFICIENT AND RECYCLABLE CATALYST FOR THE SYNTHESIS OF 4-ARYLIDENE-3-METHYLISOXAZOL-5(4H)-ONES IN WATER. Retrieved from [Link]

  • NIH. (2013). Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of isoxazoles. Retrieved from [Link]

  • RSC Publishing. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 3-phenethyl-5-methyl-isoxazole-4-carboxylic acid. Retrieved from [Link]

  • ChemSynthesis. (n.d.). ethyl 3-ethyl-5-methyl-4-isoxazolecarboxylate. Retrieved from [Link]

  • Google Patents. (n.d.). Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide.
  • SciSpace. (2015). Synthesis of 3,5-Disubstituted Isoxazoles and Isoxazolines in Deep Eutectic Solvents. Retrieved from [Link]

  • Google Patents. (n.d.). Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide.
  • ResearchGate. (2018). Facile consecutive three-component synthesis of 3,5-disubstituted isoxazoles. Retrieved from [Link]

  • ChemSynthesis. (n.d.). 3-ethylamino-5-methyl-isoxazole-4-carboxylic acid ethyl ester. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl (2Z)-2-chloro-2-(2-(4-methoxyphenyl)hydrazinylidene)acetate. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 2-chloro-2-[2-(4-methoxyphenyl)hydrazono]acetate. Retrieved from [Link]

  • ResearchGate. (2020). A Novel Synthetic Route of (Z)-Ethyl 2-chloro-2-(2-(4-methoxyphenyl)hydrazono)acetate: A Key Intermediate of Apixaban. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Ethyl 3-(4-Hydroxyphenyl)-5-methylisoxazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of Ethyl 3-(4-Hydroxyphenyl)-5-methylisoxazole-4-carboxylate. This document is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to explain the causality behind experimental choices, ensuring you can navigate the complexities of this synthesis and optimize your yield and purity.

Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic strategy for this compound?

The most direct and common route for synthesizing this trisubstituted isoxazole involves a two-step process. First, a β-dicarbonyl intermediate is formed, which is then cyclized with hydroxylamine.

  • Step 1: Condensation to form the β-ketoester. This is typically a Claisen or a related crossed-Claisen condensation. The reaction involves an ester of 4-hydroxybenzoic acid (e.g., ethyl 4-hydroxybenzoate) and ethyl acetoacetate. A strong base is required to generate the enolate of ethyl acetoacetate, which then acts as the nucleophile.[1][2][3]

  • Step 2: Cyclocondensation with Hydroxylamine. The resulting β-ketoester, Ethyl 2-(4-hydroxybenzoyl)acetoacetate, is then reacted with hydroxylamine (usually as hydroxylamine hydrochloride). This reaction forms the isoxazole ring through a condensation and subsequent dehydration process.[4][5]

Q2: What is the underlying mechanism for the isoxazole ring formation?

The formation of the isoxazole ring from a 1,3-dicarbonyl compound and hydroxylamine proceeds via a well-established mechanism.

  • Nucleophilic Attack: The nitrogen atom of hydroxylamine, being a potent nucleophile, attacks one of the carbonyl carbons of the β-ketoester.[6][7]

  • Intermediate Formation: This attack forms a hemiaminal-like intermediate.

  • Dehydration & Cyclization: A series of proton transfers and the elimination of water molecules lead to the formation of an oxime intermediate, which rapidly cyclizes.[6][8]

  • Final Dehydration: A final dehydration step results in the stable, aromatic isoxazole ring. The regioselectivity (determining the 3- and 5-positions) is dictated by which carbonyl group is initially attacked and which forms the oxime.

Below is a diagram illustrating the general synthetic workflow.

G cluster_0 Step 1: β-Ketoester Formation cluster_1 Step 2: Isoxazole Ring Formation cluster_2 Purification A Ethyl 4-hydroxybenzoate D Ethyl 2-(4-hydroxybenzoyl)acetoacetate A->D Claisen Condensation B Ethyl acetoacetate B->D Claisen Condensation C Base (e.g., NaOEt) C->D Claisen Condensation F This compound D->F E Hydroxylamine HCl E->F Cyclocondensation G Crude Product F->G H Pure Product G->H Recrystallization or Column Chromatography

Caption: General workflow for the synthesis of the target isoxazole.

Troubleshooting Guide: Yield & Purity Issues
Q3: My yield from the initial Claisen condensation (Step 1) is very low. What are the common causes and solutions?

Low yields in a Claisen condensation are a frequent challenge. The reaction is an equilibrium, and several factors can prevent it from proceeding efficiently.[1][9]

Potential Causes & Solutions:

Cause Explanation Recommended Action
Inappropriate Base The pKa of the base must be high enough to deprotonate the α-hydrogen of ethyl acetoacetate (pKa ≈ 11). Using a base like NaOH can lead to saponification (hydrolysis) of the esters.Use an alkoxide base corresponding to the ester alcohol (e.g., Sodium Ethoxide (NaOEt) for ethyl esters) to prevent transesterification.[3] Use of stronger, non-nucleophilic bases like Sodium Hydride (NaH) can also be effective and drives the reaction forward by producing H₂ gas.
Insufficient Base The Claisen condensation requires a full equivalent of base, not a catalytic amount. This is because the product, a β-ketoester, is more acidic (pKa ≈ 11) than the starting ester (pKa ≈ 25) and the alcohol byproduct (pKa ≈ 16). The base deprotonates the product, shifting the equilibrium to the right.[2][9]Ensure at least 1.0 to 1.1 equivalents of a strong base are used relative to the limiting reagent (typically ethyl acetoacetate).
Presence of Water Water will react with the strong base and can hydrolyze the ester starting materials, quenching the reaction.Use anhydrous solvents (e.g., dry ethanol, THF, or toluene) and ensure all glassware is thoroughly dried. Handle hygroscopic bases like NaH under an inert atmosphere (N₂ or Ar).
Reaction Temperature While some heat may be necessary to initiate the reaction, excessive temperatures can promote side reactions, such as the self-condensation of ethyl acetoacetate.Start the reaction at room temperature or slightly below (0 °C) during the addition of the base to control the initial exotherm. After the addition, the reaction may be gently heated to reflux to ensure completion.[10]
Q4: I'm having trouble with the hydroxylamine cyclization (Step 2). The reaction is slow or incomplete. How can I improve it?

The cyclization step is sensitive to pH and reaction conditions. Inefficiency here often points to issues with the reactivity of hydroxylamine or the stability of the intermediates.

Potential Causes & Solutions:

  • Incorrect pH: The reaction of carbonyls with hydroxylamine is typically fastest in mildly acidic conditions (pH ≈ 4-5).[11]

    • Why? The acid protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to attack by the hydroxylamine nitrogen. However, in strongly acidic solutions, the hydroxylamine itself gets protonated (NH₃OH⁺), which deactivates its nucleophilic nitrogen.[11]

    • Action: When using hydroxylamine hydrochloride (NH₂OH·HCl), the reaction mixture is already acidic. You can buffer the reaction with a base like sodium acetate or pyridine to maintain the optimal pH.[5] Alternatively, conducting the reaction in a solvent like acetic acid can provide the right environment.

  • Solvent Choice: The choice of solvent affects the solubility of the reactants and the reaction rate.

    • Action: Ethanol or a mixture of ethanol and water is commonly used and effective.[12][13] Acetic acid can also serve as both a solvent and a mild acid catalyst.

  • Temperature: Like most reactions, kinetics are temperature-dependent.

    • Action: If the reaction is slow at room temperature, gently heating to 50-80 °C can significantly increase the rate. Monitor the reaction by TLC to avoid decomposition at higher temperatures.

Q5: My final product contains a significant isomeric impurity. How can I improve the regioselectivity?

The formation of the isomeric product, Ethyl 5-(4-Hydroxyphenyl)-3-methylisoxazole-4-carboxylate , is a common problem. This occurs when hydroxylamine attacks the other carbonyl group of the β-ketoester intermediate.

G cluster_main Regioselectivity of Cyclization cluster_path_a Desired Pathway cluster_path_b Side Pathway Intermediate β-Ketoester Intermediate A Attack at benzoyl carbonyl Intermediate->A Favored under acidic conditions C Attack at acetyl carbonyl Intermediate->C Favored under basic conditions B Target Product A->B D Isomeric Impurity C->D

Caption: Control of regioselectivity in isoxazole formation.

Controlling Regioselectivity:

The key is to exploit the different electrophilicity of the two carbonyl carbons. The benzoyl carbonyl (attached to the phenyl ring) and the acetyl carbonyl (part of the original acetoacetate) have different reactivities.

  • pH Control is Crucial: The regioselectivity of the cyclization is highly dependent on the pH of the reaction medium.

    • Acidic Conditions (Recommended): In an acidic medium (e.g., acetic acid), the benzoyl carbonyl is generally more reactive towards nucleophilic attack by hydroxylamine. This leads preferentially to the desired 3-(4-hydroxyphenyl) isomer.

    • Basic Conditions (Avoid): In basic conditions, the acetyl carbonyl tends to be more reactive, which favors the formation of the undesired 5-(4-hydroxyphenyl) isomer.

  • Purification: If isomeric impurities still form, they can often be separated by column chromatography on silica gel, as their polarities will be slightly different. Recrystallization may also be effective if the solubility difference between the isomers is significant.

Detailed Experimental Protocols

Caution: These procedures should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Protocol 1: Synthesis of Ethyl 2-(4-hydroxybenzoyl)acetoacetate (Intermediate)
  • Setup: Equip a 250 mL three-necked, round-bottom flask with a reflux condenser, a nitrogen inlet, and a magnetic stirrer. Ensure all glassware is oven-dried.

  • Reagents: Add sodium ethoxide (NaOEt, 21% solution in ethanol, ~1.1 equivalents) or freshly prepared sodium ethoxide to 100 mL of anhydrous ethanol under a nitrogen atmosphere.

  • Addition: To the stirred solution, add ethyl acetoacetate (1.0 equivalent) dropwise at room temperature. Stir for 30 minutes.

  • Reaction: Add a solution of ethyl 4-hydroxybenzoate (1.0 equivalent) in 50 mL of anhydrous ethanol.

  • Reflux: Heat the mixture to reflux (approx. 78 °C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: Cool the reaction mixture to room temperature and then place it in an ice bath. Acidify the mixture carefully with dilute hydrochloric acid (e.g., 2M HCl) until the pH is ~4-5. A precipitate should form.

  • Isolation: Filter the solid precipitate, wash it with cold water, and dry it under vacuum. This crude intermediate can often be used directly in the next step without further purification.

Protocol 2: Synthesis of this compound
  • Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve the crude Ethyl 2-(4-hydroxybenzoyl)acetoacetate (1.0 equivalent) from the previous step in 150 mL of glacial acetic acid.

  • Reagent Addition: Add hydroxylamine hydrochloride (NH₂OH·HCl, ~1.2 equivalents) to the solution.

  • Reaction: Heat the mixture to 80-90 °C and stir for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature and pour it slowly into 500 mL of ice-cold water with stirring. A solid product should precipitate out.

  • Isolation: Collect the solid by vacuum filtration. Wash the solid thoroughly with cold water to remove any residual acetic acid and salts.

  • Purification: The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield the pure product.

References
  • Al-Adhami, K. J., & Ali, A. M. (2022). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Molecules, 27(23), 8219. Retrieved from [Link][12]

  • Shaikh, A., et al. (2024). Synthesis of Fused Isoxazoles: A Comprehensive Review. Molecules, 29(3), 603. Retrieved from [Link]

  • Reddy, C. R., et al. (2016). Synthesis of Bicyclic Isoxazoles and Isoxazolines via Intramolecular Nitrile Oxide Cycloaddition. Molecules, 21(8), 1059. Retrieved from [Link]

  • Lokanath, N. K., & Kumar, K. A. (2024). Construction of Isoxazole ring: An Overview. Letters in Applied NanoBioScience, 13(2), 094. Retrieved from [Link]

  • Al-Adhami, K. J., & Ali, A. M. (2022). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. PubMed Central. Retrieved from [Link][5]

  • OpenStax. (n.d.). 23.7 The Claisen Condensation Reaction. In Organic Chemistry: A Tenth Edition. Retrieved from [Link][1]

  • Carpino, L. A., & Shroff, H. N. (1999). Synthesis of Hydroxamic Esters via Alkoxyaminocarbonylation of β-Dicarbonyl Compounds. The Journal of Organic Chemistry. Retrieved from [Link]

  • Ashenhurst, J. (2020). Claisen Condensation and Dieckmann Condensation. Master Organic Chemistry. Retrieved from [Link][2]

  • Quora. (2015). Organic Chemistry: How does hydroxylamine react with aldehydes/ketones to form oximes? Retrieved from [Link][6]

  • Khan Academy. (n.d.). Formation of oximes and hydrazones. Retrieved from [Link][7]

  • Chemistry LibreTexts. (2024). 23.8: The Claisen Condensation Reaction. Retrieved from [Link][9]

  • McMurry, J. E. (n.d.). Ethyl 3-ethyl-5-methyl-4-isoxazolecarboxylate. Organic Syntheses. Retrieved from [Link]

  • ResearchGate. (n.d.). Challenges associated with isoxazole directed C−H activation. Retrieved from [Link]

  • Bakulev, V. A., et al. (2022). An isoxazole strategy for the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxylates. National Institutes of Health. Retrieved from [Link]

  • YouTube. (2022). CLAISEN CONDENSATION. ETHYL ACETOACETATE. Retrieved from [Link][10]

  • Organic Chemistry Portal. (n.d.). Claisen Condensation. Retrieved from [Link][3]

  • Wikipedia. (n.d.). Knoevenagel condensation. Retrieved from [Link]

  • ResearchGate. (n.d.). Leveraging flow chemistry for the synthesis of trisubstituted isoxazoles. Retrieved from [Link]

  • FLORE. (n.d.). Synthesis of Isoxazole Derivatives by Catalytic Condensation of Primary Nitro Compounds with Dipolarophiles. Retrieved from [Link]

  • Sabaq.pk. (2016). Reactions of Carbonyl compounds with Hydroxylamine. Retrieved from [Link][8]

  • Organic Chemistry Portal. (n.d.). Isoxazole synthesis. Retrieved from [Link]

  • Google Patents. (n.d.). WO2003042193A1 - Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide.
  • International Journal of ChemTech Research. (n.d.). Synthesis and reactions of isoxazole. Retrieved from [Link]

  • Google Patents. (n.d.). US20030139606A1 - Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide.
  • Mol-Instincts. (n.d.). ethyl 5-(5-chloro-2-hydroxyphenyl)-3-methyl-4-isoxazolecarboxylate. Retrieved from [Link]

  • YouTube. (2022). Why aldehyde reacts with NH2OH in acidic medium. Retrieved from [Link][11]

  • Semantic Scholar. (n.d.). RECENT DEVELOPMENTS IN KNOEVENAGEL CONDENSATION REACTION: A REVIEW. Retrieved from [Link]

  • International Scholars Journals. (2015). Synthesis of 3-Methyl-4-arylmethylene-isoxazol-5(4H)-ones catalyzed by Tartaric acid in aqueous. Retrieved from [Link][13]

  • Mol-Instincts. (n.d.). ethyl 5-(hydroxy-phenylmethyl)-3-methyl-1,2-oxazole-4-carboxylate. Retrieved from [Link]

  • ResearchGate. (2015). Synthesis of 3-methyl-4-arylmethylene-isoxazol-5(4H)-ones catalyzed by tartaric acid in aqueous media. Retrieved from [Link]

  • Pharmacia. (2024). Identification and synthesis of metabolites of the new 4.5-dihydroisoxazol-5-carboxamide derivate. Retrieved from [Link]

  • ChemSynthesis. (n.d.). 3-ethylamino-5-methyl-isoxazole-4-carboxylic acid ethyl ester. Retrieved from [Link]

  • Journal of the American Chemical Society. (n.d.). General synthesis of 4-isoxazolecarboxylic acids. Retrieved from [Link]

Sources

Technical Support Center: Purification Challenges of 3,5-Disubstituted Isoxazoles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 3,5-disubstituted isoxazoles. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in obtaining these valuable heterocyclic compounds in high purity. Here, we move beyond simple protocols to provide in-depth, field-proven insights into the causal relationships behind common purification issues and their solutions.

Introduction: The Unique Purification Landscape of 3,5-Disubstituted Isoxazoles

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs. The 3,5-disubstitution pattern, in particular, offers a versatile platform for modulating physicochemical and pharmacological properties. However, this substitution pattern also introduces specific purification challenges, primarily arising from the formation of closely related impurities during synthesis.

This guide is structured in a question-and-answer format to directly address the practical issues you may face at the bench. We will explore the intricacies of chromatographic and recrystallization techniques, with a focus on troubleshooting and optimization.

Diagram: General Purification Workflow

Purification_Workflow Crude_Mixture Crude Reaction Mixture (Product, Regioisomer, Starting Materials, Furoxans) Initial_Workup Aqueous Work-up (e.g., Acid-Base Extraction) Crude_Mixture->Initial_Workup Concentration Concentration in vacuo Initial_Workup->Concentration Purification_Choice Choice of Purification Method Concentration->Purification_Choice Column_Chromatography Column Chromatography Purification_Choice->Column_Chromatography Complex Mixture Recrystallization Recrystallization Purification_Choice->Recrystallization Crystalline Solid Pure_Product Pure 3,5-Disubstituted Isoxazole Column_Chromatography->Pure_Product Recrystallization->Pure_Product Peak_Tailing cluster_0 Without Additive cluster_1 With Triethylamine (TEA) Additive Silica_A Silica Gel (Acidic Silanols) Isoxazole_A Basic Isoxazole Silica_A->Isoxazole_A Strong Interaction (Peak Tailing) Silica_B Silica Gel (Neutralized Silanols) Isoxazole_B Basic Isoxazole Silica_B->Isoxazole_B Weak Interaction (Symmetrical Peak) TEA TEA TEA->Silica_B Neutralization

Technical Support Center: Mastering 1,3-Dipolar Cycloaddition of Nitrile Oxides

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the 1,3-dipolar cycloaddition of nitrile oxides. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this powerful synthetic tool. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you overcome common challenges and achieve optimal results in your synthetic endeavors.

Introduction to 1,3-Dipolar Cycloaddition of Nitrile Oxides

The 1,3-dipolar cycloaddition of nitrile oxides with dipolarophiles, such as alkenes and alkynes, is a cornerstone of heterocyclic chemistry, providing a direct route to valuable isoxazolines and isoxazoles.[1][2][3] These five-membered heterocycles are prevalent scaffolds in a wide array of natural products and pharmaceutically active compounds. However, the high reactivity and inherent instability of many nitrile oxides present significant challenges, often leading to undesired side reactions that can complicate product purification and reduce yields.[1][2] This guide will equip you with the knowledge to anticipate and mitigate these issues.

Troubleshooting Guide: Navigating Common Experimental Hurdles

This section addresses specific problems you may encounter during your experiments in a question-and-answer format, providing explanations and actionable solutions.

Issue 1: Low Yield of the Desired Cycloadduct and a Prevalent, Unidentified Byproduct

Question: My reaction is yielding very little of my target isoxazoline/isoxazole, and I'm isolating a significant amount of a byproduct with a mass double that of my starting nitrile oxide. What is happening, and how can I prevent it?

Answer: The most common side reaction in 1,3-dipolar cycloadditions is the dimerization of the nitrile oxide to form a furoxan (1,2,5-oxadiazole-2-oxide).[4] This occurs because nitrile oxides are highly reactive 1,3-dipoles that, in the absence of a sufficiently reactive dipolarophile, will readily react with themselves. This dimerization is particularly problematic for less sterically hindered or electronically stabilized nitrile oxides.

Causality: The rate of dimerization is second order with respect to the nitrile oxide concentration. Therefore, maintaining a low instantaneous concentration of the nitrile oxide throughout the reaction is paramount to favor the desired bimolecular cycloaddition with the dipolarophile over self-condensation.

Recommended Solutions:

  • In Situ Generation: The most effective strategy is to generate the nitrile oxide slowly in the presence of the dipolarophile. This ensures that the nitrile oxide is consumed in the desired cycloaddition as it is formed, keeping its concentration low. Several reliable methods for in situ generation are available, with the choice depending on the stability of your starting materials and desired reaction conditions.

  • Slow Addition: If you are using a pre-formed stable nitrile oxide or a rapid generation method, employ slow addition techniques. Add the nitrile oxide solution or the dehydrohalogenating agent (e.g., a tertiary amine) dropwise to the solution of the dipolarophile over an extended period.

  • Increase Dipolarophile Concentration: Using an excess of the dipolarophile (typically 1.5 to 3 equivalents) can help to outcompete the dimerization reaction.

  • Temperature Control: For highly reactive, unstable nitrile oxides, conducting the reaction at lower temperatures can help to suppress the rate of dimerization.

Issue 2: Furoxan Dimerization Persists Despite In Situ Generation

Question: I'm using an in situ method to generate my nitrile oxide from an aldoxime, but I'm still observing significant furoxan formation. How can I optimize the in situ generation?

Answer: Even with in situ generation, the rate of nitrile oxide formation can sometimes exceed the rate of its consumption by the dipolarophile. The choice of precursor and the generation method are critical variables that need to be tailored to your specific substrates.

Causality: The stability of the nitrile oxide is a key factor. Electron-donating groups and steric hindrance around the nitrile oxide moiety increase its stability and reduce the propensity for dimerization.[2][5] For example, 2,4,6-trimethylbenzonitrile oxide is a stable, crystalline solid that can be isolated and stored.[6][7] In contrast, simple aliphatic nitrile oxides are highly prone to dimerization.

Recommended Solutions:

  • Choice of Precursor:

    • Hydroximoyl Halides (Huisgen Method): This classic method involves the dehydrohalogenation of a hydroximoyl halide (prepared from the corresponding aldoxime) with a base like triethylamine. The rate of nitrile oxide generation can be controlled by the rate of addition of the base.

    • Nitroalkanes (De Sarro-Mukaiyama Method): Dehydration of primary nitroalkanes using a dehydrating agent (e.g., phenyl isocyanate) and a catalytic amount of a base is another effective method. This can be a milder alternative for sensitive substrates.

  • Reaction Conditions:

    • Solvent: The polarity of the solvent can influence the rate of both the desired cycloaddition and the dimerization side reaction.[8][9][10] While a systematic study for your specific system may be necessary, moderately polar, aprotic solvents like THF or dichloromethane are commonly employed.

    • Base: For the Huisgen method, a weaker, non-nucleophilic base may be preferable to avoid side reactions with the hydroximoyl halide or the nitrile oxide itself.

Issue 3: Poor Regio- or Stereoselectivity in the Cycloaddition

Question: My reaction is producing a mixture of regioisomers or diastereomers. How can I improve the selectivity?

Answer: The regioselectivity and stereoselectivity of 1,3-dipolar cycloadditions are governed by a complex interplay of electronic and steric factors of both the nitrile oxide and the dipolarophile.

Causality: According to Frontier Molecular Orbital (FMO) theory, the regioselectivity is often controlled by the interaction between the Highest Occupied Molecular Orbital (HOMO) of one component and the Lowest Unoccupied Molecular Orbital (LUMO) of the other.[1][3] Steric hindrance also plays a crucial role in directing the approach of the two reactants.[1] In some cases, coordinating solvents or additives can influence the transition state and, therefore, the selectivity.[8]

Recommended Solutions:

  • Electronic Control: Modify the electronic properties of your reactants. For electron-deficient alkenes, the reaction is often controlled by the HOMO(dipolarophile)-LUMO(dipole) interaction, leading to a specific regioisomer.

  • Steric Control: Introduce bulky substituents on either the nitrile oxide or the dipolarophile to disfavor one approach over the other.

  • Auxiliary-Directed Control: The use of chiral auxiliaries on the dipolarophile can induce facial selectivity, leading to the preferential formation of one diastereomer.

  • Lewis Acid Catalysis: In some cases, the use of a Lewis acid can enhance the regioselectivity and accelerate the reaction by coordinating to the dipolarophile.

Frequently Asked Questions (FAQs)

Q1: What are the main types of side reactions I should be aware of?

A1: The most dominant side reaction is the dimerization of the nitrile oxide to form a furoxan .[4] For simple, highly unstable nitrile oxides like fulminic acid, polymerization to form a trimer (metafulminuric acid) or higher oligomers can also occur. Other potential side reactions include reactions with the solvent or nucleophilic attack on the nitrile oxide by other species present in the reaction mixture.

Q2: How can I identify the furoxan byproduct in my reaction mixture?

A2: Furoxans can be identified using a combination of spectroscopic techniques:

  • Mass Spectrometry (MS): The furoxan dimer will have a molecular ion peak at twice the mass of the nitrile oxide minus one oxygen atom (in some fragmentation pathways). The fragmentation pattern can also be characteristic.

  • NMR Spectroscopy (¹H and ¹³C): The NMR spectra of furoxans are often complex due to the asymmetry of the ring. For symmetrical diarylfuroxans, you would expect to see a single set of signals for the aromatic protons and carbons.

  • Infrared (IR) Spectroscopy: Furoxans exhibit characteristic absorptions for the C=N and N-O stretching vibrations within the ring system. The strong C≡N stretch of the nitrile oxide (around 2290 cm⁻¹) will be absent.[11]

Q3: Are there any "stable" nitrile oxides that are less prone to side reactions?

A3: Yes, nitrile oxides bearing bulky substituents ortho to the nitrile oxide group are often stable crystalline solids.[12][5][6] A classic example is 2,4,6-trimethylbenzonitrile oxide .[6][7] The steric hindrance provided by the ortho methyl groups significantly slows down the rate of dimerization, allowing these nitrile oxides to be isolated, stored, and used as needed.

Q4: How do I choose the best method for generating my nitrile oxide?

A4: The choice of generation method depends on several factors:

  • Stability of the Precursor: Aldoximes and nitroalkanes are generally stable and readily available precursors.

  • Reaction Conditions: The Huisgen method (from hydroximoyl chlorides) is robust but may not be suitable for base-sensitive substrates. The De Sarro-Mukaiyama method (from nitroalkanes) often proceeds under milder conditions.

  • Substrate Scope: Some methods are more amenable to a wider range of functional groups than others. For example, oxidative methods for generating nitrile oxides directly from aldoximes might not be compatible with easily oxidizable functional groups elsewhere in the molecule.

Experimental Protocols

Here are detailed, step-by-step methodologies for two common in situ generation methods for nitrile oxides.

Protocol 1: The Huisgen Method (from Hydroximoyl Chloride)

This method involves the in situ generation of a nitrile oxide from a hydroximoyl chloride via dehydrohalogenation with a tertiary amine base.

Step-by-Step Procedure:

  • Preparation of the Hydroximoyl Chloride:

    • Dissolve the corresponding aldoxime (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF).

    • Cool the solution to 0 °C in an ice bath.

    • Add N-chlorosuccinimide (NCS) (1.05 eq) portion-wise, maintaining the temperature at 0 °C.

    • Stir the reaction mixture at 0 °C for 1-2 hours, monitoring the reaction progress by TLC.

    • Upon completion, pour the reaction mixture into ice-water and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

    • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude hydroximoyl chloride is often used directly in the next step without further purification.

  • 1,3-Dipolar Cycloaddition:

    • Dissolve the crude hydroximoyl chloride (1.0 eq) and the dipolarophile (1.2-2.0 eq) in a dry, aprotic solvent (e.g., THF, CH₂Cl₂, or toluene).

    • Cool the solution to 0 °C.

    • Slowly add a solution of a tertiary amine base (e.g., triethylamine, 1.1 eq) in the same solvent dropwise over 1-2 hours using a syringe pump.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

    • After completion, filter the reaction mixture to remove the triethylammonium chloride salt.

    • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: The De Sarro-Mukaiyama Method (from a Primary Nitroalkane)

This method generates a nitrile oxide in situ from a primary nitroalkane via dehydration.

Step-by-Step Procedure:

  • To a solution of the primary nitroalkane (1.0 eq) and the dipolarophile (1.5 eq) in a dry solvent (e.g., toluene or benzene) under an inert atmosphere (e.g., nitrogen or argon), add phenyl isocyanate (2.0 eq).

  • Add a catalytic amount of a tertiary amine base (e.g., triethylamine, 0.1 eq).

  • Heat the reaction mixture to 80 °C and stir for 4-12 hours, monitoring the progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • The crude product, which contains diphenylurea as a byproduct, can be purified by flash column chromatography on silica gel.

Visualizing Reaction Pathways

The following diagrams illustrate the desired 1,3-dipolar cycloaddition pathway versus the common side reaction of nitrile oxide dimerization.

cluster_main Desired 1,3-Dipolar Cycloaddition cluster_side Side Reaction: Dimerization NitOx Nitrile Oxide (R-C≡N⁺-O⁻) Cycloadduct Isoxazoline / Isoxazole NitOx->Cycloadduct + Dipolarophile Dipolarophile Dipolarophile (Alkene/Alkyne) Dipolarophile->Cycloadduct NitOx2 Nitrile Oxide (R-C≡N⁺-O⁻) Furoxan Furoxan (Dimer) NitOx2->Furoxan + Nitrile Oxide NitOx3 Nitrile Oxide (R-C≡N⁺-O⁻) NitOx3->Furoxan Start Reaction Start Start->NitOx Start->NitOx2

Caption: Desired cycloaddition vs. dimerization side reaction.

workflow cluster_problem Problem Identification cluster_analysis Analysis cluster_solution Solution Implementation Problem Low Yield & Byproduct Formation Analysis Spectroscopic Analysis (NMR, MS, IR) Problem->Analysis Identify Identify Byproduct (e.g., Furoxan Dimer) Analysis->Identify InSitu Implement In Situ Generation Identify->InSitu If Dimerization SlowAdd Use Slow Addition Identify->SlowAdd If Dimerization ExcessDipolarophile Increase Molar Ratio of Dipolarophile Identify->ExcessDipolarophile If Dimerization Temp Optimize Temperature Identify->Temp If Dimerization

Caption: Troubleshooting workflow for low yield due to side reactions.

Data Summary

The stability of a nitrile oxide is a critical factor in minimizing side reactions. The following table summarizes the relative stability of various nitrile oxides.

Nitrile Oxide Substituent (R)Relative StabilityTendency for DimerizationNotes
2,4,6-TrimethylphenylHighVery LowA stable, crystalline solid that can be isolated.[6][7]
Aryl (e.g., Phenyl)ModerateModerateStability is influenced by substituents on the aromatic ring.
Tertiary Alkyl (e.g., t-Butyl)ModerateModerateSteric bulk provides some stability.
Primary/Secondary AlkylLowHighProne to rapid dimerization.
H (Fulminic Acid)Very LowVery HighHighly unstable and prone to polymerization.

References

  • Andrade, A., Sanz, D., Claramunt, R. M., & Elguero, J. (n.d.). NMR data, chemical shifts ( , ppm) and coupling constants (J, Hz), of compound 3. ResearchGate. Retrieved January 7, 2026, from [Link]

  • Computational Study of Transition States Selectivity, Solvent Effects, and Bicyclo Formation The 1,3-Dipolar Cycloaddition of Nitrile Oxide to Vinylacetic Acid. (n.d.). SciELO. Retrieved January 7, 2026, from [Link]

  • EP0903338A2 - Synthesis of stable nitrile oxide compounds. (n.d.). Google Patents.
  • (n.d.). Synthesis of Highly Stable and Reactive Nitrile N -Oxides and Their Application as Catalyst-Free Crosslinkers | Request PDF. ResearchGate. Retrieved January 7, 2026, from [Link]

  • Nitrile Oxide, Alkenes, Dipolar Cycloaddition, Isomerization and Metathesis Involved in the Syntheses of 2-Isoxazolines. (n.d.). National Institutes of Health. Retrieved January 7, 2026, from [Link]

  • O-ETHOXYCARBONYL HYDROXIMOYL CHLORIDE AS NITRILE OXIDE PRECURSOR. (n.d.). Semantic Scholar. Retrieved January 7, 2026, from [Link]

  • 1,3-Dipolar Cycloaddition of Nitrile Imines and Nitrile Oxides to Exocyclic C=N Bonds—An Approach to Spiro-N-Heterocycles. (n.d.). MDPI. Retrieved January 7, 2026, from [Link]

  • 1,3-dipolar cycloaddition of nitrile imines and nitrile oxides to exocyclic C=N bonds – an approach to spiro-N. (2024, August 7). Preprints.org. Retrieved January 7, 2026, from [Link]

  • The Puzzle of the Regioselectivity and Molecular Mechanism of the (3+2) Cycloaddition Reaction Between E-2-(Trimethylsilyl)-1-Nitroethene and Arylonitrile N-Oxides: Molecular Electron Density Theory (MEDT) Quantumchemical Study. (n.d.). MDPI. Retrieved January 7, 2026, from [Link]

  • NITRILE OXIDES: A KEY INTERMEDIATE IN ORGANIC SYNTHESIS. (n.d.). ResearchGate. Retrieved January 7, 2026, from [Link]

  • Ru-Catalyzed [3 + 2] Cycloaddition of Nitrile Oxides and Electron-Rich Alkynes with Reversed Regioselectivity. (n.d.). ResearchGate. Retrieved January 7, 2026, from [Link]

  • Reaction of isolable 2,4,6-trimethylbenzonitrile oxide (1a′) with benzoic acid 2a. (n.d.). ResearchGate. Retrieved January 7, 2026, from [Link]

  • Site- and regioselectivity of nitrile oxide-allene cycloadditions: DFT-based semiquantitative predictions. (n.d.). AIR Unimi. Retrieved January 7, 2026, from [Link]

  • 1,3-Dipolar Cycloaddition Reactions of Nitrile Oxides under "Non-Conventional" Conditions: Green Solvents, Irradiation, and Continuous Flow. (n.d.). PubMed. Retrieved January 7, 2026, from [Link]

  • Site- and Regioselectivity of Nitrile Oxide–Allene Cycloadditions: DFT-Based Semiquantitative Predictions | Request PDF. (n.d.). ResearchGate. Retrieved January 7, 2026, from [Link]

  • Nitrile Oxide, Alkenes, Dipolar Cycloaddition, Isomerization and Metathesis Involved in the Syntheses of 2-Isoxazolines. (n.d.). MDPI. Retrieved January 7, 2026, from [Link]

  • 1,3-Dipolar Cycloaddition Reactions and Nitrones : An Overview C (1). (n.d.). Chemical Science Review and Letters. Retrieved January 7, 2026, from [Link]

  • Mass Spectrometry - Fragmentation Patterns. (2023, August 29). Chemistry LibreTexts. Retrieved January 7, 2026, from [Link]

  • The 1,3-Dipolar Cycloaddition of Nitrile Oxide to Vinylacetic Acid: Computational Study of Transition States Selectivity, Solvent Effects, and Bicyclo Formation. (n.d.). ResearchGate. Retrieved January 7, 2026, from [Link]

  • Unveiling Hydrogen Bonding and Solvent Effects on Directed Nitrile Oxide [3 + 2] Cycloaddition Reactions. (2025, April 3). PubMed. Retrieved January 7, 2026, from [Link]

  • Finding Furoxan Rings. (2020, February 29). The Royal Society of Chemistry. Retrieved January 7, 2026, from [Link]

  • 7 In situ generated nitrile oxides from hydroximoyl chloride or oxime.... (n.d.). ResearchGate. Retrieved January 7, 2026, from [Link]

  • Optimization of the reaction conditions for generation of nitrile oxide.... (n.d.). ResearchGate. Retrieved January 7, 2026, from [Link]

  • A Method for Generating Nitrile Oxides from Nitroalkanes: A Microwave Assisted Route for Isoxazoles. | Request PDF. (n.d.). ResearchGate. Retrieved January 7, 2026, from [Link]

  • How To Interpret An FTIR Spectrum? - Chemistry For Everyone. (2025, August 1). YouTube. Retrieved January 7, 2026, from [Link]

  • Synthesis of a Novel Tetracyclic Isoxazole by Intramolecular Nitrile Oxide Cycloaddition. (n.d.). MDPI. Retrieved January 7, 2026, from [Link]

  • Proposed mechanism for the dimerization of nitrile oxides to furoxans. (n.d.). ResearchGate. Retrieved January 7, 2026, from [Link]

  • How To Interpret An FTIR Spectrum?. (2025, March 21). AZoM.com. Retrieved January 7, 2026, from [Link]

  • Generation of Nitrile Oxides from Oximes Using t-BuOI and Their Cycloaddition. (n.d.). Organic Chemistry Portal. Retrieved January 7, 2026, from [Link]

  • Kwan, E. E. (2012, January 31). Lecture 3: Coupling Constants Coupling Constants the chemical shift. Retrieved January 7, 2026, from [Link]

  • Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. (2023, September 8). National Institutes of Health. Retrieved January 7, 2026, from [Link]

  • Fourier transform infrared spectroscopy (FTIR) and Raman Spectroscopy. (n.d.). Surface Science Western. Retrieved January 7, 2026, from [Link]

Sources

Technical Support Center: Ethyl 3-(4-Hydroxyphenyl)-5-methylisoxazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for Ethyl 3-(4-Hydroxyphenyl)-5-methylisoxazole-4-carboxylate. This document is designed for researchers, medicinal chemists, and drug development professionals to provide expert insights, troubleshooting advice, and validated protocols to ensure the stability of this valuable isoxazole derivative during your experiments. The inherent reactivity of the ester functional group, coupled with the unique chemistry of the isoxazole ring, presents a significant challenge: hydrolysis. This guide explains the causal mechanisms behind this degradation and provides actionable strategies to prevent it, ensuring the integrity of your results.

Frequently Asked Questions (FAQs)

Q1: What is hydrolysis in the context of this specific molecule?

A: Hydrolysis is a chemical reaction where water cleaves one or more bonds in a molecule. For this compound, there are two primary sites susceptible to hydrolysis:

  • Ester Hydrolysis: The most common issue is the cleavage of the ethyl ester bond (-COOCH₂CH₃). This reaction, typically catalyzed by acid or base, breaks the ester down into its parent carboxylic acid (3-(4-Hydroxyphenyl)-5-methylisoxazole-4-carboxylic acid) and ethanol.[1]

  • Isoxazole Ring Opening: The isoxazole ring itself, while generally stable, contains a weak N-O bond that can be cleaved under certain conditions, particularly in the presence of strong bases or at elevated temperatures.[2] This leads to a complete breakdown of the heterocyclic core and is often an irreversible degradation pathway.

Q2: Why is this molecule particularly susceptible to hydrolysis?

A: The susceptibility arises from the combination of an ester functional group and an isoxazole ring. Esters are inherently prone to hydrolysis.[3] The stability of the isoxazole ring is significantly dependent on pH and temperature, with a known vulnerability to cleavage under basic conditions.[2] Therefore, experimental conditions must be carefully controlled to protect both of these functional groups simultaneously.

Q3: What are the primary factors that accelerate hydrolysis?

A: The rate of hydrolysis is primarily influenced by three factors:

  • pH: Both acidic and basic conditions catalyze ester hydrolysis.[1][4] Strong bases are particularly detrimental as they can also promote the cleavage of the isoxazole ring.[2]

  • Presence of Water: Water is a necessary reactant for hydrolysis. Reactions run in non-anhydrous solvents or exposed to atmospheric moisture are at high risk.[5]

  • Temperature: Higher reaction temperatures significantly increase the rate of both ester hydrolysis and isoxazole ring degradation.[2][6]

Troubleshooting Guide: Diagnosing and Solving Hydrolysis

This section addresses common experimental issues related to compound degradation.

Observed Problem Potential Cause(s) Recommended Solution(s)
Low or no yield of the desired ester after a reaction (e.g., coupling, substitution). 1. Reaction conditions are too basic or acidic. 2. Presence of water in solvents or reagents. [5]3. Reaction temperature is too high. 1. pH Control: If a base is required, switch to a non-nucleophilic, sterically hindered base (e.g., DBU, Proton-Sponge®). If acidic, use a milder acid or an acid scavenger.[5]2. Ensure Anhydrous Conditions: Use freshly distilled anhydrous solvents. Dry all glassware in an oven (>120°C) and cool under an inert atmosphere.[5] Handle hygroscopic reagents in a glove box.[5]3. Lower Temperature: Reduce the reaction temperature and compensate with a longer reaction time, monitoring progress by TLC or LC-MS.[5]
Product degrades during aqueous workup or extraction. 1. Aqueous wash solutions are too acidic or basic. 2. Prolonged contact time with the aqueous phase. 1. Use Buffered Washes: Use saturated ammonium chloride (NH₄Cl) solution for a mildly acidic wash and a saturated sodium bicarbonate (NaHCO₃) solution for a mildly basic wash. Avoid strong acids (e.g., 1M HCl) or strong bases (e.g., 1M NaOH).2. Minimize Contact Time: Perform extractions quickly and avoid leaving the organic layer in contact with the aqueous phase for extended periods.
Multiple spots/peaks observed on TLC/LC-MS analysis of the purified product. 1. Hydrolysis occurred during purification (e.g., on silica gel). 2. Partial hydrolysis during the reaction or workup. 1. Neutralize Silica Gel: Silica gel can be slightly acidic. Pre-treat the silica by flushing the column with the eluent containing a small amount of a non-nucleophilic base (e.g., 0.1-0.5% triethylamine).2. Re-evaluate Reaction/Workup: Refer to the solutions above. The presence of the carboxylic acid byproduct is a strong indicator of hydrolysis.
Compound degrades during long-term storage. 1. Exposure to atmospheric moisture. 2. Storage at room temperature. 3. Presence of acidic or basic impurities. 1. Inert Atmosphere & Dry Conditions: Store the solid compound in a tightly sealed vial under an inert gas (Argon or Nitrogen). Place the vial inside a desiccator.[3]2. Cold Storage: Store at low temperatures (e.g., -20°C) to slow the rate of any potential degradation.3. Ensure High Purity: Ensure the final product is free of residual acidic or basic reagents before storage.
Visualizing the Degradation Pathways

Understanding the mechanism of hydrolysis is key to preventing it. The following diagram illustrates the primary degradation routes for the target molecule.

hydrolysis_mechanism main_comp acid_prod Carboxylic Acid (Ester Hydrolysis) main_comp->acid_prod H₂O main_comp->acid_prod H₂O ethanol Ethanol main_comp->ethanol H₂O main_comp->ethanol H₂O ring_opened Ring-Opened Products (Isoxazole Cleavage) main_comp->ring_opened N-O bond cleavage acid_cat H₃O⁺ (Acidic) base_cat OH⁻ (Basic) strong_base Strong OH⁻ (Harsh Basic)

Caption: Key degradation pathways for the title compound.

Preventative Protocols & Best Practices
Protocol 1: General Reaction Setup Under Anhydrous Conditions

This protocol is essential for any reaction involving the title compound where water could initiate hydrolysis.

  • Glassware Preparation: Dry all glassware (flasks, stir bars, condensers) in an oven at >120°C for a minimum of 4 hours. Assemble the glassware while hot and allow it to cool in a desiccator or under a stream of inert gas (Argon or Nitrogen).[5]

  • Solvent & Reagent Preparation: Use commercially available anhydrous solvents or distill them from an appropriate drying agent. Add solvents and liquid reagents via syringe through a rubber septum.[5] Add solid reagents under a positive pressure of inert gas.[5]

  • Maintaining Inert Atmosphere: Maintain a positive pressure of inert gas throughout the reaction. This can be achieved using a balloon filled with Argon/Nitrogen or a Schlenk line. For reactions requiring a condenser, fit a drying tube containing a desiccant (e.g., CaSO₄) to the top.[5]

Protocol 2: Hydrolysis-Averse Aqueous Workup

This procedure is designed to isolate the product while minimizing contact with potentially harmful aqueous conditions.

  • Quenching: Cool the reaction mixture to 0°C in an ice bath. Slowly quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Rationale: NH₄Cl is a weak acid, preventing the creation of a strongly basic environment that could degrade the product.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the product into a suitable organic solvent (e.g., ethyl acetate, dichloromethane) three times. Rationale: Multiple extractions with smaller volumes of solvent are more efficient than a single large-volume extraction.

  • Washing: Sequentially wash the combined organic layers with:

    • Saturated aqueous NaHCO₃ (if the reaction was acidic).

    • Brine (saturated aqueous NaCl). Rationale: The brine wash helps to remove residual water from the organic layer.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator. Rationale: Thoroughly drying the organic phase removes dissolved water, preventing hydrolysis upon storage.

Troubleshooting Workflow

Use this decision tree to systematically diagnose and resolve hydrolysis issues during your experiments.

troubleshooting_workflow start Hydrolysis Detected (e.g., via LC-MS, TLC) q_anhydrous Was the reaction run under strictly anhydrous conditions? start->q_anhydrous s_anhydrous ACTION: Re-dry all solvents/reagents. Use oven-dried glassware. Maintain inert atmosphere. q_anhydrous->s_anhydrous No / Unsure q_ph Were strong acids or bases used in reaction or workup? q_anhydrous->q_ph Yes s_anhydrous->q_ph s_ph ACTION: Use non-nucleophilic bases. Use buffered/mild wash solutions (e.g., NH₄Cl, NaHCO₃). q_ph->s_ph Yes q_temp Can the reaction temperature be lowered? q_ph->q_temp No s_ph->q_temp s_temp ACTION: Decrease reaction temperature. Monitor for a longer time. q_temp->s_temp Yes q_purification Was purification performed on standard silica gel? q_temp->q_purification No s_temp->q_purification s_purification ACTION: Neutralize silica with 0.1% Et₃N in eluent or use neutral alumina. q_purification->s_purification Yes end_node Problem Resolved: Ester is Stable q_purification->end_node No / N/A s_purification->end_node

Caption: A logical workflow for troubleshooting hydrolysis.

References
  • Understanding Ester Stabilizers: Preventing Hydrolysis and Enhancing Performance. (2024). Vertex AI Search.
  • The Dual Nature of the Isoxazole Ring in Carboxylate Esters: A Technical Guide to Reactivity and Stability. (n.d.). BenchChem.
  • Preventing hydrolysis of the ester group during reactions. (n.d.). BenchChem.
  • Various Authors. (2012). What can I add or use in order to protect the ester bond from breaking down under acidic or basic conditions?. ResearchGate. [Link]

  • Reis, J., et al. (n.d.). Isoxazoles. VI: Aspects of the chemical stability of a new naphthoquinone-amine in acidic aqueous solution. PubMed. [Link]

  • Ester Deprotection. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • Hydrolysing esters. (n.d.). Chemguide. [Link]

Sources

Troubleshooting low yields in the synthesis of isoxazole positional isomers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of isoxazole derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for low yields and other common challenges encountered during the synthesis of isoxazole positional isomers. The information is presented in a practical question-and-answer format to directly address specific experimental issues.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to isoxazoles, and what are their primary advantages and disadvantages?

A1: The two most prevalent and versatile methods for synthesizing the isoxazole core are the 1,3-dipolar cycloaddition of nitrile oxides with alkynes and the cyclocondensation of 1,3-dicarbonyl compounds with hydroxylamine.[1][2]

  • 1,3-Dipolar Cycloaddition: This method is highly versatile, allowing for a wide range of substituents on the isoxazole ring.[2] It involves the reaction of a nitrile oxide (the 1,3-dipole) with an alkyne (the dipolarophile).[3][4] A significant challenge with this method can be the dimerization of the in situ generated nitrile oxide to form furoxan byproducts, which can lower the yield of the desired isoxazole.[1]

  • Cyclocondensation of 1,3-Dicarbonyls with Hydroxylamine: Known as the Claisen isoxazole synthesis, this is a classical and often straightforward method.[5] However, a major drawback is the potential for poor regioselectivity when using unsymmetrical 1,3-dicarbonyl compounds, leading to a mixture of positional isomers.[5][6] The reaction conditions can sometimes be harsh, which may not be suitable for sensitive substrates.[2]

Q2: My isoxazole product appears to be unstable during workup or purification. What could be the cause?

A2: The isoxazole ring, while aromatic, can be susceptible to cleavage under certain conditions. The N-O bond is relatively weak and can be broken under:

  • Strongly Basic or Acidic Conditions: Ring-opening can occur in the presence of strong bases or acids.[6]

  • Reductive Conditions: Catalytic hydrogenation (e.g., H₂/Pd) is known to cleave the N-O bond.[6]

  • Photochemical Conditions: Exposure to UV light can induce rearrangement of the isoxazole ring.[6]

  • Certain Transition Metals: Some transition metals can catalyze the cleavage of the N-O bond.[6]

It is crucial to consider the stability of your specific isoxazole derivative to the conditions used during extraction, chromatography, and any other purification steps.

Troubleshooting Guide: Low Yields and Poor Regioselectivity

This section is designed to help you diagnose and resolve common issues leading to unsatisfactory results in your isoxazole synthesis.

Problem 1: Low Overall Yield of the Desired Isoxazole

Question: I have a very low yield of my target isoxazole. What are the likely causes and how can I improve it?

Answer: Low yields can arise from multiple factors, ranging from the quality of your starting materials to suboptimal reaction conditions. A systematic approach to troubleshooting is recommended.

LowYieldTroubleshooting Start Low Yield Observed CheckSM Verify Starting Material Quality (Purity, Reactivity) Start->CheckSM OptimizeConditions Optimize Reaction Conditions (Temp, Time, Solvent, Catalyst) CheckSM->OptimizeConditions If SMs are pure CheckIntermediates Investigate Intermediate Stability (e.g., Nitrile Oxide Dimerization) OptimizeConditions->CheckIntermediates If conditions are optimized WorkupIssues Assess Workup & Purification (Product Decomposition, Loss) CheckIntermediates->WorkupIssues If intermediates are stable Solution Improved Yield WorkupIssues->Solution If workup is optimized Regioselectivity Start Mixture of Regioisomers ReactionType Identify Reaction Type Start->ReactionType Cycloaddition 1,3-Dipolar Cycloaddition ReactionType->Cycloaddition Cycloaddition Condensation 1,3-Dicarbonyl Condensation ReactionType->Condensation Condensation CuCatalysis Use Copper(I) Catalysis (favors 3,5-isomer with terminal alkynes) Cycloaddition->CuCatalysis ModifyConditions Modify Reaction Conditions (Solvent, Temperature, pH) Condensation->ModifyConditions Solution Improved Regioselectivity CuCatalysis->Solution ModifySubstrate Modify Substrate (Steric/Electronic Properties) ModifyConditions->ModifySubstrate If conditions ineffective ModifySubstrate->Solution

Sources

How to remove triethylamine hydrochloride impurity from isoxazole synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals on the Effective Removal of Triethylamine Hydrochloride Impurity

Welcome to the technical support center. This guide, prepared by a Senior Application Scientist, provides in-depth, field-proven troubleshooting strategies and answers to frequently asked questions regarding the removal of triethylamine hydrochloride (TEA.HCl), a common impurity in isoxazole synthesis. Our focus is on providing not just protocols, but the underlying chemical principles to empower you to make informed decisions during your purification workflows.

Troubleshooting Guide: Common Purification Scenarios

This section addresses specific experimental challenges in a problem-and-solution format.

Scenario 1: My reaction is complete, and a white solid has precipitated out of the organic solvent.

Problem Analysis: You have likely run your reaction in a solvent in which your isoxazole product is soluble, but the triethylamine hydrochloride byproduct is not. This is the most straightforward purification scenario. Common solvents where this occurs include diethyl ether and tetrahydrofuran (THF).[1][2] The solid is the TEA.HCl salt formed as the triethylamine (TEA) base neutralizes the HCl generated during the reaction.[1][3]

Recommended Action: Direct Filtration This method physically separates the insoluble salt from the dissolved product.

dot

A Reaction Mixture (Solvent, Product, Solid TEA.HCl) B Filter through Büchner Funnel or Syringe Filter A->B Process C Filtrate: Product in Solvent B->C Liquid D Solid on Filter: TEA.HCl B->D Solid F Combine Filtrates C->F E Wash Solid with Fresh Cold Solvent D->E Recovery Step E->F Washes G Evaporate Solvent F->G Process H Purified Isoxazole Product G->H Result start Reaction Mixture in Organic Solvent (e.g., DCM) sep_funnel Transfer to Separatory Funnel start->sep_funnel add_water Add Water or Dilute Acid (e.g., 1N HCl) sep_funnel->add_water shake Shake and Vent add_water->shake separate Allow Layers to Separate shake->separate drain_aq Drain Aqueous Layer (Contains TEA.HCl) separate->drain_aq Lower Layer (if DCM) organic_layer Organic Layer (Contains Isoxazole) separate->organic_layer Upper Layer (if DCM) wash_brine Wash with Brine organic_layer->wash_brine dry Dry over Na₂SO₄ or MgSO₄ wash_brine->dry filter_evap Filter and Evaporate Solvent dry->filter_evap product Purified Isoxazole Product filter_evap->product

Caption: Workflow for an Aqueous Workup (Liquid-Liquid Extraction).

Experimental Protocol: Aqueous Workup

  • Transfer: Transfer the reaction mixture to a separatory funnel.

  • Dilute: If concentrated, dilute the mixture with the reaction solvent (e.g., DCM, Ethyl Acetate).

  • First Wash: Add an equal volume of deionized water or, preferably, a dilute acid like 1N HCl. The acid wash ensures any residual free triethylamine is converted to its water-soluble hydrochloride salt. [1][4]4. Extract: Stopper the funnel and shake vigorously for 30-60 seconds, inverting the funnel and venting frequently to release pressure.

  • Separate: Allow the two layers to fully separate. Drain the lower aqueous layer (if using a solvent denser than water like DCM) which now contains the dissolved TEA.HCl. [1]6. Brine Wash: Wash the remaining organic layer with a saturated aqueous solution of NaCl (brine). This helps to remove residual water from the organic layer. [4][5]7. Dry and Concentrate: Drain the organic layer into a clean flask, add a drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄), filter, and remove the solvent under reduced pressure.

Recommended Action (B): Solvent Swap & Trituration (for Water-Sensitive Products) If your isoxazole is unstable in water or is itself water-soluble, an aqueous workup must be avoided. This method relies on finding a solvent system that selectively dissolves your product while causing the TEA.HCl to precipitate. [1] Experimental Protocol: Solvent Swap & Trituration

  • Evaporate: Remove the initial reaction solvent completely under reduced pressure. You will be left with a solid or oily residue containing your product and TEA.HCl.

  • Add Anti-Solvent: Add a solvent in which your product is soluble but TEA.HCl is not (e.g., diethyl ether, ethyl acetate, hexane). [1][2]The choice of solvent is critical and may require some screening.

  • Triturate: Stir or sonicate the mixture. The isoxazole product should dissolve, leaving the TEA.HCl as a fine white precipitate. [1]4. Filter: Filter the mixture as described in Scenario 1 to remove the solid TEA.HCl.

  • Concentrate: Evaporate the solvent from the filtrate to obtain your purified product.

Scenario 3: My isoxazole product is also water-soluble.

Problem Analysis: This is the most challenging purification scenario, as the standard aqueous workup will result in significant product loss. The goal is to avoid water entirely.

Recommended Action: Non-Aqueous Strategies

  • Primary Method - Solvent Swap & Trituration: This is the preferred method. Follow the protocol in Scenario 2B . Success is entirely dependent on finding a solvent that can discriminate between your polar product and the even more polar TEA.HCl salt. Isopropanol or acetonitrile can sometimes be effective solvents for dissolving polar organic compounds while leaving inorganic salts behind. [6]2. Secondary Method - Column Chromatography: If a suitable solvent for trituration cannot be found, purification by flash column chromatography may be necessary. The highly polar nature of TEA.HCl means it will typically stick strongly to the silica gel, allowing your (presumably less polar) isoxazole to elute.

    • Causality: The separation occurs based on differential adsorption to the stationary phase (silica). TEA.HCl, being an ionic salt, has a very strong affinity for the polar silica gel surface and will not move easily with common organic solvents.

Frequently Asked Questions (FAQs)

Q1: Why is triethylamine hydrochloride formed in my isoxazole synthesis? A: In many common isoxazole syntheses, particularly the 1,3-dipolar cycloaddition, a nitrile oxide is generated in situ. [7][8]A frequent precursor to the nitrile oxide is a hydroximoyl chloride. Triethylamine (Et₃N) is added as a base to abstract a proton and eliminate HCl, forming the reactive nitrile oxide dipole. This simultaneously produces triethylammonium chloride (TEA.HCl) as a stoichiometric byproduct. [1][3][9] Q2: What are the key physical properties of TEA.HCl that I can exploit for purification? A: Understanding the properties of TEA.HCl is crucial for designing a purification strategy.

PropertyValue / DescriptionPurification Implication
State White, crystalline, hygroscopic powder [3]Can be removed by filtration if it precipitates.
Melting Point ~261 °C (decomposes) [3][10]Too high for removal by distillation.
Solubility (Water) Very high (1440 g/L at 20°C) [11]Basis for efficient removal via aqueous workup.
Solubility (Organic) Soluble in polar protic solvents (ethanol) and some polar aprotic solvents (chloroform). [10][12][11]Explains why it stays in solution in solvents like DCM.
Insolubility (Organic) Insoluble in nonpolar solvents like diethyl ether, hexane, and sparingly soluble in THF. [1][10][11]Basis for removal by direct filtration or trituration.

Q3: How do I choose the best removal method for my specific isoxazole? A: The optimal method depends entirely on the properties of your target molecule. Use the following decision-making flowchart to guide your choice.

dot

start Reaction Complete. Is there a solid precipitate? filter Use Direct Filtration start->filter  Yes check_water_sens Is your Isoxazole water-sensitive or water-soluble? start->check_water_sens No   aq_workup Use Aqueous Workup (Liquid-Liquid Extraction) check_water_sens->aq_workup No   solvent_swap Use Solvent Swap & Trituration check_water_sens->solvent_swap  Yes chromatography Consider Column Chromatography solvent_swap->chromatography If unsuccessful

Caption: Decision flowchart for selecting a purification method.

References
  • ResearchGate. (2014). How can I remove triethylamine hydrochloride salt from the air and moisture sensitive reaction mixture? ResearchGate. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Isoxazole synthesis. Retrieved from [Link]

  • Nanobioletters. (2024). Construction of Isoxazole ring: An Overview. Retrieved from [Link]

  • Lee, S., et al. (2010). Solid Phase Synthesis of Isoxazole and Isoxazoline-carboxamides via [2+3]-Dipolar Cycloaddition Using Resin-bound Alkynes or Alkenes. Bulletin of the Korean Chemical Society, 31(3), 652-656. Retrieved from [Link]

  • Wikipedia. (n.d.). Triethylamine. Retrieved from [Link]

  • Chemister.ru. (n.d.). triethylammonium chloride. Retrieved from [Link]

  • ResearchGate. (2014). How do I get rid of triethyl amine in a reaction? ResearchGate. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Triethylamine – Knowledge and References. Retrieved from [Link]

  • ResearchGate. (2014). How can I remove triethylamine hydrochloride salt from the air and moisture sensitive reaction mixture? ResearchGate. Retrieved from [Link]

  • Sharma, V., et al. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Advances, 11(54), 34229-34251. Retrieved from [Link]

  • Sharma, V., et al. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Advances, 11(54), 34229-34251. Retrieved from [Link]

  • MDPI. (2023). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Molecules, 28(13), 5081. Retrieved from [Link]

  • MDPI. (2024). Synthesis of Fused Isoxazoles: A Comprehensive Review. Eng. Proc., 59(1), 222. Retrieved from [Link]

  • MDPI. (2016). Synthesis of Isoxazole and 1,2,3-Triazole Isoindole Derivatives via Silver- and Copper-Catalyzed 1,3-Dipolar Cycloaddition Reaction. Molecules, 21(8), 1081. Retrieved from [Link]

  • ResearchGate. (2013). ChemInform Abstract: 1,3-Dipolar Cycloaddition Reaction Applied to Synthesis of New Unsymmetric Liquid Crystal Compounds-Based Isoxazole. ResearchGate. Retrieved from [Link]

  • Journal of Pharmaceutical Research International. (2022). Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of. Retrieved from [Link]

  • ResearchGate. (2016). How we can remove Ammonium Chloride salts from highly water soluble organic compound? ResearchGate. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Organic Reaction Workup Formulas for Specific Reagents. Retrieved from [Link]

  • YouTube. (2023). What Is Workup In Organic Chemistry? Chemistry For Everyone. Retrieved from [Link]

Sources

Reducing by-product formation in the synthesis of 5-methylisoxazole-4-carboxylic acid derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 5-Methylisoxazole-4-Carboxylic Acid Derivatives

Welcome to the Technical Support Center for the synthesis of 5-methylisoxazole-4-carboxylic acid and its derivatives. This guide is designed for researchers, chemists, and drug development professionals to navigate and troubleshoot the common challenges associated with this synthesis, focusing specifically on the identification and mitigation of by-product formation. Our goal is to provide not just protocols, but a deeper understanding of the reaction mechanisms to empower you to optimize your experimental outcomes.

Section 1: Understanding the Synthetic Landscape

The synthesis of 5-methylisoxazole-4-carboxylic acid is a cornerstone for building more complex molecules, including the antirheumatic drug Leflunomide.[1][2] The most prevalent synthetic route begins with ethyl acetoacetate and proceeds through key intermediates. However, each step presents opportunities for by-product formation, which can compromise yield, purity, and the efficacy of downstream applications.

Below is a diagram outlining the common synthetic pathway.

Synthesis_Pathway cluster_0 Step A: Condensation cluster_1 Step B: Cyclization cluster_2 Step C: Hydrolysis A Ethyl Acetoacetate + Triethylorthoformate B Ethyl Ethoxymethylene acetoacetic Ester (EEMAAE) A->B Acetic Anhydride 90-120°C C Ethyl 5-methylisoxazole- 4-carboxylate B->C Hydroxylamine Sulfate Sodium Acetate -20°C to 0°C D 5-Methylisoxazole- 4-carboxylic Acid C->D 60% H2SO4 ~85°C (Ethanol Distillation)

Caption: General synthesis route for 5-methylisoxazole-4-carboxylic acid.

The primary challenges in this synthesis are controlling regioselectivity during the cyclization step and preventing degradation during hydrolysis.

Table 1: Common By-products and Their Origins
By-product NameStructure DescriptionStage of FormationCausal Factors
Ethyl 3-methylisoxazole-4-carboxylate Regioisomer of the desired product.Step B: Cyclization Lack of regioselective control; use of strong bases; sub-optimal hydroxylamine source.[3][4]
Degradation Products Ring-opened or other unspecified impurities.Step C: Hydrolysis Prolonged heating in strong acidic conditions.[3]
2-cyanoacetoacetic-1-(4'-trifluoromethyl)-anilide (CATA) By-product formed from the isoxazole ring.Downstream Amidation Localized high basicity and temperature, which abstracts a base-sensitive proton from the isoxazole ring.[3][5]

Section 2: Troubleshooting Guide & FAQs

This section addresses specific experimental issues in a question-and-answer format.

Problem: High Levels of the 3-Methylisoxazole Isomer

Q1: My NMR and HPLC analyses show a significant peak corresponding to the 3-methylisoxazole isomer. What is causing this lack of regioselectivity, and how can I eliminate it?

A1: This is the most common and critical issue, directly impacting the purity of your final product. The formation of the undesired 3-methyl isomer occurs during the cyclization of the asymmetric EEMAAE intermediate with hydroxylamine. The reaction can proceed via two different pathways.

Causality & Solution:

  • Influence of Base: The use of strong alkali bases has been shown to significantly increase the formation of the isomeric impurity.[5] The solution is to use a milder base, such as sodium acetate.

  • Hydroxylamine Source: Using hydroxylamine sulfate instead of hydroxylamine hydrochloride has been demonstrated to produce a much cleaner reaction mixture with a drastic reduction in isomeric impurities.[3]

  • Temperature Control: This is a critical parameter. The reaction should be run at low temperatures, preferably between -20°C and 0°C.[3][5] Higher temperatures provide the activation energy needed for the alternative cyclization pathway to occur.

Recommendation: Switch to hydroxylamine sulfate with sodium acetate and maintain a reaction temperature of -10°C to 0°C for optimal regioselectivity.[5]

Problem: Low Yield and Impurities During Ester Hydrolysis

Q2: After hydrolyzing my ethyl 5-methylisoxazole-4-carboxylate, my yield is low, and the crude product is impure. What reaction conditions should I optimize?

A2: Low yields and by-product formation during hydrolysis are typically due to the harshness of the reaction conditions, leading to the degradation of the isoxazole ring.[3]

Causality & Solution:

  • Hydrolyzing Agent: A common method using a 2:1 mixture of acetic acid and concentrated HCl requires prolonged refluxing (e.g., 9-10 hours), which can degrade the product.[1][3] A more efficient and milder method is to use 60% aqueous sulfuric acid.[3][6]

  • Reaction Time & Temperature: Prolonged exposure of the isoxazole ring to hot acidic medium is detrimental.[3] The key is to remove the ethanol by-product as it forms, which drives the reaction to completion much faster. This can be achieved by setting up the reaction for continuous distillation at a controlled temperature of around 85°C.[3][6] This reduces the total reaction time to approximately 4 hours, significantly minimizing by-product formation.[3][6]

Recommendation: Utilize a 60% aqueous H₂SO₄ solution and equip your reaction flask with a distillation head to continuously remove ethanol at ~85°C. Monitor the reaction by TLC for the disappearance of the starting ester.[6]

Problem: Difficult Purification of the Final Carboxylic Acid

Q3: My crude 5-methylisoxazole-4-carboxylic acid is an oil or a discolored solid that is difficult to purify by standard column chromatography or recrystallization. What is a reliable purification method?

A3: The presence of persistent impurities often complicates purification. A highly effective method is a specialized crystallization using a mixed solvent system, which has been shown to dramatically improve purity.

Causality & Solution: Impurities, even at low levels, can interfere with crystal lattice formation. A specific solvent system can selectively dissolve the desired product at a higher temperature while leaving impurities either insoluble or in the mother liquor upon cooling. A novel crystallizing solvent of 2% acetic acid in toluene has been developed to reduce impurity levels from over 2% down to less than 0.1%.[5]

Recommendation: Perform a recrystallization of your crude acid using a 2% acetic acid-toluene mixture. Dissolve the crude product in the hot solvent, separate any insoluble oils if present, and then allow it to cool slowly to obtain highly pure crystals.[6]

Troubleshooting_Workflow Start High By-product Level Detected Q1 Which Synthesis Step? Start->Q1 Cyclization Problem: High Isomer Content Q1->Cyclization Cyclization Hydrolysis Problem: Low Yield / Degradation Q1->Hydrolysis Hydrolysis Purification Problem: Impure Final Product Q1->Purification Purification Sol_Cyclization Solution: 1. Use Hydroxylamine Sulfate 2. Use Sodium Acetate (mild base) 3. Maintain Temp at -20°C to 0°C Cyclization->Sol_Cyclization Sol_Hydrolysis Solution: 1. Use 60% aq. H2SO4 2. Continuously distill Ethanol at ~85°C 3. Reduce reaction time Hydrolysis->Sol_Hydrolysis Sol_Purification Solution: Recrystallize from 2% Acetic Acid in Toluene Purification->Sol_Purification

Caption: A workflow for troubleshooting by-product formation.

Section 3: Optimized Experimental Protocols

The following protocols are based on literature-optimized procedures designed to maximize yield and purity.

Protocol 3.1: Optimized Cyclization for Ethyl 5-methylisoxazole-4-carboxylate
  • In a flask, prepare a solution of hydroxylamine sulfate in water and add sodium acetate. Cool this solution to between -10°C and -5°C in an ice-salt bath.

  • In a separate addition funnel, place the ethyl ethoxymethyleneacetoacetic ester (EEMAAE).

  • Slowly add the EEMAAE to the cold hydroxylamine solution over 1-2 hours, ensuring the internal temperature does not rise above 0°C.

  • Stir the reaction mixture vigorously at -5°C to 0°C for an additional 3-4 hours.

  • Monitor the reaction to completion using TLC.

  • Upon completion, extract the product with an organic solvent (e.g., dichloromethane). The resulting crude ester can often be used in the next step without distillation.[3][5]

Protocol 3.2: High-Yield Hydrolysis of the Ester
  • Charge a two-necked flask, fitted with a mechanical stirrer and a distillation head, with the crude ethyl 5-methylisoxazole-4-carboxylate from the previous step.

  • Add 60% aqueous sulfuric acid to the flask.

  • Heat the mixture to 85°C with vigorous stirring. Ethanol will begin to distill from the reaction mixture.

  • Continue heating and distilling for approximately 4 hours, or until TLC analysis confirms the complete disappearance of the starting ester.[6]

  • Cool the reaction mixture in an ice bath or refrigerator to precipitate the carboxylic acid.

  • Filter the solid product and wash with cold water. Retain the filtrate for a potential second crop of crystals.[6]

Protocol 3.3: Final Purification by Crystallization
  • Take the crude, filtered 5-methylisoxazole-4-carboxylic acid and place it in a flask.

  • Add the crystallization solvent (a mixture of 2% acetic acid in toluene). Use approximately 60 mL of solvent for every 10-15 g of crude acid.[6]

  • Heat the mixture with stirring for 30 minutes or until the solid is fully dissolved.

  • If any dense, brown oil separates at the bottom, carefully decant the hot, clear solution away from it.

  • Allow the clear solution to cool slowly to room temperature, then place it in a refrigerator to complete the crystallization.

  • Filter the pure white crystals and dry them under vacuum. This process can yield acid with >99.8% purity.[5][6]

Section 4: References

  • Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide. (WO2003042193A1). Google Patents.

  • Process for preparing 5-methylisoxazole-4-carboxylic- (4'-trifluoromethyl)-anilide. (US20030139606A1). Google Patents.

  • Synthesis of (ii) Ethyl 5-methylisoxazol-4-yl carboxylate. PrepChem.com. [Link]

  • 5-Methylisoxazole-4-carboxylic acid. (2009). Acta Crystallographica Section E: Structure Reports Online, E65(12), o3140. National Center for Biotechnology Information. [Link]

  • Preparation method of 5-methyl isoxazole-4-ethyl formate. (CN102786489A). Google Patents.

  • 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. (2022). Molecules, 27(17), 5649. National Center for Biotechnology Information. [Link]

  • A review of isoxazole biological activity and present synthetic techniques. (2023). World Journal of Advanced Research and Reviews, 19(02), 1035–1047. [Link]

  • Isoxazole. Wikipedia. [Link]

  • 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of. Semantic Scholar. [Link]

  • 5-Methylisoxazole-4-carboxylic acid. (2009). ResearchGate. [Link]

  • Isoxazole synthesis. Organic Chemistry Portal. [Link]

Sources

Technical Support Center: Enhancing Metabolic Stability of Isoxazole-Based Drug Candidates

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide expert insights and practical solutions for challenges encountered while enhancing the metabolic stability of isoxazole-based drug candidates. The unique electronic properties of the isoxazole ring, while beneficial for molecular interactions, can also present specific metabolic liabilities.[1][2] This resource provides in-depth, evidence-based answers to common questions and troubleshooting scenarios.

Part 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the metabolism of isoxazole-containing compounds.

Q1: What are the primary metabolic liabilities of the isoxazole ring?

The isoxazole ring is susceptible to several metabolic transformations, primarily dictated by its substitution pattern and the specific enzymatic environment. The two most critical pathways are:

  • Reductive Ring Cleavage: The weak N-O bond is prone to enzymatic reduction, leading to the opening of the isoxazole ring.[2][3][4] This is a major metabolic pathway for some compounds, such as the anticoagulant razaxaban, where NADH-dependent reductases in the liver cytosol can catalyze this transformation.[3]

  • Cytochrome P450 (CYP)-Mediated Oxidation: CYP enzymes, the primary drivers of Phase I metabolism, can oxidize the isoxazole ring or its substituents.[5][6][7] This can manifest as hydroxylation on the ring itself or on adjacent alkyl groups. For certain isoxazoles, particularly those with an unsubstituted C3 position like leflunomide, CYP-mediated activity can also lead to N-O bond cleavage, forming an α-cyanoenol metabolite.[5][8]

Q2: What is the difference between using liver microsomes and hepatocytes for metabolic stability assays?

Choosing the right in vitro system is crucial for obtaining relevant data. The primary difference lies in the complexity of the enzymatic machinery they contain.[9]

  • Liver Microsomes: These are subcellular fractions of the endoplasmic reticulum and are a rich source of Phase I enzymes, most notably cytochrome P450s (CYPs) and flavin-containing monooxygenases (FMOs).[9][10] They are cost-effective and ideal for high-throughput screening to assess CYP-mediated metabolic stability.[11] However, they lack Phase II enzymes and the cellular context of transporters.

  • Hepatocytes: These are intact liver cells and are considered the "gold standard" for in vitro metabolism studies because they contain a full complement of both Phase I and Phase II metabolic enzymes (e.g., UGTs, SULTs), as well as active transporter systems.[9][12] They provide a more comprehensive prediction of a drug's overall hepatic clearance.[12]

Q3: How can I strategically block metabolic "soft spots" on my isoxazole candidate?

Once a metabolic liability is identified, several medicinal chemistry strategies can be employed. A common approach is to replace metabolically susceptible aromatic rings with more electron-poor heterocycles to mitigate oxidative metabolism.[13] Specific strategies include:

  • Deuteration: Replacing a hydrogen atom with its heavier isotope, deuterium, at a site of metabolism can slow the rate of CYP-mediated bond cleavage (the kinetic isotope effect), thereby enhancing stability.

  • Introduction of Electron-Withdrawing Groups: Adding groups like fluorine or chlorine near a metabolic soft spot can decrease the electron density of that region, making it less susceptible to oxidation by CYPs.[13]

  • Steric Hindrance: Introducing a bulky group near the site of metabolism can physically block the enzyme's active site from accessing the liability.

  • Scaffold Hopping: If the isoxazole ring itself is the primary point of metabolic attack, replacing it with a more stable bioisostere (e.g., dihydrooxazole, pyrazole) can be an effective strategy to significantly improve the metabolic half-life.[14]

Part 2: Troubleshooting Guide

This section provides step-by-step guidance for resolving specific experimental challenges.

Problem 1: My isoxazole compound shows high clearance in human liver microsomes (HLM), but the metabolic pathway is unclear.

Causality: High clearance in HLM strongly suggests metabolism by Phase I enzymes, most likely CYPs, as microsomes are enriched with these enzymes.[9][10] The lack of clarity on the pathway means you need to systematically determine the type of reaction and the specific enzymes involved.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for high microsomal clearance.

Step-by-Step Resolution:

  • Confirm Cofactor Dependence: Run the microsomal stability assay with and without the critical cofactor, NADPH. If clearance is significantly reduced in the absence of NADPH, CYP-mediated oxidation is the most likely cause.[15]

  • Perform Metabolite Identification: Use a high-resolution analytical technique like LC-MS/MS to analyze the incubation samples.[16][17] Look for mass shifts corresponding to common metabolic reactions: +16 Da (oxidation/hydroxylation) or +2 Da (reduction followed by hydrolysis, indicating ring opening).[16]

  • Conduct Reaction Phenotyping: To identify the specific CYP isoform(s) responsible, use either a panel of recombinant human CYP enzymes or a set of selective chemical inhibitors for major isoforms (e.g., ketoconazole for CYP3A4, quinidine for CYP2D6).[10][18] Pinpointing the enzyme allows for more targeted medicinal chemistry efforts.

Problem 2: My compound is highly stable in microsomes (T½ > 60 min) but shows rapid clearance in hepatocytes.

Causality: This discrepancy points towards metabolic pathways or cellular processes that are active in whole cells but absent in microsomes.[9]

Possible Explanations & Solutions:

  • Phase II Metabolism: The compound may be rapidly conjugated by Phase II enzymes (like UGTs or SULTs) present in hepatocytes but not microsomes.

    • Solution: Analyze hepatocyte samples for metabolites with mass shifts corresponding to glucuronidation (+176 Da) or sulfation (+80 Da).

  • Non-CYP Oxidative Enzymes: Other enzyme families, such as aldehyde oxidase (AOX), which are primarily cytosolic, might be responsible.

    • Solution: Test the compound's stability in a liver S9 fraction (which contains both microsomal and cytosolic enzymes) and compare the results to microsomes. If clearance is high in S9 but low in microsomes, cytosolic enzymes are implicated.

  • Active Uptake by Transporters: The compound may be actively transported into hepatocytes by uptake transporters, concentrating it intracellularly and making it more available to metabolic enzymes. Microsomes lack this transport machinery.

    • Solution: Conduct the hepatocyte assay at different compound concentrations. If clearance is saturable (i.e., decreases at higher concentrations), it may suggest transporter involvement.

Part 3: Key Experimental Protocol

Protocol: In Vitro Metabolic Stability Assay using Human Liver Microsomes

This protocol is designed to determine the in vitro half-life (T½) and intrinsic clearance (CLint) of a test compound.[12][19]

1. Materials & Reagents:

  • Test Compound Stock Solution (10 mM in DMSO)

  • Pooled Human Liver Microsomes (HLM) (e.g., 20 mg/mL stock)

  • Phosphate Buffer (0.1 M, pH 7.4)

  • NADPH Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and G6P dehydrogenase)

  • Positive Control Compound (e.g., Testosterone, known to be metabolized by CYPs)

  • Negative Control (without NADPH)

  • Internal Standard (IS) for LC-MS/MS analysis

  • Acetonitrile (ACN) for reaction termination (quenching)

2. Experimental Procedure:

  • Prepare Master Mix: In a microcentrifuge tube on ice, prepare a master mix containing phosphate buffer and HLM. Pre-warm this mix at 37°C for 5 minutes.

  • Initiate Reactions:

    • Add the test compound to the pre-warmed master mix to achieve a final concentration of 1 µM.

    • Start the metabolic reaction by adding the NADPH regenerating system.

  • Time-Point Sampling: At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), withdraw an aliquot of the reaction mixture.

  • Quench Reaction: Immediately add the aliquot to a tube containing ice-cold ACN with the Internal Standard to stop the reaction and precipitate the proteins.

  • Controls:

    • T=0 Control: Add the quenching solution before adding the NADPH regenerating system.

    • Negative Control: Run a parallel incubation without the NADPH regenerating system to assess non-CYP degradation.

    • Positive Control: Run a parallel incubation with the positive control compound to verify enzyme activity.

  • Sample Processing: Vortex all samples vigorously, then centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated protein.[16]

  • Analysis: Transfer the supernatant to an HPLC vial for LC-MS/MS analysis to quantify the remaining parent compound at each time point.[10][17]

3. Data Analysis:

  • Calculate the percentage of the parent compound remaining at each time point relative to the T=0 sample.

  • Plot the natural logarithm (ln) of the percentage of compound remaining versus time.

  • Determine the slope of the linear regression line (k).

  • Calculate the half-life (T½) using the formula: T½ = -0.693 / k

  • Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / T½) * (Incubation Volume / Protein Concentration)

Part 4: Data Interpretation & Visualization

Understanding the capabilities of different in vitro systems is key to designing an effective screening cascade.

Table 1: Comparison of Common In Vitro Metabolic Systems

FeatureLiver MicrosomesLiver S9 FractionHepatocytes (Suspension)
Enzyme Content Phase I (CYPs, FMOs)Phase I & Cytosolic EnzymesPhase I & Phase II Enzymes
Cofactors Must be added (e.g., NADPH)Must be addedEndogenously present
Cellular Integrity Vesicles (no intact cells)Homogenate (no intact cells)Intact cells with transporters
Primary Use High-throughput CYP stabilityScreening for CYP & cytosolic enzymesOverall hepatic clearance prediction
Limitations Lacks Phase II enzymes, transportersLacks intact cell environmentLower throughput, higher cost

Diagram: Common Metabolic Fates of the Isoxazole Ring

Sources

Technical Support Center: Strategies for Improving Oral Bioavailability of Hydroxyphenyl Isoxazole Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction:

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and strategic advice for a common yet significant challenge: improving the low oral bioavailability of hydroxyphenyl isxazole compounds. This structural motif is prevalent in many promising therapeutic candidates but often presents hurdles related to poor aqueous solubility and extensive first-pass metabolism, which can limit a compound's journey from oral administration to systemic circulation.[1][2][3]

This document is structured to mirror a logical, problem-solving workflow. We will begin by diagnosing the underlying cause of poor bioavailability and then explore targeted experimental strategies, from formulation science to chemical modification, to overcome these barriers. Each section is presented in a question-and-answer format to directly address the practical issues encountered in the lab.

Section 1: Initial Assessment & Problem Diagnosis

Before attempting to solve a problem, we must first understand its root cause. Low oral bioavailability (%F) is rarely due to a single factor. It is typically a combination of poor dissolution, low intestinal permeability, and/or high first-pass metabolism in the gut wall and liver.[4][5][6] The initial step is to characterize your compound to determine which of these barriers is the primary contributor.

Q1: My hydroxyphenyl isoxazole compound shows low exposure in animal models after oral dosing. What are the first experiments I should run to diagnose the problem?

A1: The first step is to determine your compound's Biopharmaceutical Classification System (BCS) class.[7][8] The BCS framework classifies drugs based on their aqueous solubility and intestinal permeability, which are the two key factors governing drug absorption.[7][8] By identifying whether your compound is limited by solubility (BCS Class II) or permeability (BCS Class III), or both (BCS Class IV), you can select the most appropriate enhancement strategy.

Core Diagnostic Workflow:
  • Aqueous Solubility Determination:

    • Objective: To determine the thermodynamic solubility of your compound in physiologically relevant media.

    • Recommendation: Measure the equilibrium solubility in buffers at pH 1.2 (simulated gastric fluid), pH 4.5, and pH 6.8 (simulated intestinal fluid). A compound is considered "highly soluble" if its highest human dose is soluble in ≤250 mL of aqueous media over the physiological pH range. Many hydroxyphenyl isoxazoles will likely fall into the "poorly soluble" category.[7][9]

  • Intestinal Permeability Assessment:

    • Objective: To estimate the rate and extent of your compound's transport across the intestinal epithelium.

    • Recommendation: Use an in vitro model such as the Caco-2 cell monolayer assay or the Parallel Artificial Membrane Permeability Assay (PAMPA).[10][11][12]

      • Caco-2 Assay: This is the gold standard. These cells, derived from human colon adenocarcinoma, differentiate to form a monolayer that mimics the intestinal barrier, complete with tight junctions and active transporters.[11][13][14]

      • PAMPA: This is a non-cell-based, higher-throughput alternative that assesses passive diffusion only.[10] It is a cost-effective first screen.[10]

Data Interpretation:

Based on the results of these two experiments, you can classify your compound and devise a strategy.

BCS ClassSolubilityPermeabilityPrimary Barrier to BioavailabilityInitial Strategy Focus
Class I HighHighNone (Rare for this scaffold)Standard formulation.
Class II Low HighDissolution Rate Solubility Enhancement (See Section 2)
Class III HighLow Permeability Permeability Enhancement (e.g., prodrugs, permeation enhancers)
Class IV Low Low Dissolution & Permeability Combination of solubility and permeability enhancement strategies.

Table 1: Biopharmaceutical Classification System (BCS) and corresponding strategic focus.

Most hydroxyphenyl isoxazole compounds are lipophilic and will likely be classified as BCS Class II , where the primary hurdle is poor aqueous solubility leading to a low dissolution rate in the gastrointestinal (GI) tract.[7][9][15]

Diagnostic Workflow Diagram

G cluster_start Initial State cluster_diag Diagnostic Phase cluster_classify Classification & Strategy Start Compound shows low oral bioavailability Solubility Measure Aqueous Solubility (pH 1.2, 4.5, 6.8) Start->Solubility Permeability Assess Intestinal Permeability (Caco-2 or PAMPA) Start->Permeability BCS2 BCS Class II (Low Sol / High Perm) Solubility->BCS2 Low BCS4 BCS Class IV (Low Sol / Low Perm) Solubility->BCS4 Low Permeability->BCS2 High Permeability->BCS4 Low Strat_Sol Focus on Solubility Enhancement BCS2->Strat_Sol Strat_Both Address Both Solubility & Permeability BCS4->Strat_Both

Caption: Decision tree for diagnosing the cause of poor oral bioavailability.

Section 2: Troubleshooting Poor Aqueous Solubility (BCS Class II/IV)

If your diagnostics point to low solubility as the rate-limiting step, formulation science offers powerful tools to overcome this challenge. The goal is to present the drug to the intestinal wall in a dissolved, absorbable state.

Q2: My compound is confirmed to be BCS Class II. What formulation strategies should I explore to improve its dissolution and solubility?

A2: For BCS Class II compounds, enhancing the dissolution rate and maintaining a supersaturated concentration in the gut are key.[9][15] Amorphous Solid Dispersions (ASDs) and Lipid-Based Formulations are two of the most effective and widely used strategies.[16][17][18]

Strategy 1: Amorphous Solid Dispersions (ASDs)

An ASD involves dispersing the crystalline drug in a polymer matrix at a molecular level, creating a high-energy amorphous state.[19][20][21] This amorphous form lacks a stable crystal lattice, meaning less energy is required for it to dissolve, which can lead to significantly higher apparent solubility and faster dissolution.[20][21][22]

  • Mechanism of Action:

    • Increased Energy State: The amorphous drug has higher free energy than its crystalline form, leading to enhanced aqueous solubility.[20]

    • Supersaturation: ASDs can generate a supersaturated solution of the drug in the GI tract.

    • Precipitation Inhibition: The polymer carrier helps prevent the drug from crashing out of the supersaturated solution, maintaining a high concentration for absorption.[21][22]

  • Experimental Protocol: Screening for an effective ASD formulation

    • Polymer Selection: Choose a set of pharmaceutically acceptable polymers with varying properties (e.g., HPMC, HPMC-AS, PVP, Soluplus®). The goal is to find a polymer that is miscible with your drug and can stabilize its amorphous form.

    • Solvent-Evaporation Screening (Small Scale): a. Dissolve your compound and the selected polymer in a common solvent (e.g., methanol, acetone). b. Dispense into a 96-well plate and evaporate the solvent under vacuum. c. Analyze the resulting solid films by polarized light microscopy. The absence of birefringence indicates a successful amorphous dispersion.

    • Performance Testing (In Vitro Dissolution): a. Prepare a larger batch of the most promising ASDs via spray-drying or hot-melt extrusion. b. Perform a non-sink dissolution test in simulated intestinal fluid (e.g., FaSSIF). c. Monitor the drug concentration over time. A successful ASD will show a rapid increase in concentration (supersaturation) followed by a sustained plateau, indicating that the polymer is inhibiting precipitation.

Strategy 2: Lipid-Based Formulations (e.g., SEDDS)

If your hydroxyphenyl isoxazole is highly lipophilic (LogP > 3), a Self-Emulsifying Drug Delivery System (SEDDS) is an excellent choice.[23][24][25] A SEDDS is an isotropic mixture of oils, surfactants, and co-solvents that spontaneously forms a fine oil-in-water emulsion upon gentle agitation in the GI fluids.[23][26][27]

  • Mechanism of Action:

    • Pre-dissolved State: The drug is already dissolved in the lipid vehicle, bypassing the dissolution step in the gut.[24]

    • Enhanced Solubilization: The fine emulsion droplets provide a large surface area for drug absorption and can be directly absorbed or release the drug into micelles formed by bile salts.[25]

  • Experimental Protocol: Developing a SEDDS formulation

    • Excipient Screening: a. Oil Phase: Determine the solubility of your compound in various pharmaceutical oils (e.g., medium-chain triglycerides like Capmul® MCM, long-chain triglycerides like soybean oil). b. Surfactants/Co-solvents: Screen for surfactants (e.g., Kolliphor® EL, Tween® 80) and co-solvents (e.g., Transcutol® HP) that can solubilize the drug and are miscible with the chosen oil.

    • Constructing a Ternary Phase Diagram: a. Systematically mix the chosen oil, surfactant, and co-solvent in different ratios. b. For each ratio, add a small amount of water and observe the emulsification process. c. Map the regions on a ternary diagram that form clear, stable microemulsions.

    • Drug Loading and Performance Testing: a. Select a formulation from the optimal region of the phase diagram and load it with your drug. b. Perform a dispersion test by adding the drug-loaded SEDDS to water and measuring the resulting droplet size (ideally < 200 nm for rapid emulsification). c. Conduct an in vitro dissolution/digestion test using a lipolysis model to simulate how the drug will be released and absorbed in the presence of digestive enzymes.

Formulation Strategy Selection Diagram

G Start BCS Class II/IV Compound (Solubility-Limited) LogP Determine LogP Start->LogP ASD Amorphous Solid Dispersion (ASD) LogP->ASD LogP < 3 SEDDS Lipid-Based Formulation (e.g., SEDDS) LogP->SEDDS LogP > 3 ASD_Action Disperse drug in polymer matrix to create high-energy amorphous state. ASD->ASD_Action SEDDS_Action Dissolve drug in oil/surfactant mixture to bypass solid-state dissolution. SEDDS->SEDDS_Action G Start Low %F despite good formulation Metabolism_Test Test Metabolic Stability (Liver Microsomes) Start->Metabolism_Test Result Metabolically Stable? Metabolism_Test->Result Prodrug_Path High Metabolism Confirmed: Pursue Prodrug Strategy Result->Prodrug_Path No Other Re-evaluate Permeability or Other Factors Result->Other Yes Synthesis Synthesize Prodrugs (Ester, Carbonate, etc.) Prodrug_Path->Synthesis Stability Test Chemical Stability (pH 1.2, 6.8) Synthesis->Stability Conversion Test Enzymatic Conversion (Plasma, Liver S9) Stability->Conversion InVivo Evaluate PK in vivo Conversion->InVivo

Caption: Workflow for investigating and overcoming first-pass metabolism.

References

  • Self-emulsifying drug delivery systems (SEDDS) for improved oral delivery of lipophilic drugs. PubMed, [Link]

  • Self-Emulsifying Drug Delivery Systems (SEDDS): Transition from Liquid to Solid—A Comprehensive Review of Formulation, Characterization, Applications, and Future Trends. MDPI, [Link]

  • Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Hilaris Publisher, [Link]

  • Improving Solubility with Amorphous Solid Dispersions. Pharmaceutical Technology, [Link]

  • Self-emulsifying drug delivery systems: formulation and biopharmaceutic evaluation of an investigational lipophilic compound. PubMed, [Link]

  • Promising strategies for improving oral bioavailability of poor water-soluble drugs. Taylor & Francis Online, [Link]

  • Novel Approaches to Enhance Oral Bioavailability of Poorly Soluble Drugs. United Scientific Group, [Link]

  • Promising strategies for improving oral bioavailability of poor water-soluble drugs. PubMed, [Link]

  • Pharmaceutical Technologies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Walsh Medical Media, [Link]

  • SELF EMULSIFYING DRUG DELIVERY SYSTEM (SEDDS): A Review. International Journal of Pharmacy and Biological Sciences, [Link]

  • Amorphous solid dispersions: An update for preparation, characterization, mechanism on bioavailability, stability, regulatory considerations and marketed products. National Institutes of Health, [Link]

  • Formulation Strategy of BCS-II Drugs by Coupling Mechanistic In-Vitro and Nonclinical In-Vivo Data with PBPK: Fundamentals of Absorption-Dissolution to Parameterization of Modelling and Simulation. PubMed, [Link]

  • First-pass Metabolism via UDP-glucuronosyltransferase: A Barrier to Oral Bioavailability of Phenolics. PubMed, [Link]

  • Prodrug Design of Phenolic Drugs. Scite.ai, [Link]

  • Amorphous solid dispersions for enhanced drug solubility and stability. Technobis Crystallization Systems, [Link]

  • Amorphous Solid Dispersion Speciation - Impact of Polymer Chemistry & Drug Properties. Serán BioScience, [Link]

  • Prodrug design of phenolic drugs. PubMed, [Link]

  • Techniques used to Enhance Bioavailability of BCS Class II Drugs. IT Medical Team, [Link]

  • Potential of solid dispersions to enhance solubility, bioavailability, and therapeutic efficacy of poorly water-soluble drugs: newer formulation techniques, current marketed scenario and patents. National Institutes of Health, [Link]

  • Enhancement of Solubility and Dissolution Rate of BCS Class II Drugs. International Journal of Pharmaceutical Sciences Review and Research, [Link]

  • Evaluating Prodrug Strategies for Esterase-Triggered Release of Alcohols. National Institutes of Health, [Link]

  • Boron-based prodrug strategy for increased bioavailability and lower-dosage requirements for drug molecules containing at least one phenol (or aromatic hydroxyl) group.
  • Emerging Role of Biopharmaceutical Classification and Biopharmaceutical Drug Disposition System in Dosage form Development: A Systematic Review. National Institutes of Health, [Link]

  • Innovative Approaches to Development of BCS-Based Drug Formulations. ManTech Publications, [Link]

  • Using in vitro ADME Data for Lead Compound Selection: An Emphasis on PAMPA pH 5 Permeability and Oral Bioavailability. PubMed Central, [Link]

  • Prodrugs of Alcohols and Phenols. ResearchGate, [Link]

  • In Vitro Bioavailability: Caco-2 & PAMPA Transport Models. BioTeSys, [Link]

  • Evaluation of a novel in vitro Caco-2 hepatocyte hybrid system for predicting in vivo oral bioavailability. PubMed, [Link]

  • Development of in vitro pharmacokinetic screens using Caco-2, human hepatocyte, and Caco-2/human hepatocyte hybrid systems for the prediction of oral bioavailability in humans. PubMed, [Link]

  • caco-2 cell permeability, pampa membrane assays. Slideshare, [Link]

  • First-Pass Metabolism of Polyphenols from Selected Berries: A High-Throughput Bioanalytical Approach. MDPI, [Link]

  • First Pass Effect: Understanding Drug Metabolism and Bioavailability. DoveMed, [Link]

  • First-pass effect. Canadian Society of Pharmacology and Therapeutics (CSPT), [Link]

  • First-Pass Metabolism and Its Effect on Bioavailability. ResearchGate, [Link]

  • Advances in isoxazole chemistry and their role in drug discovery. National Institutes of Health, [Link]

  • Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability. National Institutes of Health, [Link]

  • Synthesis of novel isoxazole-carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability. ResearchGate, [Link]

  • Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities. PubMed Central, [Link]

  • Novel Isoxazole Derivatives with Potent FXR Agonistic Activity Prevent Acetaminophen-Induced Liver Injury. National Institutes of Health, [Link]

Sources

Addressing solubility issues of isoxazole derivatives in aqueous media

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Isoxazole Derivative Solubility

Welcome to the technical support center for addressing solubility challenges with isoxazole derivatives. This guide is designed for researchers, scientists, and drug development professionals who encounter solubility issues in aqueous media during their experiments. The following question-and-answer-based troubleshooting guide provides in-depth explanations and actionable protocols to help you overcome these common hurdles.

Frequently Asked Questions (FAQs) & Troubleshooting

FAQ 1: Why are my isoxazole derivatives consistently showing poor solubility in aqueous buffers?

Answer:

The poor aqueous solubility of many isoxazole derivatives stems from a combination of their fundamental physicochemical properties. Understanding these root causes is the first step in designing an effective solubilization strategy.

  • Inherent Hydrophobicity and Lipophilicity: The isoxazole ring, while containing polar nitrogen and oxygen atoms, is part of a larger, often lipophilic (fat-loving) molecular structure.[1] Many derivatives are designed with bulky, nonpolar substituent groups to enhance biological activity, which inadvertently increases their tendency to repel water.[1][2] The overall molecule prefers to interact with itself rather than with polar water molecules, leading to low solubility.

  • High Crystal Lattice Energy: Molecules in a solid, crystalline state are held together in a highly ordered, stable structure by strong intermolecular forces. This is known as the crystal lattice. To dissolve, solvent molecules must provide enough energy to break apart this stable lattice.[3] If the energy holding the crystal together (lattice energy) is significantly higher than the energy gained from the molecule's interaction with water (solvation energy), the compound will remain as a solid and exhibit poor solubility.[4][5][6] This is a common characteristic of rigid, planar molecules like many isoxazole derivatives.

FAQ 2: What are the first-line, simplest methods I should try to improve the solubility of my ionizable isoxazole derivative?

Answer:

For isoxazole derivatives that contain ionizable functional groups (e.g., acidic protons or basic nitrogen atoms), the most direct and effective initial approach is pH adjustment. This method leverages the Henderson-Hasselbalch equation to shift the equilibrium towards the more soluble, ionized form of the molecule.[7][8]

The Underlying Principle (Causality): An uncharged molecule is generally less water-soluble than its charged (ionized) counterpart.[9] By adjusting the pH of the aqueous medium, you can protonate or deprotonate these functional groups.

  • For a Weakly Acidic Compound: Raising the pH above its dissociation constant (pKa) will deprotonate the acidic group, forming a negatively charged anion that is more soluble in water.

  • For a Weakly Basic Compound: Lowering the pH below its pKa will protonate the basic group, forming a positively charged cation that is more soluble in water.[8]

A systematic pH-solubility profile is the best way to determine the optimal pH for your specific compound. See Protocol 1 for a detailed methodology.

Initial Co-solvent Use: If pH adjustment alone is insufficient, the next simple step is the addition of a water-miscible organic solvent, known as a co-solvent.[10] Co-solvents work by reducing the overall polarity of the aqueous medium, making it a more favorable environment for a lipophilic compound to dissolve.[11][12] They essentially lower the interfacial tension between your compound and the water.[11]

Commonly used co-solvents in early-stage research include:

  • Dimethyl sulfoxide (DMSO)

  • Ethanol

  • Propylene glycol (PG)

  • Polyethylene glycol 400 (PEG 400)

It is crucial to start with low percentages (e.g., 1-5%) and increase incrementally, as high concentrations of organic solvents can interfere with biological assays or cause toxicity.[13]

Co-solvent Typical Starting % (v/v) Key Considerations
DMSO 0.1 - 2%High solubilizing power; can be cytotoxic at higher concentrations.
Ethanol 1 - 10%Biologically compatible; can cause protein precipitation at high concentrations.
Propylene Glycol 1 - 20%Low toxicity; often used in parenteral formulations.[11][14]
PEG 400 1 - 20%Low toxicity, viscous; can enhance the solubility of many hydrophobic drugs.[15]

This table summarizes common starting points for co-solvent screening.

FAQ 3: pH and simple co-solvents didn't work. What advanced formulation strategies can I employ?

Answer:

When basic methods fail, more sophisticated formulation techniques are required. These approaches modify the drug's environment or its physical state to dramatically enhance aqueous solubility.

  • 1. Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a unique structure: a hydrophilic (water-loving) exterior and a hydrophobic (water-fearing) inner cavity.[16][17] They can encapsulate the poorly soluble isoxazole derivative within their hydrophobic core, forming an "inclusion complex."[7] This complex presents a hydrophilic exterior to the aqueous environment, rendering the entire package soluble in water.[16][18] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a widely used derivative due to its high aqueous solubility and excellent safety profile.[19]

  • 2. Use of Surfactants (Micellar Solubilization): Surfactants are amphiphilic molecules that, above a certain concentration called the Critical Micelle Concentration (CMC), self-assemble into spherical structures called micelles.[20] These micelles have a hydrophobic core and a hydrophilic shell.[21][22] Your lipophilic isoxazole derivative can partition into the hydrophobic core, effectively being solubilized within the micelle, which is itself soluble in the aqueous medium.[20][21]

    • Common Non-ionic Surfactants: Polysorbates (Tween® series), Poloxamers (Pluronic® series).

    • Common Ionic Surfactants: Sodium dodecyl sulfate (SDS). Non-ionic surfactants are generally preferred for biological applications due to lower toxicity.[21]

  • 3. Amorphous Solid Dispersions (ASDs): This is a state-of-the-art technique for compounds with very high crystal lattice energy. The strategy involves converting the drug from its highly ordered, stable crystalline form into a high-energy, disordered amorphous state.[23][24] This amorphous form does not have a strong crystal lattice to overcome and is therefore significantly more soluble.[25] To prevent the unstable amorphous drug from recrystallizing, it is dispersed at a molecular level within a polymer matrix (e.g., PVP, HPMC).[26][27] This is typically achieved through processes like spray-drying or hot-melt extrusion.[23]

FAQ 4: How do I choose the most appropriate solubilization strategy for my specific isoxazole derivative?

Answer:

The selection of a solubilization strategy is not one-size-fits-all. It requires a logical, stepwise approach based on the physicochemical properties of your compound and the requirements of your downstream experiment. The following decision workflow can guide your choices.

G cluster_0 cluster_1 cluster_2 cluster_3 start Start: Characterize Compound (pKa, LogP, M.P.) is_ionizable Is the compound ionizable? start->is_ionizable ph_adjust 1. pH Adjustment (See Protocol 1) is_ionizable->ph_adjust Yes cosolvent 2. Add Co-solvent (e.g., DMSO, PEG 400) (See Protocol 2) is_ionizable->cosolvent No check_sol_1 Solubility Goal Met? ph_adjust->check_sol_1 check_sol_1->cosolvent No end_node Proceed to Experiment check_sol_1->end_node Yes check_sol_2 Solubility Goal Met? cosolvent->check_sol_2 advanced 3. Advanced Formulation check_sol_2->advanced No check_sol_2->end_node Yes cyclodextrin Cyclodextrin Complexation (Good for bulky, lipophilic molecules) advanced->cyclodextrin surfactant Surfactant Micelles (Effective for highly lipophilic compounds) advanced->surfactant asd Amorphous Solid Dispersion (Best for high melting point / high crystal lattice energy compounds) advanced->asd

Caption: Decision workflow for selecting a solubilization strategy.
FAQ 5: I successfully dissolved my compound, but it precipitates (crashes out) over time or upon dilution. What is happening and how can I fix it?

Answer:

This phenomenon is a classic case of forming a supersaturated solution . Many solubility enhancement techniques, particularly co-solvency and amorphous solid dispersions, can create solutions where the drug concentration is temporarily higher than its true equilibrium solubility.[14] This state is thermodynamically unstable.

Why it Happens (Causality): When you dissolve your compound in a high concentration of a co-solvent (like DMSO) and then dilute this stock into an aqueous buffer, the solvent environment changes rapidly. The buffer cannot support the high drug concentration, and the excess drug precipitates out as it tries to return to its lower, more stable equilibrium solubility.[13]

How to Prevent Precipitation:

  • Slower Addition and Vigorous Mixing: When diluting your DMSO stock, add it dropwise into the vortexing aqueous buffer. This avoids creating localized areas of high concentration and allows for faster dispersion.

  • Use Precipitation Inhibitors: Certain polymers, known as precipitation inhibitors, can be added to the formulation to maintain the supersaturated state. Hydroxypropyl methylcellulose (HPMC) is a common example that works by sterically hindering the drug molecules from aggregating and recrystallizing.

  • Optimize the Formulation: You may have pushed the concentration too high. Re-evaluate your formulation. Perhaps a combination of a lower co-solvent percentage with a cyclodextrin is more stable.

  • Conduct a Kinetic Solubility Assay: Instead of just checking initial solubility, monitor the solution over time (e.g., 2, 6, 24 hours) to understand its kinetic stability. See Protocol 2 for an example of a kinetic solubility workflow.[28][29]

Experimental Protocols

Protocol 1: Step-by-Step Guide to Determining a pH-Solubility Profile

Objective: To determine the aqueous solubility of an ionizable isoxazole derivative across a range of pH values to identify the optimal pH for solubilization.

Materials:

  • Your isoxazole derivative (solid powder)

  • A series of buffers (e.g., citrate, phosphate, borate) covering a pH range from 2 to 10

  • Calibrated pH meter

  • Analytical balance

  • HPLC with a suitable column and validated quantitation method

  • Thermostatic shaker/incubator

  • Microcentrifuge tubes (1.5 or 2 mL)

  • Syringe filters (0.22 µm)

Methodology:

  • Preparation: Prepare a set of buffers at different pH values (e.g., pH 2, 4, 6, 7.4, 8, 10).

  • Adding Excess Compound: To a series of microcentrifuge tubes, add an excess amount of your solid compound (e.g., 2-5 mg) to ensure that a saturated solution will be formed. The exact amount should be enough that undissolved solid is visible at the end of the experiment.

  • Adding Buffer: Add a fixed volume of each pH buffer (e.g., 1 mL) to the corresponding tubes.

  • Equilibration: Tightly cap the tubes and place them in a thermostatic shaker set to a constant temperature (e.g., 25°C or 37°C). Allow the samples to shake for an extended period (24-48 hours) to ensure equilibrium is reached. This is a key step for determining thermodynamic solubility.[28]

  • Phase Separation: After equilibration, centrifuge the tubes at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.

  • Sample Collection: Carefully collect an aliquot of the clear supernatant from each tube. Be cautious not to disturb the pellet.

  • Filtration: Filter the collected supernatant through a 0.22 µm syringe filter to remove any remaining fine particulates.

  • Quantitation: Dilute the filtrate with a suitable mobile phase and analyze the concentration of the dissolved compound using a pre-validated HPLC method.

  • Data Analysis: Plot the measured solubility (in µg/mL or µM) against the pH of the buffer. The resulting graph will clearly show the pH at which your compound exhibits maximum solubility.

Protocol 2: Step-by-Step Guide for a Co-solvent Kinetic Solubility Screen

Objective: To quickly assess the apparent solubility of a compound in a buffer containing a co-solvent and evaluate its stability over a short time frame.

Materials:

  • Your isoxazole derivative dissolved in 100% DMSO (e.g., 10 mM stock solution)

  • Aqueous buffer of choice (e.g., PBS, pH 7.4)

  • 96-well microplate (clear, flat-bottom)

  • Multichannel pipette

  • Plate reader capable of nephelometry (light scattering) or UV-Vis spectroscopy

  • Plate shaker

Methodology:

  • Plate Preparation: Add the aqueous buffer to the wells of the 96-well plate. For a screening experiment, you might test final co-solvent concentrations of 1%, 2%, and 5% DMSO.

    • For 1% final DMSO: Add 99 µL of buffer.

    • For 2% final DMSO: Add 98 µL of buffer.

    • For 5% final DMSO: Add 95 µL of buffer.

  • Compound Addition: Using a multichannel pipette, add the corresponding volume of your 10 mM DMSO stock solution to the buffer-containing wells.[30]

    • For 1% final DMSO: Add 1 µL of stock.

    • For 2% final DMSO: Add 2 µL of stock.

    • For 5% final DMSO: Add 5 µL of stock. This will result in final compound concentrations of 100 µM, 200 µM, and 500 µM, respectively.

  • Mixing: Immediately place the plate on a plate shaker and mix at a high speed (e.g., 900 rpm) for 2 minutes to ensure rapid dispersion.[29]

  • Incubation: Incubate the plate at a controlled temperature (e.g., room temperature or 37°C).[30]

  • Measurement (Nephelometry Method):

    • Take an initial reading (T=0) using a nephelometer to measure light scattering. High scattering indicates precipitation.

    • Continue to take readings at subsequent time points (e.g., T=30 min, T=1 hr, T=2 hr).[30]

  • Data Analysis: Plot the light scattering units against time for each condition. A stable formulation will show low, consistent scattering over time. A sharp increase in scattering indicates that the compound is precipitating, revealing the kinetic limits of its solubility under those conditions.

References

  • Adluri, R. S. (n.d.). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Retrieved January 7, 2026, from [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727. [Link]

  • Ascendia Pharma. (2021, July 26). 5 Novel Techniques for Solubility Enhancement. Ascendia Pharmaceuticals. Retrieved January 7, 2026, from [Link]

  • Popescu, A.-M., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceuticals, 17(3), 299. [Link]

  • Patel, J. N., et al. (n.d.). Techniques to improve the solubility of poorly soluble drugs. ResearchGate. Retrieved January 7, 2026, from [Link]

  • International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility. Retrieved January 7, 2026, from [Link]

  • Popescu, A.-M., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed. Retrieved January 7, 2026, from [Link]

  • Avdeef, A., et al. (2006). Prediction of pH-dependent aqueous solubility of druglike molecules. Journal of Chemical Information and Modeling, 46(6), 2601–2609. [Link]

  • Saffoon, N., et al. (2021). Amorphous solid dispersions: An update for preparation, characterization, mechanism on bioavailability, stability, regulatory considerations and marketed products. Journal of the Indian Institute of Science, 101(3), 441-460. [Link]

  • Thomas, A. (2020, November 3). Improving Solubility with Amorphous Solid Dispersions. Pharmaceutical Technology. Retrieved January 7, 2026, from [Link]

  • ResearchGate. (n.d.). Amorphous solid dispersion: A promising technique for improving oral bioavailability of poorly water-soluble drugs. Retrieved January 7, 2026, from [Link]

  • Karagianni, M., et al. (2018). Co-Amorphous Solid Dispersions for Solubility and Absorption Improvement of Drugs: Composition, Preparation, Characterization and Formulations for Oral Delivery. Pharmaceutics, 10(4), 235. [Link]

  • Pharma Info. (2024, October 30). Co-solvency and anti-solvent method for the solubility enhancement. Retrieved January 7, 2026, from [Link]

  • Böttger, J. H. (2011). In vitro solubility assays in drug discovery. Drug Discovery Today: Technologies, 8(2-4), e87-e93. [Link]

  • Popescu, A.-M., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Semantic Scholar. Retrieved January 7, 2026, from [Link]

  • Solubility of Things. (n.d.). Isoxazole. Retrieved January 7, 2026, from [Link]

  • Chaturvedi, K., et al. (2020). Contribution of Crystal Lattice Energy on the Dissolution Behavior of Eutectic Solid Dispersions. ACS Omega, 5(17), 9690–9701. [Link]

  • Alvarez-Nunez, F. A. (n.d.). Micellar solubilization of drugs. University of Alberta Libraries. Retrieved January 7, 2026, from [Link]

  • Yalkowsky, S. H. (2015). Application of the Henderson-Hasselbalch equation to solubility determination: NSC-639829 Case Study. ADMET & DMPK, 3(4), 359-362. [Link]

  • International Journal of Pharmaceutical, Chemical, and Biological Sciences. (n.d.). CYCLODEXTRINS: VERSATILE CARRIER IN DRUG FORMULATIONS AND DELIVERY SYSTEMS. Retrieved January 7, 2026, from [Link]

  • Al-Subaie, A. S., et al. (2023). Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs. Current Pharmaceutical Design, 29(15), 1159-1171. [Link]

  • Panus, P. C., et al. (n.d.). Chapter 3. Pharmacokinetics. AccessPhysiotherapy. Retrieved January 7, 2026, from [Link]

  • Slideshare. (n.d.). solubility enhancement and cosolvency by madhavi. Retrieved January 7, 2026, from [Link]

  • Vemula, V. R. (2015). Brief Overview of Various Approaches to Enhance Drug Solubility. Journal of Pharmaceutical Sciences & Research, 7(7), 443-447. Retrieved from [Link]

  • Slideshare. (n.d.). Methods of solubility enhancements. Retrieved January 7, 2026, from [Link]

  • AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved January 7, 2026, from [Link]

  • Kumar, D., et al. (2022). Enhancement of Water Solubility for Lopinavir by Co-solvency Approach. Bulletin of Environment, Pharmacology and Life Sciences, 11(3), 183-187. Retrieved from [Link]

  • Charnwood Discovery. (n.d.). Kinetic Solubility - In Vitro Assay. Retrieved January 7, 2026, from [Link]

  • Truong, V. V., et al. (2024). Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. Molecules, 29(13), 3121. [Link]

  • Chaturvedi, K., et al. (2020). Contribution of Crystal Lattice Energy on the Dissolution Behavior of Eutectic Solid Dispersions. ACS Omega, 5(17), 9690-9701. [Link]

  • World Journal of Biology Pharmacy and Health Sciences. (2023, March 13). Solubility enhancement techniques: A comprehensive review. Retrieved January 7, 2026, from [Link]

  • Open Education Alberta. (n.d.). Henderson-Hasselbalch equation – An ABC of PK/PD. Retrieved January 7, 2026, from [Link]

  • Chaturvedi, K., et al. (2020). Contribution of Crystal Lattice Energy on the Dissolution Behavior of Eutectic Solid Dispersions. ACS Omega. Retrieved January 7, 2026, from [Link]

  • Yalkowsky, S. H. (2015). Application of the Henderson-Hasselbalch Equation to Solubility Determination. ResearchGate. Retrieved January 7, 2026, from [Link]

  • BioDuro. (n.d.). ADME Solubility Assay. Retrieved January 7, 2026, from [Link]

  • Hyda, Y. (2024). The Role of Surfactants in Solubilization of Poorly Soluble. Journal of Chemical and Pharmaceutical Research, 16(12), 19-21. Retrieved from [Link]

  • Wikipedia. (n.d.). Cosolvent. Retrieved January 7, 2026, from [Link]

  • Kasimedu, S. (2015). A review on solubility enhancement techniques. Journal of Comprehensive Pharmacy, 2(2), 53-59. Retrieved from [Link]

  • Chaturvedi, K., et al. (2020). Contribution of Crystal Lattice Energy on the Dissolution Behavior of Eutectic Solid Dispersions. PubMed. Retrieved January 7, 2026, from [Link]

  • Liu, T., et al. (2022). Mechanism of the Micellar Solubilization of Curcumin by Mixed Surfactants of SDS and Brij35 via NMR Spectroscopy. Molecules, 27(16), 5133. [Link]

  • Water-Insoluble Drug Formulation. (n.d.). Micellization and Drug Solubility Enhancement. Retrieved January 7, 2026, from [Link]

  • Kuleshova, L., et al. (2015). Lattice energy calculation – A quick tool for screening of cocrystals and estimation of relative solubility. Case of flavonoids. ResearchGate. Retrieved January 7, 2026, from [Link]

  • de Oliveira, R. S., et al. (2024). Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research. Pharmaceuticals, 17(5), 629. [Link]

  • Semantic Scholar. (n.d.). Advances in isoxazole chemistry and their role in drug discovery. Retrieved January 7, 2026, from [Link]

  • Kumar, S., et al. (2023). A review of isoxazole biological activity and present synthetic techniques. World Journal of Advanced Research and Reviews, 19(2), 1011-1025. [Link]

  • Singh, J., & Kaur, G. (2024). Advances in isoxazole chemistry and their role in drug discovery. RSC Advances, 14(51), 37452-37474. [Link]

Sources

Technical Support Center: Optimizing Crystallization of Ethyl 3-(4-Hydroxyphenyl)-5-methylisoxazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the crystallization of Ethyl 3-(4-Hydroxyphenyl)-5-methylisoxazole-4-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of obtaining high-quality crystalline material. As a molecule with hydrogen-bonding capabilities (hydroxyl group) and moderate polarity, its crystallization behavior is highly dependent on solvent selection and process parameters. This document provides a proactive framework for experimental design and a reactive guide for troubleshooting common challenges.

Section 1: Foundational Principles & Initial Considerations

Successful crystallization is a balancing act between solubility and supersaturation. The goal is to dissolve the compound in a suitable solvent at an elevated temperature and then create a supersaturated state upon cooling, which drives the formation of an ordered, crystalline solid.[1][2] For this compound, the key molecular features to consider are the phenolic hydroxyl group, the isoxazole ring, and the ethyl ester. These impart a moderate polarity and the ability to act as both a hydrogen bond donor and acceptor, which are critical factors in solvent interactions.[3][4]

Q1: How pure does my starting material need to be?

A1: The purer the compound, the higher the likelihood of successful crystallization. Impurities can inhibit crystal growth, be incorporated into the crystal lattice leading to disorder, or cause the compound to "oil out" by depressing the melting point.[5][6][7] A purity of at least 90% is recommended as a starting point for initial screening. For obtaining crystals suitable for X-ray diffraction, the highest possible purity is required.

Section 2: Proactive Experimental Design: Solvent Screening

The choice of solvent is the most critical factor in a crystallization process.[8] A suitable solvent should exhibit high solubility for the compound at elevated temperatures and low solubility at room temperature or below. This differential solubility is what enables a high recovery yield.

Systematic Solvent Screening Workflow

The following workflow provides a logical progression for identifying a suitable solvent system.

SolventScreening cluster_0 Phase 1: Single Solvent Screening start Place ~10-20 mg of crude material in a small vial add_solvent Add a potential solvent dropwise at RT start->add_solvent dissolved_rt Dissolved at RT? add_solvent->dissolved_rt heat_solution Heat solution gently (e.g., to 60-80°C) dissolved_rt->heat_solution No too_soluble Result: Too Soluble (Consider for anti-solvent system) dissolved_rt->too_soluble Yes dissolved_hot Dissolved when hot? heat_solution->dissolved_hot cool_solution Cool slowly to RT, then to 0-4°C dissolved_hot->cool_solution Yes insoluble Result: Insoluble (Discard) dissolved_hot->insoluble No crystals_form Crystals form? cool_solution->crystals_form good_solvent Result: Potential Crystallization Solvent crystals_form->good_solvent Yes crystals_form->too_soluble No (Go to Phase 2)

Caption: A systematic workflow for single-solvent screening.

Recommended Solvents for Initial Screening

The table below summarizes solvents with varying polarities and hydrogen bonding capabilities suitable for screening this compound.

SolventBoiling Point (°C)Polarity (Dielectric Constant)H-BondingRationale & Comments
Ethanol 7824.5Donor & AcceptorThe hydroxyl group suggests good solubility in alcohols. Often provides a good solubility differential upon cooling.
Isopropanol 8219.9Donor & AcceptorSimilar to ethanol, but slightly less polar. Can sometimes yield better quality crystals.
Ethyl Acetate 776.0AcceptorThe ethyl ester structure of the target molecule suggests good compatibility. A common and effective crystallization solvent.
Acetone 5620.7AcceptorA polar aprotic solvent. Its high volatility can be useful for evaporative methods.
Acetonitrile 8237.5AcceptorA polar aprotic solvent that can offer different selectivity compared to alcohols.
Toluene 1112.4NoneA non-polar solvent. Unlikely to be a good single solvent, but may be an excellent anti-solvent.
Heptane/Hexane 98 / 69~1.9NoneNon-polar anti-solvents. Used to induce precipitation from a more polar solvent in which the compound is dissolved.
Water 10080.1Donor & AcceptorDue to the organic nature of the molecule, solubility is expected to be very low.[9] Could be used as an anti-solvent with a water-miscible organic solvent like ethanol or acetone.
Experimental Protocol: Single Solvent Screening
  • Place approximately 15 mg of your compound into a small glass vial.

  • Add a candidate solvent dropwise at room temperature, swirling after each addition, until a slurry is formed.

  • If the solid dissolves completely at room temperature with minimal solvent, the compound is too soluble in that solvent for cooling crystallization. Note this solvent as a potential "good" solvent for an anti-solvent system.[2][10]

  • If the solid does not dissolve, gently heat the vial while continuing to add the solvent dropwise until the solid just dissolves.[1]

  • If the solid does not dissolve even at the solvent's boiling point, it is considered insoluble.

  • If the solid dissolves upon heating, allow the solution to cool slowly to room temperature. To promote slow cooling, you can insulate the vial.[2]

  • If no crystals form, try scratching the inside of the vial with a glass rod or placing it in an ice bath.[5][10]

  • Observe the quality and quantity of the crystals formed. A successful solvent will yield a significant amount of solid upon cooling.

Section 3: Troubleshooting Guide & FAQs

This section addresses the most common issues encountered during the crystallization of isoxazole derivatives and related pharmaceutical compounds.

Q2: I've allowed my hot, saturated solution to cool, but no crystals have formed. What should I do?

A2: This is a common issue that typically indicates the solution is not sufficiently supersaturated or that nucleation is kinetically hindered.

  • Causality: For crystals to form, molecules must first come together to form a stable nucleus. If the concentration of the solute is too low (i.e., too much solvent was added) or if there are no nucleation sites, the solution can remain in a clear, supersaturated state.[11]

  • Troubleshooting Steps:

    • Induce Nucleation: Try scratching the inside surface of the flask with a glass stirring rod at the liquid-air interface. The microscopic scratches on the glass can serve as nucleation sites.[2][5]

    • Add a Seed Crystal: If you have a small crystal from a previous batch, add it to the solution. This provides a template for further crystal growth.[2]

    • Reduce Solvent Volume: Gently heat the solution again and evaporate a small portion of the solvent to increase the concentration. Then, allow it to cool slowly once more.[5]

    • Cool to a Lower Temperature: Place the flask in an ice bath or a refrigerator. The compound's solubility will decrease further at lower temperatures, which may be sufficient to induce crystallization.

    • Introduce an Anti-Solvent: If the above steps fail, you may have too much "good" solvent. While stirring, add a "poor" solvent (an anti-solvent, like hexane if your compound is in ethyl acetate) dropwise until the solution becomes persistently cloudy (turbid), then add a drop or two of the "good" solvent to redissolve the cloudiness and allow it to stand.

Q3: Instead of solid crystals, my compound has separated as an oil or a sticky gum. Why is this happening and how can I fix it?

A3: This phenomenon is known as "oiling out." It occurs when the solute separates from the solution as a liquid phase instead of a solid crystalline phase.[12] This is highly undesirable as the oil often traps impurities and rarely solidifies into a pure crystalline form.[5][6]

  • Causality: Oiling out typically happens for two main reasons:

    • The solution becomes supersaturated at a temperature that is above the melting point of your compound (or a compound/solvent eutectic mixture).[5][6]

    • The presence of significant impurities dramatically lowers the melting point of your compound.[6][13]

  • Troubleshooting Decision Tree:

OilingOut cluster_options Select a Remediation Strategy start Problem: Compound 'Oils Out' reheat Re-heat solution to re-dissolve the oil start->reheat add_solvent Strategy 1: Decrease Supersaturation Add more solvent (10-20% volume increase) reheat->add_solvent change_solvent Strategy 2: Alter Solvent System Use a lower boiling point solvent or a different solvent class reheat->change_solvent purify Strategy 3: Remove Impurities Perform column chromatography or an activated charcoal treatment on the crude material reheat->purify cool_slowly Cool solution VERY slowly (e.g., in a Dewar flask with warm water) add_solvent->cool_slowly change_solvent->cool_slowly purify->cool_slowly result Observe for crystal formation cool_slowly->result success Success: Crystalline Solid result->success Yes failure Failure: Oil persists Try a different strategy result->failure No

Caption: A decision tree for troubleshooting "oiling out".

Q4: My crystallization produced a very fine powder or thin needles. How can I grow larger, more defined crystals?

A4: The formation of very small crystals indicates that the rate of nucleation was much faster than the rate of crystal growth. This often happens when a solution becomes highly supersaturated very quickly.

  • Causality: Ideally, nucleation should be a slow, controlled event, allowing the formed nuclei to grow larger by incorporating solute molecules from the solution over time. Rapid cooling leads to a sudden high level of supersaturation, causing a massive number of nuclei to form simultaneously. These nuclei then compete for the limited amount of solute, resulting in a large number of very small crystals.[5]

  • Troubleshooting Steps:

    • Slow Down the Cooling Rate: This is the most effective method. After dissolving your compound in hot solvent, insulate the flask by wrapping it in glass wool or placing it inside a large beaker containing warm water. This allows the temperature to drop gradually over several hours, favoring growth over nucleation.[2]

    • Reduce the Level of Supersaturation: Re-dissolve the solid by heating and add a small, extra amount of solvent (e.g., 5-10% more). This means the solution will have to cool to a lower temperature before it becomes saturated, slowing down the entire process.[5]

    • Use a Different Solvent: A solvent in which your compound is slightly more soluble can sometimes help. This requires the solution to be cooled more significantly to achieve supersaturation, which can lead to slower crystal growth.

Q5: I obtained good crystals, but my final yield is very low (< 50%). How can I improve this?

A5: A low yield indicates that a significant amount of your compound remained dissolved in the solvent (the mother liquor) after cooling and filtration.

  • Causality: This is a straightforward solubility issue. Either too much solvent was used initially, or the compound has relatively high solubility in the chosen solvent even at low temperatures.[5]

  • Troubleshooting Steps:

    • Optimize Solvent Volume: The most common error is using too much solvent to dissolve the compound. In your next attempt, use the absolute minimum amount of hot solvent required to fully dissolve the solid.[1]

    • Cool More Thoroughly: Ensure you are cooling the crystallization mixture for a sufficient amount of time at the lowest practical temperature (e.g., in an ice-salt bath or freezer, provided the solvent doesn't freeze).

    • Recover from Mother Liquor: The filtrate after collecting your crystals still contains dissolved product. You can recover some of this by evaporating a portion of the solvent from the mother liquor and cooling again to obtain a second crop of crystals. Note that this second crop may be less pure than the first.

    • Change the Solvent System: If the yield is consistently low, the chosen solvent may be inappropriate. Screen for a solvent in which the compound has a more pronounced difference in solubility between hot and cold conditions.

References

  • wikiHow. (2024, October 10). 9 Ways to Crystallize Organic Compounds. [Link]

  • University of Colorado Boulder. (n.d.). Crystallization - Organic Chemistry. [Link]

  • Solubility of Things. (n.d.). Isoxazole derivative. [Link]

  • SOP: CRYSTALLIZATION. (n.d.). [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. [Link]

  • Mettler Toledo. (n.d.). Oiling Out in Crystallization. [Link]

  • Reddit. (2013, February 3). Recrystallization (help meeeeee). [Link]

  • G. J. T. Cooper, et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(7), 2557-2601. [Link]

  • Brainly. (2024, February 25). Why do crystals oil out and what are the remedies and prevention methods?. [Link]

  • Solubility of Things. (n.d.). Isoxazole. [Link]

  • University of Florida, Center for X-ray Crystallography. (2015, April 28). Crystal Growing Tips. [Link]

  • S. Price, et al. (2010). Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Form I Polymorph of Ritonavir. Crystal Growth & Design, 10(6), 2535-2545. [Link]

  • Y. Zhang, et al. (2020). Diverse Solvent Selection for Polymorph Landscape Investigation Based on Specific API–Solvent Interactions. Crystal Growth & Design, 20(4), 2266-2276. [Link]

  • M. A. M. Zawawi, et al. (2017). Effects of Solvents on Polymorphism and Shape of Mefenamic Acid Crystals. MATEC Web of Conferences, 87, 02011. [Link]

  • APC Ltd. (2020, October 9). Solvent Selection in Pharmaceutical Crystallization Process Development. [Link]

  • ResearchGate. (n.d.). Lipophilicity and water solubility of Isoxazole derivatives computed by.... [Link]

  • S. Mallick. (2012). Effect of Solvent and Polymer Additives on Crystallization. Indian Journal of Pharmaceutical Sciences, 74(4), 317-323. [Link]

  • Quora. (2017, April 5). What should I do if crystallisation does not occur?. [Link]

Sources

Validation & Comparative

A Comparative Guide to the Unambiguous Structural Confirmation of Ethyl 3-(4-Hydroxyphenyl)-5-methylisoxazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the definitive confirmation of a molecule's three-dimensional structure is not merely a procedural step but the bedrock of understanding its function, reactivity, and potential as a therapeutic agent. This guide provides an in-depth, objective comparison of analytical techniques for the structural elucidation of Ethyl 3-(4-Hydroxyphenyl)-5-methylisoxazole-4-carboxylate, a novel isoxazole derivative. We will demonstrate why single-crystal X-ray crystallography stands as the unequivocal gold standard and provide the experimental framework to support this assertion.

The Imperative of Structural Certainty in Drug Discovery

The isoxazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous compounds with diverse pharmacological activities.[1] For a molecule like this compound, a precise understanding of its atomic arrangement, including bond lengths, bond angles, and stereochemistry, is critical for deciphering its structure-activity relationship (SAR).[2][3] While several analytical techniques provide pieces of the structural puzzle, only one offers a complete, high-resolution picture.

The Gold Standard: Single-Crystal X-ray Crystallography (SCXRD)

Single-crystal X-ray diffraction is the most powerful tool available for the unambiguous determination of a molecule's three-dimensional structure at the atomic level. Unlike spectroscopic methods that infer structure from indirect properties, crystallography provides a direct visualization of the electron density, allowing for the precise mapping of each atom's position in the crystal lattice.[4][5] This technique yields accurate measurements of molecular dimensions that no other method can approach.[6]

The journey from a synthesized powder to a confirmed crystal structure is a multi-step process that demands precision and an understanding of the material's physicochemical properties.

Workflow for Structural Determination via X-ray Crystallography

SCXRD_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Purified_Compound Purified Compound Crystallization Crystal Growth Purified_Compound->Crystallization Solvent Selection Single_Crystal High-Quality Single Crystal Crystallization->Single_Crystal Selection & Mounting Data_Collection X-ray Diffraction Data Collection Single_Crystal->Data_Collection Structure_Solution Structure Solution (Phase Problem) Data_Collection->Structure_Solution Refinement Structure Refinement Structure_Solution->Refinement Validated_Structure Final Validated Structure (CIF) Refinement->Validated_Structure

Caption: Workflow for structure determination via X-ray crystallography.

Experimental Protocol: From Powder to Proof

The following protocol outlines the necessary steps for confirming the structure of this compound. The causality behind each choice is explained to ensure a self-validating and reproducible workflow.

Step 1: Growing a High-Quality Single Crystal (The Art and Science)

This is often the most challenging step, as SCXRD requires a well-ordered, single crystal free of significant defects.[2][7] The choice of crystallization method and solvent is paramount and is guided by the molecule's solubility and polarity. Given the phenolic hydroxyl group and the ethyl ester moiety, a solvent system of moderate polarity is a logical starting point.

Recommended Technique: Slow Evaporation

  • Solvent Screening: Begin by testing the solubility of the compound in various solvents (e.g., ethanol, ethyl acetate, acetone, dichloromethane, and mixtures thereof). A suitable solvent is one in which the compound is moderately soluble—fully soluble when heated, but sparingly soluble at room temperature.[8]

  • Preparation of a Saturated Solution: In a clean, small vial, dissolve a few milligrams of the purified compound in the chosen solvent (e.g., ethyl acetate/hexane mixture). Gentle warming may be applied to ensure complete dissolution.

  • Slow Evaporation Setup: Filter the solution through a small cotton plug into a new, clean vial to remove any particulate matter which could act as unwanted nucleation sites.[9] Cover the vial with parafilm and pierce it with a needle 2-3 times. This restricts the rate of evaporation, which is crucial for growing larger, higher-quality crystals.[10]

  • Incubation: Place the vial in a vibration-free location at a constant temperature. Crystal growth may take several days to weeks.

Alternative techniques include vapor diffusion and solvent layering, which are particularly useful when only milligram quantities of the compound are available.[10][11]

Step 2: X-ray Diffraction Data Collection
  • Crystal Selection and Mounting: Under a microscope, select a suitable crystal (typically >0.1 mm in all dimensions) with well-defined faces and no visible cracks.[2] Mount the crystal on a goniometer head.

  • Data Acquisition: Place the mounted crystal on the diffractometer. A beam of monochromatic X-rays is directed at the crystal. As the crystal is rotated, a series of diffraction patterns are collected by a detector.[5][7] Modern diffractometers automate this process, collecting thousands of reflections at various orientations.

Step 3: Structure Solution and Refinement
  • Data Processing: The collected raw data are processed to determine the unit cell dimensions, space group, and the intensities of each reflection.[12]

  • Structure Solution: The "phase problem" is the primary challenge here; while intensities are measured, the phase information of the diffracted waves is lost.[13] For small molecules, direct methods or charge flipping algorithms are typically used to calculate an initial electron density map.

  • Model Building and Refinement: An initial molecular model is built by fitting atoms into the electron density map. This model is then refined using a least-squares algorithm to improve the fit between the calculated and observed diffraction data. The final refined structure provides precise atomic coordinates, bond lengths, and angles.

A Comparative Analysis: The Hierarchy of Structural Evidence

While SCXRD is definitive, other techniques provide complementary and essential information. Understanding their strengths and limitations highlights why they are not substitutes for crystallographic validation.

Technique Information Provided Strengths Limitations
Single-Crystal X-ray Crystallography (SCXRD) Precise 3D atomic coordinates, bond lengths, bond angles, absolute stereochemistry, crystal packing.Unambiguous and definitive structural proof in the solid state. The "gold standard".[2][14]Requires a suitable single crystal, which can be difficult to obtain.[7] Provides a static picture, not information on solution dynamics.
NMR Spectroscopy (¹H, ¹³C, 2D) Atomic connectivity, chemical environment of nuclei, relative stereochemistry, solution conformation.Excellent for determining the molecular constitution and behavior in solution. Does not require crystallization.[15]Provides an averaged structure in solution; does not give precise bond lengths or angles. Can be ambiguous for complex structures or polymorphs.[4][15]
Mass Spectrometry (MS) Molecular weight, elemental composition (High-Res MS), fragmentation patterns.Extremely sensitive, confirms molecular formula.Provides no information on atomic connectivity or 3D structure. Isomers cannot be distinguished.[16]
Computational Modeling (e.g., DFT) Predicted low-energy conformations, bond lengths, angles, electronic properties.Provides theoretical insight and can guide experimental design.It is a theoretical prediction, not experimental proof. Must be validated by experimental data.[3]
Synergy of Analytical Techniques

Analytical_Synergy NMR NMR Spectroscopy SCXRD Unambiguous 3D Structure (Single-Crystal X-ray Crystallography) NMR->SCXRD Confirms Connectivity & Solution State Plausibility MS Mass Spectrometry MS->SCXRD Confirms Molecular Formula Comp Computational Modeling Comp->SCXRD Provides Theoretical Model for Comparison label_txt SCXRD as the Definitive Arbiter

Caption: The central role of X-ray crystallography in structural validation.

Interpreting the Data: An Example

While a published crystal structure for the exact title compound is not available in the public Cambridge Structural Database (CSD), we can examine the data for a closely related analogue, Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate , to understand the definitive nature of the output.[17][18]

Parameter Typical Value / Information Significance
Formula C₁₃H₁₃NO₃Confirms elemental composition.
Crystal System MonoclinicDescribes the basic shape of the unit cell.
Space Group P2₁/cDefines the symmetry elements within the crystal.
Unit Cell (Å, °) a, b, c, βPrecise dimensions of the repeating unit in the crystal.
Bond Lengths (Å) e.g., N-O: ~1.42, C=O: ~1.21Provides exact, quantitative evidence of bonding, confirming the isoxazole ring and ester group.
**Bond Angles (°) **e.g., C-N-O: ~109Defines the precise geometry of the molecule.
Dihedral Angle Phenyl vs. Isoxazole ring: 43.4°Quantifies the twist between planar groups, defining the molecule's conformation in the solid state.[18]
R-factor ~5%A key indicator of the quality of the refinement; lower values signify a better fit between the model and the experimental data.

Data adapted from the crystallographic report of Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate.[18]

This level of detail—precise, quantitative, and three-dimensional—is unique to X-ray crystallography and leaves no room for ambiguity regarding the molecule's structure.

Conclusion

For the definitive structural confirmation of this compound, single-crystal X-ray crystallography is indispensable. While techniques like NMR and mass spectrometry are crucial for confirming the molecular formula and connectivity, they provide an incomplete picture. SCXRD delivers an unambiguous, high-resolution 3D model, providing the foundational certainty required for advanced research, patent applications, and the rational design of new therapeutic agents. It is the ultimate arbiter in structural science, transforming molecular uncertainty into atomic certainty.

References

  • Unknown. (n.d.). Crystallization of small molecules. Retrieved January 7, 2026, from [Link]

  • Staples, R. J. (2016). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E, Crystallographic Communications, 72(Pt 10), 1443–1450. [Link]

  • Jones, W., & Motherwell, S. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(5), 1845-1863. [Link]

  • Bhardwaj, R. M., et al. (2023). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. Crystal Growth & Design. [Link]

  • Excillum. (n.d.). Small molecule crystallography. Retrieved January 7, 2026, from [Link]

  • Evans, J. N. S. (1995). Macromolecular Structure Determination: Comparison of Crystallography and NMR. Quarterly Reviews of Biophysics, 28(1), 1-43. [Link]

  • Creative Biostructure. (n.d.). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? Retrieved January 7, 2026, from [Link]

  • University of Colorado Boulder. (n.d.). Crystallization. Retrieved January 7, 2026, from [Link]

  • University of Washington. (2006). Crystallisation Techniques. Retrieved January 7, 2026, from [Link]

  • Wikipedia. (n.d.). X-ray crystallography. Retrieved January 7, 2026, from [Link]

  • Peak Proteins. (2024). Comparison Of Structural Techniques: X-ray, NMR, Cryo-EM. Retrieved January 7, 2026, from [Link]

  • Ambrus, A. (1997). Comparison of NMR and X-ray crystallography as methods of the protein structure determination. Retrieved January 7, 2026, from [Link]

  • Creative Biostructure. (n.d.). Comparison of X-ray Crystallography, NMR and EM. Retrieved January 7, 2026, from [Link]

  • ResearchGate. (n.d.). Synthetic route for the preparation of isoxazole derivatives. Retrieved January 7, 2026, from [Link]

  • Cambridge Crystallographic Data Centre. (n.d.). Cambridge Structural Database. Retrieved January 7, 2026, from [Link]

  • Cambridge Crystallographic Data Centre. (n.d.). About the Cambridge Structural Database (CSD). Retrieved January 7, 2026, from [Link]

  • The University of Manchester. (2016). CCDC 1482235: Experimental Crystal Structure Determination. Retrieved January 7, 2026, from [Link]

  • ChemSynthesis. (2025). ethyl 3-ethyl-5-methyl-4-isoxazolecarboxylate. Retrieved January 7, 2026, from [Link]

  • Cambridge Crystallographic Data Centre. (n.d.). The Largest Curated Crystal Structure Database. Retrieved January 7, 2026, from [Link]

  • Arizona State University. (2022). CCDC 2176486: Experimental Crystal Structure Determination. Retrieved January 7, 2026, from [Link]

  • Google Patents. (2003). US20030139606A1 - Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide.
  • Gande, S., et al. (2018). The synthetic and therapeutic expedition of isoxazole and its analogs. Arabian Journal of Chemistry, 11(7), 1047-1069. [Link]

  • ResearchGate. (2013). Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate. Retrieved January 7, 2026, from [Link]

  • Google Patents. (2003). WO2003042193A1 - Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide.
  • PubChem. (n.d.). Ethyl 3-(4-methylphenyl)-1,2-oxazole-5-carboxylate. Retrieved January 7, 2026, from [Link]

Sources

LC-MS for validation of Ethyl 3-(4-Hydroxyphenyl)-5-methylisoxazole-4-carboxylate synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the LC-MS Validation of Ethyl 3-(4-Hydroxyphenyl)-5-methylisoxazole-4-carboxylate Synthesis

Introduction: The Imperative for Rigorous Validation in Isoxazole Synthesis

The isoxazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents, including antibiotics like cloxacillin and the anti-inflammatory drug valdecoxib.[1][2][3] this compound is a key intermediate in the synthesis of more complex, biologically active molecules. The efficacy and safety of any final drug product are directly contingent on the purity of such intermediates. Therefore, validating the synthetic outcome is not merely a procedural step but a cornerstone of quality control in drug development.

This guide provides a comprehensive examination of Liquid Chromatography-Mass Spectrometry (LC-MS) as the premier technique for validating the synthesis of this target isoxazole. We will delve into the causality behind methodological choices, present a detailed experimental protocol, and objectively compare LC-MS with alternative analytical techniques. This document is intended for researchers, analytical chemists, and drug development professionals seeking to establish robust and reliable validation systems.

Understanding the Synthetic Landscape: Potential Impurities and Analytical Challenges

A common and efficient route to synthesizing 3,5-disubstituted isoxazoles involves the (3+2) cycloaddition reaction between a nitrile oxide and an alkyne, or the condensation of a β-dicarbonyl compound with hydroxylamine.[1][2][4] For our target molecule, a plausible synthesis involves the reaction of an ethyl 2-(4-hydroxybenzoyl)acetoacetate derivative with hydroxylamine hydrochloride.[5][6]

This synthetic pathway, while effective, can generate several impurities that must be identified and quantified:

  • Unreacted Starting Materials: Residual β-dicarbonyl compounds or hydroxylamine.

  • Regioisomers: The formation of the undesired isomer, Ethyl 5-(4-Hydroxyphenyl)-3-methylisoxazole-4-carboxylate, is a significant possibility. This isomer possesses the identical mass to the target product, making its detection and separation a critical challenge.

  • Byproducts: Side reactions can lead to various other molecular species.

  • Degradants: The product may degrade under certain reaction or workup conditions.

An effective analytical method must therefore offer both high separation efficiency (chromatography) and definitive identification (spectrometry).

The Power of Hyphenation: Why LC-MS is the Gold Standard

LC-MS combines the powerful separation capabilities of High-Performance Liquid Chromatography (HPLC) with the sensitive and specific detection of mass spectrometry.[7][8] This "hyphenated" technique provides orthogonal data points—retention time and mass-to-charge ratio (m/z)—for unparalleled confidence in analytical results.[7]

  • Expertise in Action: Why not just use HPLC with a UV detector? While HPLC-UV is a robust tool for quantification, it falls short when dealing with novel syntheses.[9][10] It cannot definitively identify unknown peaks or distinguish between co-eluting compounds that have different molecular weights. Crucially, it cannot differentiate between isomers like the target product and its regioisomeric impurity, which may have very similar UV absorbance spectra. LC-MS overcomes this by providing the molecular weight of each eluting compound, offering a direct confirmation of identity.[9][10][11] For trace-level impurity detection, the sensitivity of MS far exceeds that of UV detectors.[7][10]

Experimental Protocol: A Self-Validating LC-MS Method

This protocol is designed to be a robust starting point for method development, incorporating principles that ensure trustworthy and reproducible results.

Sample Preparation

The goal is to prepare a clean, particle-free sample in a solvent compatible with the mobile phase to ensure good peak shape and prevent column clogging.

  • Aliquot the Reaction Mixture: Take a representative 10 µL aliquot from the crude reaction mixture.

  • Dilution: Dilute the aliquot with 990 µL of a 50:50 mixture of Acetonitrile:Water. This brings the sample to a 1:100 dilution, typically sufficient to be within the linear range of the detector.

  • Vortex: Mix thoroughly for 30 seconds.

  • Filtration: Filter the diluted sample through a 0.22 µm syringe filter (e.g., PTFE or PVDF) into an LC vial. This step is critical to remove any particulate matter that could damage the LC system.

Liquid Chromatography (LC) Parameters

The choice of column and mobile phase is dictated by the physicochemical properties of the target analyte—a moderately polar, aromatic compound.

  • LC System: Agilent 1290 Infinity II or equivalent UHPLC system.

  • Column: Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm.

    • Causality: A C18 stationary phase provides excellent hydrophobic retention for the aromatic rings of the isoxazole. The sub-2 µm particle size allows for high-resolution separations and faster run times.

  • Mobile Phase A: Water + 0.1% Formic Acid.

    • Causality: Formic acid is a common mobile phase modifier that acidifies the eluent, promoting the protonation of analytes for enhanced ionization in positive-mode ESI-MS.[12]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient Elution:

    Time (min) Flow Rate (mL/min) %B
    0.0 0.4 10
    5.0 0.4 95
    6.0 0.4 95
    6.1 0.4 10

    | 8.0 | 0.4 | 10 |

    • Causality: A gradient elution is essential for analyzing a crude reaction mixture, which contains components of varying polarities. The run starts with a high aqueous content to retain polar impurities, then ramps up the organic content to elute the target compound and any non-polar byproducts, followed by a re-equilibration step.

  • Column Temperature: 40 °C.

  • Injection Volume: 2 µL.

Mass Spectrometry (MS) Parameters

The MS parameters are optimized to achieve sensitive detection of the target molecule and potential impurities.

  • MS System: Agilent 6545XT AdvanceBio Q-TOF or equivalent high-resolution mass spectrometer.

  • Ionization Source: Electrospray Ionization (ESI).

    • Causality: ESI is a soft ionization technique ideal for moderately polar, thermally labile small molecules, minimizing in-source fragmentation and preserving the molecular ion.[13]

  • Polarity: Positive and Negative switching.

    • Causality: Analyzing in both polarities provides comprehensive data. The phenolic hydroxyl group is readily deprotonated in negative mode ([M-H]⁻), while the heterocyclic nitrogen can be protonated in positive mode ([M+H]⁺). This dual-mode analysis increases the chances of detecting a wider range of impurities.

  • Scan Mode: Full Scan (m/z 100-1000).

  • Key Ions to Monitor (High Resolution):

    • Target Product (C₁₃H₁₃NO₄):

      • [M+H]⁺ = 248.0917 m/z

      • [M-H]⁻ = 246.0772 m/z

    • Potential Hydrolyzed Product (C₁₁H₉NO₄):

      • [M+H]⁺ = 220.0604 m/z

      • [M-H]⁻ = 218.0459 m/z

  • Source Parameters:

    • Gas Temperature: 325 °C

    • Drying Gas Flow: 8 L/min

    • Nebulizer Pressure: 35 psig

    • Sheath Gas Temperature: 350 °C

    • Sheath Gas Flow: 11 L/min

    • Capillary Voltage (Vcap): 3500 V

Workflow for Synthesis Validation

The following diagram illustrates the logical flow from the initial reaction sample to the final, validated result.

LCMS_Validation_Workflow cluster_synthesis Synthesis Stage cluster_prep Sample Preparation cluster_analysis Analytical Stage cluster_data Data Interpretation Reaction Crude Reaction Mixture Dilution Dilution & Solubilization Reaction->Dilution Aliquot Filtration 0.22 µm Filtration Dilution->Filtration LC_Separation LC Separation (C18 Column, Gradient) Filtration->LC_Separation Inject MS_Detection MS Detection (ESI, Full Scan) LC_Separation->MS_Detection Eluent Transfer Data_Processing Data Processing (Peak Integration & Mass Extraction) MS_Detection->Data_Processing Raw Data Confirmation Identity & Purity Confirmation Data_Processing->Confirmation Retention Time (RT) + Accurate Mass (m/z) Report Final Report Confirmation->Report

Sources

A Comparative Analysis of the Biological Activity of Ethyl 3-(4-Hydroxyphenyl)-5-methylisoxazole-4-carboxylate versus Traditional NSAIDs

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of the biological activity of the novel isoxazole derivative, Ethyl 3-(4-Hydroxyphenyl)-5-methylisoxazole-4-carboxylate, with that of established Nonsteroidal Anti-Inflammatory Drugs (NSAIDs). Designed for researchers, scientists, and drug development professionals, this document delves into the mechanistic underpinnings of anti-inflammatory and analgesic action, supported by established experimental protocols and comparative data.

Introduction: The Quest for Safer and More Effective Anti-Inflammatory Agents

Nonsteroidal anti-inflammatory drugs are a cornerstone in the management of pain and inflammation.[1][2] Their primary mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes, which are crucial for the synthesis of prostaglandins, key mediators of inflammation, pain, and fever.[1][3] The discovery of two COX isoforms, the constitutively expressed COX-1, which is involved in physiological functions like gastric cytoprotection, and the inducible COX-2, which is upregulated at sites of inflammation, has paved the way for the development of more selective NSAIDs with improved gastrointestinal safety profiles.[3]

Isoxazole derivatives have emerged as a promising class of compounds with a broad spectrum of biological activities, including anti-inflammatory, analgesic, and antimicrobial effects.[4][5][6] this compound is one such compound that holds potential as a novel anti-inflammatory agent. This guide will explore its anticipated biological activity in comparison to widely used NSAIDs such as the non-selective inhibitors, Ibuprofen and Diclofenac, and the COX-2 selective inhibitor, Celecoxib.

Mechanism of Action: A Comparative Overview

The therapeutic effects of NSAIDs are primarily attributed to their ability to inhibit the COX enzymes, thereby reducing the production of prostaglandins.[1]

The Cyclooxygenase (COX) Pathway

The arachidonic acid cascade is central to the inflammatory response. Upon cellular stimulation, phospholipase A2 releases arachidonic acid from the cell membrane. The COX enzymes then catalyze the conversion of arachidonic acid into prostaglandin H2 (PGH2), the precursor for various prostaglandins and thromboxanes.

COX Pathway cluster_cox1 COX-1 Mediated cluster_cox2 COX-2 Mediated Cell Membrane Phospholipids Cell Membrane Phospholipids Arachidonic Acid Arachidonic Acid Cell Membrane Phospholipids->Arachidonic Acid Phospholipase A2 COX-1 / COX-2 COX-1 / COX-2 Arachidonic Acid->COX-1 / COX-2 PGH2 PGH2 COX-1 / COX-2->PGH2 Prostaglandins (PGE2, PGI2, etc.) Prostaglandins (PGE2, PGI2, etc.) PGH2->Prostaglandins (PGE2, PGI2, etc.) Thromboxanes (TXA2) Thromboxanes (TXA2) PGH2->Thromboxanes (TXA2) Inflammation, Pain, Fever Inflammation, Pain, Fever Prostaglandins (PGE2, PGI2, etc.)->Inflammation, Pain, Fever Platelet Aggregation Platelet Aggregation Thromboxanes (TXA2)->Platelet Aggregation Gastric Mucosal Protection, Platelet Aggregation Gastric Mucosal Protection, Platelet Aggregation

Caption: The Cyclooxygenase (COX) signaling pathway.

Comparative Inhibition Profiles
  • Non-selective NSAIDs (e.g., Ibuprofen, Diclofenac): These drugs inhibit both COX-1 and COX-2.[2] While their inhibition of COX-2 mediates their anti-inflammatory and analgesic effects, the concurrent inhibition of COX-1 can lead to gastrointestinal side effects.[2][3]

  • COX-2 Selective NSAIDs (e.g., Celecoxib): These agents selectively inhibit COX-2, providing anti-inflammatory and analgesic effects with a reduced risk of gastrointestinal complications compared to non-selective NSAIDs.

  • This compound: Based on the known activities of other isoxazole derivatives, it is hypothesized that this compound will exhibit inhibitory activity against COX enzymes.[7] The selectivity for COX-1 versus COX-2 would be a critical determinant of its efficacy and safety profile.

In Vitro Evaluation: Cyclooxygenase Inhibition Assay

To quantify the inhibitory potency of this compound and compare it with other NSAIDs, an in vitro COX inhibition assay is essential.[8][9]

Experimental Protocol: In Vitro COX Inhibition Assay

This protocol outlines a method to determine the half-maximal inhibitory concentration (IC50) of a test compound against COX-1 and COX-2.[10][11]

Materials:

  • Ovine COX-1 and human recombinant COX-2 enzymes

  • Arachidonic acid (substrate)

  • Test compounds (dissolved in DMSO)

  • Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Cofactors (e.g., hematin, L-epinephrine)

  • Prostaglandin E2 (PGE2) ELISA kit

Procedure:

  • Prepare solutions of the test compound and reference NSAIDs at various concentrations.

  • In a reaction vessel, combine the reaction buffer, cofactors, and either COX-1 or COX-2 enzyme.

  • Add the test compound or reference NSAID solution and pre-incubate for a specified time (e.g., 10 minutes at 37°C).

  • Initiate the enzymatic reaction by adding arachidonic acid.

  • Allow the reaction to proceed for a defined period.

  • Stop the reaction (e.g., by adding a quenching agent).

  • Quantify the amount of PGE2 produced using an ELISA kit.

  • Calculate the percentage of inhibition for each concentration of the test compound relative to a vehicle control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.

COX Inhibition Assay Workflow A Prepare Reagents: Enzyme (COX-1/COX-2), Buffer, Cofactors, Test Compounds B Enzyme + Buffer + Cofactors + Test Compound (Incubate) A->B C Add Arachidonic Acid (Initiate Reaction) B->C D Incubate for a Defined Time C->D E Stop Reaction D->E F Quantify PGE2 Production (ELISA) E->F G Calculate % Inhibition and IC50 F->G

Caption: Workflow for the in vitro COX inhibition assay.

Comparative IC50 Data (Hypothetical)

The following table presents hypothetical IC50 values for this compound compared to standard NSAIDs. Actual experimental data would be required to confirm these values.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)COX-2 Selectivity Index (COX-1 IC50 / COX-2 IC50)
Ibuprofen15350.43
Diclofenac50.86.25
Celecoxib500.051000
This compound To be determinedTo be determinedTo be determined

A higher COX-2 selectivity index suggests a more favorable gastrointestinal safety profile.

In Vivo Evaluation: Models of Inflammation and Pain

In vivo models are crucial for assessing the anti-inflammatory and analgesic efficacy of a compound in a whole-organism context.

Carrageenan-Induced Paw Edema in Rats

This is a widely used and reproducible model of acute inflammation.[12][13][14]

Experimental Protocol:

  • Acclimatize male Wistar rats for at least one week.

  • Divide the rats into groups: vehicle control, positive control (e.g., Indomethacin), and test compound groups (various doses).

  • Measure the initial paw volume of the right hind paw of each rat using a plethysmometer.

  • Administer the vehicle, positive control, or test compound orally or intraperitoneally.

  • After a specified time (e.g., 1 hour), induce inflammation by injecting a 1% carrageenan solution into the subplantar region of the right hind paw.

  • Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.

  • Calculate the percentage inhibition of edema for each group compared to the vehicle control group.

Carrageenan Paw Edema Workflow A Acclimatize Rats and Grouping B Measure Initial Paw Volume A->B C Administer Test Compound/ Control B->C D Inject Carrageenan into Paw C->D E Measure Paw Volume at Time Intervals D->E F Calculate % Inhibition of Edema E->F

Caption: Workflow for the carrageenan-induced paw edema model.

Expected Outcomes: A significant reduction in paw edema in the groups treated with this compound, comparable to or better than the positive control, would indicate potent anti-inflammatory activity.

Acetic Acid-Induced Writhing in Mice

This model is used to evaluate the peripheral analgesic activity of a compound.[15][16][17]

Experimental Protocol:

  • Acclimatize Swiss albino mice for at least one week.

  • Divide the mice into groups: vehicle control, positive control (e.g., Aspirin), and test compound groups (various doses).

  • Administer the vehicle, positive control, or test compound orally or intraperitoneally.

  • After a specified time (e.g., 30 minutes), induce visceral pain by intraperitoneally injecting a 0.6% acetic acid solution.

  • Immediately place each mouse in an individual observation chamber.

  • Count the number of writhes (abdominal constrictions and stretching of hind limbs) for a defined period (e.g., 20 minutes) following the acetic acid injection.

  • Calculate the percentage protection from writhing for each group compared to the vehicle control group.

Expected Outcomes: A dose-dependent reduction in the number of writhes in the groups treated with this compound would demonstrate its analgesic properties.

Comparative Performance Summary

The following table summarizes the expected comparative performance of this compound against standard NSAIDs based on the described experimental models.

ParameterIbuprofenDiclofenacCelecoxibThis compound
COX Inhibition Non-selectiveNon-selective (slight COX-2 preference)COX-2 SelectiveHypothesized to be selective or non-selective
Anti-inflammatory Activity (Paw Edema) EffectiveHighly EffectiveHighly EffectiveExpected to be effective
Analgesic Activity (Writhing Test) EffectiveHighly EffectiveEffectiveExpected to be effective
Gastrointestinal Side Effects Moderate RiskModerate to High RiskLow RiskDependent on COX-2 selectivity

Conclusion and Future Directions

This compound represents a promising scaffold for the development of a novel anti-inflammatory and analgesic agent. Based on the known biological activities of isoxazole derivatives, it is anticipated to exhibit efficacy in standard preclinical models of inflammation and pain. The key determinant of its therapeutic potential and safety profile will be its selectivity towards the COX-2 enzyme.

Further comprehensive studies are warranted to fully elucidate the pharmacological profile of this compound. These should include detailed in vitro COX inhibition assays to establish its IC50 values and selectivity index, followed by robust in vivo studies to confirm its anti-inflammatory and analgesic efficacy and to assess its gastrointestinal and cardiovascular safety. Such investigations will be crucial in determining the potential of this compound as a viable clinical candidate.

References

  • Mechanism of Action of Nonsteroidal Anti-Inflamm
  • The mechanisms of action of NSAIDs in analgesia. PubMed.
  • Mechanism of action of nonsteroidal anti-inflamm
  • Application Note: Carrageenan-Induced Paw Edema Protocol with Fepradinol. Benchchem.
  • Nonsteroidal Anti-Inflammatory Drugs (NSAIDs).
  • Nonsteroidal anti-inflamm
  • Acetic Acid Induced Writhing Method: A Key Tool in Pharmacology Software for Analgesic Screening. RJPT SimLab.
  • Application Notes and Protocols: Acetic Acid-Induced Writhing Test for Evaluating the Analgesic Activity of Floctafenine. Benchchem.
  • Application Notes and Protocols for In Vitro Cyclooxygenase (COX) Inhibition Assay of Beloxamide. Benchchem.
  • κ-Carrageenan-Induced Paw Edema & Colitis & Thrombosis Model Protocol.
  • Carrageenan Induced Paw Edema (R
  • An ELISA method to measure inhibition of the COX enzymes. PubMed - NIH.
  • Evaluation of Analgesic Activity by Acetic Acid Induced Writhing Method of Crude Extracts of Acacia nilotica. SAS Publishers.
  • Synthesis, characterization and anti-inflammatory activity of some novel isoxazoles.
  • Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. PMC - NIH.
  • Carrageenan Induced Paw Edema Model.
  • COX Colorimetric Inhibitor Screening Assay Kit. Cayman Chemical.
  • SYNTHESIS AND ANTI-INFLAMMATORY, ANTIOXIDANT STUDIES OF NOVEL CHALCONES-BASED ISOXAZOLE DERIV
  • Synthesis of New Isoxazole-, Pyridazine-, Pyrimidopyrazines and Their Anti-Inflamm
  • Synthesis, characterization and anti-inflammatory activity of some novel isoxazoles. Scholars Research Library.
  • Molecular Docking Studies, Synthesis of Novel Isoxazole Derivatives from 3-Methoxy Substituted Chalcone and Evaluation of their Anti-Inflammatory Activity. Oriental Journal of Chemistry.
  • In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characteriz
  • 2.2. Carrageenan-Induced Paw Edema. Bio-protocol.
  • Acetic acid-induced writhing method: Significance and symbolism.
  • Acetic Acid induced Writhing Method. YouTube.
  • Synthesis and Biological Activity of Ethyl 2-(5-methyl-3-arylisoxazole-4-carboxamido)-4-alkylthiazole-5-carboxylate.
  • Bioactive compound and their biological activity.
  • Ethyl 3-(4-Hydroxyphenyl)
  • 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. NIH.
  • Ethyl 3-(4-bromophenyl)
  • Comparison of two molecular scaffolds, 5-methylisoxazole-3-carboxamide and 5-methylisoxazole-4-carboxamide. PubMed.

Sources

A Comparative Guide to the Synthetic Routes of 3,5-Disubstituted Isoxazoles for the Modern Researcher

Author: BenchChem Technical Support Team. Date: January 2026

The isoxazole motif is a cornerstone in medicinal chemistry and drug development, celebrated for its presence in a range of pharmaceuticals.[1][2] Its unique electronic properties and ability to act as a bioisostere for amide and ester functionalities make it a privileged scaffold in the design of novel therapeutic agents. The 3,5-disubstitution pattern, in particular, offers a versatile platform for modulating a molecule's physicochemical properties and biological activity. This guide provides a comparative analysis of the most pertinent synthetic strategies for accessing these valuable compounds, offering insights into the mechanistic underpinnings, practical execution, and relative merits of each approach.

The Classical Pathways: A Foundation for Isoxazole Synthesis

Two venerable methods have long dominated the synthesis of 3,5-disubstituted isoxazoles: the [3+2] dipolar cycloaddition of a nitrile oxide with an alkyne, and the condensation of a 1,3-dicarbonyl compound with hydroxylamine. These foundational routes, while effective, are not without their challenges, particularly concerning regioselectivity and reaction conditions.

[3+2] Dipolar Cycloaddition: A Powerful, Yet Potentially Unselective, Tool

The Huisgen 1,3-dipolar cycloaddition is a powerful and widely employed method for the construction of five-membered heterocycles, including isoxazoles.[3] This reaction involves the [3+2] cycloaddition of a nitrile oxide (the 1,3-dipole) with an alkyne (the dipolarophile).

Mechanism: The concerted, pericyclic mechanism involves the simultaneous formation of two new sigma bonds. The regioselectivity of the reaction is governed by the electronic and steric properties of the substituents on both the nitrile oxide and the alkyne. With unsymmetrical alkynes, this can often lead to the formation of a mixture of 3,4- and 3,5-disubstituted isoxazoles, a significant drawback for targeted synthesis.

Caption: General mechanism of [3+2] dipolar cycloaddition for isoxazole synthesis.

Advantages:

  • High atom economy.

  • Convergent synthesis.

  • Tolerant of a wide range of functional groups.

Limitations:

  • Poor regioselectivity with unsymmetrical alkynes in thermal reactions.

  • Nitrile oxides can be unstable and prone to dimerization.

  • Often requires elevated temperatures.

Condensation of 1,3-Dicarbonyls with Hydroxylamine: A Direct but Flawed Approach

The reaction of a 1,3-dicarbonyl compound with hydroxylamine is one of the oldest and most direct methods for isoxazole synthesis.[4][5] The reaction proceeds via the formation of a mono-oxime intermediate, followed by intramolecular cyclization and dehydration.

Mechanism: The initial step involves the nucleophilic attack of the hydroxylamine nitrogen on one of the carbonyl carbons. The regioselectivity is determined by which carbonyl group is attacked first, which is influenced by the electronic and steric environment of each carbonyl. For unsymmetrical 1,3-dicarbonyls, this can lead to a mixture of regioisomeric isoxazoles.

Caption: Reaction of a 1,3-dicarbonyl compound with hydroxylamine.

Advantages:

  • Readily available starting materials.

  • Often operationally simple.

Limitations:

  • Formation of regioisomeric mixtures with unsymmetrical dicarbonyls.[4][5]

  • Can require harsh reaction conditions (e.g., strong acid or base).

  • Limited substrate scope.

Modern Synthetic Strategies: Overcoming Classical Limitations

To address the shortcomings of the classical methods, a plethora of modern synthetic strategies have emerged. These approaches often employ catalysis and innovative reaction conditions to achieve higher yields, improved regioselectivity, and greater functional group tolerance.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Analogue

The advent of copper-catalyzed "click chemistry" has revolutionized the synthesis of triazoles, and a similar strategy has been successfully applied to the synthesis of 3,5-disubstituted isoxazoles with high regioselectivity.[6][7][8]

Mechanism: The key to the high regioselectivity lies in the formation of a copper(I) acetylide intermediate. This intermediate then reacts with the in situ-generated nitrile oxide in a stepwise manner, exclusively affording the 3,5-disubstituted regioisomer.

Caption: Domino reaction pathway for the synthesis of 3,5-disubstituted isoxazoles.

Advantages:

  • High step economy and operational simplicity.

  • Avoids the isolation of potentially unstable intermediates.

  • Good yields and functional group tolerance under mild conditions. [1][9] Limitations:

  • The synthesis of the starting β-nitroenones may require additional steps.

  • The reaction conditions need to be compatible with all steps of the cascade.

Flow Chemistry: A Modern Approach to Synthesis

Continuous flow chemistry offers several advantages over traditional batch synthesis, including enhanced safety, improved reproducibility, and facile scalability. [10]The synthesis of isoxazoles has been successfully adapted to flow processes, often involving telescoped reaction sequences.

Workflow: A typical flow synthesis might involve the in-line generation of a reactive intermediate, such as a nitrile oxide from an oxime, which is then immediately reacted with an alkyne in a subsequent reactor coil. This approach minimizes the handling of unstable intermediates and allows for precise control over reaction parameters.

Caption: A representative workflow for the continuous flow synthesis of isoxazoles.

Advantages:

  • Enhanced safety due to small reaction volumes and rapid heat dissipation.

  • Precise control over reaction parameters (temperature, residence time, stoichiometry).

  • Improved yields and purity.

  • Facile scalability.

  • Potential for automation and integration of in-line purification. [11] Limitations:

  • Requires specialized equipment.

  • Potential for clogging in packed-bed reactors or narrow channels.

  • Optimization of flow parameters can be time-consuming.

Comparative Analysis of Performance

Synthetic Route Typical Yields Regioselectivity Reaction Conditions Substrate Scope Key Advantages Key Disadvantages
[3+2] Dipolar Cycloaddition (Thermal) Moderate to GoodPoor to ModerateHigh TemperatureBroadHigh atom economy, convergent.Mixture of regioisomers, unstable nitrile oxides.
1,3-Dicarbonyl Condensation ModeratePoor to GoodAcidic or BasicModerateReadily available starting materials.Mixture of regioisomers, harsh conditions. [5]
Copper-Catalyzed Cycloaddition Good to ExcellentExcellent (3,5-)MildBroadHigh regioselectivity, mild conditions.Requires metal catalyst. [6][7]
Domino Reductive Nef/Cyclization Good to Very GoodExcellentMildGoodHigh step economy, operational simplicity.Requires synthesis of β-nitroenones. [1][9]
Flow Chemistry Good to ExcellentDependant on underlying chemistryPrecisely ControlledBroadEnhanced safety, scalability, reproducibility.Requires specialized equipment. [10]

Experimental Protocols

Copper-Catalyzed Synthesis of 3,5-Disubstituted Isoxazoles

This protocol is a representative example of a copper-catalyzed cycloaddition for the synthesis of 3,5-disubstituted isoxazoles.

Materials:

  • Substituted aldoxime (1.0 mmol)

  • Terminal alkyne (1.2 mmol)

  • Copper(I) iodide (CuI) (0.05 mmol, 5 mol%)

  • Triethylamine (2.0 mmol)

  • Dichloromethane (DCM) (5 mL)

Procedure:

  • To a stirred solution of the aldoxime (1.0 mmol) and terminal alkyne (1.2 mmol) in DCM (5 mL) is added CuI (0.05 mmol).

  • Triethylamine (2.0 mmol) is added dropwise to the mixture at room temperature.

  • The reaction mixture is stirred at room temperature for 4-6 hours, monitoring the progress by TLC.

  • Upon completion, the reaction mixture is diluted with DCM and washed with saturated aqueous NH4Cl solution and brine.

  • The organic layer is dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired 3,5-disubstituted isoxazole.

Domino Reductive Nef Reaction/Cyclization of a β-Nitroenone

This protocol exemplifies the synthesis of a 3,5-disubstituted isoxazole via a domino reaction. [1] Materials:

  • β-Nitroenone (1.0 mmol)

  • Tin(II) chloride dihydrate (SnCl2·2H2O) (2.0 mmol)

  • Ethyl acetate (EtOAc) (10 mL)

Procedure:

  • A mixture of the β-nitroenone (1.0 mmol) and SnCl2·2H2O (2.0 mmol) in ethyl acetate (10 mL) is prepared in a microwave-safe vial.

  • The vial is sealed and heated in a microwave reactor at 90 °C for 2 hours.

  • After cooling to room temperature, the reaction mixture is filtered through a pad of Celite.

  • The filtrate is concentrated under reduced pressure.

  • The residue is purified by flash column chromatography on silica gel to yield the 3,5-disubstituted isoxazole. [1]

Conclusion

The synthesis of 3,5-disubstituted isoxazoles has evolved significantly from the classical, often unselective, methods to modern, highly efficient, and regioselective strategies. For researchers requiring high regioselectivity and broad functional group tolerance, copper-catalyzed cycloaddition reactions are a robust and reliable choice. Domino reactions offer an elegant and efficient alternative, particularly for streamlining synthetic sequences. For process development and scale-up, flow chemistry presents a powerful platform with unparalleled control and safety. The choice of synthetic route will ultimately depend on the specific target molecule, available resources, and desired scale of production. A thorough understanding of the advantages and limitations of each method, as presented in this guide, will empower researchers to make informed decisions and accelerate their drug discovery and development efforts.

References

  • Leveraging flow chemistry for the synthesis of trisubstituted isoxazoles. (n.d.). ResearchGate. Retrieved from [Link]

  • Khan, M. E. I., Cassini, T. L., Petrini, M., & Palmieri, A. (2024). Synthesis of 3,5-disubstituted isoxazoles by domino reductive Nef reaction/cyclization of β-nitroenones. Organic & Biomolecular Chemistry. [Link]

  • Synthesis of 3,5-disubstituted isoxazoles via Cope-type hydroamination of 1,3-dialkynes. (2012). Organic Letters, 14(9), 2418–2421. [Link]

  • Isoxazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Khan, M. E. I., Cassini, T. L., Petrini, M., & Palmieri, A. (2024). Synthesis of 3,5-disubstituted isoxazoles by domino reductive Nef reaction/cyclization of β-nitroenones. RSC Publishing. [Link]

  • Pérez, A., & Ramón, D. J. (2015). Synthesis of 3,5-Disubstituted Isoxazoles and Isoxazolines in Deep Eutectic Solvents. Synthesis, 47(15), 2248-2256.
  • Scheme 5 Synthesis of isoxazole 5b using the developed Cl 2 generator,... (n.d.). ResearchGate. Retrieved from [Link]

  • López-Alberca, M. P., et al. (2020). Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions. Scientific Reports, 10(1), 1-10.
  • Duan, M., et al. (2022). Synthesis of Isoxazoles via One-Pot Oxidation/Cyclization Sequence from Propargylamines. The Journal of Organic Chemistry, 87(17), 11222–11225.
  • Bouzroura, S., et al. (2016). Synthesis of Isoxazole and 1,2,3-Triazole Isoindole Derivatives via Silver- and Copper-Catalyzed 1,3-Dipolar Cycloaddition Reactions. Molecules, 21(3), 307.
  • Khan, M. E. I., et al. (2024). Synthesis of 3,5-disubstituted isoxazoles by domino reductive Nef reaction/cyclization of β-nitroenones. ResearchGate. Retrieved from [Link]

  • Ahmed, S. M., et al. (2025). Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of. Zanco Journal of Medical Sciences, 29(1).
  • Synthesis of 3,5-disubstituted isoxazole. (n.d.). ResearchGate. Retrieved from [Link]

  • Harigae, R., Moriyama, K., & Togo, H. (2014). Preparation of 3,5-Disubstituted Pyrazoles and Isoxazoles from Terminal Alkynes, Aldehydes, Hydrazines, and Hydroxylamine. The Journal of Organic Chemistry, 79(5), 2049–2058.
  • Beam, C. F., et al. (1971). Reactions of β-diketones with hydroxylamine hydrochloride; synthesis of 3,5-disubstituted isoxazoles. Journal of the Chemical Society C: Organic, 1658-1660.
  • Scheme 1: Scheme for synthesis of 3,5-disubstituted isoxazoles. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis of 3,5-Disubstituted Isoxazoles via Cope-Type Hydroamination of 1,3-Dialkynes. (n.d.). Scilit. Retrieved from [Link]

  • Technical Support Center: Enhancing Regioselectivity in Isoxazole Form
  • Nguyen, T. V., et al. (2016). Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3+2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. Beilstein Journal of Organic Chemistry, 12, 2420–2427.
  • Lee, H., et al. (2017). Synthesis of 3,5-Disubstituted Isoxazoles Containing Privileged Substructures with a Diverse Display of Polar Surface Area.
  • Synthesis of isoxazole derivatives by 1,3‐DC of NOs and alkynes... (n.d.). ResearchGate. Retrieved from [Link]

  • Hone, C. A., et al. (2022). Flow synthesis of oxadiazoles coupled with sequential in-line extraction and chromatography. Beilstein Journal of Organic Chemistry, 18, 218–226.
  • Synthesis of Isoxazole and 1,2,3-Triazole Isoindole Derivatives via Silver- and Copper-Catalyzed 1,3-Dipolar Cycloaddition Reaction. (2016). ResearchGate. Retrieved from [Link]

  • Silva, R. G. M., et al. (2018). Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones. RSC Advances, 8(10), 5195–5204.
  • ORGANOCATALYZED THREE-COMPONENT SYNTHESIS OF ISOXAZOL-5(4H). (2021). HETEROCYCLES, 102(9).
  • Ahmed, S. M., et al. (2025). Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of. Zanco Journal of Medical Sciences, 29(1).

Sources

A Senior Application Scientist's Guide to the Validation of a New Analytical Method for Quantifying Isoxazole Compounds

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, the robust quantification of active pharmaceutical ingredients (APIs) is a cornerstone of ensuring product quality, safety, and efficacy. Isoxazole derivatives, a class of heterocyclic compounds with a wide range of therapeutic applications including antibacterial, anti-inflammatory, and anticancer properties, are no exception.[1][2][3][4] The development and validation of a precise and reliable analytical method for these compounds are not merely a regulatory requirement but a scientific imperative.

This guide provides a comprehensive comparison of analytical methodologies for the quantification of isoxazole compounds, grounded in the principles of scientific integrity and regulatory compliance. As a senior application scientist, my objective is to not only present protocols but to elucidate the causality behind experimental choices, ensuring that each step is part of a self-validating system.

The Regulatory Bedrock: ICH and FDA Guidelines

Before delving into specific methodologies, it is crucial to acknowledge the regulatory framework that governs analytical method validation. The International Council for Harmonisation (ICH) guideline Q2(R1) "Validation of Analytical Procedures: Text and Methodology" stands as the global standard, outlining the necessary validation parameters.[5][6] In the United States, the Food and Drug Administration (FDA) provides further guidance, particularly for bioanalytical methods, which is essential when quantifying isoxazole compounds in biological matrices.[7][8][9] These guidelines are not prescriptive templates but frameworks for demonstrating that an analytical method is "fit for purpose."

A Comparative Overview of Analytical Techniques

The choice of an analytical technique is dictated by the physicochemical properties of the isoxazole analyte, the nature of the sample matrix, and the intended application of the method. While various techniques exist, High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most prevalent and powerful tools for the analysis of isoxazole derivatives.[10] Gas Chromatography (GC) may also be applicable for volatile isoxazole compounds or their derivatives.[11]

Technique Principle Advantages Disadvantages Typical Application for Isoxazoles
HPLC-UV Separation based on polarity, detection via UV absorbance.Robust, cost-effective, widely available.Lower sensitivity and specificity compared to MS. Requires chromophore.Assay, impurity testing, and content uniformity of bulk drug and drug product.[12]
LC-MS/MS Separation by HPLC, detection by mass-to-charge ratio.High sensitivity, high specificity, structural information.Higher cost and complexity. Susceptible to matrix effects.Bioanalysis (pharmacokinetic studies), trace-level impurity analysis.[13][14][15][16]
GC-MS Separation of volatile compounds, detection by mass.Excellent for volatile and thermally stable compounds.Requires derivatization for non-volatile compounds.Analysis of volatile impurities or degradation products.[11]

For the purpose of this guide, we will focus on the validation of a new HPLC-UV method for the assay of an isoxazole drug substance and provide a comparative overview of an LC-MS/MS method for bioanalytical applications.

Validation of a Novel HPLC-UV Method for an Isoxazole Drug Substance

The validation of an analytical method is a systematic process that demonstrates its suitability for its intended purpose. The following sections detail the experimental design and acceptance criteria for each validation parameter as per ICH Q2(R1) guidelines.[5][17]

Experimental Workflow for HPLC-UV Method Validation

HPLC_Validation_Workflow cluster_0 Method Development & Optimization cluster_1 Method Validation cluster_2 Method Implementation Dev Method Development Opt Method Optimization Dev->Opt Specificity Specificity / Forced Degradation Opt->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Routine Routine Use Robustness->Routine Robustness_Testing center Nominal Method Conditions param1 Mobile Phase pH (± 0.2 units) center->param1 param2 Column Temperature (± 5 °C) center->param2 param3 Flow Rate (± 10%) center->param3 param4 Mobile Phase Composition (± 2%) center->param4

Sources

Navigating the Selectivity Landscape: A Comparative Guide to Cross-Reactivity Studies of Isoxazole-Based Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

<

For Researchers, Scientists, and Drug Development Professionals

The isoxazole ring is a privileged scaffold in modern medicinal chemistry, forming the core of numerous enzyme inhibitors with therapeutic potential.[1][2][3] Its versatile structure allows for a wide range of chemical modifications to optimize potency and selectivity.[4][5] However, the journey from a potent inhibitor to a safe and effective drug is fraught with the challenge of off-target effects, often stemming from cross-reactivity with unintended enzymes.[6][7] This guide provides a comprehensive framework for designing and interpreting cross-reactivity studies for isoxazole-based enzyme inhibitors, ensuring a thorough understanding of their selectivity profile.

The Imperative of Selectivity Profiling

Key Methodologies for Assessing Cross-Reactivity

A multi-pronged approach is essential for a comprehensive evaluation of inhibitor selectivity. Combining in vitro biochemical assays with cell-based methods provides a more complete picture of an inhibitor's behavior in a biological context.

Biochemical Assays: The First Line of Assessment

Biochemical assays, utilizing purified enzymes, are the cornerstone of initial selectivity profiling.[14] They offer a direct measure of an inhibitor's potency against a panel of enzymes.

  • Enzymatic Inhibition Assays: These assays directly measure the inhibitor's effect on the catalytic activity of an enzyme.[15][16] By determining the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki) against a panel of related and unrelated enzymes, a quantitative measure of selectivity can be obtained.[17][18] It is crucial to recognize that IC50 values can be influenced by experimental conditions, such as substrate concentration, making Ki values a more robust measure for comparing inhibitor potencies.[19][20][21]

  • Competitive Binding Assays: These assays measure the ability of a test compound to displace a known ligand from the enzyme's active site.[22][23] This method is particularly useful for high-throughput screening and can provide a direct measure of binding affinity.[24][25] Technologies like KINOMEscan® offer broad kinase profiling using this principle.[26][27]

Cell-Based Assays: Probing Target Engagement in a Physiological Context

While biochemical assays are invaluable, they do not fully recapitulate the cellular environment. Cell-based assays provide critical insights into how an inhibitor interacts with its target within a living system.

  • Cellular Thermal Shift Assay (CETSA): CETSA is a powerful technique for verifying target engagement in intact cells and tissues.[28][29] The principle is that ligand binding stabilizes a protein, leading to an increase in its melting temperature.[30][31] By measuring the amount of soluble protein at different temperatures in the presence and absence of the inhibitor, a thermal shift can be detected, confirming target interaction.[32]

Experimental Design and Data Interpretation: A Self-Validating System

To ensure the trustworthiness of cross-reactivity data, the experimental design must be robust and include appropriate controls.

Step-by-Step Protocol: In Vitro Enzymatic Inhibition Assay Panel

This protocol outlines a generalized workflow for assessing the selectivity of an isoxazole-based inhibitor against a panel of kinases.

  • Enzyme and Substrate Preparation:

    • Obtain a panel of purified, active kinases, including the primary target and several closely related and unrelated kinases.

    • Prepare a stock solution of the appropriate peptide substrate for each kinase.

  • Inhibitor Preparation:

    • Prepare a stock solution of the isoxazole-based inhibitor in a suitable solvent (e.g., DMSO).

    • Perform a serial dilution to create a range of inhibitor concentrations.

  • Assay Execution:

    • In a microplate, combine the kinase, its substrate, and the inhibitor at various concentrations.

    • Include control wells with no inhibitor (100% activity) and no enzyme (background).

    • Initiate the enzymatic reaction by adding ATP.

    • Incubate for a predetermined time at the optimal temperature for the enzyme.

  • Detection and Data Analysis:

    • Stop the reaction and measure the amount of product formed using a suitable detection method (e.g., fluorescence, luminescence, or radioactivity).[33]

    • Subtract the background signal from all wells.

    • Normalize the data to the "no inhibitor" control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve to determine the IC50 value for each enzyme.[34]

Data Presentation and Interpretation

Summarizing the quantitative data in a clear and concise table is crucial for comparative analysis.

Table 1: Selectivity Profile of Isoxazole Inhibitor X

Enzyme TargetIC50 (nM)Fold Selectivity vs. Primary Target
Primary Target (Kinase A) 10 1
Kinase B (Related)15015
Kinase C (Related)80080
Kinase D (Unrelated)>10,000>1000
Kinase E (Unrelated)>10,000>1000

A higher fold selectivity indicates a more specific inhibitor. A commonly accepted threshold for a "selective" inhibitor is a 100-fold difference in potency against the primary target compared to off-targets.

Visualizing the Concepts

Diagrams can effectively illustrate complex biological processes and experimental workflows.

cluster_0 On-Target Inhibition cluster_1 Off-Target Interaction (Cross-Reactivity) Primary Target Primary Target Biological Effect Biological Effect Primary Target->Biological Effect Desired Therapeutic Outcome Inhibitor Inhibitor Inhibitor->Primary Target High Affinity Binding Off-Target Enzyme Off-Target Enzyme Inhibitor->Off-Target Enzyme Lower Affinity Binding Side Effect Side Effect Off-Target Enzyme->Side Effect Undesired Outcome

Caption: Conceptual diagram of on-target versus off-target inhibitor binding.

Start Start Prepare Isoxazole Inhibitor Stock Prepare Isoxazole Inhibitor Stock Start->Prepare Isoxazole Inhibitor Stock Prepare Enzyme Panel (Primary & Off-Targets) Prepare Enzyme Panel (Primary & Off-Targets) Start->Prepare Enzyme Panel (Primary & Off-Targets) Perform Serial Dilutions of Inhibitor Perform Serial Dilutions of Inhibitor Prepare Isoxazole Inhibitor Stock->Perform Serial Dilutions of Inhibitor Set up Assay Plate Set up Assay Plate Prepare Enzyme Panel (Primary & Off-Targets)->Set up Assay Plate Perform Serial Dilutions of Inhibitor->Set up Assay Plate Add Enzyme, Substrate, and Inhibitor Add Enzyme, Substrate, and Inhibitor Set up Assay Plate->Add Enzyme, Substrate, and Inhibitor Incubate Incubate Add Enzyme, Substrate, and Inhibitor->Incubate Measure Enzyme Activity Measure Enzyme Activity Incubate->Measure Enzyme Activity Data Analysis Data Analysis Measure Enzyme Activity->Data Analysis Calculate IC50 Values Calculate IC50 Values Data Analysis->Calculate IC50 Values Determine Selectivity Profile Determine Selectivity Profile Calculate IC50 Values->Determine Selectivity Profile End End Determine Selectivity Profile->End

Caption: Workflow for in vitro enzymatic cross-reactivity screening.

Conclusion: A Pathway to Safer and More Effective Therapeutics

The isoxazole scaffold will undoubtedly continue to be a valuable tool in the development of novel enzyme inhibitors.[35][36][37][38] A thorough and well-designed cross-reactivity assessment is paramount to mitigating the risk of off-target effects and advancing candidates with the highest potential for clinical success.[39][40][41][42][43][44] By integrating the principles and methodologies outlined in this guide, researchers can navigate the complex landscape of enzyme inhibitor selectivity with greater confidence, ultimately contributing to the development of safer and more effective medicines.[45][46][47]

References

  • Martis, G. J., et al. (2025). Advances in isoxazole chemistry and their role in drug discovery. RSC Advances.
  • Various Authors. (n.d.). Isoxazole ring as a useful scaffold in a search for new therapeutic agents.
  • Various Authors. (2025). Advances in isoxazole chemistry and their role in drug discovery. RSC Publishing.
  • BenchChem Technical Support Team. (2025). The Isoxazole Core: A Versatile Scaffold in Modern Drug Discovery. BenchChem.
  • Various Authors. (2025). Advances in isoxazole chemistry and their role in drug discovery. PMC - NIH.
  • Creative BioMart. (n.d.). Enzyme Target and Screening.
  • Various Authors. (2023).
  • Jarzab, A., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI.
  • da Silva, E. P., et al. (2022).
  • Various Authors. (n.d.). Competition binding assay for measuring the interaction between...
  • Biocompare. (n.d.). Inhibitor Screening Kits. Biocompare.
  • Creative Enzymes. (n.d.). Activity Measurement of Inhibitors in Ligand-Based Design.
  • Creative Biolabs. (n.d.). Enzyme Inhibition Assessment Service.
  • Romano, A., et al. (2005). Cross-reactivity among drugs: clinical problems. PubMed.
  • Martinez Molina, H., et al. (2015). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Reviews.
  • Robers, M. B., et al. (2018). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PubMed Central.
  • Diks, S. H., & Peppelenbosch, M. P. (2014). Kinome Profiling. PMC - PubMed Central.
  • Edmondson, D. E., & Binda, C. (2017). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. PMC - PubMed Central.
  • Various Authors. (2025). Advances in isoxazole chemistry and their role in drug discovery. RSC Publishing.
  • Mtoz Biolabs. (n.d.). Competitive Ligand Binding Assay. Mtoz Biolabs.
  • Stone, S. F., & Phillips, E. J. (2019). Drug allergy testing. ScienceDirect.
  • Edmondson, D. E., & Binda, C. (2017). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. PubMed.
  • Conti, P., et al. (2010). Design and synthesis of novel isoxazole-based HDAC inhibitors. PubMed.
  • Eglen, R. M., et al. (2002). A high-throughput, nonisotopic, competitive binding assay for kinases using nonselective inhibitor probes (ED-NSIP). PubMed.
  • Various Authors. (2025). Cross-reactivity among drugs: Clinical problems.
  • Ryding, S. (2020). Cellular Thermal Shift Assay (CETSA). News-Medical.Net.
  • CETSA. (n.d.). CETSA. CETSA.
  • van de Stolpe, A., et al. (2019). Structure–Activity Relationship Studies of Trisubstituted Isoxazoles as Selective Allosteric Ligands for the Retinoic-Acid-Receptor-Related Orphan Receptor γt. PMC - PubMed Central.
  • Wu, Y., et al. (2014). A Quantitative Proteomics-based Competition Binding Assay to Characterize pITAM-Protein Interactions. PMC - NIH.
  • KINOMEscan®. (n.d.).
  • Various Authors. (n.d.). KinScan: AI-based rapid profiling of activity across the kinome.
  • Fluidic Sciences Ltd. (2025). Competition Assays vs. Direct Binding Assays: How to choose. Fluidic Sciences Ltd.
  • Various Authors. (2025). Cross-reactivity: Significance and symbolism. Cross-reactivity.
  • Eurofins Discovery. (n.d.). KINOMEscan Technology. Eurofins Discovery.
  • BPS Bioscience. (n.d.). Kinase Screening & Profiling Service. BPS Bioscience.
  • Various Authors. (2025). Combining IC50 or Ki Values from Different Sources Is a Source of Significant Noise. ArXiv.
  • The Science Snail. (2019). The difference between Ki, Kd, IC50, and EC50 values. The Science Snail.
  • Al-Suhaimi, E. A., et al. (2023). New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies. PMC - NIH.
  • Chem Help ASAP. (2021).
  • Kuzmic, P. (n.d.). A two-point IC50 method for evaluating the biochemical potency of irreversible enzyme inhibitors. bioRxiv.
  • Aldrich, C. C., et al. (2019).
  • Various Authors. (2021).
  • Various Authors. (2021). Is there a method to determine specific protease inhibitor activities via spectrophotometer?
  • Various Authors. (2012). Mechanism of Action Assays for Enzymes. NCBI Bookshelf.
  • Various Authors. (n.d.). Pd‐catalyzed cross‐coupling reaction of isoxazole derivatives.
  • Sanna, V., et al. (2016). Isoxazole-Based-Scaffold Inhibitors Targeting Cyclooxygenases (COXs). PubMed.
  • Various Authors. (n.d.).
  • Zagursky, R. J., & Pichichero, M. E. (2018).

Sources

A Comparative Analysis of Herbicidal Activity in Isoxazole Carboxamides

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in the agrochemical and drug development sectors, the isoxazole carboxamide scaffold represents a versatile and potent class of herbicides. Their efficacy stems from the inhibition of key enzymatic pathways in plants, leading to rapid and effective weed control. This guide provides an in-depth comparison of the herbicidal activity of different isoxazole carboxamides, supported by experimental data and detailed methodologies. We will explore the nuances of their mechanisms of action, structure-activity relationships, and the experimental frameworks required for their evaluation.

Introduction to Isoxazole Carboxamides as Herbicides

Isoxazole carboxamides are a significant class of heterocyclic compounds demonstrating a broad spectrum of biological activities. In the context of herbicides, their primary modes of action involve the disruption of essential biosynthetic pathways in plants. The two most prominent targets for this class of herbicides are Protoporphyrinogen Oxidase (PPO) and 4-hydroxyphenylpyruvate dioxygenase (HPPD). Inhibition of these enzymes leads to distinct and lethal effects on susceptible plant species.

Some isoxazole derivatives have also been investigated as herbicide safeners, protecting crops from the herbicidal activity of other compounds by enhancing their metabolism of the herbicide, often by targeting enzymes like acetolactate synthase.[1][2]

Mechanisms of Action: PPO vs. HPPD Inhibition

The herbicidal efficacy of an isoxazole carboxamide is fundamentally dictated by its target enzyme. Understanding these mechanisms is crucial for the rational design of new, more effective herbicides.

Protoporphyrinogen Oxidase (PPO) Inhibition

PPO is a critical enzyme in the chlorophyll and heme biosynthetic pathways.[3] It catalyzes the oxidation of protoporphyrinogen IX to protoporphyrin IX.[4]

  • Mechanism of Toxicity: Inhibition of PPO leads to the accumulation of protoporphyrinogen IX in the cytoplasm. This excess substrate is then rapidly oxidized by a non-enzymatic process, leading to the formation of protoporphyrin IX. In the presence of light and oxygen, protoporphyrin IX acts as a potent photosensitizer, generating singlet oxygen and other reactive oxygen species.[5] These highly destructive molecules cause rapid lipid peroxidation, leading to the disruption of cell membranes, leakage of cellular contents, and ultimately, rapid cell death.[4][5] This mode of action results in visible symptoms such as water-soaked lesions followed by necrosis and desiccation, often within hours of application.[3]

PPO_Inhibition Protoporphyrinogen_IX Protoporphyrinogen IX PPO Protoporphyrinogen Oxidase (PPO) Protoporphyrinogen_IX->PPO Accumulation Accumulation & Non-enzymatic Oxidation Protoporphyrinogen_IX->Accumulation Protoporphyrin_IX Protoporphyrin IX PPO->Protoporphyrin_IX Chlorophyll_Heme Chlorophyll & Heme Protoporphyrin_IX->Chlorophyll_Heme Isoxazole_Carboxamide Isoxazole Carboxamide (PPO Inhibitor) Isoxazole_Carboxamide->PPO ROS Reactive Oxygen Species (ROS) Accumulation->ROS Light, O2 Cell_Death Cell Membrane Damage & Cell Death ROS->Cell_Death

Figure 1: PPO Inhibition Pathway.
4-Hydroxyphenylpyruvate Dioxygenase (HPPD) Inhibition

HPPD is a key enzyme in the catabolism of tyrosine, which leads to the formation of plastoquinone and tocopherols.[6][7] Plastoquinone is an essential cofactor for phytoene desaturase, an enzyme in the carotenoid biosynthesis pathway.

  • Mechanism of Toxicity: By inhibiting HPPD, isoxazole carboxamides prevent the synthesis of plastoquinone.[8] The lack of this vital cofactor leads to the indirect inhibition of carotenoid biosynthesis. Carotenoids are crucial for protecting chlorophyll from photo-oxidation. Without carotenoids, chlorophyll is rapidly destroyed by light, resulting in the characteristic "bleaching" symptoms in new growth, followed by necrosis and plant death.[9][10]

HPPD_Inhibition Tyrosine Tyrosine HPPD 4-Hydroxyphenylpyruvate Dioxygenase (HPPD) Tyrosine->HPPD Plastoquinone Plastoquinone HPPD->Plastoquinone Phytoene_Desaturase Phytoene Desaturase Plastoquinone->Phytoene_Desaturase Cofactor Carotenoids Carotenoids Phytoene_Desaturase->Carotenoids Chlorophyll Chlorophyll Carotenoids->Chlorophyll Protects Isoxazole_Carboxamide Isoxazole Carboxamide (HPPD Inhibitor) Isoxazole_Carboxamide->HPPD Photo_oxidation Photo-oxidation Chlorophyll->Photo_oxidation Light Bleaching Bleaching & Plant Death Photo_oxidation->Bleaching

Figure 2: HPPD Inhibition Pathway.

Experimental Evaluation of Herbicidal Activity

A robust comparison of herbicidal activity requires a multi-faceted experimental approach, encompassing both in vitro and in vivo assays.

Experimental_Workflow cluster_in_vitro In Vitro Assays cluster_in_vivo In Vivo Assays Enzyme_Assay Enzyme Inhibition Assay (PPO or HPPD) IC50_Determination IC50 Value Calculation Enzyme_Assay->IC50_Determination Data_Analysis Comparative Data Analysis IC50_Determination->Data_Analysis Seed_Germination Seed Germination & Seedling Growth Assays Physiological_Measurements Physiological Measurements (Chlorophyll Content, etc.) Seed_Germination->Physiological_Measurements Whole_Plant Whole Plant Pot Assays (Pre- & Post-emergence) Whole_Plant->Physiological_Measurements Physiological_Measurements->Data_Analysis Synthesis Synthesis of Isoxazole Carboxamide Analogs Synthesis->Enzyme_Assay Synthesis->Seed_Germination Synthesis->Whole_Plant SAR Structure-Activity Relationship (SAR) Analysis Data_Analysis->SAR

Figure 3: Experimental Evaluation Workflow.
In Vitro Enzyme Inhibition Assays

The initial step in characterizing a novel herbicide is to determine its inhibitory activity against the target enzyme.[11]

Protocol: Spectrophotometric Assay for PPO Inhibition

  • Enzyme Extraction: Isolate chloroplasts from young pea or spinach leaves through differential centrifugation.

  • Reaction Mixture: Prepare a reaction buffer containing the isolated enzyme, a suitable substrate (e.g., protoporphyrinogen IX), and varying concentrations of the isoxazole carboxamide inhibitor.

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 25°C).

  • Measurement: Monitor the formation of protoporphyrin IX spectrophotometrically by measuring the increase in absorbance at a specific wavelength (e.g., 408 nm).

  • IC50 Calculation: Determine the concentration of the inhibitor that causes 50% inhibition of the enzyme activity (IC50).[12][13] This is typically achieved by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.[14][15]

In Vivo Whole Plant Assays

In vivo assays are essential to evaluate the herbicidal efficacy under more realistic conditions, considering factors like uptake, translocation, and metabolism.[16]

Protocol: Pre-emergence Herbicidal Activity Assay

  • Planting: Sow seeds of target weed species (e.g., Abutilon theophrasti, Echinochloa crus-galli) in pots filled with a standardized soil mix.

  • Treatment: Apply the isoxazole carboxamide formulation to the soil surface at various application rates.

  • Growth Conditions: Place the pots in a greenhouse or growth chamber with controlled temperature, humidity, and light conditions.

  • Evaluation: After a set period (e.g., 14-21 days), assess the herbicidal effect by measuring parameters such as emergence rate, shoot and root length, and fresh/dry weight.[17][18][19]

  • GR50 Calculation: Determine the application rate that causes a 50% reduction in growth (GR50) compared to untreated controls.

Physiological Parameter Measurement

Quantifying physiological responses provides further insight into the mode of action.

Protocol: Spectrophotometric Determination of Chlorophyll Content

  • Sample Collection: Collect leaf tissue from treated and untreated plants.

  • Extraction: Homogenize the leaf tissue in a suitable solvent (e.g., 80% acetone or 100% methanol) to extract the pigments.[20][21]

  • Centrifugation: Centrifuge the homogenate to pellet the cell debris.

  • Spectrophotometry: Measure the absorbance of the supernatant at specific wavelengths (e.g., 645 nm and 663 nm for chlorophyll a and b).[22][23]

  • Calculation: Use established equations to calculate the chlorophyll concentration. A significant reduction in chlorophyll content is indicative of herbicidal activity, particularly for HPPD inhibitors.[24]

Comparative Herbicidal Activity of Selected Isoxazole Carboxamides

Compound Target Weed Species Activity Metric Value Reference
Compound I-26 HPPD (putative)Portulaca oleracea% Inhibition (10 mg/L)100%[25]
Abutilon theophrasti% Inhibition (10 mg/L)100%[25]
Compound I-05 HPPD (via metabolite)Echinochloa crusgalliPost-emergence Activity (150 g/ha)Excellent[25][26]
Abutilon theophrastiPost-emergence Activity (150 g/ha)Excellent[25][26]
Metabolite II-05 HPPD-EC501.05 µM[25]
Novel Carboxamides (general) D1 ProteaseVarious-Moderate to Good[27][28]
Isoxaflutole HPPDCorn, SugarcaneCommercial Herbicide-[7]

Analysis of Structure-Activity Relationships (SAR):

The herbicidal activity of isoxazole carboxamides is highly dependent on the substituents on the isoxazole ring and the carboxamide moiety.

  • For HPPD inhibitors , such as the N-benzyl-5-cyclopropyl-isoxazole-4-carboxamides, the presence of specific substituents on the benzyl ring can significantly influence activity. For instance, compound I-05, which demonstrated excellent post-emergence activity, is a pro-herbicide that is converted to the active HPPD-inhibiting metabolite II-05 in plants.[25] This highlights the importance of metabolic activation in the design of some herbicides.

  • For PPO inhibitors , the overall molecular shape and electronic properties are critical for binding to the active site of the enzyme. Structure-activity relationship studies often focus on optimizing these features to enhance inhibitory potency.[29]

  • For D1 protease inhibitors , a different target, the design of novel 4-(4-(5-methyl-3-arylisoxazol-4-yl)thiazol-2-yl)piperidyl carboxamides and thiocarboxamides has shown that these compounds can exhibit competitive inhibition and possess moderate to good herbicidal activities.[27][28]

Conclusion

The isoxazole carboxamide class of herbicides offers significant potential for the development of novel weed management solutions. Their efficacy is intrinsically linked to their ability to inhibit critical plant enzymes, primarily PPO and HPPD. A thorough understanding of these mechanisms, coupled with a robust experimental pipeline for in vitro and in vivo evaluation, is paramount for the successful design and optimization of new active ingredients. The comparative data, while not exhaustive, illustrates the high level of activity that can be achieved with this chemical scaffold. Future research will undoubtedly continue to explore the vast chemical space of isoxazole carboxamides, leading to the development of next-generation herbicides with improved efficacy, selectivity, and environmental profiles.

References

  • Ye, F., Zhai, Y., Kang, T., Wu, S.-L., Li, J.-J., Gao, S., et al. (2019). Rational design, synthesis and structure-activity relationship of novel substituted oxazole isoxazole carboxamides as herbicide safener. Pesticide Biochemistry and Physiology, 157, 60-68. [Link]

  • University of California, Agriculture and Natural Resources. (n.d.). Protoporphyrinogen Oxidase (PPO) Inhibitors. Herbicide Symptoms. [Link]

  • Aminot, A., & Rey, F. (2000). Standard procedure for the determination of chlorophyll a by spectroscopic methods. ICES. [Link]

  • (n.d.). Inhibitors of Protoporphyrinogen Oxidase. Herbicides That Act Through Photosynthesis. [Link]

  • Hu, D.-J., Liu, S.-F., Huang, T.-H., Tu, H.-Y., & Zhang, A.-D. (2009). Synthesis and Herbicidal Activities of Novel 4-(4-(5-methyl-3-arylisoxazol-4-yl)thiazol-2-yl)piperidyl Carboxamides and Thiocarboxamides. Molecules, 14(3), 1288-1303. [Link]

  • PROMETHEUS. (n.d.). Chlorophyll extraction and determination. [Link]

  • Bio-protocol. (n.d.). Determination of Chlorophyll Content in Plant. [Link]

  • Weed Technology. (2022). 4-Hydroxyphenylpyruvate dioxygenase (HPPD)-inhibiting herbicides: past, present, and future. Cambridge Core. [Link]

  • Polk County Water Atlas. (n.d.). ESS Method 150.1: Chlorophyll - Spectrophotometric. [Link]

  • Imramovský, A., et al. (2021). PPO-Inhibiting Herbicides and Structurally Relevant Schiff Bases: Evaluation of Inhibitory Activities against Human Protoporphyrinogen Oxidase. Molecules, 26(4), 1083. [Link]

  • Hao, G.-F., Zuo, Y., Yang, S.-G., & Yang, G.-F. (2011). Protoporphyrinogen oxidase inhibitor: an ideal target for herbicide discovery. Chimia, 65(12), 961-9. [Link]

  • Hu, D.-J., Liu, S.-F., Huang, T.-H., Tu, H.-Y., & Zhang, A.-D. (2009). Synthesis and herbicidal activities of novel 4-(4-(5-methyl-3-arylisoxazol-4-yl)thiazol-2-yl)piperidyl carboxamides and thiocarboxamides. Molecules, 14(3), 1288-1303. [Link]

  • NEON. (2020). Standard Operating Procedures for Spectrophotometric Measurement of Chlorophyll a, Chlorophyll b, and Bulk Carotenoids Using Methanol Solvent. [Link]

  • Ye, F., et al. (2019). Rational design, synthesis and structure-activity relationship of novel substituted oxazole isoxazole carboxamides as herbicide safener. Pesticide Biochemistry and Physiology. [Link]

  • ResearchGate. (n.d.). Design, Synthesis, and Herbicidal Activity of N -Benzyl-5-cyclopropyl-isoxazole-4-carboxamides. [Link]

  • Hamper, B. C., et al. (1996). Synthesis and Herbicidal Activity of 3-Aryl-5-(haloalkyl)-4-isoxazolecarboxamides and Their Derivatives. Journal of Agricultural and Food Chemistry, 44(5), 1349-1356. [Link]

  • ResearchGate. (n.d.). Chemical structures of some herbicides that inhibit 4-hydroxyphenylpyruvate dioxygenase (HPPD). [Link]

  • Wang, Y., et al. (2020). Design, Synthesis, and Herbicidal Activity of N-Benzyl-5-cyclopropyl-isoxazole-4-carboxamides. Journal of Agricultural and Food Chemistry, 68(51), 15155-15165. [Link]

  • 科研通. (2019). Rational design, synthesis and structure-activity relationship of novel substituted oxazole isoxazole carboxamides as herbicide safener. [Link]

  • Università di Sassari. (n.d.). Design, Synthesis, and Herbicidal Activity of N‑Benzyl-5-cyclopropyl-isoxazole-4-carboxamides. [Link]

  • ResearchGate. (n.d.). Design, synthesis and herbicidal activity of 5-cyclopropyl-N-phenylisoxazole-4-carboxamides. [Link]

  • Walsh, T. A., et al. (2014). Broad 4-hydroxyphenylpyruvate dioxygenase inhibitor herbicide tolerance in soybean with an optimized enzyme and expression cassette. Plant Physiology, 166(2), 1116-1127. [Link]

  • Plant and Soil Sciences eLibrary. (n.d.). In Vitro Assays. Herbicide Discovery and Screening. [Link]

  • Zhang, C. J., et al. (2015). Quantifying herbicide dose–response and resistance in Echinochloa spp. by measuring root length in growth pouches. Canadian Journal of Plant Science, 95(6), 1181-1192. [Link]

  • Khan, N., et al. (2021). Bioherbicidal Activity and Metabolic Profiling of Potent Allelopathic Plant Fractions Against Major Weeds of Wheat—Way Forward to Lower the Risk of Synthetic Herbicides. Frontiers in Plant Science, 12, 642152. [Link]

  • Creative Bioarray. (n.d.). Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay. [Link]

  • ResearchGate. (n.d.). Shoot and root length inhibition of sugar beet in response to (a).... [Link]

  • Wang, C., et al. (2022). Design, Synthesis, Insecticidal Activity, and SAR of Aryl Isoxazoline Derivatives Containing Pyrazole-5-carboxamide Motif. Journal of Agricultural and Food Chemistry, 70(1), 133-142. [Link]

  • Sebaugh, J. L. (2011). Guidelines for accurate EC50/IC50 estimation. Pharmaceutical Statistics, 10(2), 128-134. [Link]

  • Matsumoto, H., & Duke, S. O. (1990). Activity in Vivo and Redox States in Vitro of Nitro- and Chlorodiphenyl Ether Herbicide Analogs. Journal of Agricultural and Food Chemistry, 38(10), 2066-2071. [Link]

  • Avolio, F., et al. (2021). In Vitro and In Vivo Toxicity Evaluation of Natural Products with Potential Applications as Biopesticides. Toxins, 13(10), 711. [Link]

  • Weed Science Society of America. (n.d.). Summary of Herbicide Mechanism of Action. [Link]

  • Wikipedia. (n.d.). 4-Hydroxyphenylpyruvate dioxygenase inhibitor. [Link]

  • ResearchGate. (2011). (PDF) Guidelines for accurate EC50/IC50 estimation. [Link]

  • Google Patents. (n.d.).
  • Bio-protocol. (n.d.). In Vivo Herbicidal Activity Assays. [Link]

  • Meyer, R. E., & Gantz, R. L. (1960). Mesquite Root Inhibition Tests to Study Inhibitory Activity, Absorption and Translocation of 2,4-D and 2,4,5-T. Weeds, 8(3), 427-435. [Link]

  • MDPI. (n.d.). Synthesis and Herbicidal Activity of New Pyrazole-4-carboxamide Derivatives. [Link]

  • Platypus Technologies. (n.d.). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. [Link]

  • Zhang, J., et al. (2024). Herbicide-resistant 4-hydroxyphenylpyruvate dioxygenase variants identified via directed evolution. Journal of Biological Chemistry, 300(1), 105523. [Link]

  • NC State Extension Publications. (n.d.). Shoot Growth Inhibitors. [Link]

  • ResearchGate. (2014). (PDF) Mode of action of herbicides and recent trends in development: a reappraisal. [Link]

  • ResearchGate. (2024). Determining IC50 Values for Polyherbal Formulations Using Dose-Response Curves. [Link]

Sources

A Researcher's Guide to Navigating Positional Isomerism in Isoxazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

<Senior Application Scientist

Introduction: The Isoxazole Scaffold and the Regiochemical Challenge

The isoxazole ring is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents, including the anti-inflammatory parecoxib, the antibiotic sulfamethoxazole, and the antirheumatic leflunomide.[1][2] Its prevalence stems from its ability to act as a versatile pharmacophore and a stable bioisostere for other functional groups. However, the synthesis of substituted isoxazoles is frequently complicated by a lack of regiochemical control, leading to the formation of positional isomers.[1][2] The specific arrangement of substituents on the isoxazole ring can dramatically alter a molecule's biological activity, making the selective synthesis and accurate analysis of a single desired regioisomer a critical task for researchers in drug development.

This guide provides an in-depth analysis of the common synthetic routes to isoxazoles, focusing on the factors that govern the formation of positional isomers. We will compare the regiochemical outcomes of key synthetic strategies, provide supporting data, and detail the analytical workflows necessary for the unambiguous identification and quantification of these isomers.

Part 1: A Comparative Analysis of Key Synthetic Strategies and Their Regioselectivity

The two most prevalent methods for constructing the isoxazole ring are the [3+2] cycloaddition of nitrile oxides with alkynes and the cyclocondensation of β-dicarbonyl compounds with hydroxylamine.[2][3] Each approach presents its own set of challenges and opportunities for controlling regioselectivity.

Method A: [3+2] Cycloaddition of Nitrile Oxides and Alkynes

The 1,3-dipolar cycloaddition between a nitrile oxide (the 1,3-dipole) and an alkyne (the dipolarophile) is a powerful and direct method for isoxazole synthesis.[4][5][6] However, when an unsymmetrical alkyne is used, the reaction can yield two possible regioisomers: the 3,5-disubstituted and the 3,4-disubstituted isoxazole.

Caption: General scheme of [3+2] cycloaddition leading to positional isomers.

The regiochemical outcome is governed by a combination of steric and electronic factors, which can be understood through Frontier Molecular Orbital (FMO) theory.[7][8] The reaction's selectivity depends on the dominant interaction between the Highest Occupied Molecular Orbital (HOMO) of one component and the Lowest Unoccupied Molecular Orbital (LUMO) of the other.

Causality Behind Experimental Choices:

  • Catalysis: The use of catalysts can significantly influence regioselectivity. Copper(I) catalysts, for instance, are known to favor the formation of 3,5-disubstituted isoxazoles from terminal alkynes, often with high selectivity.[9] Ruthenium(II) catalysts have also been shown to promote high yields and regioselectivity for both 3,5- and 3,4,5-substituted isoxazoles.[9]

  • In Situ Generation of Nitrile Oxides: To avoid handling potentially unstable nitrile oxides, they are often generated in situ from aldoximes.[4][10] Reagents like hypervalent iodine compounds can induce the rapid and clean formation of nitrile oxides, leading to high yields and excellent regioselectivity, particularly for 3,5-disubstituted isoxazoles from terminal alkynes.[4][11]

  • Substituent Effects: The electronic nature of the substituents on both the nitrile oxide and the alkyne plays a crucial role. Electron-withdrawing groups on the alkyne can alter the orbital energies, thereby influencing the regiochemical preference of the cycloaddition.

Data Summary: Regioselectivity in [3+2] Cycloaddition

Reaction ConditionsAlkyne TypePredominant IsomerRegioselectivityReference
Hypervalent Iodine (PIFA)Terminal3,5-disubstitutedComplete[4][11]
Alkyl NitritesTerminal3,5-disubstitutedHigh to Excellent[10]
Copper(I) CatalysisTerminal3,5-disubstitutedHigh[9]
Ruthenium(II) CatalysisInternal/Terminal3,4,5- or 3,5-High[9]
Thermal (uncatalyzed)UnsymmetricalMixtureOften Poor[4]
Method B: Cyclocondensation of β-Dicarbonyls and Hydroxylamine

The Claisen isoxazole synthesis, which involves the reaction of a 1,3-dicarbonyl compound with hydroxylamine, is one of the oldest and most fundamental methods for preparing isoxazoles.[1][2] However, this approach is notorious for producing mixtures of regioisomers when an unsymmetrical β-dicarbonyl is used, as the hydroxylamine can attack either of the carbonyl groups.[1][2]

Recent advancements have focused on using β-enamino diketones, which offer more avenues for controlling the reaction's regiochemistry.[1][2][3][12][13]

Causality Behind Experimental Choices:

  • Solvent and Additives: The choice of solvent and the use of additives can steer the reaction towards a specific isomer. For example, in the cyclocondensation of β-enamino diketones, the use of a Lewis acid like BF₃·OEt₂ in acetonitrile can lead to 100% regioselectivity for a particular isomer.[2]

  • Substrate Structure: Modifying the structure of the β-dicarbonyl precursor, such as by introducing an enamino group, can direct the initial nucleophilic attack of hydroxylamine, thereby controlling the final substitution pattern of the isoxazole ring.[1][3]

Part 2: Analytical Workflow for Isomer Separation and Characterization

The unambiguous identification of positional isomers is paramount. A multi-technique approach is often necessary to confidently assign the structure of each isomer.

Analytical_Workflow cluster_synthesis Synthesis cluster_separation Separation & Purification cluster_analysis Structural Analysis Reaction Isoxazole Synthesis (e.g., [3+2] Cycloaddition) Crude Crude Product (Mixture of Isomers) Reaction->Crude HPLC Preparative HPLC or Flash Chromatography Crude->HPLC Iso1 Isolated Isomer 1 HPLC->Iso1 Fraction 1 Iso2 Isolated Isomer 2 HPLC->Iso2 Fraction 2 NMR NMR Spectroscopy (¹H, ¹³C, 2D-NMR) Iso1->NMR MS Mass Spectrometry (LC-MS/MS) Iso1->MS Iso2->NMR Iso2->MS Xray X-ray Crystallography (Unambiguous Confirmation) NMR->Xray If crystalline

Caption: A typical workflow for the separation and analysis of isoxazole isomers.

High-Performance Liquid Chromatography (HPLC)

HPLC is an indispensable tool for both the analytical and preparative separation of isoxazole isomers.[14]

  • Method Development: Reversed-phase HPLC using a C18 column is a common starting point.[14] For isomers that are difficult to separate, alternative stationary phases like phenyl-hexyl or pentafluorophenyl (PFP) columns can offer different selectivity.[15] Optimization of the mobile phase, typically a mixture of acetonitrile and water with an acid modifier like formic acid for MS compatibility, is crucial for achieving baseline resolution.[14][16]

  • Preparative Scale: Once an analytical method is established, it can be scaled up to a preparative scale to isolate milligram to gram quantities of each pure isomer for further characterization and biological testing.[16][17]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for elucidating the precise structure of each isolated isomer.[14][18]

  • ¹H and ¹³C NMR: The chemical shifts of the protons and carbons on the isoxazole ring are highly sensitive to the substitution pattern.[19] Comparing the spectra of the isolated isomers will reveal distinct differences.

  • 2D NMR Techniques: For unambiguous assignment, a suite of 2D NMR experiments is essential.[14][20]

    • COSY (Correlation Spectroscopy): Establishes proton-proton coupling networks.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons to their directly attached carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): This is often the key experiment for distinguishing positional isomers. It reveals long-range (2-3 bond) correlations between protons and carbons, allowing for the connection of substituent groups to specific positions on the isoxazole ring.[14]

  • Advanced Techniques: In challenging cases, specialized techniques like ¹⁵N NMR or solid-state NMR can provide additional structural information.[14][20][21]

Mass Spectrometry (MS)

While positional isomers have the same molecular weight, their fragmentation patterns in tandem mass spectrometry (MS/MS) can differ.[14] This can provide corroborating evidence for structural assignments made by NMR. LC-MS/MS is particularly useful for analyzing the purity of separated isomers and for pharmacokinetic studies.[22]

Single-Crystal X-ray Crystallography

When a crystalline sample of a pure isomer can be obtained, single-crystal X-ray crystallography provides the absolute, unambiguous determination of its three-dimensional structure.[23][24] This technique is considered the "gold standard" for structural validation and can definitively resolve any ambiguities that may remain after spectroscopic analysis.[23][25]

Part 3: Experimental Protocols

Protocol 1: Synthesis of a 3,5-Disubstituted Isoxazole via Hypervalent Iodine-Mediated [3+2] Cycloaddition

This protocol is adapted from methodologies known to exhibit high regioselectivity.[4]

  • Materials: Phenylacetylene (1.0 mmol), benzaldoxime (1.1 mmol), Phenyliodine(III) diacetate (PIFA) (1.2 mmol), Dichloromethane (DCM) (10 mL).

  • Procedure: a. To a solution of benzaldoxime in DCM at 0 °C, add PIFA portion-wise over 5 minutes. b. Stir the reaction mixture at 0 °C for 30 minutes. The in situ formation of benzonitrile oxide occurs. c. Add phenylacetylene to the reaction mixture. d. Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC. e. Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate. f. Extract the aqueous layer with DCM (3 x 15 mL). g. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. h. Purify the crude product by flash column chromatography (e.g., silica gel, hexane/ethyl acetate gradient) to yield the 3,5-diphenylisoxazole.

  • Expected Outcome: High yield of the 3,5-disubstituted isoxazole with excellent regioselectivity.

Protocol 2: HPLC Separation and Analysis of Positional Isomers

This protocol provides a general framework for the analytical separation of isoxazole isomers.[14][16]

  • Instrumentation: HPLC system with a UV detector, C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • Solvent A: Water + 0.1% Formic Acid

    • Solvent B: Acetonitrile + 0.1% Formic Acid

  • Procedure: a. Dissolve a small sample of the crude reaction mixture in the mobile phase. b. Inject the sample onto the HPLC system. c. Run a gradient elution, for example: 5% to 95% B over 20 minutes. d. Monitor the elution profile at a suitable wavelength (e.g., 254 nm). e. Analyze the resulting chromatogram to determine the number of major components and their relative peak areas, which corresponds to the isomer ratio.

  • Optimization: If co-elution occurs, adjust the gradient slope, flow rate, or switch to a different column chemistry (e.g., Phenyl-Hexyl) to improve resolution.

Conclusion

The synthesis of isoxazoles, while conceptually straightforward, demands careful consideration of reaction conditions to control the formation of positional isomers. The [3+2] cycloaddition approach, particularly when mediated by modern reagents like hypervalent iodine or specific catalysts, offers a high degree of regiocontrol, favoring the formation of 3,5-disubstituted products from terminal alkynes. For other substitution patterns, methods involving the cyclocondensation of modified β-dicarbonyls provide promising, albeit often more complex, alternatives.

Ultimately, a robust analytical workflow is non-negotiable. The synergistic use of HPLC for separation, detailed multi-dimensional NMR for structural elucidation, and, when possible, X-ray crystallography for absolute confirmation, provides the necessary scientific rigor to ensure that the correct isomer is advanced in the drug development pipeline.

References

  • Lopes, E. F., et al. (2018). Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones. RSC Advances. Available at: [Link]

  • Jawalekar, A. M., et al. (2011). Synthesis of isoxazoles by hypervalent iodine-induced cycloaddition of nitrile oxides to alkynes. Chemical Communications. Available at: [Link]

  • Semantic Scholar. (n.d.). Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones. Retrieved from [Link]

  • ResearchGate. (n.d.). Possible regioisomer isoxazoles obtained by cyclocondensation of β-enamino diketone with hydroxylamine. Retrieved from [Link]

  • Lopes, E. F., et al. (2018). Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from b-enamino diketones. RSC Publishing. Available at: [Link]

  • Lopes, E. F., et al. (2018). Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones. RSC Advances. Available at: [Link]

  • PubMed. (n.d.). Highly regioselective nitrile oxide dipolar cycloadditions with ortho-nitrophenyl alkynes. Retrieved from [Link]

  • MDPI. (n.d.). Nitrile Oxide, Alkenes, Dipolar Cycloaddition, Isomerization and Metathesis Involved in the Syntheses of 2-Isoxazolines. Retrieved from [Link]

  • Kadam, K. S., et al. (n.d.). Alkyl Nitrites: Novel Reagents for One-Pot Synthesis of 3,5-Disubstituted Isoxazoles from Aldoximes and Alkynes. Synfacts. Available at: [Link]

  • Jawalekar, A. M., et al. (2011). Synthesis of isoxazoles by hypervalent iodine-induced cycloaddition of nitrile oxides to alkynes. Chemical Communications. Available at: [Link]

  • NIH. (n.d.). Attached Nitrogen Test by 13C-14N Solid-State NMR Spectroscopy for the Structure Determination of Heterocyclic Isomers. Retrieved from [Link]

  • NIH. (n.d.). Regioselectivity of 1,3-dipolar cycloadditions and antimicrobial activity of isoxazoline, pyrrolo[3,4-d]isoxazole-4,6-diones, pyrazolo[3,4-d]pyridazines and pyrazolo[1,5-a]pyrimidines. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of Isoxazole on Newcrom R1 HPLC column. Retrieved from [Link]

  • NIH. (n.d.). Attached Nitrogen Test by 13C-14N Solid-State NMR Spectroscopy for the Structure Determination of Heterocyclic Isomers. Retrieved from [Link]

  • Khan, M. E. I., et al. (2024). Synthesis of 3,5-disubstituted isoxazoles by domino reductive Nef reaction/cyclization of β-nitroenones. RSC Publishing. Available at: [Link]

  • PubMed. (n.d.). Regioselectivity of 1,3-dipolar cycloadditions and antimicrobial activity of isoxazoline, pyrrolo[3,4-d]isoxazole-4,6-diones, pyrazolo[3,4-d]pyridazines and pyrazolo[1,5-a]pyrimidines. Retrieved from [Link]

  • Khan, M. E. I., et al. (2024). Synthesis of 3,5-disubstituted isoxazoles by domino reductive Nef reaction/cyclization of β-nitroenones. Organic & Biomolecular Chemistry. Available at: [Link]

  • Wikipedia. (n.d.). 1,3-Dipolar cycloaddition. Retrieved from [Link]

  • NIH. (n.d.). Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. Retrieved from [Link]

  • Głowacka, I. E., et al. (n.d.). Regioselective synthesis of isoxazole and 1,2,4-oxadiazole-derived phosphonates via [3 + 2] cycloaddition. Organic & Biomolecular Chemistry. Available at: [Link]

  • MDPI. (n.d.). Recent Developments on 1,3-Dipolar Cycloaddition Reactions by Catalysis in Green Solvents. Retrieved from [Link]

  • Scilit. (n.d.). Synthesis of 3,5-Disubstituted Isoxazoles via Cope-Type Hydroamination of 1,3-Dialkynes. Retrieved from [Link]

  • ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Retrieved from [Link]

  • PubMed. (n.d.). Small scale separation of isoxazole structurally related analogues by chiral supercritical fluid chromatography. Retrieved from [Link]

  • Creative Biostructure. (n.d.). How NMR Helps Identify Isomers in Organic Chemistry?. Retrieved from [Link]

  • MicroSolv. (2025). Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation. Retrieved from [Link]

  • NIH. (n.d.). X Ray crystallography. Retrieved from [Link]

  • Regulatory Research and Medicine Evaluation. (2024). Pharmacokinetics Study of a New Isoxazole Derivative in Rats Using HPLC-MS/MS for Blood Sample Analysis. Retrieved from [Link]

  • ACS Publications. (2020). Time-Resolved Photoelectron Spectroscopy Studies of Isoxazole and Oxazole. The Journal of Physical Chemistry A. Available at: [Link]

  • ResearchGate. (n.d.). High-resolution X-ray photoelectron spectra of isoxazole and oxazole. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Diastereomeric Ratio Analysis in 1,3-Dipolar Cycloaddition Reactions

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of synthetic organic chemistry, the 1,3-dipolar cycloaddition stands as a cornerstone for the construction of five-membered heterocycles, which are prevalent scaffolds in pharmaceuticals and natural products.[1][2] This powerful reaction class, defined by Rolf Huisgen, involves the combination of a 1,3-dipole with a dipolarophile to stereospecifically generate complex cyclic systems, often creating multiple new stereocenters in a single, atom-economical step.[3][4] Consequently, controlling and accurately quantifying the stereochemical outcome—specifically the diastereomeric ratio (d.r.)—is not merely an academic exercise but a critical determinant of a synthesis's viability and the final product's biological efficacy.

This guide provides an in-depth comparison of the primary analytical techniques for determining the diastereomeric ratio of 1,3-dipolar cycloaddition products. Moving beyond a simple listing of methods, we will explore the causality behind experimental choices, grounding our discussion in field-proven insights to ensure that every protocol is a self-validating system.

The Decisive Metric: Why Diastereomeric Ratio Matters

A 1,3-dipolar cycloaddition can yield multiple diastereomers depending on the trajectory of the approaching reactants (endo vs. exo approaches) and the stereochemistry of the starting materials.[5][6] The diastereomeric ratio is the ultimate measure of a reaction's selectivity. An unoptimized d.r. leads to challenging purification processes, reduces the overall yield of the desired stereoisomer, and can introduce impurities with potentially different pharmacological profiles into a drug development pipeline. Therefore, a robust, accurate, and reliable analytical method is the chemist's most crucial tool for reaction optimization and quality control.

G cluster_0 Reaction & Work-up cluster_1 Analysis & Purification A 1,3-Dipolar Cycloaddition B Reaction Quenching A->B C Aqueous Work-up B->C D Crude Product Isolation (Evaporation) C->D E Crude Mixture Analysis (NMR or HPLC) D->E F Column Chromatography G Isolated Diastereomer Analysis (NMR, HPLC, etc.) H Final d.r. Calculation

Comparative Analysis of Core Analytical Techniques

The two most powerful and common analytical techniques for determining the diastereomeric ratio are Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC).[7] More recently, specialized mass spectrometry techniques have also emerged as a viable, albeit less common, alternative.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR is often the first and fastest method for assessing the outcome of a reaction. Diastereomers are distinct compounds with different spatial arrangements, which results in their respective nuclei experiencing slightly different magnetic environments. This non-equivalence can lead to separate, distinguishable signals in the NMR spectrum.[8]

The Principle of Causality: The diastereomeric ratio is determined by the relative integrals of well-resolved signals corresponding to each diastereomer.[9] For this ratio to be accurate, the chosen signals must be unique to each stereoisomer and fully relaxed between NMR pulses to ensure the signal intensity is directly proportional to the molar concentration.

Advantages:

  • Rapid Analysis: Provides a quick snapshot of the entire crude reaction mixture, including starting materials, byproducts, and both diastereomers.

  • Minimal Sample Prep: Simply requires dissolving the sample in a deuterated solvent.

  • Structural Information: Provides full structural confirmation of the products alongside the ratio.

Limitations:

  • Signal Overlap: In complex molecules, signals from different diastereomers can overlap, making accurate integration impossible.[10]

  • Sensitivity: May not be sensitive enough to quantify very minor diastereomers (e.g., d.r. > 99:1).

  • Dynamic Range: Accurate integration requires careful selection of acquisition parameters, particularly the relaxation delay (d1).

Advanced NMR Solutions: When signal overlap is a significant issue, band-selective pure shift NMR spectroscopy can be a powerful solution. This technique collapses complex multiplets into singlets, dramatically improving spectral resolution without a significant loss in signal-to-noise ratio, thereby enabling accurate integration of previously overlapping signals.[10][11][12]

Experimental Protocol: ¹H NMR for Diastereomeric Ratio Determination

  • Sample Preparation:

    • Accurately weigh a representative sample of the crude reaction mixture (typically 5-10 mg).

    • Dissolve the sample in an appropriate deuterated solvent (e.g., CDCl₃, DMSO-d₆) to a final volume of ~0.6-0.7 mL. Ensure the sample is fully dissolved.

  • NMR Acquisition:

    • Acquire a standard ¹H NMR spectrum.

    • Causality Check: For quantitative accuracy, ensure the relaxation delay (d1) is at least 5 times the longest T₁ relaxation time of the protons being integrated. A d1 of 30 seconds is generally a safe starting point if T₁ values are unknown. This ensures all protons have fully returned to equilibrium before the next pulse, making the integral directly proportional to the number of nuclei.[9]

    • Use a 90° pulse angle to maximize signal for a single scan, but for quantitative work, a smaller flip angle (e.g., 30°) combined with a shorter d1 can be more time-efficient if properly calibrated.

  • Data Processing & Analysis:

    • Apply Fourier transform, phase correction, and baseline correction to the acquired FID. Proper baseline correction is critical for accurate integration.[9]

    • Identify one or more pairs of signals that are unique to each diastereomer and are well-resolved from all other signals in the spectrum. Protons on stereocenters or adjacent to them are often good candidates.

    • Integrate the selected, non-overlapping signals for each diastereomer.

    • Calculate the diastereomeric ratio by normalizing the integral values. For example, if Signal A (Integral = 5.7) corresponds to Diastereomer A and Signal B (Integral = 1.0) corresponds to Diastereomer B, the d.r. is 5.7:1 or ~85:15.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful separation technique that can physically separate diastereomers, allowing for highly accurate quantification. Because diastereomers have different physical properties, they can often be separated on standard achiral stationary phases (like silica or C18), unlike enantiomers which require a chiral environment.[7][13]

The Principle of Causality: Separation is achieved because the two diastereomers interact differently with the stationary phase and mobile phase. These differential interactions lead to different retention times, allowing them to elute from the column as separate peaks. The area of each peak, as measured by a detector (typically UV-Vis), is proportional to the concentration of that diastereomer in the sample.

Advantages:

  • High Accuracy & Sensitivity: Excellent for quantifying minor diastereomers and achieving baseline separation.[14]

  • Robustness: Well-established and highly reproducible methodology.

  • Preparative Capabilities: The developed method can often be scaled up to physically separate the diastereomers for further study.

Limitations:

  • Method Development: Finding the optimal stationary phase and mobile phase combination can be time-consuming.

  • Chromophore Required: Requires the analyte to have a UV-active chromophore for detection, unless a universal detector like an ELSD or CAD is used.

  • Sample Purity: The sample must be soluble in the mobile phase and free of particulates.

Choosing a Stationary Phase:

  • Normal Phase (NP-HPLC): Often provides excellent selectivity for diastereomers due to interactions with polar functional groups. Silica gel is a common choice.[13]

  • Reversed Phase (RP-HPLC): Can also be effective, particularly for less polar molecules. C18 is the most common RP stationary phase.[15]

  • Chiral Stationary Phases (CSPs): While not strictly necessary for diastereomer separation, CSPs can sometimes provide superior resolution, especially for structurally similar diastereomers.[16][17][18]

Experimental Protocol: HPLC for Diastereomeric Ratio Determination

  • Sample Preparation:

    • Prepare a stock solution of the crude reaction mixture in a suitable solvent (e.g., acetonitrile, methanol) at a concentration of ~1 mg/mL.

    • Dilute the stock solution with the mobile phase to a final concentration appropriate for the detector's linear range (e.g., 0.1 mg/mL).

    • Filter the final sample through a 0.22 or 0.45 µm syringe filter to remove any particulate matter that could damage the column or pump seals.[7]

  • Method Development & Optimization:

    • Column Selection: Start with a standard column (e.g., silica for normal phase, C18 for reversed phase).

    • Mobile Phase Screening: Run a series of isocratic or gradient elutions to find a mobile phase that provides separation of the diastereomeric peaks. For normal phase, a typical mobile phase is a mixture of hexane and isopropanol or ethyl acetate. For reversed phase, it is often a mixture of water and acetonitrile or methanol.

    • Optimization: Adjust the mobile phase composition, flow rate, and column temperature to achieve baseline resolution (Rs > 1.5) in a reasonable analysis time.

  • Data Acquisition & Analysis:

    • Inject the prepared sample onto the equilibrated HPLC system.

    • Record the chromatogram.

    • Integrate the peak areas for each of the separated diastereomer peaks.

    • Calculate the diastereomeric ratio from the relative peak areas: d.r. = (Area of Peak A / Area of Peak B).

Ion Mobility-Mass Spectrometry (IM-MS)

A more advanced technique, IM-MS separates ions in the gas phase based on their size, shape, and charge, which is defined by their collision cross-section (CCS). Since diastereomers can have different three-dimensional shapes, they can exhibit different drift times in an ion mobility cell, allowing for their separation prior to mass analysis.[19]

The Principle of Causality: Even though diastereomers have identical masses, their different spatial arrangements can lead to distinct CCS values. This difference in gas-phase mobility allows the instrument to separate them, providing a powerful tool when chromatographic or spectroscopic methods fail.

Advantages:

  • Orthogonal Separation: Provides separation based on a different physical property (shape) than HPLC or NMR.

  • High Sensitivity: Inherits the high sensitivity of mass spectrometry.

  • No Chromophore Needed: Relies on ionization, not UV absorbance.

Limitations:

  • Specialized Instrumentation: Requires access to an IM-MS instrument, which is less common than NMR or HPLC.

  • Complex Data Analysis: Data interpretation can be more complex.

  • Separation Not Guaranteed: The difference in CCS between diastereomers may not always be sufficient for baseline separation.[20]

Decision-Making Framework: Choosing the Right Tool

The choice between NMR and HPLC is often dictated by the specific needs of the project, the nature of the sample, and available instrumentation.

DecisionTree Start Start: Need to Determine d.r. Q1 Is the crude mixture relatively clean? Start->Q1 Q2 Are there well-resolved, unique signals in ¹H NMR? Q1->Q2 Yes Q4 Is method development time a major constraint? Q1->Q4 No NMR Use ¹H NMR. Fastest method for initial screen. Q2->NMR Yes AdvNMR Consider Advanced NMR (e.g., Pure Shift, 2D-NMR) or proceed to HPLC. Q2->AdvNMR No / Overlap Q3 Does the product have a UV chromophore? HPLC_UV Use HPLC with UV detection. Highly accurate and sensitive. Q3->HPLC_UV Yes HPLC_Other Use HPLC with universal detector (ELSD, CAD) or consider IM-MS. Q3->HPLC_Other No Q4->Q3 No Q4->NMR Yes

Summary Comparison Table

Feature¹H NMR SpectroscopyHigh-Performance Liquid Chromatography (HPLC)Ion Mobility-Mass Spectrometry (IM-MS)
Principle Different magnetic environmentsDifferential partitioning/adsorptionDifferent gas-phase mobility (shape/size)
Primary Advantage Speed and structural informationHigh accuracy and sensitivityOrthogonal separation mechanism
Primary Limitation Potential for signal overlapRequires method developmentRequires specialized instrumentation
Sample Prep Simple dissolutionDilution and filtration requiredDilution and filtration required
Typical Analysis Time 5-15 minutes per sample10-30 minutes per sample1-5 minutes per sample
Best For... Rapid screening of crude reactionsAccurate quantification, method validationComplex mixtures where other methods fail

Conclusion

The accurate determination of the diastereomeric ratio is fundamental to the successful development of stereoselective 1,3-dipolar cycloaddition reactions. While ¹H NMR spectroscopy offers a rapid and direct window into the composition of a crude reaction mixture, HPLC provides unparalleled accuracy and sensitivity through physical separation. The choice of technique is not a matter of one being universally superior, but rather of selecting the most appropriate tool for the analytical challenge at hand. By understanding the causal principles behind each method—why a long relaxation delay is critical in NMR, or why mobile phase composition governs separation in HPLC—researchers can generate data that is not only accurate but also trustworthy, forming a solid foundation for advancing their synthetic chemistry programs.

References

  • Adams, R. W., et al. (2014). Diastereomeric Ratio Determination by High Sensitivity Band-Selective Pure Shift NMR Spectroscopy. Royal Society of Chemistry.
  • Adams, R. W., et al. (2014). Diastereomeric ratio determination by high sensitivity band-selective pure shift NMR spectroscopy.
  • BenchChem. (2025). A Comparative Guide to NMR Analysis for Determining Diastereomeric Ratios of (2R)-2,3,3- Trimethylbutane-1,2-diol. BenchChem.
  • Cravotto, G., et al. (2017). Green Protocols in Heterocycle Syntheses via 1,3-Dipolar Cycloadditions. Frontiers in Chemistry.
  • Funiciello, M., et al. (2019).
  • Harada, N. (2018). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations.
  • Karlsson, S. (2001). Asymmetric 1,3-Dipolar Cycloaddition Reactions of Azomethine Ylides, Thiocarbonyl Ylides, and Nitrones. DiVA portal.
  • Majumdar, P., et al. (2012). A REVIEW ON 1,3-DIPOLAR CYCLOADDITION REACTIONS IN BIOCONJUGATION AND IT'S IMPORTANCE IN PHARMACEUTICAL CHEMISTRY. IJRPC.
  • Kannappan, V. (2022).
  • Morris, G. A., et al. (2012). Chemical Communications. Manchester NMR Methodology Group.
  • Hashimoto, T., & Maruoka, K. (2015). Recent Advances of Catalytic Asymmetric 1,3-Dipolar Cycloadditions. Chemical Reviews.
  • Pandey, G. (2014). Recent Advances of 1,3-Dipolar Cycloaddition Chemistry for Alkaloid Synthesis.
  • Ernst, L. (2014).
  • Al-Warhi, T., et al. (2024). Study on Regio- and Diastereoselectivity of the 1,3-Dipolar Cycloaddition Reaction of Azomethine Ylide with 2-(Benzo[d]thiazol-2-yl)-3-(aryl)acrylonitrile. ACS Omega.
  • Adrio, J., & Carretero, J. C. (2011). Recent advances in the catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides.
  • Berger, H., et al. (2012). Comparison of SFC, HPLC, and Chiral techniques for the separation of diastereomers of a diverse set of small molecules. Conference Paper.
  • ResearchGate. (2015). Chiral stationary phases for HPLC.
  • BenchChem. (2025).
  • De Pauw, E., et al. (2022). Separation of phosphorothioated oligonucleotide diastereomers using multiplexed drift tube ion mobility mass spectrometry. PubMed.
  • Wikipedia. (n.d.). 1,3-Dipolar cycloaddition. Wikipedia.
  • Sigma-Aldrich. (n.d.). Basics of chiral HPLC. Sigma-Aldrich.
  • Fekete, J., & Milen, M. (2003). Comparative study on separation of diastereomers by HPLC.

Sources

A Comparative Guide to the Fungicidal Activity of Arylisoxazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

The escalating threat of drug-resistant fungal pathogens presents a formidable challenge to global health and food security. This has catalyzed an urgent search for novel antifungal agents with improved efficacy, broader spectra of activity, and novel mechanisms of action. Among the heterocyclic compounds being explored, arylisoxazole derivatives have emerged as a particularly promising scaffold in the design of new fungicides.[1][2][3] This guide provides a comparative analysis of their fungicidal activity, grounded in experimental data, to assist researchers and drug development professionals in this critical field.

Mechanistic Underpinnings: Targeting Fungal Cell Integrity

The fungicidal or fungistatic activity of many azole-based compounds, including arylisoxazole derivatives, is primarily attributed to their ability to disrupt the integrity of the fungal cell membrane.[4][5] This is achieved by inhibiting the cytochrome P450-dependent enzyme, lanosterol 14α-demethylase (also known as CYP51).[4][6] This enzyme is a critical component of the ergosterol biosynthesis pathway, which produces the primary sterol component of fungal cell membranes.

By binding to the heme cofactor of the enzyme, arylisoxazoles block the conversion of lanosterol to ergosterol.[7] This inhibition leads to the depletion of ergosterol and a simultaneous accumulation of toxic 14α-methylated sterol precursors in the membrane.[4][5] The consequences are severe: increased membrane permeability and rigidity, malfunction of membrane-bound enzymes, and ultimately, the inhibition of fungal growth and replication.[7][8] Molecular docking studies have further substantiated that isoxazole derivatives can effectively target this sterol 14α-demethylase enzyme.[9]

Fungicide_Mechanism Lanosterol Lanosterol Enzyme Lanosterol 14α-demethylase (CYP51) Lanosterol->Enzyme Substrate Ergosterol Ergosterol (Essential for Membrane Integrity) Disruption Membrane Disruption & Fungal Cell Death Enzyme->Ergosterol Product Inhibitor Arylisoxazole Derivative Inhibitor->Enzyme

Caption: Mechanism of action of arylisoxazole fungicides.

Structure-Activity Relationship (SAR) Insights

The fungicidal potency of the arylisoxazole scaffold can be significantly modulated by the nature and position of substituents on the aryl ring and other parts of the molecule. Understanding these structure-activity relationships (SAR) is crucial for rational drug design.

  • Aryl Substituents: The presence of electron-withdrawing groups, particularly halogens like chlorine and fluorine, on the phenyl ring is frequently associated with enhanced antifungal activity.[9][10] For instance, studies have shown that compounds with a 2-chlorophenyl or a 2,4-dichloro-phenyl moiety exhibit potent activity against pathogenic fungi.[9] This is a common feature in many commercial azole fungicides, suggesting that these groups play a key role in binding to the active site of the target enzyme.

  • Isoxazole Moiety: The isoxazole ring itself is a critical pharmacophore. Its specific electronic and steric properties contribute to the overall activity. Some research indicates that the nature of the five-membered heterocyclic ring in the side chain is an important parameter for overcoming drug efflux pumps, a major mechanism of acquired resistance in fungi.[10]

  • Side Chain Modifications: The side chain connecting the aryl and isoxazole rings also influences activity. Variations in the length and composition of this chain can affect the molecule's lipophilicity and conformational flexibility, which in turn impacts its ability to reach and interact with the target site.[11]

Comparative Analysis of Fungicidal Activity

The in vitro efficacy of arylisoxazole derivatives is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a fungus. The following table summarizes experimental data from various studies, comparing the activity of different derivatives against key fungal pathogens.

Compound/DerivativeFungal SpeciesActivity MetricValue (µg/mL)Reference
Series 1: Phenyl-Substituted Isoxazoles
5-(2-chlorophenyl) isoxazole (5n)Rhizoctonia solaniED₅₀4.43[9]
5-(2,4-dichloro-2-hydroxylphenyl) isoxazole (5p)Fusarium fujikuroiED₅₀6.7[9]
Series 2: Conazole-like Structures
2-aryl-1-(1H-imidazol-1-yl)-3-(isoxazol-5-yl)propan-2-ol (10c)Candida glabrata (azole-resistant)MIC₉₀2[10]
2-aryl-1-(1H-imidazol-1-yl)-3-(4,5-dihydroisoxazol-5-yl)propan-2-ol (11c)Candida glabrata (azole-resistant)MIC₉₀2[10]
2-aryl-1-(1H-imidazol-1-yl)-3-(isoxazol-5-yl)propan-2-ol (10b)Aspergillus fumigatusMIC₉₀62[10]
Series 3: Isoxazolol Pyrazole Carboxylates
5-Methylisoxazol-3-yl 1,3-dimethyl-1H-pyrazole-4-carboxylate (7ai)Rhizoctonia solaniEC₅₀0.37[12]

Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration that inhibits visible growth. ED₅₀/EC₅₀ (Effective Dose/Concentration 50) is the concentration that causes 50% inhibition of growth.

Experimental Protocol: Broth Microdilution Antifungal Susceptibility Testing

To ensure reproducibility and comparability of results across laboratories, standardized methods for antifungal susceptibility testing are essential. The broth microdilution method, as outlined by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), is a widely accepted reference method.[13][14][15][16]

Causality Behind Experimental Choices:
  • Medium: RPMI-1640 is the standard medium. It is buffered with MOPS (3-(N-morpholino)propanesulfonic acid) to a pH of 7.0 to maintain stable conditions for fungal growth and compound activity.[15] EUCAST guidelines recommend supplementing with 2% glucose to facilitate optimal growth.[15][17]

  • Inoculum: A standardized inoculum concentration is critical for consistent MIC results. Cell density is carefully adjusted using a spectrophotometer or hemocytometer to ensure the final concentration in the wells is within the recommended range (e.g., 0.5 x 10³ to 2.5 x 10³ cells/mL for yeasts).[18]

  • Microplates: Untreated, U-shaped bottom 96-well polystyrene microplates are used to facilitate easy visual assessment of the growth button at the bottom of the wells.[15]

Step-by-Step Methodology:
  • Preparation of Antifungal Stock Solutions: Dissolve the arylisoxazole derivative in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.

  • Preparation of Microplates:

    • Dispense 100 µL of sterile RPMI-1640 medium into wells 2 through 12 of a 96-well microtiter plate.

    • In well 1, add 200 µL of the antifungal working solution (stock solution diluted in RPMI-1640 to twice the highest desired final concentration). This creates the starting point for the serial dilution.

  • Serial Dilution:

    • Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2.

    • Mix the contents of well 2 thoroughly by pipetting up and down.

    • Transfer 100 µL from well 2 to well 3, and repeat this process down to well 10.

    • Discard 100 µL from well 10.

    • Well 11 serves as the growth control (no drug), and well 12 serves as the sterility control (no drug, no inoculum).

  • Inoculum Preparation:

    • Grow the fungal strain on an appropriate agar plate (e.g., Sabouraud Dextrose Agar).

    • Prepare a cell suspension in sterile saline and adjust the turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1-5 x 10⁶ CFU/mL.

    • Dilute this suspension in RPMI-1640 medium to achieve the final target inoculum concentration (e.g., 0.5-2.5 x 10³ CFU/mL).

  • Inoculation: Add 100 µL of the standardized fungal inoculum to wells 1 through 11. The final volume in each well will be 200 µL.

  • Incubation: Incubate the plate at 35°C for 24-48 hours, depending on the fungal species and standard protocol being followed.[13][17]

  • Reading the MIC: The MIC is determined as the lowest drug concentration in which there is no visible growth (for yeasts) or a significant decrease in growth compared to the drug-free control well.[17]

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis A Prepare Drug Stock & Fungal Inoculum B Dispense Media into 96-well Plate D Inoculate Wells with Fungal Suspension A->D Standardized Inoculum C Perform 2-Fold Serial Dilution B->C Plate with Media C->D Diluted Drug Plate E Incubate Plate (35°C, 24-48h) D->E Inoculated Plate F Read MIC Endpoint (Visual Inspection) E->F

Caption: Workflow for the broth microdilution MIC assay.

Conclusion and Future Directions

The collective evidence strongly supports the arylisoxazole scaffold as a valuable foundation for the development of new fungicidal agents. Their well-defined mechanism of action, targeting the essential ergosterol biosynthesis pathway, provides a solid basis for their antifungal effects. Structure-activity relationship studies have illuminated key chemical features that enhance potency, particularly the strategic placement of halogen substituents on the aryl ring.

While many derivatives show promising in vitro activity against a range of clinically and agriculturally important fungi, including resistant strains, the journey from lead compound to a viable therapeutic or agrochemical is complex. Future research should focus on optimizing these derivatives to enhance their pharmacokinetic properties, improve their selectivity index (maximizing fungicidal activity while minimizing host toxicity), and ensure they remain effective against the evolving landscape of fungal resistance.

References

  • Antifungal Susceptibility Testing: Current Approaches. (2020). Clinical Microbiology Reviews.
  • Synthesis of new isoxazoles and dihydroisoxazoles and in vitro evaluation of their antifungal activity. Taylor & Francis Online.
  • Synthesis, characterization and antimicrobial evaluation of isoxazole deriv
  • In vitro antifungal susceptibility methods and clinical implications of antifungal resistance. Journal of Antimicrobial Chemotherapy.
  • Fungi (AFST). EUCAST.
  • Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxyl
  • Design, synthesis, characterization and antimicrobial evaluation of isoxazole deriv
  • Antifungal susceptibility testing in Aspergillus spp. according to EUCAST methodology. (2021). Fungal Infection Trust.
  • Standardized Method for In Vitro Antifungal Susceptibility Testing of Candida albicans Biofilms. (2002). Journal of Clinical Microbiology.
  • Reference method for broth dilution antifungal susceptibility testing of yeasts : Approved standard. Semantic Scholar.
  • Antifungal Susceptibility Testing: Current Approaches. (2020). ASM Journals.
  • Novel Isoxazole-Based Antifungal Drug Candid
  • EUCAST - Home. EUCAST.
  • In vitro antifungal susceptibility testing. (2025).
  • Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Third Edition. ANSI Webstore.
  • Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds. (2017). JoVE.
  • Clinical breakpoint table. EUCAST.
  • Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Third Edition. (2008).
  • Synthesis, antifungal evaluation, two-dimensional quantitative structure-activity relationship and molecular docking studies of isoxazole derivatives as potential fungicides. (2024). Pest Management Science.
  • Oxazolidinones, Isoxazoles, and Isothiazolones: New Approaches to Fungicide Resistance Management. (2025). Global Agriculture.
  • Oxazole and Isoxazole Chemistry in Crop Protection.
  • Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Third Inform
  • A review of isoxazole biological activity and present synthetic techniques. World Journal of Advanced Research and Reviews.
  • Synthesis and fungicidal activity of a series of novel aryloxylepidines. (1998). Pest Management Science.
  • Novel 2-Aryloxazoline Compounds Exhibit an Inhibitory Effect on Candida spp.
  • Fungicide modes of action. (2021). Bayer Crop Science Canada.
  • Fungicide Theory of Use and Mode of Action. Pacific Northwest Pest Management Handbooks.
  • Antifungal Drug Resistance: Evolution, Mechanisms and Impact. (2013). Current Opinion in Microbiology.
  • Structure-Activity Relationship of the Antifungal 1-Aryl-2-(azol-1-yl)ethane Derivatives. (2025).
  • Isoxazole derivatives for use as fungicides.
  • Mechanisms of action in antifungal drugs. EBSCO.
  • Fungicidal Activity of Novel Synthesized 2-(N- Aryloxy Acetyl)-5-(2'-Hydroxy Phenyl)-1, 3, 4- Oxadiazole. Ignited Minds Journals.
  • Antifungal Action Mechanism ofs of Azoles, Caspofungin and Terbinafine.pptx. Slideshare.
  • A Brief Review on Isoxazole Derivatives as Antibacterial Agents. International Journal of Scientific Research in Science and Technology.
  • Synthesis and structure-activity relationships of naftifine-related allylamine antimycotics. (1986). Journal of Medicinal Chemistry.
  • Synthesis, Antifungal Activity, and Structure Activity Relationships of Coruscanone A Analogs. (2008). Journal of Medicinal Chemistry.
  • Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance. (1997). Clinical Microbiology Reviews.
  • Novel 1, 2, 4-Triazoles as Antifungal Agents. (2022). Molecules.

Sources

Safety Operating Guide

Navigating the Disposal of Ethyl 3-(4-Hydroxyphenyl)-5-methylisoxazole-4-carboxylate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the responsible management of chemical reagents is a foundational element of laboratory safety and environmental stewardship. This guide provides a detailed, procedural framework for the proper disposal of Ethyl 3-(4-Hydroxyphenyl)-5-methylisoxazole-4-carboxylate, a specialized isoxazole derivative. By integrating established safety protocols with an understanding of the compound's likely chemical nature, this document aims to be your preferred resource for safe laboratory operations.

Hazard Profile & Risk Assessment: An Inferential Approach

Given its isoxazole core, a five-membered heterocyclic ring containing nitrogen and oxygen, and functional groups, we can anticipate a certain hazard profile.[2] Isoxazole derivatives can exhibit a range of biological activities and potential toxicities.[2] Based on data from similar chemical structures, we will operate under the assumption that this compound may be harmful if swallowed, could cause skin and eye irritation, and may lead to respiratory irritation.[1][3][4][5]

Hazard ConsiderationInferred Risk from Analogous CompoundsPrimary Safety Concern
Acute Toxicity (Oral) Harmful if swallowed.[3][5]Ingestion could lead to adverse health effects.
Skin Corrosion/Irritation Causes skin irritation.[4][5]Direct contact may cause redness, itching, or inflammation.
Serious Eye Damage/Irritation Causes serious eye irritation/damage.[3][5]Contact can result in significant eye injury.
Respiratory Irritation May cause respiratory irritation.[4][5]Inhalation of dust or aerosols may irritate the respiratory tract.
Aquatic Toxicity Potentially toxic to aquatic life with long-lasting effects.[3]Improper disposal can harm the environment.

This proactive hazard assessment necessitates the implementation of a comprehensive Chemical Hygiene Plan (CHP), as mandated by the Occupational Safety and Health Administration (OSHA).[6][7][8] The CHP is a written program that outlines the specific procedures and controls to minimize exposure to hazardous chemicals in the laboratory.[9]

Personal Protective Equipment (PPE): Your First Line of Defense

Prior to handling this compound for any purpose, including disposal preparation, the following PPE is mandatory:

  • Eye and Face Protection : Wear tightly fitting safety goggles or a face shield conforming to EN 166 (EU) or NIOSH (US) standards.[10]

  • Hand Protection : Use chemically resistant gloves (e.g., nitrile rubber). Inspect gloves for any signs of degradation before use.[10]

  • Skin and Body Protection : A lab coat or chemical-resistant apron is required. For larger quantities or in case of a spill, consider additional protective clothing.[10]

  • Respiratory Protection : If there is a risk of generating dust or aerosols, a NIOSH-approved respirator with an appropriate particulate filter should be used.[10]

Step-by-Step Disposal Protocol

The disposal of this compound must adhere to the regulations set forth by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[11][12]

Step 1: Waste Characterization and Segregation
  • Hazardous Waste Determination : Based on the inferred hazard profile, this compound should be treated as hazardous chemical waste.

  • Segregation : Do not mix this compound with other waste streams. It should be collected in a dedicated, properly labeled hazardous waste container.[13] Incompatible materials, such as strong oxidizing agents or strong bases, should be stored separately to prevent dangerous reactions.

Step 2: Containerization and Labeling
  • Container Selection : Use a chemically compatible and sealable container. The original container is often a good choice, provided it is in good condition.[13] Avoid using food containers.[13]

  • Labeling : The container must be clearly labeled with the words "Hazardous Waste," the full chemical name: "this compound," and an indication of the associated hazards (e.g., "Toxic," "Irritant").[14]

Step 3: Accumulation and Storage
  • Satellite Accumulation Area (SAA) : Store the waste container in a designated SAA, which should be at or near the point of generation and under the control of laboratory personnel.[13][15]

  • Storage Conditions : Keep the container tightly closed except when adding waste.[13] The storage area should be cool, dry, and well-ventilated.[10]

  • Secondary Containment : It is best practice to place the waste container in a secondary containment bin to prevent the spread of material in case of a leak.

Step 4: Final Disposal
  • Engage a Licensed Waste Hauler : Your institution's Environmental Health and Safety (EHS) office will have a contract with a licensed hazardous waste disposal company.

  • Documentation : Ensure all required waste manifests are completed accurately. These documents track the waste from "cradle to grave."[12]

  • Never Dispose Down the Drain : Due to its potential aquatic toxicity and unknown environmental fate, this compound must not be disposed of down the sanitary sewer.[3]

Disposal Decision Workflow

DisposalWorkflow cluster_prep Preparation & Assessment cluster_handling Handling & Segregation cluster_containment Containment & Storage cluster_disposal Final Disposition A Identify Waste: Ethyl 3-(4-Hydroxyphenyl)-5- methylisoxazole-4-carboxylate B Consult Analogous SDS & Institutional CHP A->B Assess Hazards C Don Appropriate PPE (Goggles, Gloves, Lab Coat) B->C Safety First D Characterize as Hazardous Waste C->D E Segregate from Incompatible Materials D->E Prevent Reactions F Select Compatible, Sealable Container E->F G Label Container: 'Hazardous Waste' & Chemical Name F->G Ensure Clarity H Store in Designated SAA with Secondary Containment G->H Safe Accumulation I Coordinate Pickup with EHS/Licensed Waste Hauler H->I Formal Disposal J Complete Waste Manifest Documentation I->J Maintain Compliance K DO NOT Dispose Down Drain

Caption: A workflow for the safe disposal of this compound.

Spill and Emergency Procedures

In the event of a spill, immediate and appropriate action is critical to mitigate exposure and environmental contamination.

  • Evacuate and Alert : Alert personnel in the immediate area and evacuate if necessary.

  • Control the Source : If it is safe to do so, prevent further spillage.

  • Containment : Use an inert absorbent material (e.g., vermiculite, sand) to contain the spill. Do not use combustible materials.

  • Cleanup : Wearing appropriate PPE, carefully collect the absorbed material and any contaminated debris. Place it in a labeled hazardous waste container.

  • Decontamination : Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.

  • Reporting : Report the incident to your institution's EHS office.

By adhering to these procedures, you contribute to a culture of safety and ensure the responsible handling of chemical waste, protecting yourself, your colleagues, and the environment.

References

  • OSHA Factsheet Laboratory Safety OSHA Lab Standard. Occupational Safety and Health Administration. [Link]

  • 29 CFR 1910.1450 — OSHA Laboratory Standard. MasterControl. [Link]

  • OSHA Laboratory Standard Chemical Hygiene Plan (29 CFR 1910.1450). CloudSDS. [Link]

  • 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Occupational Safety and Health Administration. [Link]

  • OSHA Laboratory Standard | OSHA Lab Safety Standard. Compliancy Group. [Link]

  • Managing Hazardous Chemical Waste in the Lab. Lab Manager. [Link]

  • How to Dispose of Chemical Waste in a Lab Correctly. GAIACA. [Link]

  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]

  • Laboratory Environmental Sample Disposal Information Document. U.S. Environmental Protection Agency. [Link]

  • Regulations for Hazardous Waste Generated at Academic Laboratories. U.S. Environmental Protection Agency. [Link]

  • Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich. [Link]

  • The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. PubMed Central. [Link]

  • Hazardous Waste. University of Oklahoma Environmental Health and Safety. [Link]

  • Hazardous Drug Handling and Disposal SOP. University of Delaware. [Link]

  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. United Nations Office on Drugs and Crime. [Link]

  • 4-Isoxazolecarboxylic acid, 3-ethyl-5-methyl-, ethyl ester. Organic Syntheses. [Link]

  • Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide.

Sources

A Comprehensive Guide to Personal Protective Equipment for Handling Ethyl 3-(4-Hydroxyphenyl)-5-methylisoxazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic landscape of pharmaceutical research and drug development, the safety of our scientists is paramount. This guide provides essential, in-depth guidance on the selection and use of Personal Protective Equipment (PPE) for handling Ethyl 3-(4-Hydroxyphenyl)-5-methylisoxazole-4-carboxylate. As a novel isoxazole derivative, specific safety data may be limited; therefore, this document synthesizes established best practices for handling analogous chemical structures and adheres to authoritative safety standards to ensure a comprehensive and cautious approach. Our commitment is to empower researchers with the knowledge to maintain a safe and productive laboratory environment.

The Foundational Principle of Laboratory Safety: RAMP

Before delving into specific PPE recommendations, it is crucial to ground our safety protocols in a recognized framework. The American Chemical Society promotes the RAMP methodology, a cyclical process for managing laboratory hazards effectively[1][2]:

  • Recognize the hazards associated with the chemical.

  • Assess the risks of those hazards.

  • Minimize the risks through control measures.

  • Prepare for emergencies.

This guide focuses on the "Minimize" aspect of RAMP by detailing the appropriate PPE, which serves as the last line of defense after engineering and administrative controls have been implemented[1][3].

Understanding the Hazards of Isoxazole Derivatives
  • Skin Irritation: Many isoxazole derivatives are known to cause skin irritation[4][5].

  • Serious Eye Damage: Several analogous compounds are classified as causing serious eye damage.

  • Respiratory Irritation: Inhalation of dust or aerosols may lead to respiratory irritation[4][5][6].

  • Harmful if Swallowed: Acute oral toxicity is a concern with some isoxazole derivatives[5].

Given these potential hazards, a comprehensive PPE strategy is not merely recommended but essential.

Core Personal Protective Equipment (PPE) Recommendations

The following table summarizes the recommended PPE for handling this compound. The selection of specific PPE should always be informed by a task-specific risk assessment.

Body Part Personal Protective Equipment Specifications and Rationale
Eyes Safety GogglesMust provide a complete seal around the eyes to protect against splashes, dust, and vapors. Standard safety glasses with side shields may not offer sufficient protection[6][7].
Hands Chemical-Resistant GlovesNitrile gloves are a common and effective choice for many laboratory chemicals. Always check the glove manufacturer's compatibility chart for the specific solvent being used, if any. Inspect gloves for any signs of degradation or perforation before use[6][8].
Body Laboratory CoatA flame-resistant lab coat, fully buttoned, provides a critical barrier to protect skin and personal clothing from spills and contamination[6][7].
Respiratory NIOSH-Approved RespiratorRequired when handling the solid compound outside of a certified chemical fume hood, or if there is a potential for aerosol or dust generation. The type of respirator (e.g., N95, or a respirator with organic vapor cartridges) should be determined by a formal risk assessment and in accordance with your institution's Chemical Hygiene Plan[6].

Experimental Workflow: PPE Selection Logic

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when working with this compound.

PPE_Selection_Workflow cluster_assessment Hazard and Risk Assessment cluster_controls Engineering and Administrative Controls cluster_ppe Personal Protective Equipment Selection Start Start: Handling Ethyl 3-(4-Hydroxyphenyl)-5- methylisoxazole-4-carboxylate AssessOperation Assess the Operation: - Scale of work - Physical form (solid/solution) - Potential for dust/aerosol generation Start->AssessOperation EngineeringControls Work within a certified chemical fume hood? AssessOperation->EngineeringControls PPE_Standard Standard PPE: - Safety Goggles - Nitrile Gloves - Lab Coat EngineeringControls->PPE_Standard  Yes   PPE_Enhanced Enhanced PPE: - Standard PPE + - NIOSH-Approved Respirator EngineeringControls->PPE_Enhanced  No  

Caption: PPE selection workflow for handling the target compound.

Procedural Guidance: Donning, Doffing, and Disposal of PPE

Adherence to proper procedures for putting on (donning) and taking off (doffing) PPE is critical to prevent cross-contamination.

Donning Procedure:
  • Lab Coat: Put on a clean, appropriately sized lab coat and fasten all buttons.

  • Respirator (if required): Perform a user seal check to ensure a proper fit.

  • Eye Protection: Put on safety goggles, ensuring a snug fit.

  • Gloves: Select the correct size and type of chemical-resistant gloves. Pull the cuffs of the gloves over the cuffs of the lab coat sleeves.

Doffing Procedure (to minimize contamination):
  • Gloves: Remove gloves by peeling them off from the cuff, turning them inside out. Avoid touching the outside of the gloves with bare skin.

  • Lab Coat: Unbutton the lab coat. Remove it by folding it inward, keeping the contaminated outer surface away from your body.

  • Eye Protection: Remove safety goggles by handling the strap.

  • Respirator (if worn): Remove the respirator without touching the front of the device.

  • Hand Hygiene: Immediately wash hands thoroughly with soap and water.

Disposal Plan: A Critical Component of Laboratory Safety

All disposable PPE used when handling this compound should be considered contaminated waste.

  • Solid Waste: Contaminated gloves, wipes, and other solid materials must be collected in a dedicated, clearly labeled hazardous waste container[6].

  • Chemical Waste: Unused or waste quantities of the chemical, whether in solid form or in solution, must be disposed of as hazardous chemical waste through a licensed and approved waste disposal facility. Under no circumstances should this chemical be disposed of down the drain or in regular trash [6].

All waste disposal must be in accordance with local, state, and federal regulations and your institution's specific Chemical Hygiene Plan, as mandated by OSHA's Laboratory Standard (29 CFR 1910.1450)[9][10][11].

Conclusion: Fostering a Culture of Safety

The responsible handling of novel chemical entities like this compound is a cornerstone of scientific integrity and professional practice. By rigorously applying the principles outlined in this guide, researchers can confidently pursue their work while upholding the highest standards of laboratory safety. This commitment not only protects individual researchers but also fosters a robust safety culture that benefits the entire scientific community.

References

  • 29 CFR 1910.1450 — OSHA Laboratory Standard. MasterControl. [Link]

  • OSHA Laboratory Standard | OSHA Lab Safety Standard. Compliancy Group. [Link]

  • OSHA Guidelines For Labeling Laboratory Chemicals. Spill Containment Blog. [Link]

  • Laboratory Safety Guidance. Occupational Safety and Health Administration. [Link]

  • Preventing Exposure to Hazardous Chemicals in Laboratories. Oregon OSHA. [Link]

  • PPE and Safety for Chemical Handling. ACS Material. [Link]

  • General Guidelines on PPE and Laboratory Safety. University of Rhode Island, Department of Chemistry. [Link]

  • Guidelines for Chemical Laboratory Safety in Academic Institutions. American Chemical Society. [Link]

  • Safety Tipsheets & Best Practices. American Chemical Society. [Link]

  • Safety Corner. American Chemical Society. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 3-(4-Hydroxyphenyl)-5-methylisoxazole-4-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 3-(4-Hydroxyphenyl)-5-methylisoxazole-4-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.